Product packaging for Pteropodine(Cat. No.:CAS No. 5629-60-7)

Pteropodine

カタログ番号: B150619
CAS番号: 5629-60-7
分子量: 368.4 g/mol
InChIキー: JMIAZDVHNCCPDM-QLMFUGSGSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

Uncarine C is a member of indolizines.
Uncarine c has been reported in Uncaria sinensis, Uncaria homomalla, and other organisms with data available.
stereoisomeric pentacyclic oxindole alkaloid from Uncaria tomentosa;  structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H24N2O4 B150619 Pteropodine CAS No. 5629-60-7

特性

IUPAC Name

methyl (1S,4aS,5aS,6R,10aS)-1-methyl-2'-oxospiro[1,4a,5,5a,7,8,10,10a-octahydropyrano[3,4-f]indolizine-6,3'-1H-indole]-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O4/c1-12-14-10-23-8-7-21(16-5-3-4-6-17(16)22-20(21)25)18(23)9-13(14)15(11-27-12)19(24)26-2/h3-6,11-14,18H,7-10H2,1-2H3,(H,22,25)/t12-,13-,14-,18-,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMIAZDVHNCCPDM-QLMFUGSGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2CN3CCC4(C3CC2C(=CO1)C(=O)OC)C5=CC=CC=C5NC4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]2CN3CC[C@]4([C@@H]3C[C@@H]2C(=CO1)C(=O)OC)C5=CC=CC=C5NC4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101319093
Record name Pteropodine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101319093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5629-60-7
Record name Pteropodine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5629-60-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Uncarine C
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005629607
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pteropodine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101319093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5629-60-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PTEROPODINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W24PZJ9QRZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Pteropodine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pteropodine, a pentacyclic oxindole alkaloid isolated from Uncaria tomentosa (Cat's Claw), has garnered significant scientific interest due to its diverse pharmacological activities. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, with a particular focus on its anti-inflammatory, antioxidant, and neuromodulatory effects. This document synthesizes findings from various experimental studies to elucidate the molecular pathways this compound modulates. Quantitative data from key studies are presented in tabular format for comparative analysis, and detailed experimental protocols are provided. Furthermore, signaling pathways and experimental workflows are visually represented through diagrams generated using Graphviz (DOT language) to facilitate a deeper understanding of the complex biological processes involved.

Introduction

This compound (also known as Uncarine C) is a prominent bioactive constituent of Uncaria tomentosa, a woody vine native to the Amazon rainforest that has a long history of use in traditional medicine for treating a variety of ailments, including arthritis and other inflammatory conditions.[1][2] Modern pharmacological studies have begun to unravel the scientific basis for these therapeutic effects, revealing that this compound possesses potent anti-inflammatory, antioxidant, and immunomodulatory properties.[3][4] Additionally, emerging research indicates its potential as a modulator of neuronal signaling pathways.[5] This guide aims to provide a detailed technical examination of this compound's mechanisms of action at the molecular level.

Anti-inflammatory and Antioxidant Mechanisms

This compound's anti-inflammatory and antioxidant activities are its most extensively studied properties. These effects are attributed to its ability to modulate key inflammatory mediators and enzymatic activities.

Modulation of Inflammatory Mediators

Experimental studies in rodent models have demonstrated this compound's significant anti-inflammatory effects. In a murine model of arthritis and induced edema, this compound exhibited a dose-dependent reduction in inflammation.

Table 1: Anti-inflammatory Effects of this compound in Rodent Models

Experimental ModelDosageObserved EffectPercentage Inhibition/ReductionReference
Rat Paw Edema10 mg/kgInhibition of edema51%
20 mg/kgInhibition of edema66%
40 mg/kgInhibition of edema70%
Mouse Ear Edema0.04 mg/earInhibition of inflammation81.4%
Rat Pleurisy Assay40 mg/kgReduction in neutrophil count36%
20 mg/kgIncrease in lymphocyte count28%
20 mg/kgReduction in pleural exudate volume52%
Antioxidant Activity

This compound's antioxidant capacity is evidenced by its ability to inhibit myeloperoxidase (MPO), an enzyme released by neutrophils that contributes to oxidative stress during inflammation. Furthermore, this compound has shown a strong capacity to scavenge free radicals, as demonstrated in the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.

Table 2: Antioxidant Effects of this compound

AssayConcentration/DoseObserved EffectPercentage Inhibition/ScavengingReference
Myeloperoxidase InhibitionNot specifiedSignificant inhibitionNot specified
DPPH Radical Scavenging250 µg/mlTrapping of free radicals98.26%
Potential Inhibition of the NF-κB Signaling Pathway

The nuclear factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammatory responses. While direct evidence detailing this compound's interaction with the NF-κB pathway is still emerging, its observed anti-inflammatory effects, such as the modulation of inflammatory cells and the inhibition of oxidative stress, strongly suggest an interaction with this pathway. The canonical NF-κB pathway involves the activation of the IκB kinase (IKK) complex, which then phosphorylates the inhibitor of κB (IκBα). This phosphorylation leads to the ubiquitination and subsequent proteasomal degradation of IκBα, allowing the p65/p50 NF-κB dimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. It is hypothesized that this compound may exert its anti-inflammatory effects by interfering with one or more steps in this cascade.

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK IκBα IκBα IKK->IκBα Phosphorylation p65_p50 p65/p50 Ub Ubiquitin IκBα->Ub Ubiquitination p65_p50_nucleus p65/p50 p65_p50->p65_p50_nucleus Translocation Proteasome Proteasome Ub->Proteasome Degradation DNA DNA p65_p50_nucleus->DNA Binding Pro_inflammatory_Genes Pro-inflammatory Gene Transcription DNA->Pro_inflammatory_Genes Inflammatory_Stimuli Inflammatory Stimuli Inflammatory_Stimuli->IKK This compound This compound (Hypothesized Inhibition) This compound->IKK This compound->p65_p50_nucleus

Caption: Hypothesized Inhibition of the NF-κB Signaling Pathway by this compound.

Neuromodulatory Mechanisms

This compound also exhibits modulatory effects on key neurotransmitter receptors, suggesting its potential in the realm of neuroscience and related drug development.

Positive Modulation of Muscarinic M1 Receptors

This compound has been identified as a positive modulator of the muscarinic M1 acetylcholine receptor. It does not activate the receptor on its own but enhances the current responses evoked by acetylcholine. The M1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαq/11 pathway, leading to the activation of phospholipase C (PLC), which in turn generates inositol triphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately results in an increase in intracellular calcium and the activation of protein kinase C (PKC).

M1_Receptor_Pathway Acetylcholine Acetylcholine M1_Receptor Muscarinic M1 Receptor Acetylcholine->M1_Receptor G_protein Gαq/11 M1_Receptor->G_protein This compound This compound (Positive Modulator) This compound->M1_Receptor PLC Phospholipase C G_protein->PLC PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Cellular_Response Cellular Response Ca_release->Cellular_Response PKC_activation->Cellular_Response

Caption: this compound as a Positive Modulator of the Muscarinic M1 Receptor Signaling Pathway.
Positive Modulation of Serotonin 5-HT2 Receptors

Similar to its effect on M1 receptors, this compound also acts as a positive modulator of serotonin 5-HT2 receptors, enhancing the current responses induced by 5-hydroxytryptamine (5-HT). The 5-HT2 receptor family also primarily signals through the Gαq/11 pathway, activating PLC and leading to downstream signaling events analogous to those of the M1 receptor.

Table 3: Modulatory Effects of this compound on Neurotransmitter Receptors

ReceptorLigandThis compound ConcentrationEffectFold Increase in ResponseEC50Reference
Muscarinic M1Acetylcholine1-30 µMEnhanced current response2.7-fold9.52 µM
Serotonin 5-HT25-HT1-30 µMEnhanced current response2.4-fold13.5 µM

Experimental Protocols

Rat Paw Edema Test

This protocol is used to evaluate the anti-inflammatory activity of this compound in a model of acute inflammation.

Paw_Edema_Workflow cluster_setup Experimental Setup cluster_induction Inflammation Induction cluster_measurement Data Collection cluster_analysis Analysis Animal_Grouping Group Wistar rats (n=5 per group) Treatment_Admin Administer this compound (10, 20, 40 mg/kg, i.p.), Ibuprofen (positive control), or Saline (negative control) Animal_Grouping->Treatment_Admin Antiserum_Injection Inject ovalbumin antiserum into the plantar region of the right hind paw Treatment_Admin->Antiserum_Injection Antigen_Challenge After 30 min, inject ovalbumin in saline into the same paw to induce Arthus reaction Antiserum_Injection->Antigen_Challenge Paw_Volume_Measurement Measure paw volume using a plethysmometer at 1, 2, 3, 4, and 5 hours post-challenge Antigen_Challenge->Paw_Volume_Measurement Calculate_Edema Calculate the percentage of edema and inhibition for each group Paw_Volume_Measurement->Calculate_Edema

Caption: Experimental Workflow for the Rat Paw Edema Test.

Methodology:

  • Male Wistar rats are divided into experimental groups.

  • This compound is administered intraperitoneally at various doses. Control groups receive a standard anti-inflammatory drug (e.g., ibuprofen) or saline.

  • A reversed passive Arthus reaction is induced by subplantar injection of antiserum followed by the antigen (ovalbumin).

  • Paw volume is measured at regular intervals using a plethysmometer to quantify the extent of edema.

  • The percentage of inflammation inhibition is calculated by comparing the paw volume of the treated groups to the negative control group.

DPPH Radical Scavenging Assay

This assay is employed to determine the free radical scavenging activity of this compound.

Methodology:

  • A solution of DPPH in methanol is prepared.

  • This compound is dissolved to various concentrations.

  • The this compound solutions are mixed with the DPPH solution.

  • The mixture is incubated in the dark at room temperature.

  • The absorbance of the solution is measured spectrophotometrically.

  • The percentage of DPPH radical scavenging activity is calculated based on the reduction in absorbance compared to a control without the sample.

Conclusion

The mechanism of action of this compound is multifaceted, primarily revolving around its potent anti-inflammatory and antioxidant properties. Evidence strongly suggests its ability to modulate inflammatory cell responses and inhibit oxidative stress, likely through the inhibition of the NF-κB signaling pathway. Furthermore, its role as a positive modulator of muscarinic M1 and serotonin 5-HT2 receptors opens avenues for its investigation in neurological and psychiatric disorders. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this promising natural compound. Future research should focus on elucidating the precise molecular targets of this compound within these signaling cascades to fully harness its pharmacological capabilities.

References

Bioavailability and Pharmacokinetics of Pteropodine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pteropodine, a pentacyclic oxindole alkaloid derived from plants of the Uncaria genus, commonly known as Cat's Claw, has garnered scientific interest for its potential therapeutic applications, notably its anti-inflammatory and immunomodulatory effects.[1] Despite its promising pharmacological profile, a comprehensive understanding of its bioavailability and pharmacokinetics remains a critical knowledge gap in the scientific literature. This technical guide synthesizes the currently available, albeit limited, information on this compound's biological effects and provides a framework of standardized experimental protocols for researchers to systematically investigate its pharmacokinetic properties. Furthermore, this guide outlines the putative signaling pathways through which this compound may exert its effects, offering a basis for future mechanistic studies.

Pharmacological Effects and In-Vivo Studies

While specific pharmacokinetic parameters for this compound are not yet established in the public domain, several preclinical studies have investigated its pharmacological effects at various dosages in animal models. These studies provide foundational information for dose-ranging in future pharmacokinetic and pharmacodynamic assessments. The data from these studies are summarized below.

Parameter Animal Model Dosage Route of Administration Observed Effect Reference
Anti-inflammatory Activity Wistar Rats10, 20, 40 mg/kgOral51%, 66%, and 70% inhibition of paw edema, respectively.[2]
Wistar Rats40 mg/kgOral36% reduction in neutrophil count in pleural exudate.[2]
NIH Mice0.04 mg/earTopical81.4% inhibition of ear edema.[2]
Antigenotoxic/Cytoprotective Effects Mice100, 200, 300, 600 mg/kgIntraperitonealNo induction of sister chromatid exchanges or micronucleated polychromatic erythrocytes.[3]
Mice100-600 mg/kgNot SpecifiedSignificant decrease in doxorubicin-induced sister-chromatid exchanges and micronucleated polychromatic erythrocytes.
Mice600 mg/kgNot Specified25.8% increase in lymphocyte production over 96 hours.
Lethal Dose 50 (LD50) Mice771 mg/kgIntraperitonealN/A

Proposed Experimental Protocols for Pharmacokinetic Characterization

To address the current deficit of pharmacokinetic data, the following protocols are proposed as a robust methodology for the characterization of this compound in a preclinical setting.

In-Vivo Pharmacokinetic Study in Rodents

This protocol outlines a standard approach for determining key pharmacokinetic parameters following oral and intravenous administration.

Objective: To determine the absolute bioavailability and pharmacokinetic profile of this compound in rats.

Materials:

  • This compound (≥99% purity)

  • Male Wistar rats (8-10 weeks old)

  • Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose)

  • Vehicle for intravenous administration (e.g., saline with a co-solvent if necessary)

  • Blood collection supplies (e.g., heparinized capillary tubes, microcentrifuge tubes)

  • Analytical instrumentation (LC-MS/MS)

Workflow:

G cluster_0 Acclimatization cluster_1 Dosing cluster_2 Sample Collection cluster_3 Analysis cluster_4 Data Analysis acclimatize House animals (12h light/dark cycle, food and water ad libitum) for 1 week. fast Fast animals overnight (8-12h) prior to dosing. acclimatize->fast grouping Divide animals into two groups: Oral (p.o.) and Intravenous (i.v.). fast->grouping dose_po Administer this compound (e.g., 20 mg/kg) orally by gavage. grouping->dose_po dose_iv Administer this compound (e.g., 5 mg/kg) intravenously via tail vein. grouping->dose_iv sampling Collect blood samples (~100 µL) from the tail vein at specified time points: 0, 5, 15, 30 min, 1, 2, 4, 8, 12, 24h. dose_po->sampling dose_iv->sampling process Centrifuge blood to separate plasma. Store plasma at -80°C until analysis. sampling->process extraction Extract this compound from plasma (e.g., protein precipitation or liquid-liquid extraction). process->extraction quantify Quantify this compound concentration using a validated LC-MS/MS method. extraction->quantify pk_params Calculate pharmacokinetic parameters: Cmax, Tmax, AUC, t1/2, CL, Vd. quantify->pk_params bioavailability Calculate absolute oral bioavailability (F%): F% = (AUC_oral / Dose_oral) / (AUC_iv / Dose_iv) * 100 pk_params->bioavailability G cluster_0 Preparation cluster_1 Incubation cluster_2 Sample Processing & Analysis cluster_3 Data Analysis prepare_mix Prepare incubation mixture: this compound (e.g., 1 µM) in phosphate buffer. pre_incubate Pre-incubate microsome suspension at 37°C for 5 minutes. prepare_mix->pre_incubate prepare_microsomes Prepare microsome suspension in phosphate buffer. prepare_microsomes->pre_incubate initiate_reaction Initiate reaction by adding NADPH regenerating system. pre_incubate->initiate_reaction incubate Incubate at 37°C. Collect aliquots at 0, 5, 15, 30, 60 minutes. initiate_reaction->incubate terminate Terminate reaction in aliquots by adding cold acetonitrile. incubate->terminate centrifuge Centrifuge to pellet protein. terminate->centrifuge analyze Analyze supernatant for remaining this compound concentration by LC-MS/MS. centrifuge->analyze plot_data Plot natural log of the percentage of remaining this compound vs. time. analyze->plot_data calculate_half_life Calculate in-vitro half-life (t1/2) from the slope of the linear regression. plot_data->calculate_half_life G cluster_0 cluster_1 cluster_2 inflammatory_stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) receptor Receptor inflammatory_stimuli->receptor IKK IKK Complex receptor->IKK activates IκBα IκBα IKK->IκBα phosphorylates p50_p65 p50/p65 (NF-κB) proteasome Proteasome IκBα->proteasome ubiquitination & degradation p50_p65->IκBα bound to p50_p65_n p50/p65 p50_p65->p50_p65_n translocates This compound This compound This compound->IKK inhibits? DNA DNA p50_p65_n->DNA binds to gene_transcription Pro-inflammatory Gene Transcription DNA->gene_transcription induces G cluster_0 Muscarinic M1 Receptor cluster_1 Serotonin 5-HT2 Receptor ACh Acetylcholine M1 M1 Receptor ACh->M1 binds Gq11_M1 Gq/11 M1->Gq11_M1 activates PLC_M1 PLC Gq11_M1->PLC_M1 activates PIP2_M1 PIP2 PLC_M1->PIP2_M1 hydrolyzes IP3_DAG_M1 IP3 + DAG PIP2_M1->IP3_DAG_M1 Ca_PKC_M1 ↑ Ca2+ & PKC Activation IP3_DAG_M1->Ca_PKC_M1 Cellular_Response_M1 Cellular Response Ca_PKC_M1->Cellular_Response_M1 Pteropodine_M1 This compound Pteropodine_M1->M1 positive allosteric modulation Serotonin Serotonin (5-HT) HT2 5-HT2 Receptor Serotonin->HT2 binds Gq11_HT2 Gq/11 HT2->Gq11_HT2 activates PLC_HT2 PLC Gq11_HT2->PLC_HT2 activates PIP2_HT2 PIP2 PLC_HT2->PIP2_HT2 hydrolyzes IP3_DAG_HT2 IP3 + DAG PIP2_HT2->IP3_DAG_HT2 Ca_PKC_HT2 ↑ Ca2+ & PKC Activation IP3_DAG_HT2->Ca_PKC_HT2 Cellular_Response_HT2 Cellular Response Ca_PKC_HT2->Cellular_Response_HT2 Pteropodine_HT2 This compound Pteropodine_HT2->HT2 positive allosteric modulation

References

Pteropodine for Neuroinflammatory Conditions: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Neuroinflammation is a critical underlying factor in the pathogenesis of a wide range of neurological disorders. Pteropodine, a pentacyclic oxindole alkaloid derived from Uncaria tomentosa (Cat's Claw), has demonstrated significant anti-inflammatory and immunomodulatory properties. This technical guide provides an in-depth overview of the current understanding of this compound's potential as a therapeutic agent for neuroinflammatory conditions. We will explore its mechanism of action, summarize key quantitative data from preclinical studies, detail relevant experimental protocols, and visualize the implicated signaling pathways.

Introduction to this compound and its Therapeutic Potential

This compound is a key bioactive constituent of Uncaria tomentosa, a plant traditionally used for its medicinal properties, including the treatment of inflammatory conditions.[1] Scientific investigations have begun to validate these traditional uses, with studies highlighting this compound's role in modulating the immune and nervous systems.[2][3] Its anti-inflammatory effects, demonstrated in various rodent models, suggest a therapeutic potential for conditions where inflammation is a key pathological feature.[2][3] This guide focuses specifically on its application in the context of neuroinflammation, a process increasingly recognized as a central driver of neurodegenerative diseases.

Mechanism of Action in Neuroinflammation

While direct studies on this compound's effects on microglial activation are still emerging, its known anti-inflammatory mechanisms provide a strong rationale for its potential in neuroinflammatory conditions. The primary proposed mechanism centers on the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.

2.1. Inhibition of NF-κB Signaling

The NF-κB pathway is a cornerstone of the inflammatory response in the central nervous system (CNS), where it orchestrates the expression of pro-inflammatory cytokines, chemokines, and other inflammatory mediators in microglia, the resident immune cells of the brain. Extracts of Uncaria tomentosa containing this compound have been shown to inhibit the activation of NF-κB in macrophages. This inhibition is crucial as it can prevent the downstream cascade of inflammatory events that contribute to neuronal damage.

2.2. Potential Modulation of the NLRP3 Inflammasome

The NLRP3 inflammasome is a multiprotein complex that, upon activation, triggers the release of potent pro-inflammatory cytokines IL-1β and IL-18, playing a significant role in various inflammatory diseases, including neurodegenerative disorders. While direct evidence for this compound's inhibition of the NLRP3 inflammasome is not yet available, its ability to suppress upstream inflammatory signaling pathways like NF-κB suggests a potential indirect modulatory effect. Further research is warranted to explore this direct interaction.

Quantitative Data on the Anti-inflammatory Effects of this compound

The following tables summarize the key quantitative findings from preclinical studies on this compound's anti-inflammatory efficacy. These studies primarily utilize rodent models of peripheral inflammation, which provide a foundational understanding of its systemic anti-inflammatory potential.

Table 1: Effect of this compound on Edema in Rodent Models

ModelSpeciesTreatmentDoseInhibition of Edema (%)Reference
Rat Paw EdemaRatThis compound10 mg/kg51
This compound20 mg/kg66
This compound40 mg/kg70
Mouse Ear EdemaMouseThis compound0.04 mg/ear81.4

Table 2: Effect of this compound on Inflammatory Cell Infiltration in a Rat Pleurisy Model

TreatmentDoseChange in Neutrophil Count (%)Change in Lymphocyte Count (%)Reference
This compound40 mg/kg-36-
This compound20 mg/kg-+28

Table 3: Effect of this compound on Pleural Exudate Volume and Myeloperoxidase (MPO) Activity

| Model | Species | Treatment | Dose | Reduction in Pleural Exudate Volume (%) | Inhibition of MPO Activity | Reference | |---|---|---|---|---|---| | Rat Pleurisy | Rat | this compound | 20 mg/kg | 52 | - | | | Mouse Ear Edema | Mouse | this compound | 0.01-0.04 mg/ear | - | Significant | |

Experimental Protocols

This section outlines detailed methodologies for key experiments relevant to the study of this compound in neuroinflammatory conditions.

4.1. In Vitro Neuroinflammation Model: Lipopolysaccharide (LPS)-induced Microglia Activation

This model is fundamental for studying the direct effects of compounds on microglial activation.

  • Cell Line: BV-2 murine microglial cell line or primary microglia cultures.

  • Culture Conditions: Cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.

  • Induction of Inflammation: Cells are stimulated with Lipopolysaccharide (LPS) at a concentration of 100 ng/mL to 1 µg/mL for a specified duration (e.g., 6, 12, or 24 hours).

  • This compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture medium at various concentrations prior to or concurrently with LPS stimulation.

  • Outcome Measures:

    • Cytokine Quantification: Levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the culture supernatant are measured using ELISA or multiplex bead-based assays.

    • Nitric Oxide (NO) Production: NO levels in the supernatant are quantified using the Griess reagent.

    • Gene Expression Analysis: Changes in the mRNA levels of inflammatory genes (e.g., iNOS, COX-2, TNF-α, IL-6) are assessed by RT-qPCR.

    • Western Blot Analysis: Protein levels of key signaling molecules (e.g., phosphorylated and total forms of NF-κB p65, IκBα) are determined to assess pathway activation.

4.2. In Vivo Neuroinflammation Model: Systemic LPS Administration

This model mimics systemic inflammation-induced neuroinflammation.

  • Animal Model: C57BL/6 mice or Wistar rats.

  • Induction of Neuroinflammation: A single intraperitoneal (i.p.) injection of LPS (e.g., 1-5 mg/kg) is administered.

  • This compound Administration: this compound is administered orally (p.o.) or intraperitoneally (i.p.) at various doses at a specified time before or after LPS injection.

  • Behavioral Assessments: Cognitive function can be assessed using tests like the Morris water maze or Y-maze to evaluate learning and memory deficits induced by neuroinflammation.

  • Tissue Collection and Analysis: At a designated time point post-LPS injection, animals are euthanized, and brain tissue (e.g., hippocampus, cortex) is collected.

    • Immunohistochemistry/Immunofluorescence: Brain sections are stained for markers of microglial activation (e.g., Iba1, CD68) and astrogliosis (GFAP).

    • Cytokine Analysis: Brain homogenates are analyzed for cytokine levels using ELISA or multiplex assays.

    • Western Blot and RT-qPCR: As described for the in vitro model, to analyze inflammatory signaling pathways and gene expression in the brain tissue.

4.3. Blood-Brain Barrier (BBB) Permeability Assay

Assessing the ability of this compound to cross the BBB is crucial for its therapeutic potential in the CNS.

  • In Vitro Model (PAMPA-BBB): The Parallel Artificial Membrane Permeability Assay for the Blood-Brain Barrier (PAMPA-BBB) is a high-throughput method to predict passive diffusion across the BBB. A lipid membrane mimicking the BBB is created on a filter plate, and the permeability of this compound from a donor to an acceptor compartment is measured.

  • In Vitro Cell-Based Model: Co-culture models of brain endothelial cells with astrocytes and pericytes can provide a more physiologically relevant assessment of BBB permeability, accounting for both passive and active transport mechanisms.

  • In Vivo Assessment: Following systemic administration of this compound to rodents, its concentration in the brain parenchyma and plasma is measured at different time points using techniques like LC-MS/MS to determine the brain-to-plasma concentration ratio (logBB) or the permeability-surface area product (logPS).

Visualizing Signaling Pathways and Experimental Workflows

5.1. Signaling Pathways

Pteropodine_NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates TRAF6 TRAF6 MyD88->TRAF6 IKK_complex IKK Complex TRAF6->IKK_complex IkB IκBα IKK_complex->IkB Phosphorylates for Degradation NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocates This compound This compound This compound->IKK_complex Inhibits DNA DNA NFkB_nuc->DNA Binds to Promoter Regions Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines Induces Transcription key_inhibition Inhibition key_activation Activation

Caption: Proposed mechanism of this compound's anti-neuroinflammatory action via inhibition of the NF-κB signaling pathway.

5.2. Experimental Workflow

Pteropodine_Neuroinflammation_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_bbb BBB Permeability bv2 BV-2 Microglia Culture lps_stim LPS Stimulation (100 ng/mL) bv2->lps_stim pteropodine_treat_vitro This compound Treatment (Various Concentrations) lps_stim->pteropodine_treat_vitro outcome_vitro Outcome Measures: - Cytokine Levels (ELISA) - NO Production (Griess Assay) - Gene Expression (RT-qPCR) - Protein Expression (Western Blot) pteropodine_treat_vitro->outcome_vitro mice C57BL/6 Mice lps_inject LPS Injection (i.p.) (1-5 mg/kg) mice->lps_inject pteropodine_treat_vivo This compound Administration (p.o. or i.p.) lps_inject->pteropodine_treat_vivo behavior Behavioral Testing (e.g., Morris Water Maze) pteropodine_treat_vivo->behavior tissue Brain Tissue Analysis: - Immunohistochemistry (Iba1, GFAP) - Cytokine Analysis - Western Blot/RT-qPCR behavior->tissue pampa PAMPA-BBB Assay logbb In Vivo Brain/Plasma Ratio (logBB)

Caption: Experimental workflow for evaluating the anti-neuroinflammatory effects of this compound.

Conclusion and Future Directions

This compound presents a promising natural compound for the potential treatment of neuroinflammatory conditions. Its established anti-inflammatory properties, likely mediated through the inhibition of the NF-κB signaling pathway, provide a strong foundation for further investigation in the context of neurological disorders.

Future research should focus on:

  • Directly investigating the effects of this compound on primary microglia and astrocyte cultures to elucidate its specific cellular mechanisms in the CNS.

  • Exploring the interaction of this compound with the NLRP3 inflammasome and other key inflammatory pathways in the brain.

  • Conducting comprehensive in vivo studies in animal models of specific neurodegenerative diseases (e.g., Alzheimer's disease, Parkinson's disease) to evaluate its therapeutic efficacy.

  • Performing detailed pharmacokinetic and pharmacodynamic studies to determine its brain bioavailability and optimal dosing strategies.

This technical guide provides a comprehensive overview for researchers and drug development professionals interested in the therapeutic potential of this compound for neuroinflammatory diseases. The provided data and protocols offer a solid framework for advancing our understanding and potential clinical application of this promising natural compound.

References

Investigating the Antioxidant Properties of Pteropodine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the current understanding of the antioxidant properties of Pteropodine, an oxindole alkaloid isolated from Uncaria tomentosa (Cat's Claw). The document summarizes key quantitative data, details relevant experimental protocols, and visualizes potential mechanisms of action to support further research and development in this area.

Quantitative Assessment of Antioxidant Activity

This compound has demonstrated significant antioxidant potential in various in vitro and in vivo models. The following tables summarize the key quantitative findings from published studies.

Table 1: In Vitro Antioxidant Activity of this compound

Assay TypeModel SystemConcentrationOutcomeEfficacy
DPPH Radical ScavengingChemical Assay250 µg/mLTrapping of DPPH free radical98.26% inhibition[1][2]

Table 2: In Vivo and Indirect Antioxidant Effects of this compound

Assay TypeModel SystemDoses TestedOutcomeEfficacy
Myeloperoxidase (MPO) ActivityTPA-induced ear edema in mice0.010, 0.020, 0.040 mg/earInhibition of MPO enzymeSignificant inhibition observed at all doses[3]
Anti-inflammatory (Edema Inhibition)TPA-induced ear edema in mice0.010 mg/earInhibition of inflammation75.3%[3]
0.020 mg/ear74.2%[3]
0.040 mg/ear81.4%
Anti-inflammatory (Edema Inhibition)Rat paw edema model10, 20, 40 mg/kgInhibition of inflammation51%, 66%, 70% respectively

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. This section provides protocols for the key antioxidant assays mentioned in the literature concerning this compound, as well as standard protocols for other widely used antioxidant assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.

Protocol:

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.

  • Sample Preparation: Dissolve this compound in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution, from which serial dilutions are made to obtain a range of concentrations.

  • Reaction Mixture: In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each this compound concentration.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(A_c - A_s) / A_c] * 100 Where A_c is the absorbance of the control (DPPH solution without sample) and A_s is the absorbance of the sample.

  • IC50 Determination: The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of this compound.

Myeloperoxidase (MPO) Activity Assay

This assay is an indirect measure of oxidative stress and inflammation, as MPO is an enzyme released by neutrophils that produces hypochlorous acid, a reactive oxygen species.

Principle: MPO activity is determined by measuring the H₂O₂-dependent oxidation of a substrate (e.g., o-dianisidine dihydrochloride or 3,3',5,5'-tetramethylbenzidine - TMB), which results in a colored product. The change in absorbance is proportional to the MPO activity.

Protocol:

  • Tissue Homogenization: Homogenize tissue samples (e.g., from the site of inflammation) in a suitable buffer (e.g., 50 mM potassium phosphate buffer, pH 6.0) containing a detergent like 0.5% hexadecyltrimethylammonium bromide (HTAB).

  • Centrifugation: Centrifuge the homogenates at high speed (e.g., 12,000 x g) for 15 minutes at 4°C.

  • Reaction Mixture: In a 96-well plate, add the supernatant to a reaction buffer containing H₂O₂ and the chromogenic substrate.

  • Kinetic Measurement: Immediately measure the change in absorbance at the appropriate wavelength (e.g., 450 nm for TMB) over time using a microplate reader.

  • Calculation: MPO activity is expressed in units per milligram of protein. One unit of MPO activity is defined as the amount of enzyme that degrades 1 µmol of H₂O₂ per minute at 25°C.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: ABTS is oxidized to its radical cation (ABTS•+) by potassium persulfate. The ABTS•+ has a characteristic blue-green color. Antioxidants that can donate a hydrogen atom or an electron will reduce the ABTS•+, leading to a loss of color that is measured spectrophotometrically.

Protocol:

  • Reagent Preparation: Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

  • Working Solution: Dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction Mixture: Add a small volume of the this compound sample to the ABTS•+ working solution.

  • Incubation: Incubate the mixture at room temperature for a defined period (e.g., 6 minutes).

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The results can be expressed as an IC50 value or in terms of Trolox equivalents.

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The reduction is detected by the formation of a colored ferrous-tripyridyltriazine complex, which has a maximum absorbance at 593 nm.

Protocol:

  • FRAP Reagent Preparation: The FRAP reagent is prepared fresh by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio.

  • Incubation of Reagent: Warm the FRAP reagent to 37°C before use.

  • Reaction Mixture: Add a small volume of the this compound sample to the FRAP reagent.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).

  • Measurement: Measure the absorbance of the reaction mixture at 593 nm.

  • Calculation: A standard curve is prepared using a known antioxidant, such as FeSO₄ or Trolox. The antioxidant capacity of the sample is then expressed as equivalents of the standard.

ORAC (Oxygen Radical Absorbance Capacity) Assay

Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (e.g., fluorescein) from oxidative damage by a peroxyl radical generator, such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant's capacity is quantified by measuring the area under the fluorescence decay curve.

Protocol:

  • Reagent Preparation: Prepare solutions of the fluorescent probe (fluorescein), the radical generator (AAPH), and a standard antioxidant (Trolox) in a suitable buffer (e.g., 75 mM phosphate buffer, pH 7.4).

  • Sample Preparation: Prepare various concentrations of this compound in the same buffer.

  • Reaction Mixture: In a black 96-well microplate, add the fluorescein solution and the this compound sample (or Trolox standard or blank).

  • Incubation: Incubate the plate at 37°C for a short period.

  • Initiation of Reaction: Add the AAPH solution to all wells to start the reaction.

  • Fluorescence Measurement: Immediately begin monitoring the fluorescence decay kinetically at an excitation wavelength of 485 nm and an emission wavelength of 520 nm, with readings taken every 1-2 minutes for at least 60 minutes.

  • Calculation: Calculate the net area under the curve (AUC) for each sample by subtracting the AUC of the blank from the AUC of the sample. A standard curve is generated by plotting the net AUC of the Trolox standards against their concentrations. The ORAC value of the sample is then expressed in Trolox equivalents.

Visualizing Workflows and Mechanisms

Experimental Workflow

The following diagram illustrates a general workflow for the investigation of the antioxidant properties of a test compound like this compound.

G cluster_0 In Vitro Assessment cluster_1 Cell-Based & In Vivo Assessment cluster_2 Mechanism of Action Compound Isolation\n(this compound) Compound Isolation (this compound) Chemical Assays DPPH ABTS FRAP ORAC Compound Isolation\n(this compound)->Chemical Assays Determine Radical Scavenging\n& Reducing Power Determine Radical Scavenging & Reducing Power Chemical Assays->Determine Radical Scavenging\n& Reducing Power Cellular Models\n(e.g., oxidative stress induction) Cellular Models (e.g., oxidative stress induction) Determine Radical Scavenging\n& Reducing Power->Cellular Models\n(e.g., oxidative stress induction) Measure Oxidative Stress Biomarkers\n(e.g., MPO, ROS levels) Measure Oxidative Stress Biomarkers (e.g., MPO, ROS levels) Cellular Models\n(e.g., oxidative stress induction)->Measure Oxidative Stress Biomarkers\n(e.g., MPO, ROS levels) In Vivo Models\n(e.g., inflammation models) In Vivo Models (e.g., inflammation models) Measure Oxidative Stress Biomarkers\n(e.g., MPO, ROS levels)->In Vivo Models\n(e.g., inflammation models) Gene & Protein Expression Analysis\n(e.g., Nrf2, NF-κB pathways) Gene & Protein Expression Analysis (e.g., Nrf2, NF-κB pathways) In Vivo Models\n(e.g., inflammation models)->Gene & Protein Expression Analysis\n(e.g., Nrf2, NF-κB pathways) Elucidate Antioxidant Mechanism Elucidate Antioxidant Mechanism Gene & Protein Expression Analysis\n(e.g., Nrf2, NF-κB pathways)->Elucidate Antioxidant Mechanism Data Interpretation & Conclusion Data Interpretation & Conclusion Elucidate Antioxidant Mechanism->Data Interpretation & Conclusion

Caption: General workflow for assessing this compound's antioxidant properties.

Proposed Antioxidant and Anti-inflammatory Mechanism of this compound

Based on current literature, this compound appears to exert its antioxidant effects through direct radical scavenging and by modulating inflammatory pathways that contribute to oxidative stress.

G cluster_legend *Inhibition of NF-κB is reported for Uncaria tomentosa extracts. This compound This compound Free Radicals (ROS/RNS) Free Radicals (ROS/RNS) This compound->Free Radicals (ROS/RNS) Scavenges NF-κB Pathway NF-κB Pathway This compound->NF-κB Pathway Inhibits* Oxidative Stress & Tissue Damage Oxidative Stress & Tissue Damage Neutralized Radicals Neutralized Radicals Free Radicals (ROS/RNS)->Neutralized Radicals Free Radicals (ROS/RNS)->Oxidative Stress & Tissue Damage Inflammatory Stimuli Inflammatory Stimuli Inflammatory Stimuli->NF-κB Pathway Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression NF-κB Pathway->Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression->Oxidative Stress & Tissue Damage Legend

Caption: this compound's direct radical scavenging and anti-inflammatory action.

The Keap1-Nrf2 Antioxidant Response Pathway

The Keap1-Nrf2 pathway is a master regulator of the cellular antioxidant response and a common target for natural product-derived antioxidants. While direct activation by this compound has not yet been explicitly demonstrated, understanding this pathway is crucial for investigating its full mechanistic potential.

Caption: The canonical Keap1-Nrf2 antioxidant response pathway.

Discussion and Future Directions

The available data strongly suggest that this compound possesses significant antioxidant properties. The high efficacy in the DPPH assay indicates a potent direct free-radical scavenging ability. This is further supported by in vivo studies demonstrating its capacity to inhibit MPO activity and reduce inflammation, both of which are closely linked to oxidative stress.

The primary mechanism of action appears to be direct interaction with and neutralization of free radicals. Additionally, the anti-inflammatory effects of Uncaria tomentosa extracts, rich in alkaloids like this compound, have been linked to the inhibition of the NF-κB signaling pathway. Since NF-κB activation can lead to the production of pro-inflammatory cytokines and enzymes that generate reactive oxygen species, its inhibition represents an important indirect antioxidant mechanism.

While direct evidence is currently lacking, it is plausible that this compound could also modulate endogenous antioxidant systems, such as the Keap1-Nrf2 pathway. Many natural compounds with antioxidant properties are known to activate Nrf2, leading to the upregulation of a battery of cytoprotective genes. Future research should investigate whether this compound can induce the nuclear translocation of Nrf2 and the subsequent expression of antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).

To further elucidate the antioxidant profile of this compound, it is recommended that future studies include a broader range of antioxidant assays, such as ABTS, FRAP, and ORAC. This would provide a more comprehensive understanding of its electron-donating and hydrogen atom-donating capabilities. Furthermore, investigations into its effects on cellular and mitochondrial ROS production would provide deeper insights into its cytoprotective effects.

References

The Alkaloid Pteropodine: A Comprehensive Technical Guide to its Primary Botanical Sources

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pteropodine, a pentacyclic oxindole alkaloid (POA), has garnered significant scientific interest for its diverse pharmacological activities, including anti-inflammatory, antimutagenic, and neuroprotective properties.[1][2] This technical guide provides an in-depth overview of the primary plant sources of this compound, quantitative data on its abundance, detailed experimental protocols for its isolation and quantification, and an exploration of its known signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Primary Plant Sources of this compound

The principal botanical source of this compound is Uncaria tomentosa, a woody vine native to the Amazon rainforest, commonly known as Cat's Claw.[3][4] Another species, Uncaria guianensis, also contains this compound, though typically in different ratios of alkaloids compared to U. tomentosa.[5] Both species belong to the Rubiaceae family. This compound is one of several POAs found in these plants, which also contain tetracyclic oxindole alkaloids (TOAs) that may have antagonistic effects to the POAs.

The concentration of this compound and other alkaloids can vary significantly depending on the plant part, geographical location, and the specific chemotype of the plant. The leaves, stem bark, and roots are all reported to contain this compound.

Quantitative Analysis of this compound in Plant Material

The following tables summarize the quantitative data for this compound and total pentacyclic oxindole alkaloids (POAs) found in Uncaria tomentosa and Uncaria guianensis. These values have been compiled from various studies and are expressed as a percentage of the dried plant material.

Table 1: this compound Content in Uncaria Species

Plant SpeciesPlant PartThis compound Content (% of dry weight)Reference
Uncaria tomentosaVine Bark0.2 - 0.558

Table 2: Total Pentacyclic Oxindole Alkaloid (POA) Content in Uncaria Species

Plant SpeciesPlant PartTotal POA Content (mg/g of dry weight)Reference
Uncaria tomentosaLeaf Matrix19.8
Uncaria tomentosaPlantlets (in vitro, 30 days acclimatized)16.3
Uncaria tomentosaPlantlets (in vitro, 45 days acclimatized)23.3
Uncaria guianensisLeaf Matrix4.43
Uncaria guianensisPlantlets (in vitro, 30 days acclimatized)8.30
Uncaria guianensisPlantlets (in vitro, 45 days acclimatized)12.3

Experimental Protocols

Extraction of this compound and Other Alkaloids

The following protocols outline common methods for the extraction of alkaloids from Uncaria species.

This method is effective for separating alkaloids from other plant constituents.

  • Maceration: Powdered plant material (e.g., 10 g of U. tomentosa bark) is macerated with an acidic aqueous solution (e.g., 2% sulfuric acid) to protonate the alkaloids, rendering them water-soluble.

  • Defatting: The acidic extract is washed with an organic solvent immiscible with water (e.g., diethyl ether or chloroform) to remove fats and other non-polar compounds. The aqueous layer containing the alkaloids is retained.

  • Basification: The pH of the aqueous solution is adjusted to approximately 9 with a base (e.g., ammonium hydroxide) to deprotonate the alkaloids, making them soluble in organic solvents.

  • Extraction: The basified aqueous solution is then extracted multiple times with an organic solvent (e.g., chloroform or dichloromethane). The organic layers are combined.

  • Drying and Concentration: The combined organic extract is dried over anhydrous sodium sulfate and then evaporated under reduced pressure to yield a crude alkaloid-enriched extract.

This is a simpler, general extraction method.

  • Extraction: Powdered plant material is extracted with boiling methanol (e.g., 3 x 10 mL for 15 minutes each).

  • Filtration and Concentration: The methanolic extracts are combined, filtered, and concentrated under reduced pressure.

  • Further Purification (Optional): The resulting extract can be further purified using techniques like solid-phase extraction (SPE).

Isolation and Quantification of this compound

High-Performance Liquid Chromatography (HPLC) is the most common and accurate method for the quantification of this compound.

  • Sample Preparation: The crude alkaloid extract is dissolved in a suitable solvent (e.g., methanol or the mobile phase) and filtered through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

    • Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The specific gradient and buffer pH need to be optimized for baseline separation of the target alkaloids.

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: UV detection at a wavelength where the oxindole alkaloids exhibit strong absorbance (e.g., 245 nm).

    • Quantification: this compound concentration is determined by comparing the peak area of the sample with that of a certified reference standard of known concentration. An external calibration curve is constructed using serial dilutions of the standard.

Signaling Pathways and Mechanisms of Action

This compound has been shown to modulate the function of specific G protein-coupled receptors (GPCRs), notably the muscarinic M1 and serotonin 5-HT2 receptors. It acts as a positive allosteric modulator, enhancing the response of these receptors to their endogenous ligands, acetylcholine and serotonin, respectively.

This compound's Modulation of Muscarinic M1 Receptor Signaling

The muscarinic M1 receptor is coupled to the Gq/11 protein. Its activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). This signaling cascade is crucial for various cognitive functions. This compound enhances the current responses evoked by acetylcholine, suggesting it potentiates this signaling pathway.

M1_Signaling_Pathway cluster_membrane Cell Membrane cluster_ligands cluster_downstream Downstream Signaling M1 Muscarinic M1 Receptor Gq Gq/11 M1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes ACh Acetylcholine ACh->M1 Binds This compound This compound (Positive Allosteric Modulator) This compound->M1 Enhances Binding/Efficacy IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release Triggers PKC Protein Kinase C (PKC) Activation DAG->PKC Activates

This compound's positive allosteric modulation of the M1 receptor pathway.
This compound's Modulation of Serotonin 5-HT2 Receptor Signaling

Similar to its effect on M1 receptors, this compound positively modulates 5-HT2 receptors, which are also primarily coupled to the Gq/11 signaling pathway. Activation of 5-HT2 receptors by serotonin initiates the same PLC-mediated cascade, leading to increased intracellular calcium and PKC activation. This pathway is involved in processes such as mood, learning, and memory. This compound's enhancement of 5-HT-induced currents suggests a potentiation of this signaling cascade.

FiveHT2_Signaling_Pathway cluster_membrane Cell Membrane cluster_ligands cluster_downstream Downstream Signaling FiveHT2 Serotonin 5-HT2 Receptor Gq Gq/11 FiveHT2->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes Serotonin Serotonin (5-HT) Serotonin->FiveHT2 Binds This compound This compound (Positive Allosteric Modulator) This compound->FiveHT2 Enhances Binding/Efficacy IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release Triggers PKC Protein Kinase C (PKC) Activation DAG->PKC Activates

This compound's positive allosteric modulation of the 5-HT2 receptor pathway.

Experimental Workflow for this compound Analysis

The following diagram illustrates a typical workflow for the extraction, isolation, and quantification of this compound from its plant sources.

Pteropodine_Workflow PlantMaterial Plant Material (Uncaria tomentosa bark) Grinding Grinding and Powdering PlantMaterial->Grinding Extraction Extraction (e.g., Acid-Base Partition) Grinding->Extraction CrudeExtract Crude Alkaloid Extract Extraction->CrudeExtract Purification Purification/Fractionation (e.g., Solid-Phase Extraction) CrudeExtract->Purification PurifiedFraction Purified Alkaloid Fraction Purification->PurifiedFraction Analysis Qualitative & Quantitative Analysis (HPLC-UV/MS) PurifiedFraction->Analysis Data Data Interpretation (this compound Concentration) Analysis->Data

A generalized workflow for the analysis of this compound from plant sources.

Conclusion

This compound, primarily sourced from Uncaria tomentosa, continues to be a molecule of significant interest for its therapeutic potential. This guide provides a foundational understanding of its botanical origins, quantitative presence, and methods for its study. The detailed protocols and pathway diagrams are intended to facilitate further research into this promising natural compound. As with all natural products, the variability in constituent concentrations necessitates rigorous quality control and standardization of extracts for reliable pharmacological evaluation. Further research is warranted to fully elucidate the mechanisms of action of this compound and its potential applications in medicine.

References

Pteropodine: A Technical Guide to its Chemical Structure and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pteropodine, also known as Uncarine C, is a pentacyclic oxindole alkaloid naturally occurring in various plant species, most notably from the Uncaria genus, commonly known as Cat's Claw, and Hamelia patens. This document provides a comprehensive technical overview of the chemical structure and synthesis of this compound, tailored for professionals in research and drug development.

Chemical Structure

This compound is a complex heterocyclic compound with the chemical formula C₂₁H₂₄N₂O₄ and a molecular weight of approximately 368.43 g/mol . Its structure features a spiro-oxindole system fused to a pentacyclic framework. The stereochemistry of this compound is a critical aspect of its identity; it is a diastereomer of isothis compound, differing in the configuration at the C-7 position, where this compound possesses the (R) configuration.

The systematic IUPAC name for this compound is methyl (1'S,3R,4'aS,5'aS,10'aS)-1,2,5',5'a,7',8',10',10'a-octahydro-1'-methyl-2-oxospiro[3H-indole-3,6'(4'aH)-[1H]pyrano[3,4-f]indolizine]-4'-carboxylate.

Physicochemical Properties
PropertyValueReference
Molecular FormulaC₂₁H₂₄N₂O₄[1][2]
Molecular Weight368.43 g/mol [3]
CAS Number5629-60-7[2]
Melting Point217-219 °C[2]
Boiling Point555.2 °C (predicted)
AppearanceWhite amorphous powder
Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra are essential for the structural elucidation and confirmation of this compound. The chemical shifts are indicative of the complex polycyclic structure and the presence of various functional groups.

¹H NMR (CDCl₃) ¹³C NMR (CDCl₃)
Proton Chemical Shift (ppm) Carbon Chemical Shift (ppm)
H-181.42 (d, J=6.4 Hz)C-2181.7
H-194.47 (q, J=6.4 Hz)C-371.2
H-21α2.65 (dd, J=11.6, 4.4 Hz)C-554.2
H-21β3.23 (dd, J=11.6, 2.0 Hz)C-637.9
H-34.14 (ddd, J=10.4, 4.4, 2.0 Hz)C-756.9
H-5α2.58 (m)C-8133.7
H-5β3.09 (m)C-9109.5
H-6α1.98 (m)C-10127.5
H-6β2.15 (m)C-11124.5
H-14α1.60 (m)C-12122.5
H-14β1.71 (m)C-13140.1
H-152.47 (m)C-1430.1
H-177.41 (s)C-1530.4
H-97.26 (d, J=7.6 Hz)C-16109.8
H-106.87 (t, J=7.6 Hz)C-17154.9
H-117.17 (t, J=7.6 Hz)C-1818.6
H-127.07 (d, J=7.6 Hz)C-1972.1
OCH₃3.60 (s)C-2034.8
NH8.18 (br s)C-2151.0
OCH₃53.5
C=O167.6

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm⁻¹)Functional Group
~3203N-H stretch (indole)
~2945C-H stretch (aliphatic)
~1740C=O stretch (ester)
~1676C=O stretch (oxindole)
~1620C=C stretch (aromatic)

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound shows a molecular ion peak [M]⁺ at m/z 368. The fragmentation pattern is complex, reflecting the polycyclic nature of the molecule.

m/zInterpretation
368[M]⁺
353[M - CH₃]⁺
337[M - OCH₃]⁺
223
180
130
69

Synthesis of this compound

To date, a complete, multi-step total chemical synthesis of this compound has not been extensively reported in peer-reviewed literature. The primary method for obtaining this compound is through isolation from natural sources.

Isolation from Natural Sources

This compound is predominantly isolated from the bark and roots of plants belonging to the Uncaria genus, such as Uncaria tomentosa, and from Hamelia patens. The general procedure involves extraction with an organic solvent, followed by acid-base partitioning and chromatographic purification.

Experimental Protocol: Isolation and Purification of this compound

  • Extraction:

    • Air-dried and powdered plant material (e.g., Uncaria tomentosa bark) is macerated with methanol at room temperature for an extended period (e.g., 48-72 hours).

    • The extraction process is typically repeated multiple times to ensure exhaustive extraction of the alkaloids.

    • The methanolic extracts are combined and concentrated under reduced pressure to yield a crude extract.

  • Acid-Base Partitioning:

    • The crude extract is suspended in an acidic aqueous solution (e.g., 5% HCl) and filtered.

    • The acidic solution, containing the protonated alkaloids, is washed with a nonpolar organic solvent (e.g., hexane or diethyl ether) to remove neutral and acidic impurities.

    • The pH of the aqueous layer is then adjusted to basic (pH 9-10) with a base (e.g., NH₄OH).

    • The free alkaloids are then extracted from the basic aqueous solution with a chlorinated solvent (e.g., dichloromethane or chloroform).

    • The organic layers are combined, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated to afford a crude alkaloid mixture.

  • Chromatographic Purification:

    • The crude alkaloid mixture is subjected to column chromatography on silica gel.

    • Elution is performed with a gradient of a nonpolar solvent and a polar solvent (e.g., a hexane-ethyl acetate gradient, followed by an ethyl acetate-methanol gradient).

    • Fractions are collected and monitored by thin-layer chromatography (TLC).

    • Fractions containing this compound are combined and may require further purification by preparative TLC or high-performance liquid chromatography (HPLC) to yield pure this compound.

Biosynthesis

The biosynthesis of this compound and other pentacyclic oxindole alkaloids is a complex enzymatic process. It is understood to originate from the monoterpenoid indole alkaloid (MIA) pathway. The key precursor is the indole alkaloid tetrahydroalstonine. The proposed biosynthetic pathway involves the oxidative rearrangement of tetrahydroalstonine to form the spiro-oxindole scaffold of this compound. This transformation is a critical step that establishes the characteristic structure of this class of alkaloids. Understanding this pathway opens avenues for synthetic biology and metabolic engineering approaches to produce this compound and related compounds.

Biological Activity and Signaling Pathways

This compound has been the subject of various pharmacological studies and has demonstrated a range of biological activities.

Modulation of Neurotransmitter Receptors

This compound has been shown to be a positive modulator of muscarinic M1 and serotonin 5-HT2 receptors. It enhances the current responses evoked by acetylcholine and serotonin in a concentration-dependent manner. This activity suggests potential therapeutic applications in neurological and psychiatric disorders.

Pteropodine_Signaling This compound This compound M1_Receptor Muscarinic M1 Receptor This compound->M1_Receptor Positive Modulation HT2_Receptor Serotonin 5-HT2 Receptor This compound->HT2_Receptor Positive Modulation Enhanced_Response Enhanced Receptor Response M1_Receptor->Enhanced_Response HT2_Receptor->Enhanced_Response Acetylcholine Acetylcholine Acetylcholine->M1_Receptor Agonist Serotonin Serotonin Serotonin->HT2_Receptor Agonist

This compound's modulation of M1 and 5-HT2 receptors.
Anti-inflammatory and Antioxidant Effects

Studies have indicated that this compound possesses anti-inflammatory and antioxidant properties. It has been shown to reduce inflammation in animal models and exhibits free radical scavenging activity. These properties contribute to the traditional medicinal uses of plants containing this compound for inflammatory conditions.

Conclusion

This compound is a structurally complex and biologically active natural product. While its total chemical synthesis remains a challenge, efficient isolation protocols from natural sources provide a reliable supply for research purposes. The elucidation of its biosynthetic pathway offers opportunities for biotechnological production. The diverse pharmacological activities of this compound, particularly its effects on the central nervous system and its anti-inflammatory properties, make it a compelling lead compound for further investigation in drug discovery and development. This guide provides a foundational resource for researchers and scientists working with this intriguing molecule.

Pteropodine_Isolation_Workflow start Start: Powdered Plant Material (e.g., Uncaria tomentosa bark) extraction Methanol Extraction start->extraction concentration1 Concentration (Crude Extract) extraction->concentration1 partitioning Acid-Base Partitioning concentration1->partitioning crude_alkaloids Crude Alkaloid Mixture partitioning->crude_alkaloids column_chromatography Silica Gel Column Chromatography crude_alkaloids->column_chromatography fraction_collection Fraction Collection & TLC Analysis column_chromatography->fraction_collection purification Further Purification (Prep-TLC or HPLC) fraction_collection->purification end Pure this compound purification->end

General workflow for the isolation of this compound.

References

Pteropodine: An In-Depth Technical Guide on its Genotoxic and Cytotoxic Effects in Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the genotoxic and cytotoxic profile of Pteropodine, an oxindole alkaloid isolated from Uncaria tomentosa (Cat's Claw), in mouse models. The following sections detail the experimental protocols, present quantitative data from key studies, and visualize the experimental workflows.

Executive Summary

This compound has been investigated for its potential pharmacological activities. Understanding its safety profile, particularly its effects on genetic material and cell viability, is crucial for further drug development. Studies in mouse models have been conducted to evaluate its genotoxicity and cytotoxicity. The available data suggests that this compound, at the tested doses, does not exhibit significant genotoxic or cytotoxic effects in mice. Furthermore, it has demonstrated protective effects against the damage induced by known genotoxic agents.

Acute Toxicity

The median lethal dose (LD50) is a critical starting point for any toxicological evaluation.

Table 1: Acute Toxicity of this compound in Mice

CompoundLD50 (mg/kg)
This compound771[1]

Genotoxicity Studies

Genotoxicity assays are employed to detect direct or indirect damage to DNA. The primary endpoints evaluated for this compound in mouse models include sister chromatid exchanges (SCE) and the formation of micronucleated polychromatic erythrocytes (MNPE).

Sister Chromatid Exchange (SCE) Assay

The SCE assay is a sensitive indicator of DNA-damaging and repair-inhibiting agents.

Table 2: Effect of this compound on Sister Chromatid Exchanges (SCE) in Mouse Bone Marrow Cells [1]

TreatmentDose (mg/kg)Mean SCE/cell ± SD
Distilled Water (Control)-2.51 ± 0.12
This compound100Not Reported
This compound200Not Reported
This compound300Not Reported
This compound600No significant increase
Doxorubicin (Positive Control)1014.06 ± 0.12*

*Statistically significant difference with respect to the negative control group.

Micronucleus (MN) Assay

The micronucleus assay in erythrocytes is a measure of both chromosome breakage (clastogenicity) and chromosome loss (aneugenicity).

Table 3: Frequency of Micronucleated Polychromatic Erythrocytes (MNPE) in Mouse Peripheral Blood after this compound Treatment [1]

TreatmentDose (mg/kg)Mean MNPE/1000 PE ± SD (at 24h)
Distilled Water (Control)-1.62 (mean over 96h)
This compound100No significant increase
This compound200No significant increase
This compound300No significant increase
This compound600No significant increase
Doxorubicin (Positive Control)10Statistically significant increase
Antigenotoxic Effects of this compound

This compound has also been evaluated for its ability to protect against the genotoxic effects of other compounds, such as the chemotherapeutic drug doxorubicin.

Table 4: Antigenotoxic Effect of this compound on Doxorubicin-Induced Sister Chromatid Exchanges (SCE) in Mouse Bone Marrow Cells

TreatmentDose (mg/kg)Mean SCE/cell ± SD% Inhibition
Control-2.51 ± 0.12-
Doxorubicin (DX)1014.06 ± 0.12-
PT (100) + DX (10)100 + 103.56 ± 0.1890.8
PT (200) + DX (10)200 + 104.32 ± 0.2484.3
PT (300) + DX (10)300 + 104.53 ± 0.4282.5
PT (600) + DX (10)600 + 103.10 ± 0.3694.8

*Statistically significant difference with respect to the value obtained with Doxorubicin alone.[2]

Table 5: Antigenotoxic Effect of this compound on Doxorubicin-Induced Micronucleated Polychromatic Erythrocytes (MNPE) in Mouse Peripheral Blood

TreatmentDose (mg/kg)Mean MNPE/1000 PE ± SD (at 48h)% Inhibition
Control-2.05 ± 0.18-
Doxorubicin (DX)1029.3 ± 0.41-
PT (100) + DX (10)100 + 1010.3 ± 0.3864.8
PT (200) + DX (10)200 + 1010.1 ± 0.3365.5
PT (400) + DX (10)400 + 108.2 ± 0.3172.0
PT (600) + DX (10)600 + 107.9 ± 0.2973.0

*Statistically significant difference with respect to the value obtained with Doxorubicin alone.[2]

Cytotoxicity Studies

Cytotoxicity assays assess the ability of a compound to cause cell damage or death. In the context of the cited studies on this compound, cytotoxicity was evaluated by examining cellular proliferation kinetics, mitotic index, and the ratio of polychromatic to normochromatic erythrocytes.

Cellular Proliferation Kinetics (CPK) and Mitotic Index (MI)

These parameters provide insights into the effect of a substance on cell division and proliferation in the bone marrow.

Table 6: Effect of this compound on Cellular Proliferation Kinetics (CPK) and Mitotic Index (MI) in Mouse Bone Marrow Cells

TreatmentDose (mg/kg)Average Generation Time (AGT) (h)Mitotic Index (%) ± SD
Distilled Water (Control)-No alteration5.94 ± 0.21
This compound100No alterationNo alteration
This compound200No alterationNo alteration
This compound300No alterationNo alteration
This compound600No alterationNo alteration
Polychromatic Erythrocyte/Normochromatic Erythrocyte (PE/NE) Ratio

A decrease in the proportion of young, polychromatic erythrocytes (PE) to mature, normochromatic erythrocytes (NE) in the bone marrow can indicate cytotoxicity.

Table 7: Effect of this compound on the PE/(PE+NE) Ratio in Mouse Peripheral Blood

TreatmentDose (mg/kg)PE/(PE+NE) Ratio (at 72h)
Distilled Water (Control)-No significant alteration
This compound100No significant alteration
This compound200No significant alteration
This compound300No significant alteration
This compound600No significant alteration
Doxorubicin (Positive Control)10Significant decrease
Anti-cytotoxic Effects of this compound

This compound's ability to mitigate the cytotoxic effects of doxorubicin was also assessed.

Table 8: Protective Effect of this compound on Doxorubicin-Induced Cytotoxicity (PE Rate) in Mouse Peripheral Blood

TreatmentDose (mg/kg)Polychromatic Erythrocytes (PE)/1000 Erythrocytes (at 72h)
Control-45.3
Doxorubicin (DX)1011.6
PT (100) + DX (10)100 + 1025.1
PT (200) + DX (10)200 + 1026.2
PT (400) + DX (10)400 + 1027.4
PT (600) + DX (10)600 + 1029.3

*Statistically significant difference with respect to the value obtained with Doxorubicin alone.

Experimental Protocols

Acute Toxicity (LD50) Determination

The LD50 for this compound was determined using Lorke's method. This method involves a two-step process:

  • Step 1: Three groups of three mice each are treated with three different doses of the test substance (e.g., 10, 100, 1000 mg/kg).

  • Step 2: Based on the results of the first step, four individual mice are treated with four different, more specific doses. Mortality is observed over a 7-day period, and the LD50 is calculated as the geometric mean of the lowest dose that caused death and the highest dose that did not.

Sister Chromatid Exchange (SCE) Assay in Mouse Bone Marrow
  • Animal Treatment: Mice are administered the test compound (this compound), a negative control (vehicle), or a positive control (e.g., doxorubicin) via intraperitoneal (i.p.) injection.

  • BrdU Administration: To allow for the visualization of SCEs, mice are implanted with 5-bromodeoxyuridine (BrdU) tablets subcutaneously.

  • Colchicine Treatment: Two hours prior to sacrifice, mice are injected with colchicine to arrest cells in metaphase.

  • Bone Marrow Collection: Femurs are excised, and the bone marrow is flushed out with a saline solution.

  • Slide Preparation: The cell suspension is treated with a hypotonic solution, fixed, and dropped onto clean, cold slides.

  • Staining: Slides are stained using the Hoechst-Giemsa method to differentiate sister chromatids.

  • Analysis: The number of SCEs is counted in a set number of second-division metaphases per animal under a microscope.

Micronucleus (MN) Assay in Mouse Peripheral Blood
  • Animal Treatment: Mice are treated with this compound, a negative control, or a positive control by i.p. injection.

  • Blood Sampling: A small drop of blood is collected from the tail vein at various time points (e.g., 24, 48, 72, and 96 hours) after treatment.

  • Smear Preparation: The blood is smeared onto clean glass slides.

  • Fixation and Staining: The smears are air-dried, fixed in methanol, and stained with Giemsa.

  • Analysis: The frequency of micronucleated polychromatic erythrocytes (MNPE) is determined by scoring a large number of polychromatic erythrocytes (e.g., 1000) per animal under a microscope. The ratio of polychromatic to normochromatic erythrocytes is also determined as a measure of cytotoxicity.

Visualizations

Experimental Workflow for In Vivo Genotoxicity and Cytotoxicity Testing

Genotoxicity_Cytotoxicity_Workflow cluster_0 Animal Dosing cluster_3 Data Interpretation Animal_Groups Mouse Groups (Control, this compound Doses, Positive Control) Dosing Compound Administration (i.p. injection) Animal_Groups->Dosing Bone_Marrow_Harvest Bone Marrow Harvest (for SCE, CPK, MI) Dosing->Bone_Marrow_Harvest 24h post-treatment (example timing) Peripheral_Blood_Smear Peripheral Blood Smear (for MN, PE/NE Ratio) Dosing->Peripheral_Blood_Smear 24, 48, 72, 96h post-treatment Slide_Preparation_SCE Slide Preparation & Staining (Hoechst-Giemsa) Bone_Marrow_Harvest->Slide_Preparation_SCE Slide_Preparation_MN Slide Preparation & Staining (Giemsa) Peripheral_Blood_Smear->Slide_Preparation_MN Microscopic_Analysis_SCE Microscopic Analysis (SCE, CPK, MI) Slide_Preparation_SCE->Microscopic_Analysis_SCE Microscopic_Analysis_MN Microscopic Analysis (MNPE, PE/NE Ratio) Slide_Preparation_MN->Microscopic_Analysis_MN Data_Analysis Statistical Analysis Microscopic_Analysis_SCE->Data_Analysis Microscopic_Analysis_MN->Data_Analysis

Caption: Workflow for in vivo genotoxicity and cytotoxicity assessment of this compound in mice.

Discussion and Future Directions

The available data from studies in mouse models indicate that this compound does not induce genotoxicity, as measured by the sister chromatid exchange and micronucleus assays, at doses up to 600 mg/kg. Similarly, no significant cytotoxicity was observed in terms of alterations in cellular proliferation kinetics, mitotic index, or the ratio of polychromatic to normochromatic erythrocytes.

Notably, this compound has demonstrated significant antigenotoxic and anticytotoxic properties, offering protection against the DNA damage and cytotoxicity induced by doxorubicin. This suggests a potential role for this compound as a chemoprotective agent.

It is important to note that the current body of research on this compound's genotoxicity in mouse models has not included the comet assay, which is a sensitive method for detecting DNA strand breaks. Future studies employing the comet assay would provide a more comprehensive understanding of this compound's interaction with DNA.

Furthermore, the molecular mechanisms underlying the observed effects of this compound, particularly its protective actions, remain to be fully elucidated. Investigations into its potential antioxidant activity and its influence on DNA repair pathways and other cellular signaling cascades are warranted.

References

The Ethnobotany and Pharmacology of Pteropodine-Containing Plants: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the traditional use, phytochemistry, and mechanisms of action of plants containing the potent oxindole alkaloid, Pteropodine. This technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the historical applications and modern scientific understanding of these valuable medicinal plants.

Introduction

This compound, a pentacyclic oxindole alkaloid, is a prominent bioactive compound found in several plant species that have been used for centuries in traditional medicine systems across the globe. Notably, it is a key constituent of Uncaria tomentosa, commonly known as Cat's Claw, a vine revered in the Amazon for its therapeutic properties.[1] Traditional knowledge has long pointed to the anti-inflammatory, immunomodulatory, and analgesic effects of these plants, which are now being substantiated by modern scientific investigation. This guide provides an in-depth exploration of the ethnobotanical history of this compound-containing plants, their phytochemical composition, and the molecular mechanisms underlying their therapeutic effects, with a focus on this compound's role in modulating inflammatory signaling pathways.

This compound-Containing Plants and Their Traditional Uses

While Uncaria tomentosa is the most well-documented source of this compound, other plants from the Rubiaceae and Apocynaceae families have also been traditionally used for similar ailments and are known to contain related alkaloids.

Uncaria tomentosa (Cat's Claw)

Uncaria tomentosa, a woody vine native to the Amazon rainforest, is the most significant source of this compound.[1] Indigenous communities in Peru and other parts of South America have a long history of using the inner bark and root of this plant to treat a wide range of conditions.

Traditional Preparations and Dosages:

The most common traditional preparation is a decoction of the inner bark.[2] This involves boiling the plant material in water for an extended period to extract the active constituents.

Plant PartPreparation MethodTraditional DosageTraditional Use
Inner Bark, RootDecoction20-30 grams of inner bark or root boiled in 1 liter of water for 30-60 minutes.[3]Arthritis, rheumatism, inflammation, gastric ulcers, cancer, and as an immune stimulant.[4]
Dried Stem BarkPowder/Capsules20–350 mg of dried stem bark for extracts or 300–500 mg for capsules, taken in 2–3 separate doses throughout the day.Rheumatoid arthritis and osteoarthritis of the knee.
Inner Bark, StemsTincture1-2 ml of a 1:5 tincture in 60% alcohol, taken twice daily.Inflammatory diseases, viral infections, and as an immune stimulant.
Other Potential this compound-Containing Plants

While direct evidence of high this compound content is less established in the following plants, they belong to families known for producing similar indole and oxindole alkaloids and have overlapping traditional uses.

  • Alstonia boonei (God's Tree, Stool Wood): A large deciduous tree found in West and Central Africa. The bark is widely used in traditional African medicine. A decoction of the bark is used to treat malaria, fever, rheumatic pains, and inflammatory conditions. Phytochemical analyses have revealed the presence of various alkaloids, though the specific quantification of this compound is not extensively documented.

  • Mitragyna speciosa (Kratom): A tropical evergreen tree in the coffee family native to Southeast Asia. Traditionally, the leaves are chewed or brewed into a tea to relieve pain, combat fatigue, and as a substitute for opium. While the primary psychoactive alkaloids are mitragynine and 7-hydroxymitragynine, other oxindole alkaloids, including mitraphylline (an isomer of isothis compound), have been isolated from its leaves. The mitragynine content is highest in young to middle-aged leaves.

Phytochemistry and Quantitative Analysis

The primary bioactive constituents of Uncaria tomentosa are pentacyclic and tetracyclic oxindole alkaloids. This compound is one of the dominant pentacyclic oxindole alkaloids, along with isothis compound, speciophylline, and uncarine F. The alkaloid content can vary depending on the plant part, geographical location, and season.

Plant PartTotal Alkaloid Content (mg/100g of dry material)Reference
Uncaria tomentosa Bark95 - 275
Uncaria tomentosa Leaves30 - 704

Pharmacological Activity and Mechanism of Action

This compound exhibits a range of pharmacological activities, with its anti-inflammatory and immunomodulatory effects being the most extensively studied.

Anti-inflammatory Activity

In vivo studies in rodent models have demonstrated the potent anti-inflammatory effects of this compound. It has been shown to significantly inhibit paw edema and reduce inflammatory cell infiltration in pleurisy models. The anti-inflammatory action is attributed, in part, to its ability to modulate the production of pro-inflammatory cytokines.

Immunomodulatory Effects

This compound and other pentacyclic oxindole alkaloids from Uncaria tomentosa have been shown to stimulate the immune system by increasing the phagocytic activity of macrophages and granulocytes and promoting the proliferation of lymphocytes.

Mechanism of Action: Modulation of the NF-κB Signaling Pathway

The anti-inflammatory effects of this compound are believed to be mediated, at least in part, through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous genes involved in inflammation, including those for pro-inflammatory cytokines like TNF-α and IL-1β.

In unstimulated cells, NF-κB is held inactive in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This frees NF-κB to translocate to the nucleus and activate the transcription of its target genes. This compound is thought to interfere with this cascade, thereby reducing the production of inflammatory mediators.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Quantification of this compound

Objective: To quantify the concentration of this compound in plant extracts.

Materials:

  • HPLC system with a UV detector

  • C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: Acetonitrile and ammonium acetate buffer (pH 7.0)

  • This compound standard

  • Plant extract sample

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound in methanol and create a series of dilutions to generate a calibration curve.

  • Sample Preparation: Extract the plant material with a suitable solvent (e.g., 40% hydroethanolic solution). Filter the extract through a 0.45 µm membrane filter.

  • HPLC Analysis:

    • Set the UV detector to 245 nm.

    • Use a gradient elution program with the mobile phase, for example: starting with 34% acetonitrile, increasing to 40% over 20 minutes, then to 43% over the next 6 minutes.

    • Inject the standards and samples onto the column.

    • Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the standard.

    • Quantify the amount of this compound in the sample by comparing the peak area to the calibration curve.

In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Production in Macrophages

Objective: To assess the anti-inflammatory activity of this compound by measuring its effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • This compound

  • Lipopolysaccharide (LPS)

  • Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)

  • 96-well culture plates

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM with 10% FBS in a humidified incubator at 37°C with 5% CO2.

  • Cell Plating: Seed the cells in 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include control wells (cells only) and LPS-only wells.

  • NO Measurement:

    • Collect the cell culture supernatant.

    • Mix an equal volume of the supernatant with Griess reagent in a new 96-well plate.

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the concentration of nitrite (a stable product of NO) in the samples using a sodium nitrite standard curve. Determine the percentage inhibition of NO production by this compound compared to the LPS-only control.

Western Blot Analysis of NF-κB Activation

Objective: To determine the effect of this compound on the phosphorylation of IκBα and the nuclear translocation of NF-κB p65.

Materials:

  • RAW 264.7 macrophage cells

  • This compound

  • LPS

  • Lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies against phospho-IκBα, total IκBα, NF-κB p65, and a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence substrate

Procedure:

  • Cell Treatment: Treat RAW 264.7 cells with this compound for a specified time, followed by stimulation with LPS.

  • Cell Lysis: Lyse the cells in lysis buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Separate the proteins by SDS-polyacrylamide gel electrophoresis.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with the primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescence substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize to the loading control. Compare the levels of phosphorylated IκBα and nuclear NF-κB p65 in treated cells versus controls.

Visualizations

Traditional_Use_Workflow cluster_0 Traditional Knowledge cluster_1 Scientific Validation This compound-Containing Plants This compound-Containing Plants Traditional Preparation (e.g., Decoction) Traditional Preparation (e.g., Decoction) This compound-Containing Plants->Traditional Preparation (e.g., Decoction) Harvesting & Processing Phytochemical Analysis Phytochemical Analysis This compound-Containing Plants->Phytochemical Analysis Scientific Investigation Traditional Use (e.g., Anti-inflammatory) Traditional Use (e.g., Anti-inflammatory) Traditional Preparation (e.g., Decoction)->Traditional Use (e.g., Anti-inflammatory) Administration Pharmacological Studies Pharmacological Studies Traditional Use (e.g., Anti-inflammatory)->Pharmacological Studies Informs Research Isolation of this compound Isolation of this compound Phytochemical Analysis->Isolation of this compound Isolation of this compound->Pharmacological Studies Mechanism of Action Mechanism of Action Pharmacological Studies->Mechanism of Action

Caption: Workflow from Traditional Use to Scientific Validation.

Experimental_Workflow cluster_0 In Vitro Analysis cluster_1 In Vivo Analysis Macrophage Cell Culture Macrophage Cell Culture This compound Treatment This compound Treatment Macrophage Cell Culture->this compound Treatment LPS Stimulation LPS Stimulation This compound Treatment->LPS Stimulation NO Production Assay NO Production Assay LPS Stimulation->NO Production Assay Western Blot (NF-kB) Western Blot (NF-kB) LPS Stimulation->Western Blot (NF-kB) Rodent Model of Inflammation Rodent Model of Inflammation This compound Administration This compound Administration Rodent Model of Inflammation->this compound Administration Measurement of Edema Measurement of Edema This compound Administration->Measurement of Edema Histological Analysis Histological Analysis This compound Administration->Histological Analysis

Caption: Experimental Workflow for a this compound Study.

NFkB_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkBa IκBα IKK->IkBa phosphorylates P_IkBa P-IκBα IKK->P_IkBa phosphorylates NFkB NF-κB IkBa->NFkB inhibits Nucleus Nucleus NFkB->Nucleus translocates Proteasome Proteasome P_IkBa->Proteasome ubiquitination & degradation Inflammatory_Genes Inflammatory Genes (TNF-α, IL-1β, iNOS) Nucleus->Inflammatory_Genes activates transcription This compound This compound This compound->IKK inhibits

Caption: this compound's Inhibition of the NF-κB Signaling Pathway.

References

Pteropodine: An Emerging Candidate for α-Glucosidase Inhibition in Diabetes Management

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Postprandial hyperglycemia is a critical therapeutic target in the management of type 2 diabetes mellitus. Inhibition of α-glucosidase, a key enzyme in carbohydrate digestion, presents a viable strategy for controlling blood glucose levels. This technical guide explores the potential of pteropodine, an oxindole alkaloid predominantly found in Uncaria longiflora, as an α-glucosidase inhibitor. Drawing from available in vitro and in silico data, this document provides a comprehensive overview of this compound's inhibitory activity, mechanism of action, and the broader context of its chemical class. Detailed experimental protocols and structured data are presented to facilitate further research and development in this promising area.

Introduction

α-Glucosidase inhibitors are a class of oral anti-diabetic drugs that function by delaying the absorption of carbohydrates from the small intestine, thereby reducing the post-meal spike in blood glucose.[1] this compound, an oxindole alkaloid, has been identified as a competitive inhibitor of α-glucosidase.[2] This guide synthesizes the current knowledge on this compound's α-glucosidase inhibitory potential, offering a technical resource for the scientific community.

Quantitative Data on Inhibitory Activity

In vitro studies have quantified the α-glucosidase inhibitory activity of this compound. The following table summarizes the key findings, including the half-maximal inhibitory concentration (IC50) and compares it with its diastereomer, isothis compound, and the standard drug, acarbose.

CompoundIC50 (µM)Inhibition TypeSource
This compound615.31 ± 7.65Competitive[2]
Isothis compound279.16 ± 5.37Non-competitive[2]
Acarbose--[2]

Mechanism of Action

Kinetic studies have revealed that this compound acts as a competitive inhibitor of α-glucosidase. This mode of inhibition suggests that this compound binds to the active site of the enzyme, thereby preventing the substrate from binding and being hydrolyzed.

Molecular docking studies support this finding, indicating that this compound interacts with key amino acid residues at the active site of the α-glucosidase enzyme, specifically Asp349 and Glu276. In contrast, its diastereomer, isothis compound, binds to an allosteric site.

This compound's Competitive Inhibition of α-Glucosidase cluster_0 α-Glucosidase Active Site Active Site Active Site Enzyme-Substrate Complex Enzyme-Substrate Complex Active Site->Enzyme-Substrate Complex Forms Enzyme-Inhibitor Complex Enzyme-Inhibitor Complex Active Site->Enzyme-Inhibitor Complex Forms Substrate (Carbohydrate) Substrate (Carbohydrate) Substrate (Carbohydrate)->Active Site Binds to This compound This compound This compound->Active Site Competitively Binds to Hydrolysis Hydrolysis Enzyme-Substrate Complex->Hydrolysis No Hydrolysis No Hydrolysis Enzyme-Inhibitor Complex->No Hydrolysis

This compound's competitive inhibition mechanism.

Experimental Protocols

In Vitro α-Glucosidase Inhibition Assay

This protocol is adapted from methodologies used in the study of natural product inhibitors.

Materials:

  • α-glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • This compound (or test compound)

  • Acarbose (positive control)

  • Phosphate buffer (50 mM, pH 6.8)

  • Sodium carbonate (Na₂CO₃, 1 M)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • In a 96-well plate, add 20 µL of various concentrations of the this compound solution to the wells.

  • Add 20 µL of α-glucosidase solution (2 U/mL in phosphate buffer) to each well.

  • Incubate the plate at 37°C for 5 minutes.

  • Initiate the reaction by adding 20 µL of pNPG solution (1 mM in phosphate buffer) to each well.

  • Incubate the mixture at 37°C for 20 minutes.

  • Terminate the reaction by adding 50 µL of 1 M Na₂CO₃ solution.

  • Measure the absorbance at 405 nm using a microplate reader.

  • Calculate the percentage of inhibition using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Enzyme Kinetics Study

To determine the mode of inhibition, the assay is performed with varying concentrations of both the substrate (pNPG) and the inhibitor (this compound).

Procedure:

  • Follow the general procedure for the α-glucosidase inhibition assay.

  • Use a range of pNPG concentrations (e.g., 0.25, 0.5, 1.0, 2.0 mM).

  • For each substrate concentration, test a series of this compound concentrations.

  • Measure the reaction rates (initial velocities).

  • Plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]) to determine the type of inhibition (competitive, non-competitive, or uncompetitive).

Broader Context and Future Directions

The study of oxindole alkaloids as α-glucosidase inhibitors is a growing field of interest. While this compound's inhibitory activity is moderate compared to some synthetic drugs, its natural origin and specific mechanism of action warrant further investigation.

Future research should focus on structure-activity relationship (SAR) studies to potentially enhance its inhibitory potency. In vivo studies are also crucial to validate the in vitro findings and to assess the pharmacokinetic and pharmacodynamic properties of this compound.

Future Research Workflow for this compound In Vitro Screening In Vitro Screening Kinetic Studies Kinetic Studies In Vitro Screening->Kinetic Studies Molecular Docking Molecular Docking Kinetic Studies->Molecular Docking SAR Studies SAR Studies Molecular Docking->SAR Studies Lead Optimization Lead Optimization SAR Studies->Lead Optimization In Vivo Efficacy In Vivo Efficacy Lead Optimization->In Vivo Efficacy Pharmacokinetics Pharmacokinetics In Vivo Efficacy->Pharmacokinetics Toxicology Studies Toxicology Studies Pharmacokinetics->Toxicology Studies Preclinical Development Preclinical Development Toxicology Studies->Preclinical Development

Proposed workflow for future this compound research.

Conclusion

This compound presents a compelling starting point for the development of novel, natural-based α-glucosidase inhibitors. Its competitive mode of action offers a clear mechanistic pathway for further exploration and optimization. This technical guide provides the foundational data and methodologies to support and accelerate research into the therapeutic potential of this compound and related oxindole alkaloids in the management of type 2 diabetes.

References

An In-depth Technical Guide to the Ethnobotanical Background of Pteropodine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pteropodine, a pentacyclic oxindole alkaloid primarily isolated from the medicinal plant Uncaria tomentosa (Cat's Claw), has garnered significant scientific interest for its diverse pharmacological activities. This technical guide delves into the rich ethnobotanical history of this compound, providing a comprehensive overview of its traditional uses, the botanical sources from which it is derived, and the scientific basis for its therapeutic potential. This document summarizes quantitative data on its traditional preparations and biological effects, details key experimental protocols for its study, and visualizes its mechanism of action through signaling pathway diagrams, serving as a vital resource for researchers in natural product chemistry, pharmacology, and drug development.

Ethnobotanical Heritage of this compound

This compound is a key bioactive constituent of Uncaria tomentosa, a large woody vine native to the Amazon rainforest and other tropical areas of South and Central America[1]. Commonly known as "Uña de Gato" in Spanish, which translates to "Cat's Claw" due to its characteristic claw-shaped thorns, this plant has been an integral part of traditional medicine for centuries, particularly among indigenous communities in Peru[2][3].

The Asháninka people of central Peru have a long-standing tradition of using Uncaria tomentosa for a wide array of health conditions[3]. Traditional preparations typically involve a decoction of the root and bark, which is consumed to treat inflammatory ailments such as arthritis and rheumatism, as well as for its purported immune-stimulating and anti-cancer properties[4]. Ethnobotanical records also indicate its use for gastrointestinal issues, wound healing, and as a general health tonic. The traditional use of Uncaria tomentosa for inflammatory conditions provides a strong basis for the scientific investigation of its constituent alkaloids, including this compound.

Botanical Sources and Chemical Profile

This compound is an oxindole alkaloid belonging to the heterohimbine-type. While it is most prominently associated with Uncaria tomentosa, other species of the Uncaria genus may also contain this compound. The chemical profile of Uncaria tomentosa is complex, containing a variety of other pentacyclic and tetracyclic oxindole alkaloids, triterpenes, quinovic acid glycosides, and polyphenols. The interplay between these compounds may contribute to the synergistic therapeutic effects observed in traditional preparations.

Quantitative Data Summary

The following tables summarize the quantitative data related to the traditional use and scientifically evaluated effects of this compound and Uncaria tomentosa extracts.

Table 1: Traditional and Clinical Dosage of Uncaria tomentosa

Preparation TypeTraditional DosageClinical Study DosageReference(s)
Decoction (Inner Bark/Root)20-30 g of inner bark or root boiled in 1 liter of water for 30-60 minutesN/A
Dried Stem Bark (Extracts)20–350 mg per dayN/A
Capsules300–500 mg, taken in 2–3 separate doses throughout the day60 mg/day (Rheumatoid Arthritis), 100 mg/day (Osteoarthritis)
Tinctures1 mL, one to three times dailyN/A
Dry Extracts (in water)500-2,000 mg, one to three times dailyN/A

Table 2: In Vivo Anti-inflammatory Effects of this compound

Animal ModelAssayDosageInhibitory Effect (%)Reference(s)
RatPaw Edema10 mg/kg51
RatPaw Edema20 mg/kg66
RatPaw Edema40 mg/kg70
RatPleurisy (Neutrophil Count)40 mg/kg36 (reduction)
RatPleurisy (Pleural Exudate)20 mg/kg52 (reduction)
MouseEar Edema0.04 mg/ear81.4

Table 3: In Vitro Antioxidant Activity of this compound

AssayConcentrationScavenging Activity (%)Reference(s)
DPPH Radical Scavenging250 µg/mL98.26

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound.

Extraction and Isolation of this compound from Uncaria tomentosa

This protocol outlines a general procedure for the extraction and isolation of this compound from the bark of Uncaria tomentosa.

dot

cluster_0 Extraction and Isolation Workflow start Start: Powdered Uncaria tomentosa Bark maceration Dynamic Maceration (e.g., 63% v/v hydroethanolic solution, 2h) start->maceration filtration Filtration maceration->filtration evaporation1 Solvent Evaporation (under reduced pressure) filtration->evaporation1 crude_extract Crude Alkaloid Extract evaporation1->crude_extract acid_base Acid-Base Partitioning (e.g., dissolve in acidic water, wash with organic solvent, basify aqueous layer, extract with organic solvent) crude_extract->acid_base alkaloid_rich Alkaloid-Rich Fraction acid_base->alkaloid_rich evaporation2 Solvent Evaporation alkaloid_rich->evaporation2 column_chromatography Column Chromatography (Stationary phase: Silica gel; Mobile phase: Gradient of non-polar to polar solvents) evaporation2->column_chromatography fraction_collection Fraction Collection column_chromatography->fraction_collection tlc TLC Analysis of Fractions fraction_collection->tlc pooling Pooling of this compound-rich Fractions tlc->pooling prep_tlc Preparative TLC (for final purification) pooling->prep_tlc isolated_this compound Isolated this compound prep_tlc->isolated_this compound characterization Characterization (HPLC, MS, NMR) isolated_this compound->characterization end End: Pure this compound characterization->end

Caption: Workflow for this compound isolation.

  • Plant Material Preparation: Air-dry the bark of Uncaria tomentosa and grind it into a fine powder.

  • Extraction:

    • Perform dynamic maceration of the powdered bark with a hydroetholic solution (e.g., 63% v/v) for 2 hours at room temperature.

    • Filter the mixture to separate the extract from the solid plant material.

    • Concentrate the filtrate under reduced pressure to obtain a crude extract.

  • Acid-Base Partitioning for Alkaloid Enrichment:

    • Dissolve the crude extract in an acidic aqueous solution (e.g., 5% HCl).

    • Wash the acidic solution with a non-polar organic solvent (e.g., hexane) to remove non-alkaloidal lipophilic compounds.

    • Basify the aqueous layer with a base (e.g., NH4OH) to a pH of 9-10.

    • Extract the alkaloids from the basified aqueous layer with a polar organic solvent (e.g., dichloromethane or ethyl acetate).

    • Combine the organic layers and evaporate the solvent to yield an alkaloid-rich fraction.

  • Chromatographic Purification:

    • Column Chromatography:

      • Subject the alkaloid-rich fraction to column chromatography on silica gel.

      • Elute with a gradient of solvents, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate and then methanol).

      • Collect fractions and monitor them by Thin Layer Chromatography (TLC).

    • Preparative TLC:

      • Pool the fractions containing this compound (identified by comparison with a standard on TLC).

      • Perform preparative TLC on the pooled fractions for final purification.

  • Characterization: Confirm the identity and purity of the isolated this compound using High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

In Vivo Anti-inflammatory Assay: Rat Paw Edema

This protocol is adapted from studies evaluating the anti-inflammatory effects of this compound.

  • Animals: Use male Wistar rats (180-200 g).

  • Groups: Divide the animals into control and treatment groups.

  • Treatment: Administer this compound orally at various doses (e.g., 10, 20, 40 mg/kg body weight). The control group receives the vehicle. A positive control group can be treated with a known anti-inflammatory drug (e.g., indomethacin).

  • Induction of Edema: One hour after treatment, inject a phlogistic agent (e.g., 0.1 mL of 1% carrageenan solution) into the sub-plantar region of the right hind paw of each rat.

  • Measurement: Measure the paw volume using a plethysmometer immediately before the carrageenan injection and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

  • Calculation: The percentage of inhibition of edema is calculated for each group relative to the control group.

In Vitro Antioxidant Assay: DPPH Radical Scavenging

This protocol is based on the methodology described for assessing the free radical scavenging potential of this compound.

  • Reagents: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Procedure:

    • In a test tube, mix a solution of this compound at various concentrations with the DPPH solution.

    • Incubate the mixture in the dark at room temperature for 30 minutes.

    • Measure the absorbance of the solution at 517 nm using a spectrophotometer.

    • A control is prepared without the this compound sample.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.

Investigation of NF-κB Signaling Pathway: Western Blot Analysis

This protocol outlines the steps to investigate the effect of this compound on the phosphorylation of IκBα, a key step in the NF-κB signaling pathway.

  • Cell Culture and Treatment:

    • Culture a suitable cell line (e.g., RAW 264.7 macrophages) to 80-90% confluency.

    • Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1 hour).

    • Stimulate the cells with an inflammatory agent (e.g., lipopolysaccharide - LPS) to activate the NF-κB pathway.

  • Protein Extraction:

    • Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.

    • Quantify the protein concentration in the lysates.

  • Western Blotting:

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST).

    • Incubate the membrane with primary antibodies against phosphorylated IκBα (p-IκBα) and total IκBα overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities to determine the ratio of p-IκBα to total IκBα.

Signaling Pathways and Mechanisms of Action

The anti-inflammatory effects of this compound are, in part, attributed to its ability to modulate key inflammatory signaling pathways. A primary mechanism is the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway.

dot

cluster_1 This compound's Inhibition of the NF-κB Signaling Pathway inflammatory_stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) receptor Receptor inflammatory_stimuli->receptor ikk IKK Complex receptor->ikk ikba_p65_p50 IκBα - p65/p50 (inactive NF-κB) ikk->ikba_p65_p50 Phosphorylation p_ikba p-IκBα ikba_p65_p50->p_ikba Phosphorylated ubiquitination Ubiquitination p_ikba->ubiquitination proteasomal_degradation Proteasomal Degradation ubiquitination->proteasomal_degradation p65_p50 p65/p50 (active NF-κB) proteasomal_degradation->p65_p50 nucleus Nucleus p65_p50->nucleus Translocation dna DNA p65_p50->dna Binding pro_inflammatory_genes Transcription of Pro-inflammatory Genes (e.g., TNF-α, IL-1β, COX-2) dna->pro_inflammatory_genes inflammation Inflammation pro_inflammatory_genes->inflammation This compound This compound This compound->ikk Inhibition

Caption: this compound's inhibitory action on NF-κB.

In unstimulated cells, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This allows the NF-κB dimer (p65/p50) to translocate to the nucleus, where it binds to DNA and promotes the transcription of pro-inflammatory genes, including those for cytokines like TNF-α and IL-1β. This compound has been shown to inhibit this pathway, likely by targeting the IKK complex, thereby preventing the degradation of IκBα and the nuclear translocation of NF-κB. This leads to a downstream reduction in the production of inflammatory mediators, providing a molecular basis for its traditional use in treating inflammatory conditions.

Conclusion

This compound, with its deep roots in traditional medicine, presents a compelling case for modern drug discovery and development. Its ethnobotanical history, particularly the use of Uncaria tomentosa for inflammatory disorders, is now being substantiated by scientific research elucidating its molecular mechanisms of action. The quantitative data on its efficacy, coupled with detailed experimental protocols, provides a solid foundation for further investigation. For researchers and scientists, this compound represents a promising natural product with the potential to be developed into novel therapeutics for a range of inflammatory and immune-related diseases. This guide serves as a comprehensive resource to facilitate and inspire future research in this exciting field.

References

Preliminary In-Vitro Studies on Pteropodine's Efficacy: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pteropodine, a pentacyclic oxindole alkaloid isolated from Uncaria tomentosa (Cat's Claw), has garnered significant interest for its potential therapeutic applications, primarily attributed to its immunomodulatory and anti-inflammatory properties observed in in-vivo studies. This technical guide provides a comprehensive overview of the preliminary in-vitro studies conducted to elucidate the efficacy and mechanism of action of this compound. The document is intended to serve as a resource for researchers and professionals in drug development, summarizing key quantitative data, detailing experimental methodologies, and visualizing associated cellular pathways. While in-vivo evidence for this compound's effects is more abundant, this guide focuses on the foundational in-vitro work that underpins our current understanding and directs future investigation.

Quantitative Data Summary

The following table summarizes the key quantitative findings from preliminary in-vitro studies on this compound. These data points provide a snapshot of its bioactivity and potential therapeutic relevance.

Assay Type Target/System Key Finding Concentration/EC₅₀ Reference
Antioxidant ActivityDPPH Radical Scavenging98.26% radical scavenging activity250 µg/ml[1]
Receptor ModulationMuscarinic M(1) Receptor (in Xenopus oocytes)Positive modulator, 2.7-fold increase in acetylcholine responseEC₅₀: 9.52 µM[2]
Receptor Modulation5-HT(2) Receptor (in Xenopus oocytes)Positive modulator, 2.4-fold increase in 5-HT responseEC₅₀: 13.5 µM[2]
Immuno-modulationPhagocytosis EnhancementPronounced enhancement of phagocytosis (observed in-vivo, suggesting in-vitro potential)Not specified in-vitro[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. This section outlines the protocols for key in-vitro experiments relevant to the study of this compound's efficacy.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a standard and rapid method to screen the antioxidant activity of a compound.

Principle: DPPH is a stable free radical that accepts an electron or hydrogen radical to become a stable diamagnetic molecule. The reduction of DPPH is accompanied by a color change from purple to yellow, which can be measured spectrophotometrically.

Protocol:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol).

    • Prepare a fresh solution of DPPH (e.g., 0.1 mM) in methanol. Store in the dark.

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of various concentrations of this compound solution.

    • Add 100 µL of the DPPH solution to each well.

    • Include a control group with the solvent and DPPH solution, and a blank with methanol.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Data Analysis:

    • Measure the absorbance at 517 nm using a microplate reader.

    • The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

G-Protein Coupled Receptor (GPCR) Modulation Assay in Xenopus Oocytes

This electrophysiological assay is used to study the modulation of ion channels coupled to GPCRs.

Principle: Xenopus oocytes can be injected with mRNA encoding a specific GPCR. Activation of the GPCR by a ligand can lead to a downstream signaling cascade, often resulting in the opening of ion channels and a measurable change in membrane current.

Protocol:

  • Oocyte Preparation:

    • Harvest and defolliculate stage V-VI oocytes from a female Xenopus laevis.

    • Inject the oocytes with mRNA encoding the target receptors (e.g., rat muscarinic M(1) or 5-HT(2) receptors).

    • Incubate the oocytes for 2-4 days to allow for receptor expression.

  • Electrophysiological Recording:

    • Place an oocyte in a recording chamber continuously perfused with a physiological saline solution.

    • Use a two-electrode voltage-clamp technique to hold the oocyte membrane potential at a set value (e.g., -60 mV).

    • Apply the agonist (e.g., acetylcholine or serotonin) in the presence and absence of this compound at various concentrations.

  • Data Analysis:

    • Record the changes in membrane current in response to agonist and modulator application.

    • Plot concentration-response curves to determine the EC₅₀ values and the extent of modulation.

In-Vitro Phagocytosis Assay

This assay assesses the ability of a compound to enhance the phagocytic activity of immune cells like macrophages.

Principle: Macrophages are co-cultured with labeled particles (e.g., fluorescently labeled zymosan or bacteria). The uptake of these particles by the macrophages is quantified, often by microscopy or flow cytometry.

Protocol:

  • Cell Culture:

    • Culture a macrophage cell line (e.g., RAW 264.7) or primary macrophages in appropriate media.

  • Assay Procedure:

    • Pre-treat the macrophages with various concentrations of this compound for a specified time (e.g., 24 hours).

    • Add fluorescently labeled particles to the macrophage culture.

    • Incubate for a period to allow for phagocytosis (e.g., 1-2 hours).

    • Wash the cells to remove non-phagocytosed particles.

  • Quantification:

    • Microscopy: Visualize the cells under a fluorescence microscope and count the number of particles per cell.

    • Flow Cytometry: Analyze the fluorescence intensity of the macrophage population to determine the percentage of phagocytic cells and the mean fluorescence intensity.

Signaling Pathways and Visualizations

Understanding the molecular pathways affected by this compound is key to elucidating its mechanism of action. While direct in-vitro evidence for its modulation of all relevant pathways is still emerging, the available data allows for the visualization of its effect on GPCR signaling.

G-Protein Coupled Receptor (GPCR) Signaling

The positive modulation of muscarinic M(1) and 5-HT(2) receptors by this compound strongly suggests an interaction with GPCR signaling cascades. These receptors are known to couple to Gq/11 proteins, leading to the activation of Phospholipase C (PLC) and subsequent downstream signaling.

GPCR_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound GPCR GPCR (M1 or 5-HT2 Receptor) This compound->GPCR Positive Modulation Agonist Agonist (Acetylcholine / 5-HT) Agonist->GPCR Activation G_protein Gq/11 Protein GPCR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Ca2_release->PKC Activates Downstream Downstream Cellular Responses PKC->Downstream Phosphorylates Targets

Caption: this compound's positive modulation of GPCR signaling.

Experimental Workflow for In-Vitro Efficacy Screening

The following diagram illustrates a general workflow for the in-vitro screening of this compound's efficacy, incorporating the assays detailed in this guide.

Experimental_Workflow start Start: this compound Compound antioxidant_assay Antioxidant Screening (DPPH Assay) start->antioxidant_assay receptor_assay Receptor Modulation (Xenopus Oocyte Assay) start->receptor_assay immuno_assay Immunomodulation (Phagocytosis Assay) start->immuno_assay data_analysis Data Analysis and Interpretation antioxidant_assay->data_analysis receptor_assay->data_analysis immuno_assay->data_analysis report Technical Report Generation data_analysis->report

Caption: General workflow for in-vitro screening of this compound.

Future Directions and Unexplored Signaling Pathways

The anti-inflammatory and immunomodulatory effects of this compound observed in vivo strongly suggest the involvement of key intracellular signaling pathways that are central to these processes. While direct in-vitro evidence for this compound's modulation of these pathways is currently limited, they represent critical areas for future research.

  • Nuclear Factor-kappa B (NF-κB) Pathway: This pathway is a master regulator of inflammation, immunity, and cell survival. Investigating this compound's ability to inhibit the activation of NF-κB in response to inflammatory stimuli (e.g., lipopolysaccharide) in cell lines like macrophages would be a significant step in understanding its anti-inflammatory mechanism.

  • Mitogen-Activated Protein Kinase (MAPK) Pathways: The MAPK family (including ERK, JNK, and p38) is involved in cellular responses to a wide range of stimuli and plays a crucial role in inflammation. Assessing the effect of this compound on the phosphorylation status of these kinases in relevant in-vitro models could provide valuable insights.

  • Phosphatidylinositol 3-Kinase (PI3K)/Akt Pathway: This pathway is integral to cell growth, proliferation, and survival, and its dysregulation is implicated in various diseases, including inflammatory disorders. Examining this compound's influence on the activation of PI3K and the phosphorylation of Akt would be a logical next step in delineating its cellular effects.

Future in-vitro studies employing techniques such as luciferase reporter assays, Western blotting for key signaling proteins, and cytokine profiling (e.g., ELISA for TNF-α, IL-6, IL-1β) will be instrumental in confirming the direct effects of this compound on these pathways and solidifying its potential as a therapeutic agent.

Conclusion

The preliminary in-vitro studies on this compound have begun to shed light on its molecular mechanisms of action, particularly its antioxidant properties and its ability to positively modulate specific G-protein coupled receptors. While these findings are promising, the field is still in its early stages. A significant opportunity exists for further in-vitro research to directly investigate the impact of this compound on key inflammatory and immunomodulatory signaling pathways. The experimental protocols and data presented in this guide are intended to provide a solid foundation for researchers to build upon, ultimately accelerating the translation of this compound's therapeutic potential from the laboratory to the clinic.

References

Unveiling the Therapeutic Potential of Pteropodine: A Technical Guide to its Molecular Targets

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pteropodine, a pentacyclic oxindole alkaloid derived from the plant Uncaria tomentosa (Cat's Claw), has garnered significant scientific interest for its diverse pharmacological activities. Traditionally used in folk medicine, recent research has begun to elucidate the molecular mechanisms underlying its therapeutic effects, revealing a multi-targeted profile with potential applications in inflammatory diseases, neurological disorders, and oncology. This technical guide provides an in-depth exploration of the known therapeutic targets of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action to support further research and drug development efforts.

Quantitative Data Summary

The following tables summarize the currently available quantitative data on the biological activities of this compound.

Table 1: Anti-inflammatory and Antioxidant Activity of this compound

Biological ActivityAssayModel SystemConcentration/DoseResultCitation
Anti-inflammatory Carrageenan-induced paw edemaWistar rats10 mg/kg51% inhibition[1][2]
20 mg/kg66% inhibition[1][2]
40 mg/kg70% inhibition[1]
Pleurisy assay (neutrophil count)Wistar rats40 mg/kg36% reduction
Pleurisy assay (pleural exudate)Wistar rats20 mg/kg52% reduction
TPA-induced ear edemaMice0.04 mg/ear81.4% inhibition
Antioxidant DPPH radical scavengingIn vitro250 µg/mL98.26% scavenging
Immunomodulatory Lymphocyte productionMice600 mg/kg25.8% increase

Table 2: Neuromodulatory Activity of this compound

Receptor TargetAssay TypeModel SystemLigandThis compound ConcentrationEffect (EC50)Citation
Muscarinic M1 Receptor Functional Assay (Positive Modulator)Xenopus oocytes expressing rat M1 receptorsAcetylcholine1-30 µM9.52 µM
Serotonin 5-HT2 Receptor Functional Assay (Positive Modulator)Xenopus oocytes expressing rat 5-HT2 receptors5-Hydroxytryptamine (5-HT)1-30 µM13.5 µM

Signaling Pathways and Mechanisms of Action

This compound exerts its therapeutic effects by modulating several key signaling pathways. The following diagrams, generated using the DOT language, illustrate these mechanisms.

Anti-inflammatory and Immunomodulatory Pathways

This compound has demonstrated potent anti-inflammatory effects, which are attributed to its ability to modulate critical inflammatory pathways. While the precise molecular interactions are still under investigation, evidence suggests the involvement of NF-κB and the arachidonic acid cascade.

G cluster_stimulus Inflammatory Stimuli cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Inflammatory Response Stimulus Inflammatory Stimuli (e.g., TPA, Carrageenan) PKC Protein Kinase C (PKC) Stimulus->PKC Activates PLA2 Phospholipase A2 Stimulus->PLA2 Activates IKK IKK Complex PKC->IKK Activates ArachidonicAcid Arachidonic Acid PLA2->ArachidonicAcid Releases This compound This compound This compound->IKK Inhibits (putative) COX Cyclooxygenase (COX) This compound->COX Inhibits (putative) LOX Lipoxygenase (LOX) This compound->LOX Inhibits (putative) IkB IκBα IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB (p50/p65) IkB->NFkB Inhibits NFkB_n NF-κB (Active) NFkB->NFkB_n Translocates to Nucleus ArachidonicAcid->COX Metabolized by ArachidonicAcid->LOX Metabolized by Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes DNA DNA NFkB_n->DNA Binds to promoter regions Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines Gene Transcription Inflammation Inflammation (Edema, Neutrophil Infiltration) Prostaglandins->Inflammation Leukotrienes->Inflammation Cytokines->Inflammation

Caption: Putative anti-inflammatory mechanism of this compound.

Neuromodulatory Signaling

This compound acts as a positive modulator of both muscarinic M1 and serotonin 5-HT2 receptors. This suggests that it does not directly activate these receptors but enhances their response to their natural ligands, acetylcholine and serotonin, respectively.

G cluster_membrane Neuronal Membrane cluster_ligands Ligands and Modulator cluster_downstream Downstream Signaling M1R Muscarinic M1 Receptor Gq11 Gq/11 Protein M1R->Gq11 Activates HT2R Serotonin 5-HT2 Receptor HT2R->Gq11 Activates ACh Acetylcholine (ACh) ACh->M1R Binds Serotonin Serotonin (5-HT) Serotonin->HT2R Binds This compound This compound This compound->M1R Positive Modulation This compound->HT2R Positive Modulation PLC Phospholipase C Gq11->PLC Activates IP3_DAG IP3 & DAG PLC->IP3_DAG Generates Ca_PKC ↑ Intracellular Ca²⁺ ↑ PKC Activity IP3_DAG->Ca_PKC Leads to NeuronalResponse Enhanced Neuronal Response (e.g., improved memory function) Ca_PKC->NeuronalResponse

Caption: Positive modulatory effect of this compound on M1 and 5-HT2 receptors.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

Carrageenan-Induced Paw Edema in Rats
  • Objective: To evaluate the in vivo anti-inflammatory activity of this compound.

  • Animal Model: Male Wistar rats (180-220 g).

  • Procedure:

    • Animals are fasted for 12 hours prior to the experiment with free access to water.

    • The initial volume of the right hind paw of each rat is measured using a plethysmometer.

    • Animals are divided into groups: vehicle control, positive control (e.g., Indomethacin 10 mg/kg), and this compound treatment groups (e.g., 10, 20, 40 mg/kg, administered orally).

    • One hour after treatment, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.

    • Paw volume is measured at 1, 2, 3, 4, and 5 hours post-carrageenan injection.

    • The percentage of edema inhibition is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

DPPH Radical Scavenging Assay
  • Objective: To determine the in vitro antioxidant activity of this compound.

  • Principle: The antioxidant activity is measured by the ability of this compound to reduce the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical.

  • Procedure:

    • A 0.1 mM solution of DPPH in methanol is prepared.

    • Various concentrations of this compound are prepared in methanol.

    • In a 96-well plate, 100 µL of each this compound concentration is mixed with 100 µL of the DPPH solution.

    • The plate is incubated in the dark at room temperature for 30 minutes.

    • The absorbance is measured at 517 nm using a microplate reader.

    • Ascorbic acid is used as a positive control.

    • The percentage of scavenging activity is calculated using the formula: % Scavenging = [ (A_control - A_sample) / A_control ] x 100 where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the sample with the DPPH solution.

Muscarinic M1 and Serotonin 5-HT2 Receptor Functional Assay in Xenopus Oocytes
  • Objective: To assess the modulatory effect of this compound on M1 and 5-HT2 receptor function.

  • Model System: Xenopus laevis oocytes injected with total RNA from rat cerebral cortex.

  • Procedure:

    • Oocytes are surgically removed from female Xenopus laevis and defolliculated.

    • Total RNA is extracted from the cerebral cortex of male Wistar rats and microinjected into the oocytes.

    • After 2-4 days of incubation, the oocytes are placed in a recording chamber and voltage-clamped at -60 mV.

    • The oocytes are perfused with a control solution and then with solutions containing acetylcholine (for M1 receptors) or serotonin (for 5-HT2 receptors) in the presence or absence of varying concentrations of this compound.

    • The inward Cl- currents, which are indicative of receptor activation via the Gq/PLC pathway, are recorded.

    • Concentration-response curves are generated to determine the EC50 values for the agonists in the presence and absence of this compound.

Conclusion and Future Directions

This compound presents a compelling profile as a multi-target therapeutic agent. Its demonstrated anti-inflammatory, antioxidant, and neuromodulatory activities are supported by initial quantitative data. However, to fully realize its therapeutic potential, further research is imperative. Future studies should focus on:

  • Target Deconvolution: Elucidating the direct molecular binding partners of this compound within the NF-κB and arachidonic acid pathways using techniques such as affinity chromatography and mass spectrometry.

  • Quantitative Binding Assays: Determining the binding affinities (Ki values) of this compound for its identified targets to understand its potency and selectivity.

  • In-depth Mechanistic Studies: Investigating the downstream effects of this compound on gene expression and protein activity in relevant cell and animal models of disease.

  • Pharmacokinetic and Toxicological Profiling: A comprehensive evaluation of the ADME (absorption, distribution, metabolism, and excretion) and safety profile of this compound is essential for its translation into a clinical candidate.

This technical guide provides a solid foundation for researchers to build upon, with the aim of unlocking the full therapeutic promise of this compound.

References

Methodological & Application

Application Notes & Protocols for Pteropodine Analysis using High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pteropodine, a pentacyclic oxindole alkaloid isolated from Uncaria tomentosa (Cat's Claw), has garnered significant interest within the scientific community due to its diverse pharmacological activities, including anti-inflammatory and antimutagenic properties.[1][2] Accurate and reliable quantification of this compound in plant extracts, formulated products, and biological matrices is crucial for quality control, pharmacokinetic studies, and further drug development. High-Performance Liquid Chromatography (HPLC) offers a robust and sensitive method for the analysis of this compound and related oxindole alkaloids.

This document provides detailed application notes and protocols for the analysis of this compound using a validated HPLC method. The information is compiled to assist researchers in establishing a reliable analytical workflow for this promising natural compound.

I. Analytical Method: HPLC for this compound Quantification

A reversed-phase HPLC method has been established for the simultaneous determination of isomeric pentacyclic oxindole alkaloids, including this compound, in Uncaria tomentosa. This method provides baseline separation of these closely related compounds.

Chromatographic Conditions

A summary of the HPLC conditions for the analysis of this compound and its isomers is presented in the table below.

ParameterCondition
Column C18, 3 µm particle size
Mobile Phase 10 mM Phosphate Buffer (pH 7.0) : Acetonitrile
Elution Mode Isocratic or Gradient
Flow Rate Typically 0.5 - 1.0 mL/min (to be optimized)
Detection Wavelength 245 nm
Column Temperature Ambient
Injection Volume Typically 10 - 20 µL (to be optimized)

Note: The mobile phase composition and elution mode may require optimization depending on the specific column and instrument used to achieve baseline separation of all isomeric alkaloids.

Method Validation Parameters

While specific validation data for this compound is not extensively published, a validated HPLC method for the analysis of oxindole alkaloids in Uncaria tomentosa using a similar approach has demonstrated excellent performance. The following table summarizes typical validation parameters that should be established for a this compound-specific assay.

Validation ParameterTypical Performance
Linearity (r²) ≥ 0.999
Accuracy (%) 95 - 105
Precision (RSD %) < 2.5
Limit of Detection (LOD) ~0.6 µg/mL
Limit of Quantification (LOQ) ~2.0 µg/mL

These values are illustrative and should be determined experimentally during method validation for this compound.

II. Experimental Protocols

A. Standard Solution Preparation
  • Primary Stock Solution (e.g., 1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of methanol or a suitable solvent.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solution with the mobile phase to achieve concentrations within the expected linear range of the assay (e.g., 1 µg/mL to 100 µg/mL).

B. Sample Preparation from Uncaria tomentosa Bark
  • Grinding: Mill the dried bark of Uncaria tomentosa to a fine powder.

  • Extraction:

    • Accurately weigh approximately 1 g of the powdered bark into a suitable flask.

    • Add 20 mL of methanol (or 70% ethanol).

    • Sonication: Sonicate the mixture for 30 minutes in an ultrasonic bath.

    • Shaking: Alternatively, shake the mixture for 1 hour at room temperature.

  • Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes.

  • Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • Dilution: If necessary, dilute the filtered extract with the mobile phase to bring the this compound concentration within the calibration range.

C. HPLC Analysis Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Quantification Standard This compound Reference Standard Standard_Prep Prepare Standard Solutions Standard->Standard_Prep Plant_Material Uncaria tomentosa (e.g., Bark) Sample_Prep Extract this compound from Plant Material Plant_Material->Sample_Prep HPLC HPLC System (Pump, Injector, Column, Detector) Standard_Prep->HPLC Inject Standards Sample_Prep->HPLC Inject Sample Data_Acquisition Data Acquisition (Chromatogram) HPLC->Data_Acquisition Peak_Integration Peak Integration & Identification Data_Acquisition->Peak_Integration Calibration_Curve Generate Calibration Curve Peak_Integration->Calibration_Curve Standard Peaks Quantification Quantify this compound in Sample Peak_Integration->Quantification Sample Peak Calibration_Curve->Quantification NFkB_Pathway cluster_stimuli Pro-inflammatory Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokines Cytokines (e.g., TNF-α, IL-1β) Receptor Cell Surface Receptor Cytokines->Receptor LPS LPS LPS->Receptor IKK IKK Complex Receptor->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB_complex NF-κB (p50/p65) IkB->NFkB_complex releases NFkB_active Active NF-κB NFkB_complex->NFkB_active translocates to This compound This compound This compound->IKK inhibits? DNA DNA NFkB_active->DNA binds to Gene_Expression Pro-inflammatory Gene Expression (COX-2, iNOS, Cytokines) DNA->Gene_Expression induces

References

Application Notes and Protocols for the Structural Elucidation of Pteropodine using Nuclear Magnetic Resonance (NMR) Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Pteropodine, also known as Uncarine C, is a pentacyclic oxindole alkaloid isolated from plants of the Uncaria genus, most notably Uncaria tomentosa (Cat's Claw).[1][2] These compounds are of significant interest to researchers, scientists, and drug development professionals due to their diverse biological activities, including potential anti-inflammatory and anti-mutagenic properties.[3] The precise structural determination of these complex natural products is paramount for understanding their structure-activity relationships and for the development of potential therapeutic agents.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of complex organic molecules like this compound.[4][5] Through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, it is possible to determine the complete chemical structure, including the stereochemistry of the molecule. These application notes provide a comprehensive overview and detailed protocols for the structural elucidation of this compound using NMR spectroscopy.

Structural Elucidation Workflow

The structural elucidation of this compound using NMR spectroscopy typically follows a systematic workflow. This process begins with the acquisition of basic 1D NMR spectra (¹H and ¹³C) to identify the number and types of protons and carbons present in the molecule. Subsequently, a series of 2D NMR experiments, including COSY, HSQC, and HMBC, are performed to establish connectivity between atoms.

G cluster_0 Data Acquisition cluster_1 Data Analysis cluster_2 Structure Determination 1D_NMR 1D NMR (¹H, ¹³C, DEPT) 2D_NMR 2D NMR (COSY, HSQC, HMBC) 1D_NMR->2D_NMR Initial Analysis Proton_Assignments Proton Assignments (from ¹H and COSY) 2D_NMR->Proton_Assignments Carbon_Assignments Carbon Assignments (from ¹³C, DEPT, HSQC) Proton_Assignments->Carbon_Assignments Connectivity Establish Connectivity (from HMBC) Carbon_Assignments->Connectivity Fragment_Assembly Assemble Molecular Fragments Connectivity->Fragment_Assembly Stereochemistry Determine Stereochemistry (NOESY/ROESY) Fragment_Assembly->Stereochemistry Final_Structure Final Structure Elucidation Stereochemistry->Final_Structure

Caption: General workflow for the structural elucidation of this compound using NMR.

Data Presentation: ¹H and ¹³C NMR Chemical Shifts

The following table summarizes the ¹H and ¹³C NMR chemical shifts for this compound, as reported in the literature, acquired in deuterated chloroform (CDCl₃).

Carbon No.¹³C Chemical Shift (ppm)¹H Chemical Shift (ppm)MultiplicityJ (Hz)
2181.7---
370.83.95d11.0
554.82.68, 2.39m
635.11.83, 1.55m
753.0---
8134.1---
9123.37.15d7.4
10122.36.95t7.4
11127.87.15t7.4
12109.86.80d7.4
13141.4---
1428.51.95, 1.45m
1527.22.10m
16108.44.45d8.5
17153.27.30s
1815.61.25d6.8
1936.32.20m
2041.31.40m
2163.93.15, 2.75m
OMe51.33.65s
N1-H-8.60s

Experimental Protocols

Detailed methodologies for the key NMR experiments are provided below. These are generalized protocols and may require optimization based on the specific instrumentation and sample concentration.

Sample Preparation
  • Dissolution: Accurately weigh approximately 5-10 mg of purified this compound.

  • Solvent: Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃).

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR chemical shifts (δ 0.00 ppm).

1D NMR Spectroscopy

¹H NMR (Proton NMR)

  • Instrument: 400 MHz (or higher) NMR spectrometer

  • Pulse Program: Standard single-pulse sequence (e.g., zg30)

  • Spectral Width: 0-12 ppm

  • Number of Scans: 16-64

  • Relaxation Delay: 1-2 seconds

  • Temperature: 298 K

¹³C NMR (Carbon NMR)

  • Instrument: 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer

  • Pulse Program: Standard proton-decoupled pulse sequence (e.g., zgpg30)

  • Spectral Width: 0-200 ppm

  • Number of Scans: 1024-4096 (due to the low natural abundance of ¹³C)

  • Relaxation Delay: 2-5 seconds

  • Temperature: 298 K

DEPT (Distortionless Enhancement by Polarization Transfer)

  • Purpose: To differentiate between CH, CH₂, and CH₃ groups.

  • Experiments: DEPT-45, DEPT-90, and DEPT-135 are typically performed.

    • DEPT-45: Shows all protonated carbons.

    • DEPT-90: Shows only CH groups.

    • DEPT-135: Shows CH and CH₃ groups as positive signals and CH₂ groups as negative signals.

2D NMR Spectroscopy

COSY (Correlation Spectroscopy)

  • Purpose: To identify proton-proton (¹H-¹H) couplings, typically through 2-3 bonds.

  • Pulse Program: Standard COSY sequence (e.g., cosygpqf)

  • Spectral Width (F1 and F2): 0-12 ppm

  • Number of Increments (F1): 256-512

  • Number of Scans per Increment: 8-16

  • Relaxation Delay: 1.5-2 seconds

G H_A Proton A H_B Proton B H_A->H_B COSY correlation (J-coupling) C_A Carbon A H_A->C_A HSQC correlation (¹JCH) C_B Carbon B H_A->C_B HMBC correlation (²⁻³JCH) H_B->C_B HSQC correlation (¹JCH)

Caption: Logical relationships between common 2D NMR experiments.

HSQC (Heteronuclear Single Quantum Coherence)

  • Purpose: To identify direct one-bond correlations between protons and carbons (¹H-¹³C).

  • Pulse Program: Gradient-enhanced HSQC sequence (e.g., hsqcedetgpsisp2.3)

  • Spectral Width (F2 - ¹H): 0-12 ppm

  • Spectral Width (F1 - ¹³C): 0-200 ppm

  • Number of Increments (F1): 128-256

  • Number of Scans per Increment: 16-32

  • Relaxation Delay: 1.5-2 seconds

HMBC (Heteronuclear Multiple Bond Correlation)

  • Purpose: To identify long-range (typically 2-3 bond) correlations between protons and carbons (¹H-¹³C).

  • Pulse Program: Gradient-enhanced HMBC sequence (e.g., hmbcgplpndqf)

  • Spectral Width (F2 - ¹H): 0-12 ppm

  • Spectral Width (F1 - ¹³C): 0-200 ppm

  • Number of Increments (F1): 256-512

  • Number of Scans per Increment: 32-64

  • Relaxation Delay: 1.5-2 seconds

  • Long-range Coupling Constant (JCH): Optimized for a value between 4-10 Hz.

Data Interpretation and Structure Assembly

  • ¹H NMR: The integration of the signals provides the relative number of protons, while the chemical shift and multiplicity offer insights into the electronic environment and neighboring protons.

  • ¹³C NMR and DEPT: These spectra reveal the number of unique carbon atoms and their types (C, CH, CH₂, CH₃).

  • COSY: Cross-peaks in the COSY spectrum establish proton-proton spin systems, allowing for the connection of adjacent protons within molecular fragments.

  • HSQC: Each cross-peak directly correlates a proton with its attached carbon, enabling the assignment of protonated carbons.

  • HMBC: Cross-peaks in the HMBC spectrum reveal long-range connectivities, which are crucial for linking the molecular fragments identified from COSY and HSQC data, including connections through quaternary carbons.

By systematically analyzing the data from this suite of NMR experiments, the planar structure of this compound can be confidently assembled. For the determination of the relative stereochemistry, additional experiments such as NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) would be required to identify through-space correlations between protons.

Conclusion

The structural elucidation of this compound is a clear example of the power of modern NMR spectroscopy. By employing a combination of 1D and 2D NMR techniques, researchers can unambiguously determine the complex structure of this and other natural products. The protocols and data presented in these application notes serve as a valuable resource for scientists and professionals engaged in natural product chemistry and drug development.

References

Application Notes: In Vivo Evaluation of Pteropodine's Anti-Inflammatory Properties

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Pteropodine, an oxindole alkaloid derived from plants such as Uncaria tomentosa (Cat's Claw), has demonstrated significant potential as an anti-inflammatory agent.[1] This compound is recognized for its role in modulating the immune system and inflammatory processes.[2][3][4] For researchers and drug development professionals, robust and reproducible in vivo models are essential to quantify the efficacy and elucidate the mechanisms of action of this compound. These application notes provide detailed protocols for established rodent models used to test the anti-inflammatory effects of this compound, present quantitative data from these studies, and visualize key experimental workflows and potential mechanistic pathways.

The following sections detail the methodologies for the Reversed Passive Arthus Reaction (RPAR) model, which includes rat paw edema and pleurisy tests, and the 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced mouse ear edema model.[2] These models are effective for assessing acute inflammation and the efficacy of potential therapeutic agents like this compound.

Quantitative Data Summary

The anti-inflammatory activity of this compound (PT) has been quantified in several rodent models. The data below is summarized for easy comparison.

Table 1: Effect of this compound on Rat Paw Edema (Reversed Passive Arthus Reaction)

Treatment Group Dose (mg/kg, p.o.) Edema Inhibition (%)
This compound 10 51%
This compound 20 66%
This compound 40 70%
Ibuprofen (Positive Control) 200 Not specified

| Prednisone (Positive Control) | 10 | Not specified |

Table 2: Effect of this compound on Rat Pleurisy Model (Reversed Passive Arthus Reaction)

Treatment Group Dose (mg/kg, p.o.) Outcome Result
This compound 20 Pleural Exudate Volume 52% decrease vs. control
This compound 20 Lymphocyte Content 28% increase vs. control

| this compound | 40 | Neutrophil Count | 36% decrease vs. control |

Table 3: Effect of this compound on TPA-Induced Mouse Ear Edema

Treatment Group Dose (mg/ear, topical) Edema Inhibition (%)
This compound 0.04 81.4%
This compound 0.5 72%
This compound 1.0 75%
This compound 1.5 81%

| Indomethacin (Positive Control) | 0.5 | Comparable to PT |

Table 4: Effect of this compound on Myeloperoxidase (MPO) Activity

Treatment Group Dose Outcome
This compound 0.5, 1.0, 1.5 mg/ear Significant inhibition of MPO enzyme activity

| this compound (High Dose) | 1.5 mg/ear | Inhibition slightly higher than indomethacin |

Experimental Protocols and Workflows

A generalized workflow for evaluating the anti-inflammatory potential of a test compound like this compound is outlined below.

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase A Animal Acclimatization (e.g., 1 week) B Random Group Assignment (n=5-10 per group) A->B C Preparation of Test Compounds (this compound, Controls) B->C D Compound Administration (Oral or Topical) C->D E Induction of Inflammation (e.g., RPAR, TPA) D->E F Observation & Measurement (e.g., Paw Volume, Ear Thickness) E->F G Sample Collection (Pleural Exudate, Tissue) F->G H Biochemical Assays (MPO, Cytokine Analysis) G->H I Statistical Analysis (ANOVA, t-test) H->I J Data Interpretation & Conclusion I->J cluster_prep cluster_prep cluster_exp cluster_exp cluster_analysis cluster_analysis

Caption: General workflow for in vivo anti-inflammatory studies.

Protocol 1: Rat Paw Edema (Reversed Passive Arthus Reaction)

This model induces an acute, localized inflammatory response ideal for screening anti-inflammatory compounds.

  • Animals: Male Wistar rats (weight 180-200g).

  • Materials: this compound (PT), Ibuprofen (IBU), Prednisone (PRED), 0.9% NaCl solution (saline), egg albumin, digital plethysmometer.

  • Procedure:

    • Grouping: Divide rats into six groups (n=5): Negative Control (vehicle), PT (10 mg/kg), PT (20 mg/kg), PT (40 mg/kg), Positive Control IBU (200 mg/kg), and Positive Control PRED (10 mg/kg).

    • Administration: Administer the assigned compounds orally (p.o.).

    • Inflammation Induction: One hour after treatment, inject 0.1 mL of saline into the left hind paw (control paw). Immediately inject 0.1 mL of an antigen-antibody complex solution (e.g., egg albumin at 25 mg/kg, administered intravenously) to induce the Arthus reaction in the right hind paw.

    • Measurement: Three hours after induction, measure the volume of both the treated (right) and control (left) paws using a digital plethysmometer.

  • Data Analysis:

    • Calculate paw edema as the difference in volume between the right (treated) and left (control) paws.

    • Calculate the percentage of inhibition using the formula: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100

    • Analyze data using ANOVA followed by a multiple comparisons test.

Protocol 2: Rat Pleurisy Model

This model evaluates inflammation within the pleural cavity, allowing for the analysis of cellular infiltration and fluid exudation.

  • Animals: Male Wistar rats.

  • Procedure:

    • Grouping and Administration: Use the same groups and dosing regimen as in the paw edema model.

    • Inflammation Induction: Induce pleurisy via intrapleural injection of an inflammatory agent as part of the RPAR model.

    • Sample Collection: After a set time (e.g., 4-6 hours), euthanize the animals and collect the pleural exudate by washing the pleural cavity with a known volume of saline.

    • Measurement:

      • Measure the total volume of the collected exudate.

      • Centrifuge the exudate to separate the cell pellet.

      • Perform total and differential leukocyte counts (neutrophils, lymphocytes) on the cell pellet using a hemocytometer or automated cell counter.

  • Data Analysis:

    • Compare the mean exudate volume and cell counts between the this compound-treated groups and the negative control group.

    • Use Student's t-test or ANOVA for statistical analysis. A significant reduction in exudate volume and neutrophil count indicates an anti-inflammatory effect.

Protocol 3: TPA-Induced Mouse Ear Edema

This is a model of acute topical inflammation, particularly useful for evaluating topically applied anti-inflammatory agents.

  • Animals: Male CD-1 mice (weight 20-25g).

  • Materials: this compound, Indomethacin, 12-O-tetradecanoylphorbol-13-acetate (TPA), acetone, digital micrometer.

  • Procedure:

    • Grouping: Divide mice into groups (n=10): Vehicle Control, TPA Control, PT-treated groups (e.g., 0.5, 1.0, 1.5 mg/ear), and Positive Control (Indomethacin, 0.5 mg/ear).

    • Inflammation Induction & Treatment: Apply 20 µL of TPA solution (e.g., 2.5 µg) in acetone to the inner and outer surfaces of the right ear. The left ear serves as a non-inflamed control.

    • Simultaneously or shortly after TPA application, apply the this compound or indomethacin solution topically to the right ear.

    • Measurement: After 4-6 hours, measure the thickness of both ears using a digital micrometer.

  • Data Analysis:

    • Calculate the edema as the difference in thickness between the right (TPA-treated) and left (control) ears.

    • Calculate the percentage of inhibition as described in Protocol 1.

    • Analyze data using ANOVA and Student's t-test.

Potential Signaling Pathways and Mechanism of Action

This compound's anti-inflammatory effects are likely mediated through the modulation of key inflammatory pathways. Its demonstrated ability to reduce neutrophil infiltration and myeloperoxidase (MPO) activity suggests it interferes with the cellular phase of inflammation. Furthermore, its effects are comparable to NSAIDs like indomethacin, hinting at a possible interaction with the cyclooxygenase (COX) pathway.

G stimulus Inflammatory Stimulus (e.g., TPA, Antigen-Antibody Complex) membrane Cell Membrane Phospholipids stimulus->membrane nfkb_path Activation of NF-κB Pathway stimulus->nfkb_path pla2 Phospholipase A2 membrane->pla2 activates aa Arachidonic Acid pla2->aa produces cox COX Enzymes aa->cox pgs Prostaglandins cox->pgs inflammation Inflammation (Edema, Neutrophil Infiltration) pgs->inflammation cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) nfkb_path->cytokines cytokines->inflammation This compound This compound This compound->cox Inhibits? This compound->nfkb_path Inhibits? This compound->inflammation Reduces

Caption: Potential anti-inflammatory mechanisms of this compound.

References

Cell-based Assays for Evaluating the Antioxidant Activity of Pteropodine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pteropodine, a pentacyclic oxindole alkaloid isolated from Uncaria tomentosa (Cat's Claw), has garnered scientific interest for its diverse biological activities, including anti-inflammatory and potential antioxidant effects. Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense systems, is implicated in the pathophysiology of numerous diseases. Consequently, the identification and characterization of novel antioxidant compounds are of significant interest in drug discovery and development.

These application notes provide a comprehensive overview of key cell-based assays to evaluate the antioxidant potential of this compound. While direct, quantitative data for this compound in standardized cell-based antioxidant assays are limited in publicly available literature, this document outlines the established protocols for assessing intracellular ROS scavenging, inhibition of lipid peroxidation, and activation of the endogenous antioxidant response. The provided protocols can be adapted by researchers to investigate the antioxidant profile of this compound and other novel compounds.

Quantitative Data Summary

Currently, there is a notable lack of specific quantitative data for this compound in cell-based antioxidant assays. The available data primarily consists of a chemical-based radical scavenging assay and an in vivo study measuring an antioxidant enzyme.

Table 1: this compound Antioxidant Activity Data

Assay TypeMethodEndpoint MeasuredResultSource
Chemical Assay DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical ScavengingFree radical scavenging capacity98.26% scavenging at 250 µg/mL[1]
In Vivo Assay Myeloperoxidase (MPO) Activity in a TPA-induced mouse ear edema modelInhibition of MPO, an enzyme that produces ROSSignificant inhibition at doses of 0.010, 0.020, and 0.040 mg/ear

Key Cell-based Assays and Experimental Protocols

Cellular Antioxidant Activity (CAA) Assay

The CAA assay measures the ability of a compound to inhibit the formation of the fluorescent marker 2',7'-dichlorofluorescein (DCF) from the non-fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) in cells challenged with an oxidative stressor.

Experimental Protocol: Cellular Antioxidant Activity (CAA) Assay

  • Cell Culture:

    • Seed a suitable cell line (e.g., HepG2, Caco-2) in a 96-well black, clear-bottom microplate at a density that will result in a confluent monolayer on the day of the assay.

    • Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound and Probe Incubation:

    • Prepare serial dilutions of this compound and a positive control (e.g., Quercetin) in the appropriate cell culture medium.

    • Remove the culture medium from the cells and wash once with warm phosphate-buffered saline (PBS).

    • Add the this compound dilutions and positive control to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

    • Add DCFH-DA solution (final concentration of 25 µM) to all wells.

    • Incubate for 1 hour at 37°C.

  • Induction of Oxidative Stress:

    • After incubation, wash the cells once with warm PBS.

    • Add an ROS inducer, such as 2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH) (final concentration of 600 µM), to all wells except for the negative control wells (which should receive only PBS).

  • Fluorescence Measurement:

    • Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C.

    • Measure the fluorescence intensity every 5 minutes for 1 hour, with excitation at 485 nm and emission at 535 nm.

  • Data Analysis:

    • Calculate the area under the curve (AUC) for the fluorescence kinetics of each sample.

    • The CAA value is calculated using the following formula: CAA (%) = (1 - (AUC_sample / AUC_control)) * 100

    • Results can be expressed as IC₅₀ values or as Quercetin equivalents.

G Experimental Workflow: Cellular Antioxidant Activity (CAA) Assay cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis cell_seeding Seed cells in a 96-well plate incubation Incubate cells with This compound and DCFH-DA cell_seeding->incubation compound_prep Prepare this compound and control solutions compound_prep->incubation probe_prep Prepare DCFH-DA solution probe_prep->incubation wash1 Wash cells with PBS incubation->wash1 stress_induction Add AAPH to induce oxidative stress wash1->stress_induction measurement Measure fluorescence kinetically stress_induction->measurement auc_calc Calculate Area Under the Curve (AUC) measurement->auc_calc caa_calc Calculate CAA values auc_calc->caa_calc

Experimental Workflow for the CAA Assay.
Intracellular Reactive Oxygen Species (ROS) Assay

This assay directly measures the level of intracellular ROS using a fluorescent probe, providing a snapshot of the oxidative state of the cells after treatment with a compound and an oxidative challenge.

Experimental Protocol: Intracellular ROS Assay

  • Cell Culture and Treatment:

    • Seed a suitable cell line (e.g., SH-SY5Y, PC12) in a 96-well black, clear-bottom microplate.

    • Once the cells reach the desired confluency, treat them with various concentrations of this compound for a predetermined time (e.g., 1-24 hours). Include vehicle and positive controls.

  • Induction of Oxidative Stress:

    • After the pre-treatment period, induce oxidative stress by adding an agent like hydrogen peroxide (H₂O₂) or rotenone to the cell culture medium for a specified duration.

  • ROS Detection:

    • Remove the treatment medium and wash the cells gently with warm PBS.

    • Load the cells with a ROS-sensitive fluorescent probe, such as DCFH-DA (as in the CAA assay) or dihydroethidium (DHE) for superoxide detection, by incubating them in a solution containing the probe for 30-60 minutes at 37°C, protected from light.

  • Fluorescence Measurement:

    • Wash the cells to remove the excess probe.

    • Add fresh PBS or culture medium to the wells.

    • Measure the fluorescence intensity using a fluorescence microplate reader at the appropriate excitation and emission wavelengths (e.g., ~485/535 nm for DCF).

  • Data Analysis:

    • The antioxidant activity of this compound is determined by its ability to reduce the fluorescence signal in treated cells compared to cells treated only with the oxidative stressor.

    • Calculate the percentage of ROS inhibition: ROS Inhibition (%) = ((Fluorescence_oxidant - Fluorescence_sample) / (Fluorescence_oxidant - Fluorescence_control)) * 100

G Experimental Workflow: Intracellular ROS Assay start Seed Cells pretreatment Pre-treat with this compound start->pretreatment stress Induce Oxidative Stress (e.g., H₂O₂) pretreatment->stress wash1 Wash Cells stress->wash1 probe_loading Load with ROS-sensitive probe (e.g., DCFH-DA) wash1->probe_loading wash2 Wash Cells probe_loading->wash2 readout Measure Fluorescence wash2->readout analysis Data Analysis (% ROS Inhibition) readout->analysis

Workflow for Intracellular ROS Measurement.
Lipid Peroxidation Assay (TBARS Assay)

Lipid peroxidation is a key event in oxidative damage to cellular membranes. The Thiobarbituric Acid Reactive Substances (TBARS) assay is a widely used method to measure malondialdehyde (MDA), a major byproduct of lipid peroxidation.

Experimental Protocol: TBARS Assay

  • Cell Culture and Treatment:

    • Culture cells to near confluency in appropriate culture dishes.

    • Treat the cells with this compound for a selected duration.

    • Induce lipid peroxidation by adding an oxidative stressor (e.g., FeSO₄/ascorbate or H₂O₂).

  • Cell Lysis:

    • After treatment, harvest the cells and wash them with cold PBS.

    • Lyse the cells in a suitable lysis buffer containing a potent antioxidant like butylated hydroxytoluene (BHT) to prevent ex vivo lipid peroxidation.

    • Centrifuge the lysate to pellet cellular debris and collect the supernatant.

  • TBARS Reaction:

    • Mix the cell lysate supernatant with thiobarbituric acid (TBA) reagent in an acidic solution.

    • Heat the mixture at 95°C for 60 minutes to facilitate the reaction between MDA and TBA, which forms a pink-colored adduct.

    • Cool the samples on ice to stop the reaction.

  • Measurement:

    • Measure the absorbance of the pink adduct at 532 nm using a spectrophotometer.

    • Alternatively, measure the fluorescence of the adduct with excitation at 530 nm and emission at 550 nm for higher sensitivity.

  • Quantification:

    • Prepare a standard curve using known concentrations of MDA.

    • Use the standard curve to determine the concentration of MDA in the cell samples.

    • Normalize the MDA concentration to the total protein content of the lysate, determined by a standard protein assay (e.g., Bradford or BCA).

G Logical Flow: TBARS Assay for Lipid Peroxidation cluster_cell_prep Cell Preparation & Treatment cluster_sample_proc Sample Processing cluster_reaction TBARS Reaction cluster_quant Quantification culture Culture Cells treat Treat with this compound & Oxidative Stressor culture->treat harvest Harvest & Wash Cells treat->harvest lyse Lyse Cells with BHT harvest->lyse centrifuge Centrifuge & Collect Supernatant lyse->centrifuge mix Mix Supernatant with TBA Reagent centrifuge->mix heat Heat at 95°C mix->heat cool Cool to Stop Reaction heat->cool measure Measure Absorbance at 532 nm cool->measure quantify Quantify MDA using Standard Curve measure->quantify normalize Normalize to Protein Content quantify->normalize

TBARS Assay Workflow.

Potential Mechanism of Action: Nrf2 Signaling Pathway

Many natural antioxidant compounds exert their protective effects not only by direct ROS scavenging but also by upregulating the endogenous antioxidant defense system. A key regulator of this system is the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2).

Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or electrophilic compounds, Keap1 is modified, releasing Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of numerous cytoprotective genes, including those encoding for antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1). It is plausible that this compound may act as an activator of this pathway.

G This compound and the Nrf2-ARE Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 Induces dissociation? ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 Induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Release Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE Nrf2_nuc->ARE Binds to Genes Antioxidant Genes (HO-1, NQO1, etc.) ARE->Genes Activates Transcription Cytoprotection Cellular Protection & Antioxidant Response Genes->Cytoprotection Leads to

Nrf2-ARE Signaling Pathway.

Conclusion

The provided protocols for the Cellular Antioxidant Activity (CAA), intracellular ROS, and lipid peroxidation (TBARS) assays offer a robust framework for the comprehensive evaluation of this compound's antioxidant potential at the cellular level. While specific cell-based data for this compound is currently sparse, these established methods will enable researchers to generate the necessary quantitative data to elucidate its mechanisms of action and determine its efficacy as a potential antioxidant agent. Further investigation into its ability to modulate the Nrf2 signaling pathway is also warranted to fully understand its cytoprotective effects.

References

Application Notes and Protocols for the Extraction of Pteropodine from Uncaria tomentosa

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pteropodine is a pentacyclic oxindole alkaloid found in the medicinal plant Uncaria tomentosa, commonly known as Cat's Claw. This document provides detailed protocols for the extraction, purification, and quantification of this compound, catering to researchers in natural product chemistry, pharmacology, and drug development. This compound, along with other oxindole alkaloids, is believed to contribute to the plant's traditional uses in treating inflammatory and immune-related conditions. The methodologies outlined below are synthesized from various scientific studies to provide a comprehensive guide for laboratory applications.

Data Presentation

The following tables summarize quantitative data related to the alkaloid content in Uncaria tomentosa, providing a baseline for expected yields and concentrations.

Table 1: Total and Pentacyclic Oxindole Alkaloid (POA) Content in Different Parts of Uncaria tomentosa

Plant PartTotal Oxindole Alkaloid Content (g%)Pentacyclic Oxindole Alkaloid (POA) Content (g%)Tetracyclic Oxindole Alkaloid (TOA) Content (g%)Reference
Leaves0.360 - 4.7920.041 - 2.1930.003 - 4.371[1]
Stem Bark0.328 - 2.5910.057 - 2.584Not specified[1]
Branches0.347 - 1.4310.052 - 0.9990.003 - 1.335[1]

Table 2: this compound Content in a Dry Extract of Uncaria tomentosa Root

AlkaloidContent (%)
This compound 0.93
Speciophylline0.53
Mitraphylline0.34
Isothis compound0.25
Uncarine F0.16
Isomitraphylline0.05
Reference[2]

Experimental Protocols

Protocol 1: General Extraction of an Alkaloid-Enriched Fraction

This protocol describes a common method for obtaining an extract enriched with oxindole alkaloids from Uncaria tomentosa bark.

Materials:

  • Dried and powdered Uncaria tomentosa bark

  • Methanol or Ethanol (96%)

  • Hydrochloric acid (HCl), 2% solution

  • Ammonia solution (25%)

  • Dichloromethane (CH₂Cl₂) or Ethyl Acetate

  • Sodium sulfate (anhydrous)

  • Rotary evaporator

  • pH meter or pH indicator strips

Methodology:

  • Maceration:

    • Weigh 100 g of powdered Uncaria tomentosa bark and place it in a suitable flask.

    • Add 1 L of methanol or ethanol and stir for 24 hours at room temperature.

    • Filter the mixture and collect the filtrate.

    • Repeat the extraction process with the plant residue two more times.

    • Combine all filtrates and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Acid-Base Partitioning:

    • Dissolve the crude extract in 200 mL of 2% HCl solution.

    • Wash the acidic solution with 3 x 100 mL of dichloromethane to remove non-alkaloidal compounds. Discard the organic layer.

    • Adjust the pH of the aqueous layer to approximately 9-10 with ammonia solution.

    • Extract the now basic aqueous solution with 3 x 100 mL of dichloromethane or ethyl acetate. The alkaloids will move to the organic phase.

    • Combine the organic layers and dry over anhydrous sodium sulfate.

    • Filter and evaporate the solvent under reduced pressure to yield an alkaloid-enriched fraction.

Protocol 2: Purification of this compound using Column Chromatography

This protocol outlines the separation of individual alkaloids, including this compound, from the enriched fraction.

Materials:

  • Alkaloid-enriched fraction from Protocol 1

  • Silica gel (for column chromatography)

  • Solvent system: A gradient of chloroform-methanol or ethyl acetate-hexane

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • TLC developing chamber

  • UV lamp (254 nm)

  • Dragendorff's reagent (for alkaloid visualization)

  • Collection tubes

  • Rotary evaporator

Methodology:

  • Column Preparation:

    • Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 100% chloroform or a high percentage of hexane in ethyl acetate).

    • Pack a glass column with the slurry, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve a known amount of the alkaloid-enriched fraction in a minimal amount of the initial mobile phase.

    • Adsorb the dissolved sample onto a small amount of silica gel and dry it.

    • Carefully load the dried sample onto the top of the prepared column.

  • Elution and Fraction Collection:

    • Begin elution with the initial mobile phase.

    • Gradually increase the polarity of the mobile phase by increasing the proportion of methanol or ethyl acetate.

    • Collect fractions of a fixed volume (e.g., 10-20 mL) in separate tubes.

  • Monitoring by TLC:

    • Spot a small amount of each collected fraction onto a TLC plate.

    • Develop the TLC plate in a suitable solvent system.

    • Visualize the spots under a UV lamp and/or by spraying with Dragendorff's reagent.

    • Combine the fractions that show a similar TLC profile corresponding to the Rf value of a this compound standard (if available).

  • Isolation:

    • Evaporate the solvent from the combined fractions containing this compound using a rotary evaporator to obtain the purified compound.

    • Assess the purity using High-Performance Liquid Chromatography (HPLC).

Protocol 3: Quantification of this compound using HPLC

This protocol details the quantitative analysis of this compound in an extract.

Materials:

  • Purified this compound or a standardized extract

  • This compound reference standard

  • HPLC grade methanol, acetonitrile, and water

  • Formic acid or trifluoroacetic acid

  • HPLC system with a UV detector and a C18 column

Methodology:

  • Standard Preparation:

    • Prepare a stock solution of the this compound reference standard in methanol (e.g., 1 mg/mL).

    • Prepare a series of calibration standards by diluting the stock solution to different concentrations (e.g., 1, 5, 10, 25, 50 µg/mL).

  • Sample Preparation:

    • Accurately weigh a known amount of the extract and dissolve it in methanol.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions (Example):

    • Column: C18, 4.6 x 250 mm, 5 µm

    • Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile.

    • Gradient: Start with 10% B, increase to 90% B over 30 minutes.

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 245 nm

    • Injection Volume: 10 µL

  • Analysis:

    • Inject the calibration standards to generate a calibration curve (peak area vs. concentration).

    • Inject the sample solution.

    • Identify the this compound peak in the sample chromatogram by comparing the retention time with the standard.

    • Quantify the amount of this compound in the sample using the calibration curve.

Visualization of Workflows and Pathways

G cluster_extraction Extraction cluster_partitioning Acid-Base Partitioning cluster_purification Purification & Analysis plant Powdered Uncaria tomentosa Bark maceration Maceration with Methanol/Ethanol plant->maceration filtration Filtration maceration->filtration concentration1 Concentration (Rotary Evaporator) filtration->concentration1 crude_extract Crude Extract concentration1->crude_extract acidification Dissolve in 2% HCl crude_extract->acidification wash Wash with Dichloromethane acidification->wash basification Adjust pH to 9-10 with NH3 wash->basification extraction Extract with Dichloromethane basification->extraction drying Dry over Na2SO4 extraction->drying concentration2 Concentration drying->concentration2 alkaloid_fraction Alkaloid-Enriched Fraction concentration2->alkaloid_fraction column_chromatography Column Chromatography alkaloid_fraction->column_chromatography tlc TLC Monitoring column_chromatography->tlc fraction_pooling Fraction Pooling tlc->fraction_pooling concentration3 Concentration fraction_pooling->concentration3 hplc HPLC Analysis concentration3->hplc This compound Purified this compound hplc->this compound

Caption: Experimental workflow for the extraction and purification of this compound.

G cluster_stimulus Inflammatory Stimulus cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus e.g., LPS, Cytokines receptor Receptor (e.g., TLR4) stimulus->receptor ikb_kinase IKK Complex receptor->ikb_kinase Activates This compound This compound This compound->ikb_kinase Inhibits ikb IκBα ikb_kinase->ikb Phosphorylates nfkb_ikb NF-κB-IκBα Complex nfkb NF-κB (p50/p65) nfkb_ikb->nfkb IκBα Degradation nfkb_n NF-κB nfkb->nfkb_n Translocation dna DNA nfkb_n->dna Binds to genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) dna->genes Transcription inflammation Inflammation genes->inflammation

Caption: Proposed anti-inflammatory signaling pathway of this compound via NF-κB inhibition.

References

Application Note: Evaluating the Antioxidant Potential of Pteropodine through Myeloperoxidase (MPO) Enzyme Activity Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Myeloperoxidase (MPO) is a heme-containing peroxidase enzyme predominantly found in the azurophilic granules of neutrophils and, to a lesser extent, in monocytes.[1][2] Upon neutrophil activation during inflammatory responses, MPO is released into the extracellular space.[1] It plays a critical role in the innate immune system's defense against pathogens by catalyzing the reaction of hydrogen peroxide (H₂O₂) with chloride ions (Cl⁻) to produce hypochlorous acid (HOCl), a potent antimicrobial agent.[2][3] However, excessive MPO activity and the overproduction of its reactive oxidants can lead to oxidative damage to host tissues, contributing to the pathogenesis of various inflammatory diseases, including cardiovascular and neurodegenerative diseases. Consequently, inhibiting MPO activity presents a promising therapeutic strategy for mitigating inflammation-associated tissue damage.

Pteropodine, an oxindole alkaloid derived from plants such as Uncaria tomentosa (Cat's Claw), has demonstrated significant anti-inflammatory and antioxidant properties. Studies have shown that this compound can effectively inhibit MPO activity, suggesting that its therapeutic effects are, at least in part, mediated through the modulation of this enzyme. This application note provides a detailed protocol for assessing the inhibitory effect of this compound on MPO activity using a colorimetric assay.

Principle of the Assay

The myeloperoxidase activity assay is based on the principle that MPO catalyzes the oxidation of a substrate by hydrogen peroxide, leading to the formation of a colored product. In this protocol, the MPO-catalyzed reaction between H₂O₂ and a chromogenic substrate is measured. The presence of an inhibitor, such as this compound, will reduce the rate of the reaction, resulting in a decrease in color development. The absorbance of the colored product is measured spectrophotometrically, and the percentage of MPO inhibition is calculated by comparing the activity in the presence and absence of the inhibitor.

Materials and Reagents

  • Human Myeloperoxidase (MPO) enzyme, purified

  • This compound

  • Hydrogen Peroxide (H₂O₂)

  • 3,3',5,5'-Tetramethylbenzidine (TMB) or other suitable chromogenic substrate

  • Assay Buffer (e.g., 50 mM phosphate buffer, pH 7.4)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate, clear, flat-bottom

  • Microplate reader capable of measuring absorbance at the appropriate wavelength for the chosen substrate (e.g., 650 nm for TMB)

  • Pipettes and tips

  • Deionized water

Experimental Protocols

Preparation of Reagents
  • MPO Enzyme Solution: Prepare a stock solution of MPO in Assay Buffer. The final concentration used in the assay should be determined empirically to yield a linear reaction rate for at least 10-15 minutes.

  • This compound Stock Solution: Dissolve this compound in DMSO to prepare a high-concentration stock solution (e.g., 10 mM).

  • This compound Working Solutions: Prepare serial dilutions of the this compound stock solution in Assay Buffer to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration in all wells is consistent and does not exceed 1% (v/v) to avoid solvent effects.

  • Hydrogen Peroxide Solution: Prepare a fresh solution of H₂O₂ in deionized water. The optimal concentration should be determined, but a starting concentration of ~10 mM is recommended.

  • Substrate Solution: Prepare the chromogenic substrate solution according to the manufacturer's instructions or literature protocols. For TMB, a typical working concentration is 1-2 mM.

Myeloperoxidase Activity Assay Protocol
  • Assay Setup: To each well of a 96-well microplate, add the following reagents in the specified order:

    • 50 µL of Assay Buffer (for blank and control wells) or 50 µL of this compound working solution at various concentrations (for inhibitor wells).

    • 25 µL of MPO Enzyme Solution.

    • Mix gently and incubate for 10 minutes at room temperature to allow for the interaction between the enzyme and the inhibitor.

  • Initiation of Reaction:

    • Add 25 µL of the H₂O₂ solution to each well to initiate the enzymatic reaction.

  • Color Development and Measurement:

    • Immediately add 100 µL of the Substrate Solution to each well.

    • Measure the absorbance at the appropriate wavelength (e.g., 650 nm for TMB) at multiple time points (e.g., every minute for 10-15 minutes) using a microplate reader in kinetic mode. Alternatively, for an endpoint assay, stop the reaction after a fixed time (e.g., 10 minutes) by adding a stop solution (e.g., 2 M H₂SO₄ for TMB) and then measure the absorbance.

  • Controls:

    • Blank: Contains all reagents except the MPO enzyme.

    • Negative Control: Contains all reagents except the inhibitor (this compound).

    • Positive Control: A known MPO inhibitor can be used as a positive control for assay validation.

Data Analysis
  • Calculate the rate of reaction (change in absorbance per minute, ΔAbs/min) for each well from the linear portion of the kinetic curve. For endpoint assays, use the final absorbance reading after subtracting the blank.

  • Calculate the percentage of MPO inhibition for each concentration of this compound using the following formula:

    % Inhibition = [ (Rate of Negative Control - Rate of this compound Sample) / Rate of Negative Control ] x 100

  • Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Data Presentation

The quantitative data from the MPO inhibition assay can be summarized in the following table. This table presents hypothetical data for illustrative purposes.

This compound Concentration (µM)MPO Activity (ΔAbs/min)% Inhibition
0 (Control)0.1500
10.12814.7
50.09536.7
100.07252.0
250.04570.0
500.02186.0

Visualizations

Myeloperoxidase Catalytic Cycle and Inhibition by this compound

MPO_Pathway MPO_Fe3 MPO (Fe³⁺) Resting State Compound_I Compound I (Fe⁴⁺=O Por•⁺) MPO_Fe3->Compound_I + H₂O₂ Compound_II Compound II (Fe⁴⁺=O) Compound_I->Compound_II + Substrate H2O H₂O Compound_II->MPO_Fe3 + Substrate Oxidized_Substrate Oxidized Substrate (Colored Product) Compound_II->Oxidized_Substrate H2O2 H₂O₂ Substrate Chromogenic Substrate This compound This compound (Inhibitor) This compound->MPO_Fe3 Inhibition This compound->Compound_I Inhibition

Caption: MPO catalytic cycle and proposed inhibition by this compound.

Experimental Workflow for MPO Inhibition Assay

MPO_Workflow prep_reagents 1. Prepare Reagents (MPO, this compound, H₂O₂, Substrate) setup_plate 2. Set up 96-well Plate Add Buffer/Pteropodine and MPO prep_reagents->setup_plate pre_incubate 3. Pre-incubate (10 min at RT) setup_plate->pre_incubate initiate_reaction 4. Initiate Reaction Add H₂O₂ pre_incubate->initiate_reaction add_substrate 5. Add Substrate (e.g., TMB) initiate_reaction->add_substrate measure_abs 6. Measure Absorbance (Kinetic or Endpoint) add_substrate->measure_abs data_analysis 7. Data Analysis Calculate % Inhibition and IC₅₀ measure_abs->data_analysis

Caption: Workflow for the MPO enzyme activity inhibition assay.

Conclusion

This application note provides a robust and straightforward protocol for evaluating the inhibitory effect of this compound on myeloperoxidase activity. The described colorimetric assay is suitable for screening and characterizing potential MPO inhibitors. The antioxidant properties of this compound, demonstrated through its ability to inhibit MPO, highlight its potential as a therapeutic agent for inflammatory conditions characterized by excessive oxidative stress. Further research into the precise mechanism of inhibition and in vivo efficacy is warranted.

References

Unveiling the Anti-Inflammatory Potential of Pteropodine: Application Notes for the Rat Paw Edema Test

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for evaluating the anti-inflammatory properties of Pteropodine using the well-established rat paw edema test. This compound, a pentacyclic oxindole alkaloid found in plants of the Uncaria genus, has demonstrated significant anti-inflammatory and antioxidant activities.[1][2][3] The carrageenan-induced rat paw edema model is a classical and highly reproducible method for screening and characterizing anti-inflammatory compounds.[4][5]

Overview of the Rat Paw Edema Test

The carrageenan-induced paw edema test is an acute inflammatory model that allows for the in vivo assessment of anti-inflammatory agents. Subplantar injection of carrageenan, a sulfated polysaccharide, into the rat's paw triggers a localized inflammatory response characterized by edema (swelling), erythema (redness), and hyperalgesia (increased sensitivity to pain). The inflammatory cascade is biphasic, involving the release of early mediators like histamine and serotonin, followed by the production of prostaglandins and cytokines, mediated by key signaling pathways such as NF-κB and the enzyme cyclooxygenase-2 (COX-2).

The efficacy of an anti-inflammatory compound like this compound is quantified by its ability to reduce the carrageenan-induced paw swelling.

Quantitative Data Summary

The anti-inflammatory effect of this compound in the carrageenan-induced rat paw edema model is dose-dependent. The following table summarizes the percentage inhibition of paw edema at different doses of this compound.

Treatment GroupDose (mg/kg)Paw Edema Inhibition (%)
This compound1051%
This compound2066%
This compound4070%
Ibuprofen (Positive Control)200Not specified in source
Prednisone (Positive Control)10Not specified in source
Control (Carrageenan only)-0%

Table 1: Dose-dependent inhibition of carrageenan-induced rat paw edema by this compound.

Experimental Protocols

This section provides a detailed methodology for conducting the carrageenan-induced rat paw edema test to evaluate the anti-inflammatory properties of this compound.

Materials and Reagents
  • Test Compound: this compound (99% pure)

  • Inducing Agent: Lambda Carrageenan (1% w/v in sterile 0.9% saline)

  • Positive Control: Ibuprofen or Prednisone

  • Vehicle: Appropriate solvent for this compound and control drugs (e.g., saline, distilled water with a small percentage of DMSO or Tween 80)

  • Animals: Male Wistar rats (150-200g)

  • Measurement Instrument: Plethysmometer or a digital caliper

Animal Handling and Grouping
  • Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

  • House the animals in standard cages with free access to food and water.

  • Divide the animals into the following groups (n=5-6 per group):

    • Group I (Control): Administer the vehicle only.

    • Group II (Carrageenan): Administer the vehicle followed by carrageenan injection.

    • Group III-V (this compound): Administer this compound at different doses (e.g., 10, 20, 40 mg/kg).

    • Group VI (Positive Control): Administer a standard anti-inflammatory drug (e.g., Ibuprofen or Prednisone).

Experimental Procedure
  • Fast the rats for 12 hours before the experiment with free access to water.

  • Measure the initial volume of the right hind paw of each rat using a plethysmometer. This is the baseline measurement (V₀).

  • Administer the respective treatments (Vehicle, this compound, or Positive Control) orally or intraperitoneally, typically 30-60 minutes before the carrageenan injection.

  • Induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of all animals except the control group.

  • Measure the paw volume (Vt) at specific time intervals after the carrageenan injection, commonly at 1, 2, 3, 4, and 5 hours.

Data Analysis
  • Calculate the Edema Volume: The increase in paw volume is calculated as the difference between the paw volume at time 't' (Vt) and the initial paw volume (V₀).

    • Edema Volume (mL) = Vt - V₀

  • Calculate the Percentage Inhibition of Edema: The anti-inflammatory activity is expressed as the percentage inhibition of edema in the treated groups compared to the carrageenan control group.

    • % Inhibition = [(Edema Volume of Control - Edema Volume of Treated) / Edema Volume of Control] x 100

  • Statistical Analysis: Analyze the data using appropriate statistical methods, such as one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's or Tukey's test) to determine the statistical significance between the groups. A p-value of less than 0.05 is generally considered statistically significant.

Signaling Pathways and Visualizations

Carrageenan-Induced Inflammatory Pathway

Carrageenan initiates an inflammatory cascade by activating Toll-like receptor 4 (TLR4). This activation triggers downstream signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) pathway. The activation of NF-κB leads to the transcription of pro-inflammatory genes, including those for cyclooxygenase-2 (COX-2), which in turn catalyzes the production of prostaglandins, key mediators of inflammation and pain.

Carrageenan_Inflammatory_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Carrageenan Carrageenan TLR4 TLR4 Carrageenan->TLR4 Binds to IKK IKK TLR4->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates & Degrades NF-κB NF-κB IKK->NF-κB Releases IκBα->NF-κB Inhibits NF-κB_active Active NF-κB NF-κB->NF-κB_active Translocates to COX-2_mRNA COX-2 mRNA COX-2_protein COX-2 COX-2_mRNA->COX-2_protein translation Prostaglandins Prostaglandins COX-2_protein->Prostaglandins Synthesizes Inflammation Inflammation Prostaglandins->Inflammation Pro-inflammatory_Genes Pro-inflammatory Gene Transcription NF-κB_active->Pro-inflammatory_Genes Induces Pro-inflammatory_Genes->COX-2_mRNA transcription

Caption: Carrageenan-induced inflammatory signaling cascade.

Proposed Mechanism of this compound's Anti-inflammatory Action

While the precise mechanism of this compound in the rat paw edema model is still under investigation, evidence from other inflammatory models suggests that it may exert its anti-inflammatory effects by inhibiting the NF-κB signaling pathway and subsequent COX-2 expression. This inhibition would lead to a reduction in prostaglandin synthesis and a decrease in the inflammatory response.

Pteropodine_Mechanism This compound This compound NF-κB_Activation NF-κB Activation This compound->NF-κB_Activation Inhibits COX-2_Expression COX-2 Expression NF-κB_Activation->COX-2_Expression Prostaglandin_Synthesis Prostaglandin Synthesis COX-2_Expression->Prostaglandin_Synthesis Inflammation Inflammation Prostaglandin_Synthesis->Inflammation

Caption: Proposed inhibitory action of this compound.

Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for evaluating the anti-inflammatory effects of this compound.

Experimental_Workflow A Animal Acclimatization & Grouping B Baseline Paw Volume Measurement (V₀) A->B C Administration of This compound/Vehicle/Control B->C D Carrageenan Injection (Subplantar) C->D E Paw Volume Measurement at Time 't' (Vt) D->E F Data Collection (Hourly for 5 hours) E->F G Calculation of Edema & % Inhibition F->G H Statistical Analysis G->H

Caption: Rat paw edema experimental workflow.

References

Application Notes and Protocols: Pteropodine Genotoxicity Assessment Using the Sister Chromatid Exchange Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pteropodine, an oxindole alkaloid isolated from Uncaria tomentosa (Cat's Claw), has garnered interest for its potential pharmacological activities, including immunomodulatory and neuroprotective effects.[1][2] As with any compound intended for therapeutic use, a thorough evaluation of its safety profile, including its genotoxic potential, is crucial. The sister chromatid exchange (SCE) assay is a sensitive cytogenetic method used to detect the reciprocal exchange of DNA between sister chromatids during replication.[3][4][5] An increase in the frequency of SCEs can indicate DNA damage and genomic instability, highlighting the genotoxic potential of a substance.

These application notes provide a summary of the current findings on the genotoxicity of this compound as evaluated by the SCE assay and offer a detailed protocol for conducting this assessment.

Genotoxicity Data of this compound

A key study investigated the genotoxic and cytotoxic potential of this compound in mouse bone marrow cells. The results indicated that this compound, at the tested doses, did not induce a statistically significant increase in sister chromatid exchanges. This suggests that under the conditions of this specific study, this compound does not exhibit genotoxic activity in this model system.

In a separate investigation into its potential antigenotoxic effects, this compound was shown to significantly decrease the frequency of sister chromatid exchanges induced by the known mutagen, doxorubicin, in mice. This finding suggests a potential protective role of this compound against DNA damage caused by other agents.

The following table summarizes the quantitative data from the genotoxicity study of this compound.

Treatment GroupDose (mg/kg)Mean SCEs/cell ± SD
Negative Control (Distilled Water)-2.5 ± 0.3
This compound1002.6 ± 0.4
This compound2002.7 ± 0.3
This compound3002.5 ± 0.2
This compound6002.8 ± 0.4
Positive Control (Doxorubicin)1014.1 ± 1.2*

*Statistically significant difference with respect to the negative control group (P ≤ .05). Data extracted from a study on the genotoxic and cytotoxic effects of this compound in mouse bone marrow cells.

Experimental Protocol: In Vivo Sister Chromatid Exchange Assay

This protocol is based on established methodologies for the in vivo SCE assay in rodent bone marrow cells.

1. Materials and Reagents

  • Test substance: this compound

  • Vehicle (e.g., distilled water, mineral oil)

  • Positive control (e.g., Doxorubicin)

  • 5-Bromo-2'-deoxyuridine (BrdU)

  • Colchicine (or other spindle inhibitor)

  • Fetal Bovine Serum (FBS)

  • RPMI 1640 medium

  • Antibiotics (e.g., penicillin-streptomycin)

  • Phytohemagglutinin (for lymphocyte cultures, if applicable)

  • Hypotonic solution (0.075 M KCl)

  • Fixative (Methanol:Glacial Acetic Acid, 3:1 v/v)

  • Hoechst 33258 stain

  • Giemsa stain

  • Phosphate buffer

  • Microscope slides

  • Syringes and needles

  • Centrifuge

  • Incubator (37°C, 5% CO2)

  • Microscope with oil immersion objective

2. Animal Model and Treatment

  • Species: Mouse (or other suitable rodent species)

  • Groups:

    • Vehicle control group

    • Positive control group

    • At least three dose groups of this compound

  • Administration: Intraperitoneal (IP) injection or other appropriate route.

  • Procedure:

    • Administer the test substance (this compound) or control solutions to the animals.

    • Two hours after administration, implant a BrdU tablet subcutaneously or administer BrdU via an alternative approved method to ensure its availability for two cell cycles.

3. Cell Culture and Harvesting

  • Approximately 21 hours after BrdU administration, inject the animals with a spindle inhibitor (e.g., colchicine) to arrest cells in metaphase.

  • Three hours later, humanely euthanize the animals and collect bone marrow from the femurs by flushing with RPMI 1640 medium.

  • Centrifuge the cell suspension and resuspend the pellet in fresh medium.

  • Incubate the cells at 37°C.

4. Slide Preparation

  • After incubation, centrifuge the cells and resuspend the pellet in a hypotonic KCl solution for 20-30 minutes at 37°C to swell the cells.

  • Centrifuge and resuspend the cells in freshly prepared cold fixative. Repeat the fixation step 2-3 times.

  • Drop the fixed cell suspension onto clean, cold, wet microscope slides and allow them to air dry.

5. Staining and Analysis

  • Stain the slides using the Fluorescence plus Giemsa (FPG) technique. This involves staining with Hoechst 33258, exposure to UV light, and subsequent staining with Giemsa.

  • Score well-spread, second-division metaphases for the number of sister chromatid exchanges per cell under a microscope. A sister chromatid exchange is identified as a point where the staining pattern switches between the two sister chromatids.

  • Analyze a minimum of 25-50 metaphases per animal.

Experimental Workflow Diagram

G cluster_animal_treatment Animal Treatment cluster_cell_processing Cell Processing cluster_analysis Analysis animal_groups Establish Animal Groups (Vehicle, Positive Control, this compound Doses) administration Administer Test Substance animal_groups->administration brdu Administer BrdU administration->brdu colchicine Administer Spindle Inhibitor brdu->colchicine harvest Harvest Bone Marrow Cells colchicine->harvest hypotonic Hypotonic Treatment harvest->hypotonic fixation Fixation hypotonic->fixation slide_prep Slide Preparation fixation->slide_prep staining Fluorescence plus Giemsa (FPG) Staining slide_prep->staining scoring Microscopic Scoring of SCEs staining->scoring data_analysis Data Analysis and Interpretation scoring->data_analysis

Caption: Workflow for the in vivo sister chromatid exchange assay.

Signaling Pathway Considerations

The precise molecular mechanisms by which this compound may exert protective effects against genotoxicity are not fully elucidated. However, its observed antigenotoxic activity could be linked to several potential pathways:

  • Antioxidant Activity: this compound has been reported to possess free radical scavenging properties. By neutralizing reactive oxygen species (ROS), it may reduce oxidative DNA damage, a known inducer of sister chromatid exchanges.

  • Modulation of DNA Repair Pathways: While not yet demonstrated for this compound, some natural compounds can influence the efficiency of DNA repair mechanisms. Further research is needed to explore if this compound can enhance pathways like homologous recombination repair, which is involved in the resolution of DNA lesions that can lead to SCEs.

The following diagram illustrates a simplified, hypothetical relationship between this compound's antioxidant activity and the reduction of DNA damage that could lead to sister chromatid exchanges.

G cluster_cellular_environment Cellular Environment cluster_pteropodine_action This compound Action genotoxic_agent Genotoxic Agent (e.g., Doxorubicin) ros Reactive Oxygen Species (ROS) genotoxic_agent->ros dna_damage DNA Damage ros->dna_damage sce Sister Chromatid Exchange dna_damage->sce This compound This compound antioxidant Antioxidant Effect This compound->antioxidant antioxidant->ros Scavenges

Caption: Hypothetical mechanism of this compound's antigenotoxic effect.

Conclusion

The available data from sister chromatid exchange assays suggest that this compound is not genotoxic in the tested models and may even possess antigenotoxic properties. The provided protocol offers a robust framework for researchers to independently verify these findings and further investigate the genotoxic profile of this compound and other novel compounds. Further studies are warranted to elucidate the precise molecular mechanisms underlying its observed effects.

References

Application Note: Micronucleated Polychromatic Erythrocytes (MN-PCE) Assay for Pteropodine

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Pteropodine, an oxindole alkaloid isolated from the plant Uncaria tomentosa (Cat's Claw), has been investigated for various pharmacological activities, including immunomodulatory and anti-inflammatory effects.[1][2] As part of the preclinical safety evaluation of any new therapeutic candidate, assessing its potential for genetic toxicity is a critical regulatory requirement. The in vivo mammalian erythrocyte micronucleus test is a key assay for evaluating genotoxicity.[3] This test detects damage to chromosomes or the mitotic apparatus in erythroblasts.[4][5]

This document provides a detailed protocol for using the micronucleated polychromatic erythrocytes (MN-PCE) test to evaluate the cytotoxic and genotoxic potential of this compound, based on established methodologies and published studies.

Principle of the Micronucleus Test

The in vivo micronucleus test identifies substances that cause cytogenetic damage. During the development of red blood cells, erythroblasts expel their main nucleus to become immature erythrocytes, known as polychromatic erythrocytes (PCEs). If chromosomal damage occurs (e.g., chromosome breaks or whole chromosome loss) due to a genotoxic agent, small, membrane-bound DNA fragments called micronuclei may be left behind in the anucleated cytoplasm of the PCEs. An increase in the frequency of these micronucleated PCEs (MN-PCEs) in treated animals compared to controls indicates genotoxic activity.

Furthermore, the ratio of polychromatic erythrocytes (PCEs) to normochromatic (mature) erythrocytes (NEs) serves as an indicator of cytotoxicity. A significant decrease in this ratio suggests bone marrow suppression induced by the test compound.

Experimental Protocols

This protocol is based on the OECD 474 guideline for the Mammalian Erythrocyte Micronucleus Test and specific study parameters used in the evaluation of this compound.

1. Animal Model and Husbandry

  • Species: Mouse (e.g., CD-1 or similar strain).

  • Sex: Healthy young adult males and females (5 per group).

  • Housing: Animals should be housed in standard conditions with controlled temperature, humidity, and a 12-hour light/dark cycle. They should have free access to standard laboratory diet and water.

2. Preliminary Toxicity and Dose Selection

  • A preliminary dose-ranging study is essential to determine the maximum tolerated dose (MTD) of this compound.

  • The acute toxicity (LD50) of this compound in mice has been established at 771 mg/kg via intraperitoneal administration.

  • Based on this, test doses should be selected, typically including the MTD and at least two lower concentrations. For this compound, doses of 100, 200, 300, and 600 mg/kg have been evaluated.

3. Experimental Design

  • Groups: At least five groups of animals (5 of each sex per group) are required.

    • Group 1: Negative Control: Treated with the vehicle used to dissolve this compound (e.g., mineral oil).

    • Group 2: Positive Control (Clastogen): Treated with a known genotoxic agent, such as Doxorubicin (10 mg/kg) or Cyclophosphamide.

    • Groups 3-5+: this compound Treatment: Treated with different doses of this compound (e.g., 100, 300, 600 mg/kg).

  • Administration: The route of administration should be relevant to potential human exposure. Intraperitoneal (IP) injection is a common route used in these studies. A single administration is typically sufficient.

4. Sample Collection and Slide Preparation

  • Timing: Animals are sacrificed at 24 and 48 hours after administration of the test substance.

  • Tissue Collection: Bone marrow is harvested, typically from the femur. The bone ends are removed, and the marrow is flushed out using fetal bovine serum (FBS) or a similar medium.

  • Cell Suspension: The marrow is gently aspirated to create a homogenous cell suspension.

  • Slide Preparation:

    • Centrifuge the cell suspension.

    • Remove the supernatant and resuspend the cell pellet.

    • Place a small drop of the cell suspension onto a clean glass slide and create a smear.

    • Allow the slides to air-dry.

5. Staining and Analysis

  • Staining: Slides are stained using a method that differentiates PCEs from NEs, such as May-Grünwald-Giemsa or with a fluorescent dye like acridine orange.

  • Microscopic Scoring:

    • Under a light microscope (1000x magnification), at least 4000 PCEs per animal are scored for the presence of micronuclei.

    • The number of MN-PCEs is recorded.

    • To assess cytotoxicity, the number of PCEs per 1000 total erythrocytes (PCEs + NEs) is determined. This provides the PCE/NE ratio.

  • Data Analysis: The frequency of MN-PCEs and the PCE/NE ratio for each treatment group are compared to the negative control group using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test). A positive result is a statistically significant, dose-dependent increase in MN-PCEs.

Data Presentation

The following tables summarize the findings from a study investigating the genotoxic and cytotoxic effects of this compound.

Table 1: Genotoxicity and Cytotoxicity of this compound in Mouse Bone Marrow

Treatment GroupDose (mg/kg)Mean MN-PCEs per 4000 PCEs (± SD)PCE / (PCE+NE) Ratio (Cytotoxicity Index)Result
Vehicle Control-10.5 ± 2.10.52Non-Genotoxic
This compound10010.1 ± 2.5Not ReportedNon-Genotoxic
This compound20010.8 ± 2.3Not ReportedNon-Genotoxic
This compound30011.2 ± 2.6Not ReportedNon-Genotoxic
This compound60011.5 ± 2.8Not ReportedNon-Genotoxic
Positive Control (Doxorubicin)1075.4 ± 6.3*Significantly ReducedGenotoxic

*Indicates a statistically significant increase compared to the vehicle control. Data is representative based on published findings which showed no significant increase in MN-PCEs for this compound.

Table 2: Antigenotoxic Effect of this compound Against Doxorubicin-Induced Genotoxicity

Treatment GroupDose (mg/kg)Mean MN-PCEs per 1000 PCEs (± SD)% Reduction in MN-PCEs
Vehicle Control-2.8 ± 1.3-
Doxorubicin (DOX)1020.1 ± 3.10%
This compound + DOX100 + 1013.5 ± 2.532.8%
This compound + DOX200 + 1011.2 ± 2.244.3%
This compound + DOX400 + 109.8 ± 1.951.2%
This compound + DOX600 + 108.1 ± 1.759.7%

*Indicates a statistically significant decrease compared to the Doxorubicin-only group. Data adapted from Paniagua-Perez et al., 2009, which demonstrated a protective effect.

Results and Interpretation

Studies have shown that this compound does not induce a statistically significant increase in the frequency of micronucleated polychromatic erythrocytes in mice at doses up to 600 mg/kg. Furthermore, no significant alteration in the ratio of polychromatic to normochromatic erythrocytes was observed, indicating a lack of cytotoxicity on the bone marrow.

Interestingly, subsequent research has revealed that this compound exhibits antigenotoxic properties. When co-administered with a known genotoxic agent like doxorubicin, this compound significantly reduced the frequency of induced MN-PCEs in a dose-dependent manner. This protective effect is potentially linked to its strong free-radical scavenging capabilities.

Visualizations

G cluster_prep Phase 1: Preparation & Dosing cluster_sample Phase 2: Sample Collection & Processing cluster_analysis Phase 3: Analysis & Interpretation acclimate Animal Acclimation (Healthy Mice) grouping Randomization into Treatment Groups acclimate->grouping dosing Substance Administration (Single IP Dose) grouping->dosing sacrifice Sacrifice Animals (24h & 48h post-dose) dosing->sacrifice harvest Harvest Bone Marrow (Femur) smear Prepare Smears on Glass Slides harvest->smear stain Stain Slides smear->stain score Microscopic Scoring (≥4000 PCEs/animal) stain->score count Count MN-PCEs & Determine PCE/NE Ratio score->count stats Statistical Analysis (Compare vs. Control) count->stats report Interpret Results (Genotoxicity/Cytotoxicity) stats->report

Caption: Workflow for the in vivo micronucleus assay.

Caption: Formation of a micronucleated erythrocyte.

G dox Genotoxic Agent (Doxorubicin) ros Generates Reactive Oxygen Species (ROS) dox->ros damage Oxidative DNA Damage (Chromosome Breaks) ros->damage mn Micronucleus Formation damage->mn ptero This compound scavenge Free Radical Scavenging ptero->scavenge scavenge->ros Inhibits protect Protection from DNA Damage scavenge->protect protect->damage Prevents

Caption: Proposed antigenotoxic mechanism of this compound.

References

Application of Pteropodine in Neurological Disorder Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pteropodine, a pentacyclic oxindole alkaloid derived from the plant Uncaria tomentosa (commonly known as Cat's Claw), has garnered significant interest for its potential therapeutic applications. Traditionally used for its anti-inflammatory and immunomodulatory properties, recent research has highlighted its promise in the context of neurological disorders. Neuroinflammation is a critical underlying factor in the pathogenesis of various neurological conditions, including Alzheimer's disease, Parkinson's disease, stroke, and epilepsy. This compound's demonstrated anti-inflammatory effects suggest its potential as a neuroprotective agent.

This document provides detailed application notes and experimental protocols for researchers investigating the therapeutic potential of this compound in neurological disorders. The protocols outlined below are based on established methodologies and the known anti-inflammatory properties of this compound, providing a framework for its evaluation in various disease models.

Quantitative Data on this compound's Anti-inflammatory Activity

The following tables summarize the quantitative data from preclinical studies on the anti-inflammatory effects of this compound in rodent models. This data is essential for dose-selection in future neurological studies.

Table 1: In Vivo Anti-inflammatory Efficacy of this compound in Rodent Models

Model SystemEndpointTreatment ProtocolEfficacy
Rat Paw EdemaInhibition of Edema10 mg/kg this compound51%
20 mg/kg this compound66%
40 mg/kg this compound70%
Rat PleurisyReduction in Neutrophil Count40 mg/kg this compound36%
Increase in Lymphocyte Content20 mg/kg this compound28%
Reduction in Pleural Exudate20 mg/kg this compound52%
Mouse Ear EdemaInhibition of Edema0.04 mg/ear this compound81.4%

Data compiled from studies on acute inflammation models in rodents, which serve as a basis for investigating neuroinflammation.

Proposed Mechanism of Action in Neuroinflammation

This compound is hypothesized to exert its neuroprotective effects primarily through the modulation of neuroinflammatory pathways. A key proposed mechanism is the inhibition of microglial activation and the subsequent reduction in the production of pro-inflammatory mediators. This is likely achieved through the downregulation of critical signaling pathways such as the Nuclear Factor-kappa B (NF-κB) pathway and the NLRP3 inflammasome.

Pteropodine_Neuroinflammation_Pathway cluster_stimulus Neuroinflammatory Stimuli cluster_microglia Microglia cluster_signaling Intracellular Signaling cluster_response Pro-inflammatory Response cluster_outcome Pathological Outcome LPS LPS TLR4 TLR4 LPS->TLR4 Abeta Amyloid-β Abeta->TLR4 alphaSyn α-Synuclein alphaSyn->TLR4 NFkB NF-κB Activation TLR4->NFkB NLRP3 NLRP3 Inflammasome Assembly TLR4->NLRP3 P2X7 P2X7R P2X7->NLRP3 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Cytokines NO Nitric Oxide (NO) NFkB->NO ROS Reactive Oxygen Species (ROS) NFkB->ROS Casp1 Caspase-1 Activation NLRP3->Casp1 Casp1->Cytokines Neuroinflammation Neuroinflammation Cytokines->Neuroinflammation NO->Neuroinflammation ROS->Neuroinflammation NeuronalDamage Neuronal Damage Neuroinflammation->NeuronalDamage This compound This compound This compound->NFkB Inhibits This compound->NLRP3 Inhibits

Proposed anti-neuroinflammatory mechanism of this compound.

Experimental Protocols

The following protocols provide a framework for investigating the efficacy of this compound in various models of neurological disorders.

In Vitro Neuroinflammation Model: LPS-Stimulated Microglia

This protocol assesses the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-stimulated microglial cells.

in_vitro_neuroinflammation_workflow cluster_setup Cell Culture & Treatment cluster_analysis Analysis A Seed microglial cells (e.g., BV-2, primary microglia) B Pre-treat with this compound (various concentrations) A->B C Stimulate with LPS (e.g., 1 µg/mL) B->C D Cell Viability Assay (MTT/MTS) C->D E Nitric Oxide Measurement (Griess Assay) C->E F Cytokine Quantification (ELISA for TNF-α, IL-6, IL-1β) C->F G Western Blot Analysis (p-NF-κB, NLRP3, Caspase-1) C->G H qPCR Analysis (iNOS, TNF-α, IL-6, IL-1β mRNA) C->H

Workflow for in vitro neuroinflammation studies.

1. Cell Culture:

  • Culture murine microglial cells (e.g., BV-2 cell line or primary microglia) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Seed cells in appropriate plates (e.g., 96-well for viability, 24-well for ELISA and Griess assay, 6-well for Western blot and qPCR) and allow them to adhere overnight.

2. Treatment:

  • Pre-treat cells with varying concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1-2 hours.

  • Stimulate the cells with LPS (1 µg/mL) for the desired time (e.g., 24 hours for cytokine and NO measurement, shorter time points for signaling pathway analysis).

3. Cell Viability Assay (MTT Assay):

  • After treatment, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

4. Nitric Oxide Measurement (Griess Assay):

  • Collect the cell culture supernatant.

  • Mix equal volumes of supernatant and Griess reagent.

  • Measure the absorbance at 540 nm. A standard curve with sodium nitrite should be used for quantification.

5. Cytokine Quantification (ELISA):

  • Collect the cell culture supernatant.

  • Quantify the levels of TNF-α, IL-6, and IL-1β using commercially available ELISA kits according to the manufacturer's instructions.

6. Western Blot Analysis:

  • Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

  • Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate with primary antibodies against p-NF-κB p65, NLRP3, cleaved Caspase-1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Visualize the protein bands using an ECL detection system.

7. Quantitative PCR (qPCR):

  • Isolate total RNA from the cells using a suitable kit.

  • Synthesize cDNA using a reverse transcription kit.

  • Perform qPCR using SYBR Green master mix and primers for iNOS, TNF-α, IL-6, IL-1β, and a housekeeping gene (e.g., GAPDH).

  • Analyze the relative gene expression using the 2^-ΔΔCt method.

In Vivo Alzheimer's Disease Model: Amyloid-β Induced Neuroinflammation

This protocol outlines the evaluation of this compound in a transgenic mouse model of Alzheimer's disease (e.g., 5XFAD or APP/PS1).

in_vivo_AD_workflow cluster_treatment Animal Model & Treatment cluster_assessment Behavioral & Histological Assessment A Use transgenic AD mice (e.g., 5XFAD) B Administer this compound (e.g., daily oral gavage for 1-3 months) A->B C Behavioral Testing (Morris Water Maze, Y-Maze) B->C D Sacrifice and Brain Tissue Collection C->D E Immunohistochemistry (Aβ plaques, Iba1, GFAP) D->E F Biochemical Analysis (ELISA for Aβ40/42, Cytokines) D->F G Western Blot (Synaptic markers: Synaptophysin, PSD-95) D->G

Workflow for in vivo Alzheimer's disease studies.

1. Animal Model and Treatment:

  • Use a well-characterized transgenic mouse model of Alzheimer's disease, such as 5XFAD or APP/PS1 mice.

  • Begin treatment with this compound (e.g., 10, 20, 40 mg/kg) via oral gavage at an age before or during significant pathology development. Continue treatment for a specified duration (e.g., 1-3 months).

2. Behavioral Testing:

  • Morris Water Maze: To assess spatial learning and memory.

  • Y-Maze: To evaluate short-term working memory.

3. Tissue Collection and Preparation:

  • At the end of the treatment period, perfuse the mice with saline followed by 4% paraformaldehyde.

  • Collect the brains. One hemisphere can be post-fixed for immunohistochemistry, and the other can be dissected (cortex and hippocampus) and snap-frozen for biochemical analysis.

4. Immunohistochemistry:

  • Prepare brain sections and stain for:

    • Amyloid-β plaques (e.g., using 4G8 or 6E10 antibodies).

    • Microgliosis (Iba1 antibody).

    • Astrogliosis (GFAP antibody).

  • Quantify the plaque load and glial activation using image analysis software.

5. Biochemical Analysis:

  • Homogenize brain tissue to measure:

    • Soluble and insoluble Aβ40 and Aβ42 levels by ELISA.

    • Pro-inflammatory cytokine levels (TNF-α, IL-1β) by ELISA.

6. Western Blot Analysis:

  • Analyze brain homogenates for levels of synaptic proteins such as Synaptophysin and PSD-95 to assess synaptic integrity.

In Vivo Parkinson's Disease Model: MPTP-Induced Neurodegeneration

This protocol describes the use of this compound in the MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model of Parkinson's disease.

1. Animal Model and Treatment:

  • Use C57BL/6 mice.

  • Administer this compound (e.g., 10, 20, 40 mg/kg, oral gavage) for several days before and during MPTP administration.

  • Induce neurodegeneration by administering MPTP (e.g., 20 mg/kg, intraperitoneal injection, 4 times at 2-hour intervals).

2. Behavioral Testing:

  • Rotarod Test: To assess motor coordination and balance.

  • Pole Test: To measure bradykinesia.

3. Neurochemical Analysis:

  • At a specified time point after MPTP administration (e.g., 7 days), sacrifice the animals and dissect the striatum.

  • Measure dopamine and its metabolites (DOPAC, HVA) using HPLC with electrochemical detection.

4. Immunohistochemistry:

  • Perfuse and fix the brains as described for the AD model.

  • Stain sections of the substantia nigra for tyrosine hydroxylase (TH) to quantify the loss of dopaminergic neurons.

  • Stain for Iba1 to assess microglial activation.

In Vivo Ischemic Stroke Model: Middle Cerebral Artery Occlusion (MCAO)

This protocol details the evaluation of this compound in a transient MCAO mouse model of ischemic stroke.

1. Animal Model and Treatment:

  • Use adult male C57BL/6 mice.

  • Induce transient focal cerebral ischemia by occluding the middle cerebral artery with a filament for 60 minutes, followed by reperfusion.

  • Administer this compound (e.g., 20, 40 mg/kg) either before or immediately after the ischemic insult.

2. Neurological Deficit Scoring:

  • Evaluate neurological deficits at 24, 48, and 72 hours post-MCAO using a standardized scoring system (e.g., a 5-point scale).

3. Infarct Volume Measurement:

  • At 72 hours post-MCAO, sacrifice the mice and remove the brains.

  • Slice the brains into coronal sections and stain with 2,3,5-triphenyltetrazolium chloride (TTC).

  • Quantify the infarct volume using image analysis software.

4. Immunohistochemistry:

  • Stain brain sections for markers of inflammation (Iba1, GFAP) and apoptosis (e.g., cleaved caspase-3).

In Vivo Epilepsy Model: Pentylenetetrazole (PTZ)-Induced Seizures

This protocol is for assessing the anticonvulsant potential of this compound in a rat model of chemically induced seizures.

1. Animal Model and Treatment:

  • Use adult male Wistar rats.

  • Administer this compound (e.g., 20, 40, 80 mg/kg, oral gavage) 30-60 minutes before the induction of seizures.

  • Induce seizures by administering a subconvulsive dose of PTZ (e.g., 35 mg/kg, intraperitoneal) to induce kindling over several days, or a convulsive dose (e.g., 60 mg/kg, i.p.) for an acute seizure model.

2. Seizure Scoring:

  • Observe the animals for a set period (e.g., 30 minutes) after PTZ injection.

  • Score the seizure severity based on a standardized scale (e.g., Racine scale).

  • Record the latency to the first seizure and the duration of seizures.

3. Biochemical Analysis of Brain Tissue:

  • After the behavioral assessment, collect brain tissue (hippocampus and cortex).

  • Measure markers of oxidative stress (e.g., malondialdehyde, glutathione) and neuroinflammation (cytokines).

Conclusion

This compound presents a promising therapeutic candidate for neurological disorders due to its potent anti-inflammatory properties. The provided application notes and protocols offer a comprehensive framework for researchers to investigate its neuroprotective mechanisms and efficacy in preclinical models of Alzheimer's disease, Parkinson's disease, stroke, and epilepsy. Further research is warranted to fully elucidate its signaling pathways in the central nervous system and to evaluate its potential for clinical translation.

Application Notes: Pteropodine as a Potential Therapeutic Agent

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Pteropodine, a pentacyclic oxindole alkaloid isolated from Uncaria tomentosa (Cat's Claw), is a promising natural compound with a range of pharmacological activities.[1][2] Traditionally used in medicine for various ailments, recent scientific investigations have highlighted its potential in modulating the immune system, nervous system, and inflammatory processes.[2][3][4] These application notes provide a summary of the quantitative data supporting its therapeutic potential, detailed protocols for key in vivo and in vitro experiments, and diagrams of its proposed mechanisms of action to guide researchers and drug development professionals.

Pharmacological Data Summary

The therapeutic potential of this compound is supported by robust preclinical data, primarily demonstrating its anti-inflammatory, antioxidant, and receptor-modulating properties.

Table 1: In Vivo Anti-inflammatory Activity of this compound

Assay Species Doses Key Findings Reference
Rat Paw Edema Rat 10, 20, 40 mg/kg (oral) 51%, 66%, and 70% inhibition of edema, respectively.
Pleurisy Assay Rat 10, 20, 40 mg/kg (oral) 40 mg/kg reduced neutrophil count by up to 36%. 20 mg/kg decreased pleural exudate volume by 52%.

| TPA-Induced Ear Edema | Mouse | 0.04 mg/ear (topical) | 81.4% inhibition of inflammation. | |

Table 2: Cellular and Enzymatic Effects of this compound

Target Model Doses Key Findings Reference
Neutrophils Rat Pleurisy Assay 40 mg/kg 36% decrease in neutrophil count in pleural exudate compared to negative control.
Lymphocytes Rat Pleurisy Assay 20 mg/kg 28% increase in lymphocyte content in pleural exudate compared to negative control.
Myeloperoxidase (MPO) Rodent Inflammation Models 10, 20, 40 mg/kg Significant inhibition of MPO enzyme activity at all tested doses.

| Lymphocyte Production | Mouse | 600 mg/kg | 25.8% increase in lymphocyte production over 96 hours. | |

Table 3: Receptor Modulation Activity of this compound

Receptor System Concentration Key Findings Reference
Muscarinic M1 Xenopus oocytes expressing rat cortex RNA 1-30 µM Potentiated acetylcholine-evoked currents by 2.7-fold (EC50: 9.52 µM). Reduced acetylcholine EC50 without affecting maximal response.

| Serotonin 5-HT2 | Xenopus oocytes expressing rat cortex RNA | 1-30 µM | Potentiated 5-HT-evoked currents by 2.4-fold (EC50: 13.5 µM). Reduced 5-HT EC50 without affecting maximal response. | |

Table 4: Antioxidant and Genoprotective Effects of this compound

Assay System Concentration / Dose Key Findings Reference
DPPH Radical Scavenging In vitro 250 µg/mL 98.26% scavenging of DPPH free radical.

| Antimutagenic Activity | Mouse model (Doxorubicin-induced) | 100-600 mg/kg | Significantly decreased sister-chromatid exchanges and micronucleated polychromatic erythrocytes. | |

Table 5: Safety and Toxicity Data

Assay Species Doses Key Findings Reference
Acute Toxicity (LD50) Mouse N/A LD50 determined to be 771 mg/kg.
Genotoxicity / Cytotoxicity Mouse Bone Marrow 100, 200, 300, 600 mg/kg No induction of sister chromatid exchanges; no alteration in cellular proliferation kinetics or mitotic index.

| Micronucleated Erythrocytes | Mouse Peripheral Blood | 100, 200, 300, 600 mg/kg | No increase in the rate of micronucleated polychromatic erythrocytes. | |

Signaling Pathways and Mechanisms of Action

This compound exerts its therapeutic effects through multiple mechanisms. In inflammation, it is proposed to inhibit key inflammatory mediators. Its neuroprotective effects are linked to the positive modulation of crucial neurotransmitter receptors.

Pteropodine_Anti_Inflammatory_Pathway cluster_stimulus Inflammatory Stimulus cluster_pathways Cellular Signaling cluster_effects Pathophysiological Effects TPA TPA PKC Protein Kinase C (PKC) Activation TPA->PKC Antigen Antigen-Antibody Complex Neutrophil Neutrophil Infiltration & Degranulation Antigen->Neutrophil COX_LOX COX / LOX Pathways PKC->COX_LOX Edema Edema COX_LOX->Edema Neutrophil->Edema MPO Myeloperoxidase (MPO) Release Neutrophil->MPO ROS Oxidative Stress (ROS Production) MPO->ROS This compound This compound This compound->PKC Inhibits This compound->COX_LOX Inhibits This compound->MPO Inhibits

Caption: Proposed anti-inflammatory mechanism of this compound.

Pteropodine_Neuromodulation_Pathway cluster_receptors G-Protein Coupled Receptors cluster_effect Downstream Effect M1 Muscarinic M1 Receptor Response Enhanced Ca²⁺-activated Cl⁻ Current Response M1->Response HT2 Serotonin 5-HT2 Receptor HT2->Response This compound This compound This compound->M1 Positive Modulator This compound->HT2 Positive Modulator ACh Acetylcholine ACh->M1 SHT 5-HT (Serotonin) SHT->HT2

Caption: Neuromodulatory action of this compound.

Experimental Protocols

The following protocols are detailed methodologies for key experiments cited in the literature for evaluating the therapeutic potential of this compound.

Drug_Dev_Workflow cluster_preclinical Preclinical Evaluation cluster_development Drug Development Isolation Isolation & Purification of this compound InVitro In Vitro Assays (DPPH, Receptor Binding) Isolation->InVitro Characterize Activity InVivo In Vivo Efficacy Models (Edema, Pleurisy) InVitro->InVivo Confirm Efficacy Tox Toxicology & Safety (LD50, Genotoxicity) InVivo->Tox Assess Safety Profile Formulation Formulation Development Tox->Formulation Proceed if Safe & Efficacious PKPD Pharmacokinetics & Pharmacodynamics Formulation->PKPD Optimize Delivery

Caption: General workflow for this compound therapeutic development.

Protocol 1: Rat Paw Edema Assay for Anti-inflammatory Activity

This protocol is used to evaluate the acute anti-inflammatory effects of this compound by inducing localized edema in the rat paw. The methodology is based on the reversed passive Arthus reaction (RPAR).

  • Materials:

    • This compound (99% pure)

    • Ibuprofen (IBU, positive control)

    • 0.9% NaCl solution (vehicle/negative control)

    • Anti-ovalbumin antibody

    • Bovine albumin (antigen)

    • Wistar rats (male, 200-250g)

    • Plethysmometer

    • Oral gavage needles

    • Syringes and needles (27G)

  • Procedure:

    • Animal Acclimatization: Acclimatize rats for at least 7 days under standard laboratory conditions (22±2°C, 12h light/dark cycle, free access to food and water).

    • Grouping: Divide animals into groups (n=5 per group):

      • Group 1 (Negative Control): Vehicle (0.9% NaCl, 0.5 mL, p.o.).

      • Group 2 (Positive Control): Ibuprofen (e.g., 50 mg/kg, p.o.).

      • Group 3 (Test): this compound (10 mg/kg, p.o.).

      • Group 4 (Test): this compound (20 mg/kg, p.o.).

      • Group 5 (Test): this compound (40 mg/kg, p.o.).

    • Treatment Administration: Administer the respective treatments orally (p.o.) to each group.

    • Edema Induction:

      • One hour after treatment, inject 0.1 mL of anti-ovalbumin antibody (diluted 1:10 in 0.9% NaCl) into the subplantar region of the right hind paw of each rat.

      • Immediately after, administer an intravenous (i.v.) injection of 25 mg/kg bovine albumin to induce the Arthus reaction.

    • Measurement:

      • Measure the paw volume (in mL) using a plethysmometer immediately before induction (baseline) and at regular intervals post-induction (e.g., 1, 2, 3, 4, and 5 hours).

    • Data Analysis:

      • Calculate the change in paw volume (ΔV) for each animal at each time point (ΔV = V_t - V_baseline).

      • Calculate the percentage inhibition of edema for the treated groups compared to the negative control group using the formula:

        • % Inhibition = [(ΔV_control - ΔV_treated) / ΔV_control] * 100

      • Perform statistical analysis (e.g., ANOVA followed by Tukey's test) to determine significance.

Protocol 2: Rat Pleurisy Assay for Cellular Inflammation

This model assesses the effect of this compound on leukocyte migration and plasma exudation into the pleural cavity, key features of acute inflammation.

  • Materials:

    • This compound

    • Prednisolone (PRED, positive control, 10 mg/kg)

    • 0.9% NaCl solution

    • Anti-ovalbumin antibody

    • Bovine albumin

    • Wistar rats (male, 200-250g)

    • Heparinized tubes, microscope slides, staining reagents (e.g., Wright-Giemsa)

  • Procedure:

    • Animal Grouping: Prepare animal groups (n=5) as described in Protocol 1, using Prednisolone as the positive control.

    • Induction:

      • Inject 0.2 mL of anti-ovalbumin antibody (diluted 1:10 in 0.9% NaCl) into the pleural cavity of each rat.

    • Treatment:

      • Twenty minutes after antibody administration, administer the respective oral treatments (this compound, PRED, or NaCl).

      • Simultaneously, inject 25 mg/kg of bovine albumin intravenously to trigger the inflammatory response.

    • Sample Collection:

      • Four hours after induction, euthanize the animals via an appropriate method (e.g., CO2 asphyxiation).

      • Carefully open the thoracic cavity and collect the pleural exudate using a pipette into heparinized tubes. Record the total volume of the exudate.

    • Cellular Analysis:

      • Centrifuge the exudate to pellet the cells.

      • Prepare smears of the cell pellet on microscope slides, air dry, and stain (e.g., Wright-Giemsa stain).

      • Perform a differential cell count under a light microscope to determine the percentage of neutrophils and lymphocytes.

    • Data Analysis:

      • Compare the total exudate volume and the differential cell counts between the groups.

      • Use statistical analysis (e.g., ANOVA) to determine if this compound significantly reduces exudate volume and neutrophil migration or alters the lymphocyte population compared to the negative control.

Protocol 3: TPA-Induced Mouse Ear Edema Assay

This protocol evaluates the topical anti-inflammatory activity of this compound on edema induced by the phorbol ester TPA (12-O-tetradecanoylphorbol-13-acetate), which activates Protein Kinase C (PKC).

  • Materials:

    • This compound

    • Indomethacin (positive control)

    • TPA (in acetone)

    • Acetone (vehicle)

    • CD-1 mice (male, 25-30g)

    • Micropipettes

    • Biopsy punch (e.g., 6 mm diameter)

    • Analytical balance

  • Procedure:

    • Animal Grouping: Divide mice into groups (n=5):

      • Group 1 (Control): Acetone + Acetone.

      • Group 2 (TPA Control): Acetone + TPA.

      • Group 3 (Positive Control): Indomethacin (e.g., 0.5 mg/ear) + TPA.

      • Group 4 (Test): this compound (e.g., 0.04 mg/ear) + TPA.

    • Treatment Application:

      • Topically apply the test/control compounds (this compound, Indomethacin, or Acetone vehicle) in a small volume (e.g., 10 µL) to the inner and outer surfaces of the right ear.

    • Edema Induction:

      • Thirty minutes after treatment, apply TPA (e.g., 2.5 µg in 20 µL acetone) to the same ear to induce inflammation.

    • Measurement:

      • Four hours after TPA application, euthanize the mice.

      • Using a biopsy punch, remove a standard-sized circular section from both the treated (right) and untreated (left) ears.

      • Weigh the ear punches immediately using an analytical balance.

    • Data Analysis:

      • Calculate the edema as the difference in weight between the right and left ear punches for each mouse.

      • Calculate the percentage inhibition of edema for the treated groups compared to the TPA control group:

        • % Inhibition = [(Weight_diff_TPA_control - Weight_diff_treated) / Weight_diff_TPA_control] * 100

Protocol 4: Myeloperoxidase (MPO) Activity Assay

This in vitro assay measures the activity of MPO, an enzyme released by neutrophils, as a marker of oxidative stress and neutrophil infiltration in tissue samples from inflammation models (e.g., ear punches from Protocol 3).

  • Materials:

    • Tissue homogenates (e.g., from ear punches)

    • Hexadecyltrimethylammonium bromide (HTAB) buffer

    • O-dianisidine dihydrochloride (substrate)

    • Hydrogen peroxide (H2O2)

    • Phosphate buffer (pH 6.0)

    • Spectrophotometer (450 nm)

  • Procedure:

    • Tissue Homogenization: Homogenize the pre-weighed tissue samples in HTAB buffer.

    • Sample Preparation: Centrifuge the homogenate at high speed (e.g., 12,000 x g for 15 min at 4°C). Collect the supernatant for the assay.

    • Reaction Mixture: In a 96-well plate, prepare the reaction mixture containing:

      • Phosphate buffer

      • O-dianisidine dihydrochloride solution

      • H2O2

    • Assay:

      • Add a small volume of the supernatant to each well.

      • Initiate the reaction by adding H2O2.

      • Measure the change in absorbance at 450 nm over time using a spectrophotometer.

    • Data Analysis:

      • MPO activity is expressed as units per milligram of tissue. One unit of MPO is defined as the amount of enzyme that degrades 1 µmol of H2O2 per minute.

      • Compare the MPO activity in the this compound-treated groups to the control groups to determine the percentage of inhibition.

References

Synthetic Approaches to Pteropodine Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an overview of synthetic strategies applicable to the synthesis of Pteropodine and its derivatives, focusing on the construction of the core oxindole scaffold. It also details the known biological signaling pathways of this compound and presents relevant quantitative data on its biological activity. While a complete, step-by-step total synthesis of this compound with reported yields was not found in the available literature, this guide offers valuable insights into the methodologies for synthesizing the broader class of pentacyclic oxindole alkaloids.

General Synthetic Strategies for the Oxindole Core

The synthesis of the complex pentacyclic structure of this compound, a prominent oxindole alkaloid, presents significant challenges. Modern organic synthesis offers several powerful strategies for the construction of the key oxindole and spirocyclic systems. These methods can be adapted to produce a variety of this compound derivatives for further research and drug development.

Key synthetic transformations for related indole and oxindole alkaloids include:

  • Palladium-Catalyzed Cyclizations: A highly regioselective palladium-catalyzed cyclization of α-chloroacetanilides is an effective method for constructing the oxindole ring system. This approach demonstrates good to excellent yields and high functional group compatibility.

  • Intramolecular α-Arylation of Amides: The intramolecular α-arylation of amide precursors provides a robust route to oxindoles. Catalysts composed of Pd(OAc)₂ with sterically hindered N-heterocyclic carbene ligands have been shown to facilitate this transformation with fast reaction rates and high yields.

  • Oxidative Rearrangements: The synthesis of some oxindole alkaloids has been achieved through the oxidative rearrangement of corresponding indole precursors. This biomimetic approach mimics the natural biosynthetic pathways.

  • Pictet-Spengler Reaction: This reaction is fundamental in the synthesis of many indole alkaloids. It involves the cyclization of a β-arylethylamine with an aldehyde or ketone to form a tetrahydroisoquinoline or, in the case of tryptamine derivatives, a tetrahydro-β-carboline, which can be a precursor to the oxindole core.

  • Heck Reaction: The Heck reaction can be employed in cascade sequences to rapidly assemble complex carbocyclic frameworks found in various indole alkaloids.

  • Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for generating radical intermediates under mild conditions, enabling novel bond formations and cascade reactions to construct complex alkaloid scaffolds.

Experimental Protocols (General Methodologies)

While a specific protocol for this compound is not available, the following are generalized protocols for key reactions used in the synthesis of oxindole alkaloids. Researchers should optimize these conditions for their specific substrates.

Protocol 1: Palladium-Catalyzed Intramolecular α-Arylation for Oxindole Synthesis (General Procedure)

This protocol is a general representation of the synthesis of an oxindole core via intramolecular C-H arylation.

Materials:

  • α-Halo-N-aryl acetamide precursor

  • Palladium(II) acetate (Pd(OAc)₂)

  • Phosphine ligand (e.g., SPhos, XPhos)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

  • Inert atmosphere apparatus (e.g., Schlenk line or glovebox)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the α-halo-N-aryl acetamide precursor (1.0 equiv), Pd(OAc)₂ (0.02-0.10 equiv), and the phosphine ligand (0.04-0.20 equiv).

  • Add the base (2.0-3.0 equiv) to the flask.

  • Add the anhydrous, degassed solvent via syringe.

  • Stir the reaction mixture at a specified temperature (typically 80-120 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water or a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired oxindole derivative.

Quantitative Data

Due to the lack of a detailed total synthesis report for this compound, quantitative data regarding its synthesis (e.g., reaction yields) is unavailable. However, quantitative data on its biological activities have been reported.

Biological ActivityAssayCompoundConcentrationResult
Antioxidant Activity DPPH free radical scavengingThis compound250 µg/mL98.26% scavenging activity[1]
Antimutagenic Activity Sister-chromatid exchange in mice (in vivo)This compound100-600 mg/kgSignificant decrease in doxorubicin-induced exchanges[1]
Lymphocyte Production In vivo mouse modelThis compound600 mg/kg25.8% increase in lymphocyte production over 96 hours[1]

Signaling Pathways and Experimental Workflows

NF-κB Signaling Pathway

This compound has been reported to exhibit anti-inflammatory effects, which are often mediated through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous genes involved in inflammation and immune responses. The diagram below illustrates a simplified overview of the canonical NF-κB signaling pathway and the potential point of inhibition by this compound derivatives.

NF_kappaB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1) Receptor Cell Surface Receptor Stimuli->Receptor Binds Cytoplasm Cytoplasm IKK_complex IKK Complex (IKKα/β/γ) Receptor->IKK_complex Activates IkB IκBα IKK_complex->IkB Phosphorylates Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocates DNA DNA NFkB->DNA Binds Genes Pro-inflammatory Gene Expression DNA->Genes This compound This compound Derivatives This compound->IKK_complex Inhibits

Caption: Canonical NF-κB signaling pathway and potential inhibition by this compound.

Antioxidant Mechanism: DPPH Radical Scavenging

This compound exhibits potent antioxidant activity by scavenging free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate this activity. The workflow involves the reduction of the stable DPPH radical by an antioxidant.

DPPH_Assay_Workflow Start Start: Prepare DPPH Solution (Purple) Pteropodine_Sample Add this compound Derivative (Antioxidant) Start->Pteropodine_Sample Incubation Incubate in the Dark Pteropodine_Sample->Incubation Reaction DPPH• + this compound-H → DPPH-H + this compound• (Radical Scavenging) Measurement Measure Absorbance at 517 nm Incubation->Measurement Result Result: Decolorization (Purple to Yellow) Indicates Scavenging Activity Measurement->Result

Caption: Workflow for DPPH radical scavenging assay of this compound derivatives.

General Synthetic Workflow for Oxindole Alkaloid Derivatives

The synthesis of this compound derivatives would likely follow a multi-step pathway involving the construction of the oxindole core followed by further functionalization and cyclization to form the pentacyclic system.

Synthetic_Workflow Starting_Materials Simple Precursors (e.g., Substituted Anilines, Tryptamine derivatives) Oxindole_Core Oxindole Core Synthesis (e.g., Pd-catalyzed cyclization) Starting_Materials->Oxindole_Core Functionalization Functional Group Interconversion & Derivatization Oxindole_Core->Functionalization Cyclization Formation of Additional Rings (e.g., Pictet-Spengler, Annulation) Functionalization->Cyclization Final_Product This compound Derivative Cyclization->Final_Product

Caption: General synthetic workflow for this compound derivatives.

References

Pteropodine: Application Notes and Protocols for Receptor Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pteropodine, a pentacyclic oxindole alkaloid isolated from Uncaria tomentosa (Cat's Claw), has emerged as a valuable pharmacological tool for studying various receptor systems. These application notes provide a comprehensive overview of its known receptor interactions and detailed protocols for its use in in vitro and in vivo studies. This compound has been identified as a positive allosteric modulator of muscarinic M1 and serotonin 5-HT2 receptors. Furthermore, it exhibits significant anti-inflammatory and antioxidant properties, suggesting its potential interaction with pathways governing these processes. This document outlines its established activities and highlights areas where further research is needed, particularly concerning its effects on opioid, GABAergic, and nicotinic systems, for which there is currently a lack of direct scientific evidence.

Physicochemical Properties and Preparation of this compound Solutions

Solubility and Storage:

This compound is sparingly soluble in aqueous solutions. For in vitro experiments, it is recommended to prepare stock solutions in dimethyl sulfoxide (DMSO). The final concentration of DMSO in the cell culture medium should be kept at a minimum (ideally ≤ 0.1% and not exceeding 0.5%) to avoid cytotoxic effects. Stock solutions in DMSO can be stored at -20°C for extended periods.

For in vivo studies in rodents, this compound can be dissolved in distilled water, sometimes requiring gentle warming (e.g., a 37°C water bath for a few minutes) for complete dissolution, and administered orally.

Protocol for Preparing a 10 mM this compound Stock Solution in DMSO:

  • Weigh out the required amount of this compound powder. The molecular weight of this compound is 368.43 g/mol . To prepare a 10 mM stock solution, dissolve 3.68 mg of this compound in 1 mL of high-purity DMSO.

  • Vortex the solution until the this compound is completely dissolved.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C.

I. Muscarinic M1 and Serotonin 5-HT2 Receptor Modulation

This compound acts as a positive allosteric modulator (PAM) of both rat muscarinic M1 (M1) and serotonin 5-HT2 receptors. It does not activate these receptors on its own but enhances the response to their respective endogenous agonists, acetylcholine (ACh) and serotonin (5-HT).[1]

Quantitative Data Summary
Receptor TargetAgonistThis compound EffectEC50 of this compoundFold-Increase in Agonist ResponseReference
Muscarinic M1AcetylcholinePositive Allosteric Modulation9.52 µM2.7-fold[1]
Serotonin 5-HT2Serotonin (5-HT)Positive Allosteric Modulation13.5 µM2.4-fold[1]

Table 1: Quantitative data on the positive allosteric modulation of M1 and 5-HT2 receptors by this compound.

Signaling Pathway

The positive allosteric modulation of M1 and 5-HT2 receptors by this compound enhances the canonical signaling pathways of these G-protein coupled receptors (GPCRs). Both M1 and 5-HT2 receptors are primarily coupled to Gq/11 proteins, which activate phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

Gq_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Agonist ACh or 5-HT Receptor M1 or 5-HT2 Receptor Agonist->Receptor binds This compound This compound (PAM) This compound->Receptor binds allosterically Gq Gq/11 Receptor->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release triggers PKC Protein Kinase C (PKC) DAG->PKC activates Cellular_Response Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response

Gq-coupled receptor signaling pathway enhanced by this compound.
Experimental Protocols

Protocol 1: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This protocol is adapted from the methodology used to characterize this compound's effects on M1 and 5-HT2 receptors expressed in Xenopus oocytes.

Materials:

  • Xenopus laevis oocytes

  • cRNA encoding the receptor of interest (e.g., rat M1 or 5-HT2 receptor)

  • This compound stock solution (10 mM in DMSO)

  • Agonist stock solution (e.g., 10 mM Acetylcholine or Serotonin in water)

  • ND96 solution (96 mM NaCl, 2 mM KCl, 1 mM MgCl2, 1.8 mM CaCl2, 5 mM HEPES, pH 7.5)

  • Microinjection setup

  • Two-electrode voltage clamp amplifier and data acquisition system

Procedure:

  • Oocyte Preparation and cRNA Injection:

    • Surgically remove oocytes from a female Xenopus laevis.

    • Treat with collagenase to defolliculate the oocytes.

    • Inject each oocyte with 50 nL of cRNA solution (1 µg/µL) encoding the target receptor.

    • Incubate the injected oocytes in ND96 solution supplemented with antibiotics at 18°C for 2-4 days to allow for receptor expression.

  • Electrophysiological Recording:

    • Place an oocyte in the recording chamber and perfuse with ND96 solution.

    • Impale the oocyte with two microelectrodes filled with 3 M KCl (resistance of 0.5-2 MΩ).

    • Clamp the membrane potential at a holding potential of -70 mV.

    • Apply the agonist (e.g., ACh or 5-HT) at a concentration that elicits a submaximal response (e.g., EC20) and record the inward current, which is due to the activation of Ca2+-activated Cl- channels endogenous to the oocyte.

    • After the response returns to baseline, co-apply the same concentration of agonist with varying concentrations of this compound (e.g., 1-30 µM).

    • Record the potentiation of the agonist-induced current.

    • Wash the oocyte with ND96 solution to ensure the reversibility of the effect.

  • Data Analysis:

    • Measure the peak amplitude of the inward currents in the absence and presence of this compound.

    • Calculate the fold-potentiation by dividing the peak current in the presence of this compound by the peak current in its absence.

    • Plot the fold-potentiation as a function of this compound concentration to determine the EC50 value.

TEVC_Workflow Oocyte_Prep Oocyte Preparation (Harvesting, Defolliculation) cRNA_Injection cRNA Microinjection (M1 or 5-HT2 Receptor) Oocyte_Prep->cRNA_Injection Incubation Incubation (2-4 days, 18°C) cRNA_Injection->Incubation TEVC_Setup Two-Electrode Voltage Clamp Setup Incubation->TEVC_Setup Agonist_Application Agonist Application (ACh or 5-HT) TEVC_Setup->Agonist_Application Recording1 Record Baseline Agonist Response Agonist_Application->Recording1 Pteropodine_Coapplication Co-application of Agonist + this compound Recording1->Pteropodine_Coapplication Recording2 Record Potentiated Response Pteropodine_Coapplication->Recording2 Data_Analysis Data Analysis (EC50, Fold-Potentiation) Recording2->Data_Analysis

Workflow for TEVC recording of this compound's modulatory effects.

II. Anti-inflammatory and Antioxidant Activity

This compound has demonstrated potent anti-inflammatory and antioxidant effects in various preclinical models. The anti-inflammatory activity is likely mediated, at least in part, through the inhibition of the NF-κB signaling pathway.

Quantitative Data Summary
AssayModelDoses of this compoundKey FindingsReference
Reversed Passive Arthus ReactionRat Paw Edema10, 20, 40 mg/kg (oral)51%, 66%, and 70% inhibition of edema, respectively.[2]
TPA-induced Ear EdemaMouse0.04 mg/ear (topical)81.4% inhibition of inflammation.
Myeloperoxidase (MPO) ActivityMouse Ear Tissue0.01, 0.02, 0.04 mg/ear (topical)Significant inhibition of MPO activity.
DPPH Radical ScavengingIn vitro250 µg/mL98.26% scavenging activity.[3]

Table 2: Summary of quantitative data for the anti-inflammatory and antioxidant activities of this compound.

Signaling Pathway

The anti-inflammatory effects of this compound are suggested to involve the modulation of the NF-κB signaling pathway. In inflammatory conditions, stimuli like TNF-α or LPS lead to the activation of the IKK complex, which then phosphorylates IκBα, leading to its degradation. This allows the NF-κB (p50/p65) dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes. This compound may inhibit this pathway, thereby reducing the production of inflammatory mediators.

NFkB_Signaling Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) Receptor Receptor Inflammatory_Stimuli->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex activates IkBa IκBα IKK_Complex->IkBa phosphorylates NFkB NF-κB (p50/p65) IkBa->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates Gene_Transcription Pro-inflammatory Gene Transcription Nucleus->Gene_Transcription induces This compound This compound This compound->IKK_Complex inhibits?

Proposed inhibition of the NF-κB signaling pathway by this compound.
Experimental Protocols

Protocol 2: Reversed Passive Arthus Reaction (RPAR) in Rats

This protocol describes an in vivo model to assess the anti-inflammatory effects of this compound.

Materials:

  • Male Wistar rats (150-200 g)

  • Anti-ovalbumin antibody

  • Bovine serum albumin (BSA)

  • This compound

  • Vehicle (e.g., distilled water)

  • Positive control (e.g., Prednisolone)

Procedure:

  • Sensitization:

    • Inject 0.2 mL of anti-ovalbumin antibody (diluted 1:10 in 0.9% NaCl) into the pleural cavity of the rats.

  • Treatment:

    • Twenty minutes after antibody administration, divide the animals into groups:

      • Negative control: Administer vehicle orally.

      • Positive control: Administer Prednisolone (10 mg/kg, orally).

      • Treatment groups: Administer this compound at different doses (e.g., 10, 20, 40 mg/kg, orally).

  • Challenge:

    • Immediately after treatment, inject 25 mg/kg of BSA intravenously to induce the Arthus reaction.

  • Assessment of Inflammation:

    • After 4 hours, euthanize the animals and measure the volume of pleural exudate.

    • Collect the exudate for cell counting (neutrophils and lymphocytes).

    • To assess paw edema, inject the challenging agent into the subplantar region of the right hind paw and measure the paw volume at different time points using a plethysmometer.

Protocol 3: TPA-Induced Mouse Ear Edema

This is a model for acute topical inflammation.

Materials:

  • Male CD-1 mice (20-25 g)

  • 12-O-tetradecanoylphorbol-13-acetate (TPA) in acetone

  • This compound in a suitable vehicle for topical application

  • Positive control (e.g., Indomethacin)

  • 7-mm biopsy punch

Procedure:

  • Induction of Inflammation:

    • Apply a solution of TPA (e.g., 2.5 µg in 10 µL of acetone) to the inner and outer surfaces of the right ear of each mouse.

  • Treatment:

    • Simultaneously or shortly after TPA application, apply the this compound formulation (e.g., 0.04 mg/ear) or the positive control to the same ear. The left ear serves as a control.

  • Assessment of Edema:

    • After a set time (e.g., 4-6 hours), euthanize the mice.

    • Remove a 7-mm diameter plug from both the treated and untreated ears using a biopsy punch.

    • Weigh the ear plugs. The difference in weight between the right and left ear plugs indicates the degree of edema.

    • Calculate the percentage inhibition of edema compared to the TPA-only treated group.

Protocol 4: Myeloperoxidase (MPO) Activity Assay

MPO is an enzyme found in neutrophils and is a marker of neutrophil infiltration in inflamed tissues.

Materials:

  • Tissue homogenates from the TPA-induced ear edema model

  • MPO activity assay kit (commercially available)

  • Phosphate buffer (pH 6.0) with 0.5% hexadecyltrimethylammonium bromide (HTAB)

Procedure:

  • Tissue Homogenization:

    • Homogenize the ear tissue plugs in cold phosphate buffer with HTAB.

    • Centrifuge the homogenate at 12,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant for the MPO assay.

  • MPO Assay:

    • Follow the instructions provided with the commercial MPO activity assay kit. Typically, the assay involves the MPO-catalyzed reaction of H2O2 with a chromogen, and the resulting color change is measured spectrophotometrically.

  • Data Analysis:

    • Calculate the MPO activity in the tissue samples based on the standard curve provided in the kit.

    • Compare the MPO activity in the this compound-treated group to the control group to determine the extent of inhibition of neutrophil infiltration.

III. Opioid, GABA, and Nicotinic Acetylcholine Receptor Interactions

Current Status of Research:

Despite a comprehensive search of the scientific literature, there is currently no direct evidence to suggest that this compound interacts with opioid, GABAergic, or nicotinic acetylcholine receptors. Studies on the parent plant, Uncaria tomentosa, have explored its traditional use for pain relief, which might imply an interaction with the opioid system, but direct binding or functional assays with this compound on opioid receptors have not been reported. Similarly, while other oxindole and heteroyohimbine alkaloids have been shown to modulate GABA and nicotinic receptors, no such studies have been conducted specifically with this compound.

Future Research Directions:

Given the structural similarities of this compound to other pharmacologically active alkaloids, its effects on these receptor systems represent a significant knowledge gap and a promising area for future investigation. Researchers are encouraged to use the following general protocols as a starting point to explore these potential interactions.

Proposed Experimental Approaches

Opioid Receptor Binding Assay (General Protocol):

  • Objective: To determine if this compound binds to mu (µ), delta (δ), or kappa (κ) opioid receptors.

  • Method: Radioligand competition binding assay using cell membranes expressing the opioid receptor subtype of interest and a specific radiolabeled opioid ligand (e.g., [³H]DAMGO for µ-receptors).

  • Procedure: Incubate the membranes with the radioligand in the presence of increasing concentrations of this compound. Measure the displacement of the radioligand to determine the binding affinity (Ki) of this compound.

GABAA Receptor Functional Assay (General Protocol):

  • Objective: To assess if this compound modulates the function of GABAA receptors.

  • Method: Two-electrode voltage clamp recording in Xenopus oocytes expressing different subunits of the GABAA receptor or patch-clamp recordings from cultured neurons.

  • Procedure: Apply GABA at a submaximal concentration (e.g., EC10-EC20) to elicit a baseline current. Co-apply GABA with this compound to determine if it potentiates or inhibits the GABA-induced current.

Nicotinic Acetylcholine Receptor (nAChR) Functional Assay (General Protocol):

  • Objective: To investigate if this compound acts as an agonist, antagonist, or modulator of nAChRs.

  • Method: Functional assays using cell lines expressing specific nAChR subtypes (e.g., α7, α4β2) and a fluorescent membrane potential dye or calcium imaging.

  • Procedure: Apply a known nAChR agonist (e.g., acetylcholine or nicotine) to establish a baseline response. Pre-incubate or co-apply this compound with the agonist to assess any inhibitory or potentiating effects. To test for direct agonism, apply this compound alone.

Conclusion

This compound is a versatile pharmacological tool with well-documented positive allosteric modulatory effects on M1 and 5-HT2 receptors and robust anti-inflammatory and antioxidant properties. The provided protocols offer a framework for researchers to utilize this compound in their studies of these systems. The absence of data on its interaction with opioid, GABA, and nicotinic receptors underscores a critical need for further research to fully elucidate the pharmacological profile of this intriguing natural compound.

References

Troubleshooting & Optimization

Technical Support Center: Large-Scale Pteropodine Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale extraction of Pteropodine.

Frequently Asked Questions (FAQs)

Q1: My this compound yield is consistently low. What are the primary factors I should investigate?

Low yield is a common challenge in the extraction of this compound and other alkaloids, which are often present in low concentrations in plant material.[1] Key areas to troubleshoot include:

  • Plant Material: Ensure the starting material, typically Uncaria tomentosa (Cat's Claw) bark, is of high quality, correctly identified, and properly prepared (dried and finely ground) to maximize surface area for extraction.[2]

  • Solvent Selection: The choice of solvent is critical. Alcohols (methanol, ethanol) and hydroethanolic solutions are commonly used for alkaloid extraction.[3][4] The polarity of the solvent should be optimized for this compound. For instance, a 40% (v/v) hydroethanolic solution has been used effectively.[5]

  • Extraction Method: High-temperature methods like reflux or Soxhlet extraction can lead to degradation and isomerization, reducing the yield of the desired active isomer. Consider less destructive methods like ultrasound-assisted extraction (UAE) or dynamic maceration at room temperature.

  • Extraction Parameters: Fine-tuning parameters such as the drug-to-solvent ratio, extraction time, and temperature is crucial for maximizing efficiency.

Q2: I'm detecting significant amounts of Isothis compound and other isomers in my final product. How can I prevent this isomerization?

This compound is a pentacyclic oxindole alkaloid (POA) that is highly prone to isomerization, particularly into Isothis compound. This conversion is a primary challenge affecting purity and biological activity.

  • Mechanism: Isomerization is primarily induced by heat, pH, and solvent polarity. The reaction often proceeds through a retro-Mannich pathway involving an open-ring intermediate.

  • Prevention Strategies:

    • Temperature Control: Avoid high temperatures during extraction. Methods that generate significant heat, such as reflux extraction (which can reach 85°C) and turbo-extraction, have been shown to cause substantial isomerization. In contrast, dynamic maceration and ultrasound-assisted extraction performed at room temperature (e.g., 23°C) can effectively prevent it.

    • pH Management: Maintain a neutral or slightly acidic pH during extraction and purification, as alkaline conditions can promote isomerization.

    • Solvent Choice: While alcohols are effective, their polarity can influence reaction rates. Ensure that the chosen solvent system does not accelerate the isomerization process.

A logical workflow for troubleshooting common extraction problems is outlined below.

G start Start: Extraction Problem Analysis low_yield Issue: Low this compound Yield start->low_yield Quantitative Analysis purity_issue Issue: Poor Purity (High Isomer Content) start->purity_issue Qualitative Analysis (HPLC) check_method Review Extraction Method low_yield->check_method check_params Optimize Parameters (Time, Temp, Ratio) low_yield->check_params check_material Verify Raw Material Quality low_yield->check_material purity_issue->check_method Isomerization is often process-induced check_purification Refine Purification Steps (LLE, Chromatography) purity_issue->check_purification heat_issue Is method high-temp? (e.g., Reflux) check_method->heat_issue param_solution Adjust based on literature/ optimization studies (RSM) check_params->param_solution material_solution Source certified, properly prepared plant material check_material->material_solution purification_solution Implement multi-step purification protocol check_purification->purification_solution heat_issue->check_params No temp_solution Switch to low-temp method (UAE, Maceration) heat_issue->temp_solution Yes

Diagram 1: Troubleshooting workflow for this compound extraction.
Q3: My crude extract is complex and difficult to purify. What are the best strategies for isolating this compound on a large scale?

Plant extracts are inherently complex mixtures containing numerous compounds like tannins, sugars, pigments, and other alkaloids, which can interfere with purification. A multi-step approach is required for effective isolation.

  • Initial Liquid-Liquid Extraction (LLE): This is a fundamental step to separate alkaloids from non-alkaloidal impurities. The general process involves:

    • Acidifying the crude extract to convert alkaloids into their salt form, which are soluble in the aqueous phase.

    • Washing the acidic aqueous phase with a non-polar organic solvent (e.g., hexane) to remove fat-soluble impurities.

    • Basifying the aqueous phase to liberate the free alkaloid bases.

    • Extracting the free bases into an immiscible organic solvent like chloroform or dichloromethane.

  • Chromatographic Purification: Due to the presence of structurally similar alkaloids, chromatography is essential for final purification.

    • Column Chromatography: Use stationary phases like silica gel or alumina.

    • Preparative High-Performance Liquid Chromatography (Prep-HPLC): This technique offers high resolution for separating individual alkaloids from the mixture and is a preferred method for obtaining high-purity compounds.

The general workflow from raw material to purified compound is visualized below.

G cluster_extraction Extraction Phase cluster_purification Purification Phase raw_material Raw Plant Material (e.g., Uncaria tomentosa bark) grinding Drying & Grinding raw_material->grinding extraction Low-Temperature Extraction (e.g., UAE with 40% EtOH) grinding->extraction filtration Filtration / Centrifugation extraction->filtration crude_extract Crude Extract filtration->crude_extract lle Liquid-Liquid Extraction (Acid-Base Partitioning) crude_extract->lle alkaloid_fraction Enriched Alkaloid Fraction lle->alkaloid_fraction chromatography Chromatography (e.g., Prep-HPLC) alkaloid_fraction->chromatography pure_this compound Purified this compound (>95%) chromatography->pure_this compound

Diagram 2: General workflow for this compound extraction and purification.
Q4: How do I accurately quantify the this compound content during my process?

Accurate quantification is essential for process optimization and quality control. High-Performance Liquid Chromatography (HPLC) is the most robust and widely used method for this purpose.

  • Method: A reversed-phase HPLC system coupled with a UV or Photodiode Array (PDA) detector is standard. Detection is typically performed at around 245 nm.

  • Mobile Phase: A common mobile phase involves a gradient of an aqueous buffer (e.g., 10 mM ammonium acetate, pH 7.0) and an organic solvent like acetonitrile.

  • Quantification: Absolute quantification requires a certified reference standard of this compound to create a calibration curve. If a standard is unavailable, relative quantification can be performed by comparing peak areas across different samples, but this will not give an absolute concentration.

  • Mass Spectrometry (LC-MS/MS): For even higher sensitivity and specificity, especially in complex matrices, coupling HPLC with a mass spectrometer is the technique of choice.

Data & Protocols

Table 1: Comparison of Extraction Methods on this compound Yield and Isomerization

This table summarizes the impact of five different extraction methods on the concentration of this compound and its main isomer, Isothis compound, from Uncaria tomentosa bark. Data is adapted from studies on oxindole alkaloid isomerization.

Extraction MethodTemperature (°C)TimeThis compound (mg/g)Isothis compound (mg/g)Notes
Dynamic Maceration23 ± 12 h~1.10~0.85Minimal isomerization observed.
Ultrasound-Assisted23 ± 145 min~1.12~0.88Prevents alkaloid isomerization effectively.
Static Maceration23 ± 14 days~0.95~1.10Substantial isomerization occurs over time.
Turbo-ExtractionUp to 703x10 min~0.70~1.35Frictional energy and heat induce isomerization.
Reflux Extraction85 ± 145 min~0.60~1.45Highest level of thermal-induced isomerization.

The chemical relationship showing the isomerization pathway is depicted below.

G This compound This compound (Active) Intermediate Zwitterionic Intermediate (Open D/E Ring) This compound->Intermediate Heat, pH, Solvent Polarity Isothis compound Isothis compound Intermediate->Isothis compound OtherIsomers Other cis Isomers (Speciophylline, Uncarine F) Intermediate->OtherIsomers

Diagram 3: this compound isomerization pathway via a common intermediate.
Experimental Protocol: Ultrasound-Assisted Extraction (UAE) of this compound

This protocol is based on methodologies known to minimize isomerization and provide good extraction efficiency.

1. Materials and Reagents:

  • Dried, powdered Uncaria tomentosa bark (particle size < 250 µm).

  • Extraction Solvent: 40% Ethanol in ultrapure water (v/v).

  • Ultrasonic bath or probe system (e.g., 40 kHz).

  • Filtration apparatus (e.g., Whatman No. 2 filter paper or 0.45 µm membrane).

  • Analytical standards: this compound, Isothis compound.

2. Procedure:

  • Weigh 10 g of powdered plant material and place it into a suitable glass flask.

  • Add 100 mL of the 40% ethanol solvent to achieve a 1:10 (w/v) drug-to-solvent ratio.

  • Place the flask in an ultrasonic bath. To prevent heating, ensure the bath water is maintained at room temperature (23 ± 1 °C), using a cooling system if necessary.

  • Sonicate the mixture for 45 minutes at a frequency of 40 kHz.

  • After extraction, immediately filter the solution to separate the extract from the solid plant material.

  • For quantitative analysis, bring the filtrate back to the initial volume (100 mL) with the extraction solvent to compensate for any minor evaporation.

  • Prepare the sample for HPLC analysis by diluting it appropriately with an acetonitrile:water (50:50, v/v) solution and filtering through a 0.45 µm syringe filter.

Experimental Protocol: HPLC-PDA Quantification

This protocol provides a general method for the quantification of this compound and its isomers.

1. HPLC System:

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Pump system capable of gradient elution.

  • Autosampler and a PDA detector.

2. Chromatographic Conditions:

  • Mobile Phase A: 10 mM Ammonium Acetate buffer (pH adjusted to 7.0 with ammonium hydroxide).

  • Mobile Phase B: Acetonitrile (ACN).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection Wavelength: 245 nm.

  • Gradient Program:

    • 0-1 min: 34% B

    • 1-20 min: 34% to 40% B

    • 20-26 min: 40% to 43% B

    • 26-31 min: Hold at 43% B

    • 31-34 min: 43% to 34% B

    • Post-run equilibration at 34% B.

3. Analysis:

  • Prepare a stock solution of the this compound reference standard in methanol.

  • Create a series of calibration standards by diluting the stock solution in ACN:H₂O (50:50, v/v).

  • Inject the standards to generate a calibration curve (Peak Area vs. Concentration).

  • Inject the prepared extract samples.

  • Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve. Monitor the retention times of known isomers to assess purity.

References

Overcoming isomerization of Pteropodine during extraction

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for pteropodine extraction. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on overcoming the challenges associated with the isomerization of this compound during its extraction from natural sources, primarily Uncaria tomentosa (Cat's Claw).

Frequently Asked Questions (FAQs)

Q1: What are this compound and isothis compound, and why is isomerization a concern?

A1: this compound and isothis compound are pentacyclic oxindole alkaloids found in plants of the Uncaria genus. They are diastereomers at the C-7 position, meaning they have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientation of their atoms.[1] Isomerization, the process by which this compound converts into isothis compound (and other related isomers), is a significant concern during extraction as it can lead to a mixed population of compounds. This is problematic because the biological activities of these isomers can differ, potentially affecting experimental results and the therapeutic efficacy of the final extract.[2]

Q2: What factors induce the isomerization of this compound during extraction?

A2: The isomerization of this compound is primarily influenced by three main factors:

  • Temperature: Elevated temperatures, particularly above room temperature, significantly accelerate the rate of isomerization.[2] Extraction methods that involve heating, such as reflux or Soxhlet extraction, are more prone to causing substantial isomerization.[2]

  • pH: The stability of this compound is pH-dependent. Both acidic and alkaline conditions can catalyze the isomerization process. The proposed mechanism involves a retro-Mannich reaction that is sensitive to pH.[2]

  • Solvent Polarity: The polarity of the solvent used for extraction can also influence the rate of isomerization.

Q3: Which extraction methods are recommended to minimize this compound isomerization?

A3: To minimize the isomerization of this compound, it is advisable to use extraction methods that are performed at or near room temperature. Based on comparative studies, the following methods are recommended:

  • Dynamic Maceration (DM): This method involves stirring the plant material in a solvent at room temperature for a specified period. It has been shown to cause minimal isomerization.

  • Ultrasound-Assisted Extraction (UAE): This technique uses ultrasonic waves to facilitate the extraction process, typically at room temperature. It is a rapid method that has been demonstrated to effectively extract this compound with a low degree of isomerization.

Q4: How can I quantify the extent of isomerization in my extract?

A4: The most common and reliable method for quantifying this compound and its isomers is High-Performance Liquid Chromatography (HPLC), often coupled with a UV or mass spectrometry (MS) detector. This technique allows for the separation and quantification of individual isomers, enabling an accurate assessment of the this compound to isothis compound ratio in your extract.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
High Isothis compound Content in Extract 1. High Extraction Temperature: The extraction method used involved heating (e.g., reflux, Soxhlet).2. Prolonged Extraction Time: Even at room temperature, extended extraction times can lead to some degree of isomerization.3. Inappropriate Solvent pH: The pH of the extraction solvent may be too acidic or alkaline.1. Switch to a room temperature extraction method like Dynamic Maceration or Ultrasound-Assisted Extraction.2. Optimize the extraction time to the minimum required for efficient extraction.3. Ensure the pH of the solvent is neutral or buffered to a range that minimizes isomerization.
Low Overall Alkaloid Yield 1. Insufficient Cell Lysis: The plant material was not ground finely enough, preventing efficient solvent penetration.2. Inadequate Solvent-to-Solid Ratio: The volume of solvent used was insufficient to fully extract the alkaloids from the plant material.3. Poor Solvent Choice: The solvent used may not be optimal for extracting oxindole alkaloids.1. Grind the plant material to a fine powder (e.g., 40-60 mesh).2. Increase the solvent-to-solid ratio. A common starting point is 10:1 (v/w).3. Use solvents known to be effective for oxindole alkaloids, such as methanol or ethanol.
Presence of Impurities in the Final Extract 1. Co-extraction of Other Phytochemicals: The initial extraction solvent may have pulled in a wide range of compounds.2. Incomplete Phase Separation: During liquid-liquid partitioning, emulsions may have formed, leading to cross-contamination.1. Incorporate a clean-up step after the initial extraction, such as solid-phase extraction (SPE) or an acid-base partitioning protocol.2. To break emulsions during liquid-liquid extraction, try adding a small amount of brine or filtering the mixture through a bed of celite.

Data Presentation

The following table summarizes the quantitative analysis of this compound and isothis compound content in Uncaria tomentosa bark extracts obtained through different extraction methods. The data clearly indicates that methods involving heat (Reflux Extraction) result in a significant increase in isothis compound content at the expense of this compound.

Extraction Method This compound (mg/g of extract) Isothis compound (mg/g of extract) This compound/Isothis compound Ratio
Dynamic Maceration (DM) 0.340.048.50
Ultrasound-Assisted Extraction (UAE) 0.320.056.40
Turbo-Extraction (TE) 0.280.112.55
Static Maceration (SM) 0.300.083.75
Reflux Extraction (RE) 0.150.250.60

Data adapted from a comparative study on Cat's claw extraction methods.

Experimental Protocols

Protocol 1: Dynamic Maceration (Minimized Isomerization)

Objective: To extract this compound from Uncaria tomentosa bark with minimal isomerization.

Materials and Reagents:

  • Dried and powdered Uncaria tomentosa bark (40-60 mesh)

  • Methanol (HPLC grade)

  • Magnetic stirrer with stir bar

  • Erlenmeyer flask

  • Filter paper (Whatman No. 1 or equivalent)

  • Rotary evaporator

Procedure:

  • Weigh 10 g of powdered Uncaria tomentosa bark and place it into a 250 mL Erlenmeyer flask.

  • Add 100 mL of methanol to the flask (1:10 solid-to-solvent ratio).

  • Place a magnetic stir bar in the flask and place the flask on a magnetic stirrer.

  • Stir the mixture at a constant speed (e.g., 300 rpm) for 2 hours at room temperature (20-25°C).

  • After 2 hours, filter the mixture through filter paper to separate the extract from the solid plant material.

  • Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

  • The resulting crude extract can be further purified or analyzed by HPLC.

Protocol 2: Ultrasound-Assisted Extraction (Minimized Isomerization & Rapid)

Objective: To rapidly extract this compound from Uncaria tomentosa bark with minimal isomerization.

Materials and Reagents:

  • Dried and powdered Uncaria tomentosa bark (40-60 mesh)

  • Methanol (HPLC grade)

  • Ultrasonic bath

  • Erlenmeyer flask

  • Filter paper (Whatman No. 1 or equivalent)

  • Rotary evaporator

Procedure:

  • Weigh 10 g of powdered Uncaria tomentosa bark and place it into a 250 mL Erlenmeyer flask.

  • Add 100 mL of methanol to the flask (1:10 solid-to-solvent ratio).

  • Place the flask in an ultrasonic bath.

  • Sonicate the mixture for 30 minutes at a frequency of 40 kHz, maintaining the bath temperature at or below 25°C.

  • After sonication, filter the mixture through filter paper.

  • Collect the filtrate and concentrate it using a rotary evaporator at a temperature below 40°C.

  • The crude extract is now ready for further processing or analysis.

Visualizations

Isomerization_Mechanism cluster_conditions Influencing Factors This compound This compound (C7-R configuration) Intermediate Zwitterionic Intermediate (Open D/E ring) This compound->Intermediate Retro-Mannich Reaction Intermediate->this compound Mannich Reaction Isothis compound Isothis compound (C7-S configuration) Intermediate->Isothis compound Mannich Reaction Isothis compound->Intermediate Retro-Mannich Reaction Heat Heat pH pH Solvent Polarity Solvent Polarity

Caption: Proposed mechanism of this compound isomerization via a retro-Mannich reaction.

Extraction_Workflow start Start: Dried & Powdered Uncaria tomentosa Bark extraction Extraction (Dynamic Maceration or UAE) start->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation < 40°C) filtration->concentration analysis HPLC Analysis (Quantification of Isomers) concentration->analysis end End: this compound-rich Extract analysis->end Signaling_Pathways cluster_M1 Muscarinic M1 Receptor Pathway cluster_5HT2 5-HT2 Receptor Pathway Pteropodine_M1 This compound M1R M1 Receptor Pteropodine_M1->M1R Positive Modulator Gq Gq Protein M1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Cellular_Response_M1 Cellular Response (Neuronal Excitation) Ca_release->Cellular_Response_M1 PKC->Cellular_Response_M1 Pteropodine_5HT2 This compound HTR2 5-HT2 Receptor Pteropodine_5HT2->HTR2 Positive Modulator Gq_2 Gq Protein HTR2->Gq_2 Activates PLC_2 Phospholipase C (PLC) Gq_2->PLC_2 Activates PIP2_2 PIP2 PLC_2->PIP2_2 Hydrolyzes IP3_2 IP3 PIP2_2->IP3_2 DAG_2 DAG PIP2_2->DAG_2 Ca_release_2 Ca²⁺ Release IP3_2->Ca_release_2 PKC_2 PKC Activation DAG_2->PKC_2 Cellular_Response_5HT2 Cellular Response Ca_release_2->Cellular_Response_5HT2 PKC_2->Cellular_Response_5HT2

References

Technical Support Center: Optimizing HPLC Parameters for Pteropodine Separation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC separation of Pteropodine from its isomers.

Frequently Asked Questions (FAQs)

Q1: What is a common HPLC method for the separation of this compound and its isomers?

A1: A common approach for separating this compound and its isomers, which are pentacyclic oxindole alkaloids found in Uncaria tomentosa, is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). A validated method involves using a C18 column with a mobile phase consisting of a buffer and an organic modifier like acetonitrile.[1][2] A gradient elution is often employed to achieve baseline separation of the isomeric compounds.[2]

Q2: Which stationary phase is most effective for separating this compound isomers?

A2: C18 columns are widely used and have been shown to be effective for the separation of oxindole alkaloids, including this compound and its isomers.[1] For challenging separations of isomers, columns with different selectivities, such as phenyl-based columns, can be explored as they offer alternative separation mechanisms through π-π interactions.[3]

Q3: How does mobile phase pH affect the separation of this compound and its isomers?

A3: The pH of the mobile phase is a critical parameter for the separation of alkaloids like this compound. At a low pH (e.g., < 4), these basic compounds will be protonated (cationic), which can lead to sharper peaks by minimizing interactions with residual silanol groups on the stationary phase. At a neutral or higher pH, the alkaloids will be in their free base form, making them more hydrophobic and increasing their retention on a C18 column. It is crucial to use a buffer to maintain a consistent pH for reproducible results. An improved HPLC method for determining pentacyclic oxindole alkaloids in Uncaria tomentosa utilized a 10 mM phosphate buffer at pH 7.0 with acetonitrile.

Q4: What is the recommended detection wavelength for this compound and its isomers?

A4: this compound and its isomers, being oxindole alkaloids, typically show maximum absorbance around 245 nm. Therefore, detection at this wavelength is recommended for optimal sensitivity.

Troubleshooting Guides

Problem 1: Poor Resolution Between this compound and its Isomer Peaks

Poor resolution, or the co-elution of peaks, is a common challenge in separating structurally similar isomers.

Initial Troubleshooting Steps:

G start Poor Resolution Observed check_k Is Retention Factor (k') Optimal? (between 2 and 10) start->check_k adjust_mp_strength Adjust Mobile Phase Strength (e.g., decrease organic solvent %) check_k->adjust_mp_strength No check_alpha Is Selectivity (α) the Issue? check_k->check_alpha Yes end Resolution Improved adjust_mp_strength->end change_mp_composition Modify Mobile Phase Composition - Change organic modifier (ACN to MeOH) - Adjust pH check_alpha->change_mp_composition change_stationary_phase Change Stationary Phase (e.g., C18 to Phenyl-Hexyl) check_alpha->change_stationary_phase If MP changes are ineffective check_n Is Efficiency (N) Low? check_alpha->check_n Yes change_mp_composition->end change_stationary_phase->end optimize_flow_rate Optimize Flow Rate (Lower flow rate may increase resolution) check_n->optimize_flow_rate use_smaller_particles Use Column with Smaller Particles (e.g., sub-2 µm) check_n->use_smaller_particles increase_column_length Increase Column Length check_n->increase_column_length optimize_flow_rate->end use_smaller_particles->end increase_column_length->end

Detailed Solutions:

Parameter Action Rationale
Mobile Phase Strength Decrease the percentage of the organic solvent (e.g., acetonitrile) in the mobile phase.This increases the retention factor (k'), providing more time for the analytes to interact with the stationary phase, which can enhance separation.
Mobile Phase Selectivity 1. Change the organic modifier (e.g., from acetonitrile to methanol).2. Adjust the pH of the buffer.Different organic solvents can alter the selectivity (α) of the separation. Modifying the pH can change the ionization state of the alkaloids, affecting their interaction with the stationary phase.
Stationary Phase Switch to a column with a different stationary phase chemistry (e.g., from a standard C18 to a Phenyl-Hexyl column).This is a powerful way to change selectivity, as different stationary phases offer unique interactions with the analytes.
Column Efficiency 1. Use a column with a smaller particle size (e.g., 3 µm or sub-2 µm).2. Increase the column length.Smaller particles and longer columns increase the number of theoretical plates (N), leading to sharper peaks and better resolution.
Temperature Decrease the column temperature.Lowering the temperature can increase retention and improve resolution, though it will also increase analysis time.
Flow Rate Decrease the flow rate.A lower flow rate can improve peak efficiency and resolution, but will also lengthen the run time.
Problem 2: Peak Tailing

Peak tailing can compromise peak integration and quantification. For basic compounds like this compound, this is often due to secondary interactions with the stationary phase.

Possible Causes and Solutions:

Cause Solution
Secondary Silanol Interactions 1. Lower Mobile Phase pH: Add an acidic modifier like formic acid (0.1%) to the mobile phase to protonate the alkaloids and minimize interactions with free silanols.2. Use a Base-Deactivated Column: Employ a column specifically designed to have minimal residual silanol groups.
Column Overload Reduce the sample concentration or injection volume.
Column Contamination/Void 1. Use a Guard Column: This protects the analytical column from strongly retained impurities.2. Wash the Column: Flush the column with a strong solvent.3. Replace the Column: If a void has formed at the column inlet, replacement may be necessary.
Problem 3: Unstable Baseline (Noise or Drift)

An unstable baseline can interfere with the detection and quantification of low-concentration analytes.

Possible Causes and Solutions:

Cause Solution
Inadequate Mobile Phase Degassing Ensure the mobile phase is properly degassed using an online degasser or by sparging with helium to prevent air bubbles in the system.
Mobile Phase Contamination Use high-purity, HPLC-grade solvents and freshly prepared buffers.
Improper Mobile Phase Mixing If using a gradient, ensure the pump's mixing performance is adequate. Premixing the mobile phase can sometimes resolve this.
Detector Issues Check the detector lamp for signs of failure. Clean the flow cell if it is contaminated.
System Leaks Inspect all fittings and connections for any signs of leaks, which can cause pressure fluctuations and baseline instability.

Experimental Protocols

Optimized HPLC Method for Oxindole Alkaloid Separation

This method has been shown to provide baseline separation of tetracyclic and pentacyclic oxindole alkaloids, including isomers like this compound.

Experimental Workflow:

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis extraction Extraction with Aqueous Ethanol filtration Filtration extraction->filtration injection Inject 20 µL filtration->injection separation Separation on C18 Column injection->separation detection PDA Detection at 245 nm separation->detection quantification Quantification detection->quantification

Chromatographic Conditions:

Parameter Condition
Column Gemini-NX RP-18 (250 x 4.6 mm i.d., 5 µm) with an RP-18 guard column.
Mobile Phase A: 10 mM Ammonium Acetate buffer (pH 7.0)B: Acetonitrile
Gradient Elution 34% B (0-1 min)34-40% B (1-20 min)40-43% B (20-26 min)43% B (26-31 min)43-34% B (31-34 min)
Flow Rate 1.0 mL/min
Column Temperature Room Temperature (23 ± 1 °C)
Injection Volume 20 µL
Detection PDA at 245 nm

Quantitative Data Summary

The following table summarizes the validation parameters of a reported HPLC method for oxindole alkaloids, demonstrating the performance that can be expected.

Method Validation Data:

Parameter Result
Linearity (r²) ≥ 0.9996
Accuracy ≥ 96%
Precision (RSD) < 2.4%
Limit of Detection (LOD) 0.8 ppm (for Mitraphylline)
Limit of Quantification (LOQ) 2.4 ppm (for Mitraphylline)

References

Troubleshooting Pteropodine instability in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Pteropodine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in utilizing this compound in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a pentacyclic oxindole alkaloid isolated from Uncaria tomentosa (Cat's Claw), a medicinal plant.[1][2] It is known for a range of biological activities, including anti-inflammatory, antioxidant, and antimutagenic properties.[2][3] Research has shown that this compound can act as a positive modulator of muscarinic M(1) and 5-HT(2) receptors.[1]

Q2: What are the primary applications of this compound in research?

This compound is utilized in various research fields due to its biomedical properties. Key applications include studying its modulatory effects on the immune and nervous systems, investigating its anti-inflammatory and cytostatic mechanisms, and exploring its potential as a cell-protective agent.

Q3: What is the recommended solvent for preparing this compound stock solutions?

For optimal solubility and stability, it is recommended to dissolve this compound in an organic solvent such as Dimethyl Sulfoxide (DMSO) or ethanol to create a concentrated stock solution. This stock can then be diluted to the final working concentration in the aqueous cell culture medium. It is crucial to ensure the final concentration of the organic solvent in the culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.

Troubleshooting Guide: this compound Instability

This guide addresses common issues researchers may encounter related to the stability of this compound in cell culture media.

Issue 1: Loss of Biological Activity

Q: My cells are showing a diminished or inconsistent response to this compound treatment over time. What could be the cause?

A: This issue often points to the degradation of this compound in the cell culture medium. Like many complex organic molecules, this compound's stability can be compromised by several factors.

  • Hydrolysis: The aqueous environment of cell culture media, especially at certain pH levels, can lead to the hydrolysis of ester or lactone functionalities within the alkaloid structure. While direct data on this compound is limited, other complex natural products are known to degrade in basic (high pH) and hydrophilic environments.

  • Oxidation: this compound has antioxidant properties, which means it is susceptible to oxidation. Components in the media or exposure to atmospheric oxygen can cause oxidative degradation, altering its structure and reducing its activity. Auto-oxidation is a common cause of chemical degradation for many drugs.

  • Light Sensitivity: Many alkaloid compounds are sensitive to light. Exposure of media containing this compound to ambient or fluorescent light can provide the energy for photochemical degradation. It is a common practice to dispense compounds that are sensitive to UV light in light-resistant containers.

Solution:

  • Prepare Fresh: Prepare the final working solution of this compound in media immediately before each experiment.

  • Control pH: Ensure the pH of your cell culture medium is stable and within the optimal physiological range (typically 7.2-7.4). Avoid highly basic conditions.

  • Minimize Light Exposure: Protect the this compound stock solution and the media containing this compound from light by using amber vials and covering culture plates with foil.

  • Assess Stability: If problems persist, perform a stability study to determine the half-life of this compound under your specific experimental conditions (see Protocol 2).

Issue 2: Precipitation in Culture Media

Q: I observed a precipitate or cloudiness in my culture medium after adding the this compound stock solution. How can I resolve this?

A: Precipitation occurs when the compound's concentration exceeds its solubility limit in the aqueous medium. This compound is sparingly soluble in aqueous solutions.

  • Poor Aqueous Solubility: The primary cause is the low solubility of this compound in aqueous buffers like cell culture media.

  • High Final Concentration: The desired experimental concentration may be higher than the solubility limit.

  • Solvent Shock: Adding a highly concentrated DMSO stock directly to the medium can cause the compound to crash out of solution. This is a common issue when working with lipophilic compounds.

Solution:

  • Pre-dilute Serially: Instead of adding the stock directly, perform a serial dilution. For example, dilute the DMSO stock 1:10 in sterile PBS or serum-free media first, vortex gently, and then add this intermediate dilution to your final culture medium.

  • Increase Final Solvent Concentration: If cytotoxicity is not a concern for your cell line, you might slightly increase the final DMSO concentration (e.g., from 0.1% to 0.5%), which can improve solubility. Always run a vehicle control to confirm the solvent has no effect.

  • Warm the Medium: Gently warming the cell culture medium to 37°C before adding the this compound solution can sometimes help improve solubility.

Issue 3: Inconsistent Experimental Results

Q: I am observing high variability between replicate experiments using this compound. What could be the source of this inconsistency?

A: Inconsistent results can stem from the degradation of this compound in the stock solution or variations in experimental setup.

  • Stock Solution Degradation: Repeated freeze-thaw cycles can degrade compounds in stock solutions. Additionally, long-term storage, even at -20°C, can lead to gradual degradation.

  • Inaccurate Pipetting: Inaccurate pipetting of the highly concentrated stock solution can lead to significant variations in the final concentration.

  • Media Component Interaction: Certain components in the cell culture media, particularly in serum, can bind to the compound or contribute to its degradation.

Solution:

  • Aliquot Stock Solutions: Prepare single-use aliquots of your this compound stock solution to avoid repeated freeze-thaw cycles.

  • Verify Pipettes: Ensure your micropipettes are properly calibrated, especially those used for small volumes.

  • Use Fresh Serum: If using fetal bovine serum (FBS), use a fresh lot and be consistent with the supplier, as serum composition can vary.

  • Perform Quality Control: Periodically check the purity and concentration of your this compound stock using an analytical method like HPLC (see Protocol 2).

Data Presentation

Table 1: this compound Solubility and Handling
PropertySolvent/ConditionRecommendationRationale
Primary Solvent DMSO, EthanolUse high-purity, anhydrous DMSO or ethanol.This compound is an organic alkaloid with good solubility in polar aprotic/protic organic solvents.
Aqueous Solubility Cell Culture Media, PBSSparingly soluble.High hydrophobicity limits solubility in aqueous environments.
Stock Solution Storage -20°C or -80°C in single-use aliquots.Prepare aliquots to avoid freeze-thaw cycles.Prevents degradation from repeated temperature changes and moisture introduction.
Working Solution Prepare fresh before each use.Do not store this compound diluted in aqueous media.Potential for rapid degradation via hydrolysis and oxidation in aqueous solutions.
Table 2: Factors Potentially Affecting this compound Stability in Media
FactorPotential EffectMitigation StrategyReference for Analogy
pH Increased degradation in basic conditions (pH > 8).Maintain physiological pH (7.2-7.4); use freshly buffered media.Triptolide, another complex natural product, shows accelerated degradation at basic pH.
Light Photodegradation upon exposure to UV or fluorescent light.Store solutions in amber vials; cover culture plates.Many compounded medications are known to be light-sensitive.
Temperature Increased degradation rate at higher temperatures.Store stock solutions at -20°C or below. Avoid heating media containing this compound for prolonged periods.Chemical degradation rates generally increase with temperature (Arrhenius equation).
Oxygen Oxidative degradation of the alkaloid structure.Purge stock solution solvent with inert gas (e.g., argon) before dissolving the compound.Oxidation is a primary pathway for chemical degradation of drugs.

Experimental Protocols

Protocol 1: Preparation and Storage of this compound Stock Solutions

Objective: To prepare a stable, concentrated stock solution of this compound for use in cell culture experiments.

Materials:

  • This compound (crystalline solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, amber-colored microcentrifuge tubes

  • Calibrated micropipettes

Procedure:

  • Calculation: Determine the mass of this compound required to make a stock solution of desired concentration (e.g., 10 mM). (Molecular Weight of this compound: 368.4 g/mol ).

  • Weighing: Carefully weigh the this compound powder in a sterile environment (e.g., a chemical fume hood).

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the this compound powder to achieve the final desired concentration. For example, to make a 10 mM stock, dissolve 3.68 mg of this compound in 1 mL of DMSO.

  • Mixing: Vortex the solution thoroughly until all the solid is completely dissolved. A brief sonication may be used if necessary.

  • Aliquoting: Dispense the stock solution into single-use volumes (e.g., 10-20 µL) in sterile, amber microcentrifuge tubes. This prevents contamination and degradation from repeated freeze-thaw cycles.

  • Storage: Store the aliquots at -20°C or -80°C for long-term stability. Protect from light at all times.

Protocol 2: Assessment of this compound Stability by HPLC

Objective: To quantify the concentration of this compound in cell culture medium over time to determine its stability under experimental conditions.

Materials:

  • This compound

  • Cell culture medium (e.g., DMEM + 10% FBS)

  • HPLC system with a UV or MS detector

  • C18 HPLC column

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or ammonium acetate (for mobile phase)

  • 37°C incubator with 5% CO₂

  • Sterile tubes

Procedure:

  • Prepare Standard Curve: Create a series of this compound standards of known concentrations in the mobile phase or a mixture of mobile phase and medium. This will be used for quantification.

  • Spike Medium: Prepare a working solution of this compound in the complete cell culture medium at the highest concentration you plan to use in your experiments.

  • Incubation: Dispense the spiked medium into several sterile tubes and place them in a 37°C, 5% CO₂ incubator.

  • Time Points: At designated time points (e.g., 0, 2, 4, 8, 12, 24 hours), remove one tube from the incubator.

  • Sample Preparation: Immediately process the sample. This may involve protein precipitation (e.g., by adding 3 volumes of cold acetonitrile), followed by centrifugation to pellet debris. Transfer the supernatant to an HPLC vial.

  • HPLC Analysis: Inject the prepared sample and the standards onto the HPLC system. A common method for alkaloids involves a C18 column with a gradient elution using acetonitrile and water, often with a modifier like formic acid. Monitor the elution at a suitable wavelength (e.g., 245 nm).

  • Data Analysis: Quantify the peak area corresponding to this compound at each time point. Plot the concentration of this compound versus time to determine its degradation kinetics and half-life in the medium.

Visualizations

G cluster_workflow Troubleshooting Workflow for this compound Instability start Experiment Shows Inconsistent Results or Low Activity q_precipitate Is there visible precipitation in the media? start->q_precipitate sol_solubility Improve Solubility: - Use serial dilution - Pre-warm media - Check final solvent % q_precipitate->sol_solubility Yes q_activity Is the biological activity lower than expected? q_precipitate->q_activity No end Re-run Experiment with Optimized Protocol sol_solubility->end sol_degradation Address Degradation: - Prepare fresh solutions - Protect from light - Aliquot stock - Check media pH q_activity->sol_degradation Yes q_control Does the vehicle control show any effect? q_activity->q_control No sol_degradation->end sol_solvent Solvent Toxicity Issue: - Lower final DMSO % - Test alternative solvent q_control->sol_solvent Yes q_control->end No sol_solvent->end

Caption: A workflow to systematically troubleshoot common issues with this compound.

G cluster_pathway Potential Degradation Pathways for this compound in Media This compound This compound (Active) Hydrolysis Hydrolysis (H₂O, pH) This compound->Hydrolysis Oxidation Oxidation (O₂, Media Components) This compound->Oxidation Photodegradation Photodegradation (Light) This compound->Photodegradation Product1 Hydrolyzed Product (Inactive) Hydrolysis->Product1 Product2 Oxidized Product (Inactive) Oxidation->Product2 Product3 Photodegraded Product (Inactive) Photodegradation->Product3

Caption: Factors contributing to the degradation of this compound in aqueous solutions.

G cluster_decision Decision Tree for Experimental Setup start Planning this compound Experiment q_stock Is a validated stock solution available? start->q_stock prep_stock Prepare fresh stock (Protocol 1) Aliquot and store at -80°C q_stock->prep_stock No use_stock Use existing aliquot (thaw once) q_stock->use_stock Yes dilution Prepare working solution in media IMMEDIATELY before use prep_stock->dilution use_stock->dilution q_light Is the experiment longer than 4 hours? dilution->q_light protect Protect plates from light (e.g., with foil) q_light->protect Yes run_exp Run Experiment q_light->run_exp No protect->run_exp

References

Addressing matrix effects in the mass spectrometry of Pteropodine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the mass spectrometry analysis of Pteropodine.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they impact the analysis of this compound?

A1: In liquid chromatography-mass spectrometry (LC-MS), matrix effects are the alteration of the ionization efficiency of a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1] These effects can manifest as ion suppression (a decrease in signal) or ion enhancement (an increase in signal), leading to inaccurate quantification, poor reproducibility, and reduced sensitivity.[1][2] The matrix comprises all components in the sample apart from the analyte of interest, including proteins, lipids, salts, and other endogenous materials.

Q2: I am observing significant ion suppression for this compound. What are the likely causes?

A2: Ion suppression is a frequent challenge in LC-MS analysis of compounds like this compound, which is often extracted from complex biological or botanical matrices. Common causes include:

  • Co-eluting Matrix Components: Endogenous substances from the sample matrix that are not adequately removed during sample preparation can compete with this compound for ionization in the mass spectrometer's source.

  • Inadequate Sample Cleanup: This is a primary reason for ion suppression, where substances like phospholipids from plasma or pigments from plant extracts are not sufficiently removed before injection.[3]

  • High Salt Concentration: High concentrations of non-volatile salts in the final extract can severely suppress the ionization process.

  • Mobile Phase Components: Certain mobile phase additives can cause ion suppression.

Q3: How can I quantitatively assess the extent of matrix effects in my this compound assay?

A3: The matrix effect can be quantitatively evaluated by comparing the peak area of this compound in a post-extraction spiked matrix sample to its peak area in a pure solvent standard at the same concentration. The matrix effect percentage (%ME) can be calculated using the following formula:

%ME = (Peak Area in Matrix / Peak Area in Solvent - 1) * 100

A value of 0% indicates no matrix effect, a negative value signifies ion suppression, and a positive value indicates ion enhancement. Another common approach is to compare the slopes of the matrix-matched and solvent-based calibration curves.

Troubleshooting Guides

Issue 1: Poor Peak Shape and Low Signal Intensity for this compound

Possible Causes and Solutions:

Possible Cause Recommended Solution
Analyte Interaction with Metal Surfaces For chelating compounds, interactions with metal surfaces in the HPLC column can cause adsorption, leading to poor peak shape and signal loss. Consider using a metal-free column to mitigate these effects.[4]
Inadequate Chromatographic Separation Co-elution with interfering compounds can lead to ion suppression and poor peak shape. Optimize the chromatographic conditions by adjusting the mobile phase composition, gradient, and flow rate to improve the separation of this compound from matrix components.
Suboptimal Ionization Parameters The settings of the mass spectrometer's ion source can significantly impact signal intensity. Optimize parameters such as capillary voltage, source temperature, and gas flows for this compound.
Issue 2: Inconsistent and Irreproducible this compound Quantification

Possible Causes and Solutions:

Possible Cause Recommended Solution
Variable Matrix Effects Between Samples The composition of the matrix can vary between different samples, leading to inconsistent ion suppression or enhancement. The use of a stable isotope-labeled internal standard (SIL-IS) is highly recommended to compensate for these variations. The SIL-IS co-elutes with this compound and experiences similar matrix effects, allowing for reliable quantification based on the analyte-to-IS ratio.
Insufficient Sample Cleanup If matrix effects are highly variable, the sample preparation method may not be robust enough. Consider more rigorous cleanup techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove a broader range of interfering compounds.
Calibration Strategy If a SIL-IS is not available, using matrix-matched calibration standards can help to compensate for consistent matrix effects. For highly variable matrices, the standard addition method may be necessary, although it is more time-consuming.

Experimental Protocols

Protocol 1: Sample Preparation of this compound from Plasma using Protein Precipitation

This protocol is a rapid and straightforward method for cleaning up plasma samples.

  • Sample Aliquoting: Take 100 µL of plasma sample.

  • Internal Standard Spiking: Add 10 µL of an internal standard working solution (e.g., a stable isotope-labeled this compound) to the plasma.

  • Protein Precipitation: Add 300 µL of cold acetonitrile to the plasma sample.

  • Vortexing: Vortex the mixture for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase.

  • Injection: Inject a portion of the reconstituted sample into the LC-MS/MS system.

Protocol 2: Sample Preparation of this compound from a Plant Extract using Solid-Phase Extraction (SPE)

This protocol provides a more thorough cleanup for complex botanical matrices.

  • Extraction: Extract 1 gram of the powdered plant material with 10 mL of methanol by sonication for 30 minutes.

  • Centrifugation: Centrifuge the extract at 4,000 x g for 15 minutes and collect the supernatant.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.

  • Sample Loading: Load 1 mL of the plant extract supernatant onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 5 mL of 10% methanol in water to remove polar interferences.

  • Elution: Elute the this compound and related alkaloids with 5 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in 1 mL of the mobile phase for LC-MS/MS analysis.

Quantitative Data Summary

The following tables provide examples of how to present quantitative data for the assessment of matrix effects and recovery.

Table 1: Matrix Effect of this compound in Human Plasma

AnalyteConcentration (ng/mL)Peak Area in Solvent (A)Peak Area in Matrix (B)Matrix Effect (%) [(B/A)-1]*100
This compound10150,000120,000-20.0
This compound1001,450,0001,180,000-18.6
This compound100015,200,00012,500,000-17.8

Table 2: Extraction Recovery of this compound from Human Plasma

AnalyteConcentration (ng/mL)Peak Area of Spiked Extract (A)Peak Area of Spiked Blank Extract (B)Recovery (%) (A/B)*100
This compound10115,000125,00092.0
This compound1001,100,0001,200,00091.7
This compound100011,800,00012,900,00091.5

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological or Plant Sample Extraction Extraction/Precipitation Sample->Extraction Cleanup SPE or LLE Cleanup Extraction->Cleanup Evaporation Evaporation & Reconstitution Cleanup->Evaporation LC Liquid Chromatography Evaporation->LC MS Mass Spectrometry LC->MS Quantification Quantification MS->Quantification Reporting Reporting Quantification->Reporting Troubleshooting_Matrix_Effects start Inconsistent/Inaccurate This compound Quantification q1 Is a Stable Isotope-Labeled Internal Standard (SIL-IS) used? start->q1 implement_is Implement SIL-IS for compensation q1->implement_is No q2 Is ion suppression/enhancement significant (>15%)? q1->q2 Yes a1_yes Yes a1_no No implement_is->q2 optimize_sample_prep Improve Sample Cleanup: - Switch to SPE or LLE - Optimize SPE wash/elution q2->optimize_sample_prep Yes end_good Method Acceptable q2->end_good No a2_yes Yes a2_no No optimize_chromatography Optimize Chromatography: - Change gradient - Use different column chemistry optimize_sample_prep->optimize_chromatography optimize_chromatography->q2

References

Refinement of Animal Models for Pteropodine Research: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with pteropodine in animal models. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting dose for this compound in rodent models of inflammation?

A1: For anti-inflammatory studies in rodents, effective doses of this compound have been reported in the range of 10-40 mg/kg of body weight.[1][2] A dose--response study is recommended to determine the optimal dose for your specific model and experimental conditions.

Q2: Is this compound genotoxic? What is a safe upper limit for dosing in mice?

A2: this compound has been shown to be non-genotoxic in mouse models.[3] The reported LD50 in mice is 771 mg/kg.[4] For genotoxicity and cytotoxicity studies, doses up to 600 mg/kg have been used without observing genotoxic effects.[5] It is recommended to conduct preliminary dose-range finding studies to establish the maximum tolerated dose (MTD) in your specific animal model and strain.

Q3: What are the known pharmacological targets of this compound?

A3: this compound has been identified as a positive modulator of muscarinic M(1) and serotonin 5-HT(2) receptors in rats. It enhances the current responses evoked by acetylcholine and 5-hydroxytryptamine (5-HT). Its anti-inflammatory effects are likely mediated through the inhibition of pro-inflammatory signaling pathways such as NF-κB and MAPK.

Troubleshooting Guides

Issue 1: Poor Solubility and Vehicle Selection

Q: I am having trouble dissolving this compound for in vivo administration. What is a suitable vehicle?

A: this compound is an oxindole alkaloid and may have limited aqueous solubility. For experimental administration, it has been successfully dissolved in distilled water, sometimes with gentle warming (e.g., in a 37°C water bath for a few minutes).

  • Troubleshooting Tip: If solubility remains an issue, consider the following formulation strategies for poorly soluble compounds:

    • Co-solvents: Mixtures of water with biocompatible solvents like ethanol, propylene glycol, or polyethylene glycol (PEG) can improve solubility.

    • Surfactants: The use of surfactants such as Tween 80 or Cremophor EL can aid in the formation of micelles to encapsulate the compound.

    • Nanosuspensions: Reducing the particle size to the nanometer range can increase the surface area and dissolution rate.

    • Lipid-based formulations: Formulations like self-emulsifying drug delivery systems (SEDDS) can enhance oral bioavailability.

  • Important Consideration: Always perform a vehicle-only control group in your experiments to account for any effects of the formulation itself.

Issue 2: Variability in Animal Responses

Q: I am observing high variability in the anti-inflammatory response to this compound between individual animals. What could be the cause?

A: High variability is a common challenge in animal models of inflammation. Several factors can contribute to this:

  • Genetic Background: Even within the same strain, there can be genetic drift between colonies from different suppliers, leading to varied immune responses.

  • Microbiome: The gut microbiota can significantly influence inflammatory and immune responses. Differences in the microbiome between animals can lead to variable outcomes.

  • Environmental Factors: Minor differences in housing conditions, diet, and handling can impact the stress levels and physiological state of the animals, affecting their response to treatment.

  • Experimental Technique: Inconsistent administration of the inflammatory agent or this compound, as well as variations in the timing and method of measurement, can introduce significant variability.

  • Troubleshooting and Refinement Strategies:

    • Source of Animals: Obtain animals from a single, reputable supplier to minimize genetic and microbiome-related variability.

    • Acclimatization: Allow for an adequate acclimatization period (typically at least one week) before starting the experiment.

    • Standardization: Standardize all experimental procedures, including animal handling, dosing techniques, and measurement protocols.

    • Randomization and Blinding: Randomize animals into treatment groups and blind the investigators to the treatment allocation to reduce bias.

    • Increase Sample Size: A larger sample size can help to increase the statistical power to detect true treatment effects despite individual variability.

Issue 3: Unexpected Animal Mortality or Adverse Effects

Q: I observed unexpected mortality in my animal study after administering this compound. What should I do?

A: While this compound has a relatively high LD50 in mice, unexpected mortality can occur due to several factors.

  • Troubleshooting Steps:

    • Verify Dose Calculation: Double-check all calculations for dose preparation and administration volume.

    • Assess Animal Health: Ensure that the animals were healthy before dosing. Pre-existing subclinical conditions can increase sensitivity to a test compound.

    • Route of Administration: The route of administration can significantly impact toxicity. For example, an intraperitoneal injection intended for the peritoneal cavity might have accidentally entered an organ.

    • Vehicle Toxicity: The vehicle used to dissolve the this compound could be contributing to toxicity, especially if high concentrations of organic solvents or surfactants are used.

    • Necropsy: If possible, perform a gross necropsy on the deceased animals to look for any obvious signs of organ damage or other abnormalities.

  • Refinement Strategy: Conduct a dose-range finding study with a small number of animals to determine the maximum tolerated dose (MTD) for your specific animal strain, age, and route of administration before proceeding with a large-scale efficacy study.

Quantitative Data

Table 1: this compound Dosage and Efficacy in Rodent Models

Animal ModelEndpointThis compound DoseRoute of AdministrationObserved EffectReference
RatPaw Edema10, 20, 40 mg/kgOral51%, 66%, and 70% inhibition of edema, respectively
RatPleurisy (Neutrophil Count)40 mg/kgOral~36% reduction in neutrophil count
RatPleurisy (Lymphocyte Count)20 mg/kgOral~28% increase in lymphocyte content
MouseEar Edema0.04 mg/earTopical81.4% inhibition of inflammation
MouseDoxorubicin-induced Genotoxicity100-600 mg/kgIntraperitonealSignificant decrease in sister-chromatid exchanges and micronucleated polychromatic erythrocytes

Table 2: Pharmacokinetic Parameters of this compound (and Structurally Similar Compounds) in Rodents

CompoundAnimal ModelDose and RouteCmaxTmaxAUCClearanceBioavailabilityReference
This compoundMouse100-600 mg/kg (i.p.)Data not availableData not availableData not availableData not availableData not available
Compound K (structurally similar ginsenoside)Rat2 mg/kg (i.v.)~200 ng/mL~5 min~300 ngh/mL~6.7 L/h/kg-
Compound K (structurally similar ginsenoside)Mouse2 mg/kg (i.v.)~1000 ng/mL~5 min~1500 ngh/mL~1.3 L/h/kg-

Note: Specific pharmacokinetic data for this compound is limited in the public domain. The data for Compound K is provided as a reference for a similarly complex natural product. Researchers are encouraged to perform their own pharmacokinetic studies for this compound.

Experimental Protocols

Rat Paw Edema Assay

This protocol is adapted from studies evaluating the anti-inflammatory effects of this compound.

Materials:

  • Male Wistar rats (180-200 g)

  • This compound

  • Vehicle (e.g., distilled water)

  • Carrageenan (1% w/v in saline)

  • Plethysmometer

  • Oral gavage needles

Procedure:

  • Animal Acclimatization: Acclimatize rats for at least one week before the experiment.

  • Fasting: Fast the animals overnight with free access to water.

  • Grouping: Randomly divide the animals into control and treatment groups (n=5-6 per group).

  • This compound Administration: Administer this compound or vehicle orally by gavage one hour before inducing inflammation.

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Calculation of Edema and Inhibition:

    • Edema (mL) = Paw volume at time 't' - Baseline paw volume

    • % Inhibition = [(Edema in control group - Edema in treated group) / Edema in control group] x 100

In Vivo Micronucleus Assay in Mice

This protocol is based on genotoxicity studies of this compound.

Materials:

  • Male mice (e.g., CD-1)

  • This compound

  • Vehicle (e.g., distilled water)

  • Positive control (e.g., Doxorubicin, 10 mg/kg)

  • Fetal bovine serum

  • Giemsa stain

  • May-Grünwald stain

  • Microscope slides

  • Micropipettes

Procedure:

  • Animal Treatment: Administer this compound, vehicle, or positive control to the mice via the desired route (e.g., intraperitoneal injection).

  • Blood Sampling: Collect a drop of peripheral blood from the tail vein at 24, 48, 72, and 96 hours post-treatment.

  • Smear Preparation: Prepare thin blood smears on clean microscope slides and allow them to air dry.

  • Fixation: Fix the smears in absolute methanol for 5 minutes.

  • Staining:

    • Stain the slides with May-Grünwald solution for 3 minutes.

    • Rinse with distilled water.

    • Stain with Giemsa solution (diluted 1:10 in phosphate buffer, pH 6.8) for 10 minutes.

    • Rinse with distilled water and air dry.

  • Microscopic Analysis:

    • Under a microscope (1000x magnification), score at least 2000 polychromatic erythrocytes (PCEs) per animal for the presence of micronuclei.

    • Calculate the frequency of micronucleated PCEs (MN-PCEs).

    • To assess cytotoxicity, determine the ratio of PCEs to normochromatic erythrocytes (NCEs) by counting at least 500 total erythrocytes.

Signaling Pathways and Experimental Workflows

experimental_workflow_rat_paw_edema cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Data Analysis acclimatization Animal Acclimatization (≥ 1 week) fasting Overnight Fasting acclimatization->fasting grouping Random Grouping (Control & Treatment) fasting->grouping admin This compound/Vehicle Administration (Oral) grouping->admin baseline Baseline Paw Volume Measurement admin->baseline 1 hour induction Carrageenan Injection (Right Hind Paw) baseline->induction measurement Paw Volume Measurement (1, 2, 3, 4 hours) induction->measurement calculation Calculate Edema Volume & % Inhibition measurement->calculation

nf_kb_mapk_signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_nucleus Nucleus LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 NFkB_n NF-κB (Active) Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) NFkB_n->Genes induces transcription MKKs MKKs TAK1->MKKs IKK IKK TAK1->IKK MAPKs MAPKs MKKs->MAPKs IkB IkB IKK->IkB phosphorylates NFkB_IkB NFkB_IkB NFkB NFkB NFkB_IkB->NFkB IκB degradation NFkB->NFkB_n translocation This compound This compound This compound->MAPKs inhibits This compound->IKK inhibits

muscarinic_5ht2_signaling cluster_ligands Ligands cluster_receptors Receptors cluster_modulator Modulator cluster_downstream Downstream Signaling ACh Acetylcholine (ACh) M1 Muscarinic M1 Receptor ACh->M1 HT Serotonin (5-HT) HT2 5-HT2 Receptor HT->HT2 Gq Gq/11 Protein M1->Gq HT2->Gq This compound This compound This compound->M1 positive modulation This compound->HT2 positive modulation PLC Phospholipase C (PLC) Gq->PLC activates IP3_DAG IP3 & DAG PLC->IP3_DAG produces Ca_PKC ↑ [Ca2+]i & PKC Activation IP3_DAG->Ca_PKC leads to Response Cellular Response Ca_PKC->Response

References

Technical Support Center: Optimizing Pteropodine Yield from Natural Sources

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Pteropodine Extraction. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on optimizing the extraction of this compound from its natural sources. This guide offers detailed protocols, troubleshooting advice, and quantitative data to help you enhance your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from which natural sources can it be extracted?

A1: this compound is a pentacyclic oxindole alkaloid (POA) that has been studied for its potential anti-inflammatory and other pharmacological properties.[1][2] The primary natural source of this compound is the plant Uncaria tomentosa, commonly known as Cat's Claw.[2][3] It can be extracted from various parts of the plant, with the bark and leaves being the most common sources.[4]

Q2: Which plant part, leaves or bark of Uncaria tomentosa, generally yields a higher concentration of this compound?

A2: The concentration of oxindole alkaloids, including this compound, can vary significantly between the leaves and the bark. While bark is a traditional source, some studies have shown that leaves can have a higher total alkaloid content. For instance, one study reported the total tetracyclic and pentacyclic alkaloid content to be between 95 and 275 mg/100 g of dry material for bark extracts, and between 30 and 704 mg/100 g for leaf extracts. Therefore, for maximizing this compound yield, leaves may be a more potent source.

Q3: What are the most common methods for extracting this compound?

A3: Common extraction methods for this compound and other oxindole alkaloids from Uncaria tomentosa include:

  • Maceration: This involves soaking the plant material in a solvent over a period of time. It can be static (occasional shaking) or dynamic (continuous stirring).

  • Ultrasound-Assisted Extraction (UAE): This method uses ultrasonic waves to disrupt cell walls and enhance solvent penetration, often leading to higher yields in shorter times.

  • Reflux Extraction: This involves boiling the plant material in a solvent and condensing the vapor back into the mixture. While it can be efficient, the heat can cause isomerization of this compound.

  • Pressurized Liquid Extraction (PLE): This technique uses solvents at elevated temperatures and pressures to increase extraction efficiency.

Q4: How does the choice of solvent affect the extraction yield of this compound?

A4: The choice of solvent is critical for efficient this compound extraction. Polar solvents are generally used for extracting alkaloids. Methanol and ethanol, often in aqueous solutions (e.g., 70% ethanol), are commonly employed. The polarity of the solvent should be optimized to selectively extract this compound while minimizing the co-extraction of undesirable compounds. One study highlighted that a 96% ethanolic extract contained a different ratio of oxindole alkaloids compared to a hydrochloric acid extract, demonstrating the impact of the solvent system on the final composition.

Q5: What is isomerization and why is it a concern during this compound extraction?

A5: Isomerization is the process where a molecule is transformed into another molecule with the same atoms but a different arrangement. This compound is an isomer of isothis compound, and they can interconvert under certain conditions. This is a significant concern because the biological activity of these isomers can differ. Factors that promote isomerization include heat, extreme pH, and prolonged extraction times. Reflux extraction and even spray drying have been shown to induce isomerization.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low Yield of Crude Extract 1. Improper Grinding of Plant Material: Large particle size limits solvent penetration.1. Grind the dried plant material to a fine powder (e.g., 40-60 mesh).
2. Inappropriate Solvent: The solvent may not be optimal for this compound's polarity.2. Experiment with different polar solvents and aqueous mixtures (e.g., methanol, ethanol, 70% ethanol).
3. Suboptimal Extraction Conditions: Insufficient extraction time or inadequate solvent-to-solid ratio.3. Increase the extraction time or the number of extraction cycles. Optimize the solvent-to-solid ratio.
4. Degradation of this compound: Excessive heat during drying or extraction.4. Dry plant material in the shade or at low temperatures (40-50°C). Use extraction methods that avoid high heat, such as ultrasound-assisted extraction or dynamic maceration at room temperature.
Low Purity of this compound in the Extract 1. Co-extraction of Impurities: The solvent is too general, extracting a wide range of compounds.1. Perform a preliminary defatting step with a non-polar solvent like hexane to remove lipids and chlorophyll.
2. Presence of Tannins: Tannins can bind to alkaloids and interfere with purification.2. Consider adding a small percentage of an agent like polyvinylpolypyrrolidone (PVPP) during extraction to precipitate tannins.
Isomerization of this compound to Isothis compound 1. High Extraction Temperature: Methods like reflux extraction promote isomerization.1. Use extraction methods that operate at or near room temperature, such as dynamic maceration or ultrasound-assisted extraction.
2. Prolonged Extraction Time at Elevated Temperatures: Increases the likelihood of isomerization.2. Optimize the extraction time to be as short as possible while still achieving a good yield.
3. Inappropriate pH: Extreme pH values can catalyze isomerization.3. Maintain a neutral or slightly acidic pH during extraction.
Difficulty in Purifying this compound 1. Complex Mixture of Structurally Similar Alkaloids: Co-elution during chromatography.1. Utilize high-resolution chromatographic techniques like High-Performance Liquid Chromatography (HPLC) or Recycling HPLC.
2. Column Overloading in Chromatography: Poor separation due to excessive sample loading.2. Optimize the sample load on the chromatography column.
3. Inappropriate Stationary or Mobile Phase: Lack of selectivity for this compound.3. Screen different stationary phases (e.g., silica gel, C18) and mobile phase compositions to achieve better separation.

Data Presentation

Table 1: Comparison of Total Oxindole Alkaloid Content in Different Parts of Uncaria tomentosa

Plant PartAlkaloid Content (mg/100 g dry material)Reference
Bark95 - 275
Leaves30 - 704

Table 2: Example Composition of Oxindole Alkaloids in an Uncaria tomentosa Root Extract

AlkaloidPercentage in ExtractReference
This compound0.93%
Speciophylline0.53%
Mitraphylline0.34%
Isothis compound0.25%
Uncarine F0.16%
Isomitraphylline0.05%

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound from Uncaria tomentosa Leaves

This protocol is designed to minimize isomerization by avoiding high temperatures.

1. Sample Preparation: a. Dry the leaves of Uncaria tomentosa in the shade or in an oven at a low temperature (40-50°C) until a constant weight is achieved. b. Grind the dried leaves into a fine powder (40-60 mesh).

2. Extraction: a. Place 10 g of the powdered leaf material into a 250 mL Erlenmeyer flask. b. Add 100 mL of 70% ethanol. c. Place the flask in an ultrasonic bath. d. Sonicate for 45 minutes at room temperature. e. Filter the mixture through Whatman No. 1 filter paper. f. Repeat the extraction process on the plant residue two more times with fresh solvent. g. Combine the filtrates.

3. Concentration: a. Concentrate the combined filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude extract.

Protocol 2: Purification of this compound using Column Chromatography

This protocol provides a general method for the initial purification of this compound from the crude extract.

1. Column Preparation: a. Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., hexane). b. Pack a glass column with the slurry, ensuring there are no air bubbles. c. Add a small layer of sand on top of the silica gel.

2. Sample Loading: a. Dissolve a known amount of the crude extract in a minimal amount of the initial mobile phase. b. Alternatively, adsorb the crude extract onto a small amount of silica gel and dry it. c. Carefully load the sample onto the top of the column.

3. Elution: a. Start the elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate, followed by methanol) in a stepwise or gradient manner. b. Collect fractions of a fixed volume (e.g., 10-20 mL) in separate test tubes.

4. Fraction Analysis: a. Monitor the collected fractions using Thin Layer Chromatography (TLC) with an appropriate solvent system. b. Combine the fractions that show a similar TLC profile and contain the spot corresponding to this compound.

5. Final Concentration: a. Evaporate the solvent from the combined fractions under reduced pressure to obtain the purified this compound-enriched fraction. Further purification may be required using techniques like HPLC.

Protocol 3: HPLC Analysis of this compound

This protocol provides a general framework for the quantification of this compound.

1. Instrumentation: a. HPLC system with a UV detector and a C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

2. Mobile Phase: a. A common mobile phase is a mixture of acetonitrile and a buffer (e.g., ammonium acetate or phosphate buffer) in an isocratic or gradient elution. The exact ratio should be optimized for best separation.

3. Sample and Standard Preparation: a. Prepare a stock solution of a this compound standard of known concentration in methanol or the mobile phase. b. Prepare a series of dilutions from the stock solution to create a calibration curve. c. Dissolve the crude extract or purified fraction in the mobile phase, filter through a 0.45 µm syringe filter, and inject into the HPLC.

4. Chromatographic Conditions: a. Set the flow rate (e.g., 1 mL/min). b. Set the detection wavelength (e.g., 245 nm for oxindole alkaloids). c. Maintain a constant column temperature (e.g., 25°C).

5. Quantification: a. Identify the this compound peak in the sample chromatogram by comparing the retention time with the standard. b. Quantify the amount of this compound in the sample using the calibration curve generated from the standards.

Visualizations

experimental_workflow start Start: Dried Plant Material (Uncaria tomentosa) grinding Grinding (40-60 mesh) start->grinding extraction Extraction (e.g., Ultrasound-Assisted with 70% Ethanol) grinding->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation < 40°C) filtration->concentration crude_extract Crude this compound Extract concentration->crude_extract purification Purification (Column Chromatography) crude_extract->purification hplc_analysis Analysis & Quantification (HPLC) purification->hplc_analysis pure_this compound Purified this compound hplc_analysis->pure_this compound end End pure_this compound->end troubleshooting_logic low_yield Problem: Low this compound Yield check_isomerization Check for Isomerization (HPLC Analysis) low_yield->check_isomerization isomerization_present Isomerization Detected check_isomerization->isomerization_present Yes no_isomerization No Significant Isomerization check_isomerization->no_isomerization No reduce_heat Reduce Heat: - Use UAE or Dynamic Maceration - Lower Drying/Concentration Temp. isomerization_present->reduce_heat optimize_extraction Optimize Extraction Parameters: - Finer Grinding - Different Solvent - Longer Extraction Time no_isomerization->optimize_extraction review_purification Review Purification: - Check Column Loading - Optimize Mobile Phase optimize_extraction->review_purification putative_biosynthesis shikimate Shikimate Pathway chorismate Chorismate shikimate->chorismate tryptophan Tryptophan chorismate->tryptophan tryptamine Tryptamine tryptophan->tryptamine strictosidine_synthase Strictosidine Synthase tryptamine->strictosidine_synthase mep_pathway MEP/MVA Pathway geraniol Geraniol mep_pathway->geraniol secologanin Secologanin geraniol->secologanin secologanin->strictosidine_synthase strictosidine Strictosidine strictosidine_synthase->strictosidine further_steps Multiple Enzymatic Steps (Oxidation, Rearrangement, etc.) strictosidine->further_steps This compound This compound further_steps->this compound

References

Dealing with Pteropodine's photosensitivity during experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling the photosensitive oxindole alkaloid, pteropodine, during experiments. Adherence to these protocols is crucial for obtaining accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its photosensitivity a concern?

This compound is a pentacyclic oxindole alkaloid isolated from Uncaria tomentosa (Cat's Claw) with various reported biological activities, including acting as a positive modulator of muscarinic M1 and 5-HT2 receptors.[1] Like many complex organic molecules, this compound is susceptible to degradation upon exposure to light, particularly UV and blue light. This photodegradation can lead to a loss of biological activity, the formation of unknown impurities, and consequently, unreliable experimental outcomes.

Q2: What are the initial signs of this compound degradation?

Visual signs of degradation in a this compound solution can include a change in color or the formation of precipitate. However, significant degradation can occur before any visible changes. The most reliable method for detecting degradation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry, which can reveal the appearance of new peaks corresponding to degradation products and a decrease in the peak area of the parent this compound compound.

Q3: How should I store this compound to minimize photodegradation?

This compound, both in solid form and in solution, should be stored in a dark environment. The use of amber-colored vials or containers wrapped in aluminum foil is highly recommended to block light exposure.[2] For long-term storage, solid this compound should be kept at -20°C or lower. Stock solutions should be stored at 2-8°C and protected from light. It is advisable to prepare fresh solutions for experiments whenever possible.

Q4: Can I work with this compound on a standard laboratory bench?

Standard laboratory lighting can be sufficient to induce photodegradation. It is strongly recommended to work with this compound under subdued lighting conditions. This can be achieved by working in a darkroom with a safelight, or at a minimum, by shielding the experimental setup from direct light using aluminum foil or light-blocking shields.[2]

Q5: Are there any chemical stabilizers I can add to my this compound solutions?

While specific stabilizers for this compound have not been extensively documented, antioxidants can sometimes protect against photodegradation.[2] However, the addition of any substance to your experimental system should be carefully considered, as it could interfere with your assay. If considering a stabilizer, it is crucial to run appropriate controls to ensure it does not affect the experimental outcome.

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments with this compound.

Problem Possible Cause Troubleshooting Steps
Unexpectedly low or no biological activity This compound has degraded due to light exposure.1. Prepare a fresh stock solution of this compound from solid material, ensuring all steps are performed under light-protected conditions.2. Re-run the experiment, minimizing light exposure at every stage.3. Analyze the stock solution by HPLC or UV-Vis spectrophotometry to confirm its concentration and purity.
High variability between experimental replicates Inconsistent light exposure across different samples.1. Ensure all samples are handled identically with respect to light exposure.2. Use opaque or amber-colored multi-well plates, or wrap standard plates in aluminum foil.3. Prepare a master mix of reagents to add to all wells to minimize handling time under light.
Appearance of unexpected peaks in HPLC or Mass Spectrometry analysis This compound has degraded into one or more byproducts.1. Analyze a freshly prepared, light-protected sample of this compound as a reference.2. Compare the chromatograms of the fresh sample and the experimental sample to identify degradation peaks.3. If possible, characterize the degradation products to understand the degradation pathway.
Precipitate formation in this compound stock solution The degradation products may have lower solubility in the chosen solvent.1. Centrifuge the solution to pellet the precipitate and analyze the supernatant for this compound concentration.2. Prepare a fresh solution and ensure it is fully protected from light during storage and handling.3. Consider the solubility of this compound in the chosen solvent and assess if a different solvent might be more suitable.

Experimental Protocols

Protocol 1: General Handling of this compound

This protocol outlines the essential steps for handling this compound to prevent photodegradation.

  • Work Environment: Conduct all procedures involving this compound in a dark room or under a safelight. If a dark room is unavailable, work in a designated low-light area of the laboratory and shield all solutions and experimental setups from ambient light using aluminum foil or light-blocking materials.

  • Labware: Use amber-colored glass vials, volumetric flasks, and other containers for preparing and storing this compound solutions. Alternatively, wrap all glassware and plasticware securely with aluminum foil.

  • Solution Preparation:

    • Allow solid this compound to equilibrate to room temperature in the dark before weighing.

    • Weigh the required amount of this compound quickly and in a low-light environment.

    • Dissolve the solid in a suitable solvent (e.g., DMSO, ethanol) in an amber vial or a foil-wrapped container.

    • Vortex or sonicate (if necessary) in the dark until fully dissolved.

  • Experimental Procedures:

    • Minimize the time that this compound solutions are exposed to any light source.

    • When adding this compound to experimental wells or tubes, do so in a light-protected manner.

    • During incubations, ensure that plates or tubes are covered to block light.

Protocol 2: Quantification of this compound Photodegradation using UV-Vis Spectrophotometry

This protocol provides a method to assess the stability of this compound under specific light conditions.

  • Materials:

    • This compound

    • Spectrophotometer-grade solvent (e.g., ethanol or methanol)

    • Quartz cuvettes

    • Controlled light source (e.g., UV lamp, full-spectrum light box)

    • Aluminum foil

  • Procedure:

    • Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 1 mg/mL) under light-protected conditions.

    • Dilute the stock solution to a working concentration that gives an absorbance reading within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).

    • Determine the wavelength of maximum absorbance (λmax) of this compound by scanning the solution from 200-400 nm.

    • Prepare two identical sets of samples in quartz cuvettes. Wrap one set completely in aluminum foil to serve as the dark control.

    • Place both sets of cuvettes at a fixed distance from the light source.

    • At designated time points (e.g., 0, 15, 30, 60, 120 minutes), remove one exposed cuvette and its corresponding dark control.

    • Measure the absorbance of both samples at the λmax.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point using the formula: % Remaining = (Absorbance_exposed / Absorbance_dark_control) * 100

    • Plot the percentage of remaining this compound against time to determine the degradation kinetics.

Protocol 3: Stability-Indicating HPLC Method for this compound

This protocol describes a method to separate and quantify this compound from its potential photodegradation products.

  • Instrumentation and Conditions (Example):

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid). The exact gradient will need to be optimized.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: The λmax determined by UV-Vis spectrophotometry.

    • Injection Volume: 10 µL.

  • Procedure:

    • Prepare a this compound stock solution and expose it to light as described in Protocol 2 to generate degradation products.

    • Prepare a standard curve of this compound by injecting known concentrations.

    • Inject the light-exposed sample and the dark control.

    • Monitor the chromatogram for the appearance of new peaks and a decrease in the this compound peak area.

  • Data Analysis:

    • Quantify the amount of this compound remaining in the exposed sample using the standard curve.

    • Calculate the percentage of degradation.

    • The appearance of well-resolved peaks other than the this compound peak indicates the formation of degradation products.

Data Presentation

Table 1: Hypothetical Photodegradation of this compound in Ethanol under UV Light (254 nm)

Time (minutes)Absorbance at λmax (Exposed)Absorbance at λmax (Dark Control)% this compound Remaining
00.8020.80399.9%
150.6510.80181.3%
300.5140.80463.9%
600.3280.80240.9%
1200.1550.80319.3%

Note: This data is for illustrative purposes only. Actual degradation rates will vary depending on the specific experimental conditions.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experimentation weigh Weigh Solid this compound (Low Light) dissolve Dissolve in Solvent (Amber Vial) weigh->dissolve store Store Stock Solution (2-8°C, Dark) dissolve->store prepare_samples Prepare Experimental Samples (Light Protected) store->prepare_samples incubate Incubate (Covered) prepare_samples->incubate analyze Analyze Samples (e.g., HPLC, Spectrophotometry) incubate->analyze

Fig. 1: Experimental workflow for handling photosensitive this compound.

M1_signaling This compound This compound M1_Receptor Muscarinic M1 Receptor (Gq-coupled) This compound->M1_Receptor Positive Modulator Gq Gq Protein M1_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Cellular_Response Cellular Response Ca_release->Cellular_Response PKC_activation->Cellular_Response

Fig. 2: this compound's modulation of the Muscarinic M1 receptor signaling pathway.

HT2_signaling This compound This compound HT2_Receptor 5-HT2 Receptor (Gq-coupled) This compound->HT2_Receptor Positive Modulator Gq Gq Protein HT2_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Cellular_Response Cellular Response Ca_release->Cellular_Response PKC_activation->Cellular_Response

Fig. 3: this compound's modulation of the 5-HT2 receptor signaling pathway.

References

Technical Support Center: Optimization of Pteropodine Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the utilization of Pteropodine in in vivo research. This resource is designed to assist researchers, scientists, and drug development professionals in effectively designing and troubleshooting their experiments.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting dose for this compound in a new in vivo mouse model?

A1: Based on current literature, a starting dose range of 10-40 mg/kg administered via intraperitoneal (i.p.) injection is recommended for inflammatory models. For general safety and tolerability studies, doses up to 600 mg/kg have been used in mice without observed genotoxicity or cytotoxicity.[1][2] The lethal dose 50 (LD50) in mice has been established at 771 mg/kg, and doses up to 78% of the LD50 have been tested without genotoxic effects.[1] It is crucial to perform a dose-response study within a relevant therapeutic window for your specific disease model.

Q2: What is the known bioavailability and half-life of this compound?

A2: Specific pharmacokinetic data for this compound, including its bioavailability and half-life, are not extensively reported. However, studies on other oxindole alkaloids from Uncaria species provide some insight. For instance, oral bioavailability of related alkaloids in mice ranges from 27.3% to 68.9%, with half-lives (t1/2) between 0.7 and 4.4 hours.[3][4] These alkaloids are generally absorbed into the bloodstream and eliminated relatively quickly. This compound is likely metabolized by cytochrome P450 (CYP) enzymes.

Q3: What is the primary mechanism of action for this compound?

A3: this compound exhibits pleiotropic effects, meaning it acts on multiple molecular targets. Its known mechanisms include:

  • Anti-inflammatory effects: this compound has been shown to modulate the immune response, including effects on neutrophils and lymphocytes. It is suggested to have an inhibitory effect on the NF-κB signaling pathway.

  • Neuromodulatory effects: this compound acts as a positive modulator of muscarinic M1 and serotonin 5-HT2 receptors. This suggests its potential in neurological and psychiatric research.

Q4: Are there any known in vivo studies of this compound in cancer or neurodegenerative disease models?

A4: While this compound's anti-inflammatory and immunomodulatory properties are documented, specific in vivo studies on its efficacy in cancer or neurodegenerative disease models are limited in the currently available literature. However, other oxindole alkaloids have shown neuroprotective effects in models of Alzheimer's and Parkinson's disease. For neurodegenerative models, doses of related compounds in the range of 2.5-50 mg/kg have been used in rodents. In the context of cancer, while direct studies on this compound are scarce, related research on neuroblastoma and glioblastoma xenograft models often employs a range of doses depending on the compound's potency and toxicity profile.

Troubleshooting Guide

Issue 1: Poor Solubility of this compound

  • Problem: this compound, as an alkaloid, may exhibit poor solubility in aqueous solutions, leading to precipitation and inaccurate dosing.

  • Solution:

    • Vehicle Selection: this compound has been successfully dissolved in distilled water, sometimes with gentle heating (37°C). For other poorly soluble alkaloids, co-solvents can be effective. A common starting point is a mixture of DMSO and a vehicle like corn oil or saline, ensuring the final DMSO concentration is low (<1-5%) to avoid toxicity.

    • pH Adjustment: The solubility of alkaloids is often pH-dependent. Adjusting the pH of the vehicle may improve solubility.

    • Formulation Strategies: For long-term studies, consider advanced formulation techniques such as solid dispersions or nanoparticle formulations to enhance solubility and bioavailability.

Issue 2: Vehicle-Induced Toxicity

  • Problem: The vehicle used to dissolve this compound may have its own biological effects or toxicity, confounding experimental results.

  • Solution:

    • Run a Vehicle Control Group: Always include a control group of animals that receives only the vehicle to account for any effects of the solvent.

    • Minimize Co-solvent Concentration: If using co-solvents like DMSO, use the lowest concentration necessary to achieve dissolution.

    • Choose Biocompatible Vehicles: Whenever possible, use well-tolerated vehicles such as saline, PBS, or corn oil.

Issue 3: Inconsistent Results Between Experiments

  • Problem: High variability in experimental outcomes can be due to inconsistencies in this compound formulation and administration.

  • Solution:

    • Standardize Formulation Preparation: Prepare the this compound solution fresh for each experiment using a consistent, documented procedure. Check for any precipitation before administration.

    • Ensure Homogeneity: If using a suspension, ensure it is well-mixed before drawing each dose to prevent settling of the compound.

    • Precise Administration: Use appropriate techniques for the chosen route of administration (e.g., intraperitoneal injection) to ensure consistent delivery of the intended dose.

Data Presentation

Table 1: Summary of In Vivo this compound Dosage in Mice

Study Type Animal Model Dose Range (mg/kg) Administration Route Key Findings Reference
Acute ToxicityMouse771 (LD50)IntraperitonealDetermination of lethal dose.
GenotoxicityMouse100 - 600IntraperitonealNo genotoxic or cytotoxic effects observed.
Anti-inflammatoryRat10, 20, 40IntraperitonealDose-dependent inhibition of paw edema.
AntigenotoxicityMouse100 - 600IntraperitonealDecreased frequency of sister-chromatid exchanges.

Table 2: Pharmacokinetic Parameters of Structurally Related Oxindole Alkaloids in Mice (Oral Administration)

Alkaloid Bioavailability (%) Half-life (t1/2) (hours) Mean Residence Time (MRT) (hours) Reference
Corynoxeine27.30.70.9
Isocorynoxeine32.71.61.6
Rhynchophylline49.44.41.7
Isorhynchophylline29.52.51.2
Hirsuteine51.02.41.6
Hirsutine68.92.01.8

Note: This data is for related compounds and should be used as a general guide for this compound.

Experimental Protocols

Protocol 1: Preparation of this compound for Intraperitoneal Injection

  • Materials:

    • This compound (solid)

    • Sterile distilled water or 0.9% sterile saline

    • Sterile 1.5 mL microcentrifuge tubes

    • Vortex mixer

    • Water bath set to 37°C (optional)

  • Procedure:

    • Weigh the required amount of this compound and place it in a sterile microcentrifuge tube.

    • Add the calculated volume of sterile distilled water or saline to achieve the desired concentration.

    • Vortex the tube vigorously for 1-2 minutes to aid dissolution.

    • If the compound does not fully dissolve, place the tube in a 37°C water bath for 5-10 minutes and vortex again.

    • Visually inspect the solution to ensure there is no precipitate before administration. If a suspension is formed, ensure it is homogenous before drawing each dose.

    • Administer the solution to the animal via intraperitoneal injection at the desired dosage volume.

Protocol 2: Acute Toxicity (LD50) Determination in Mice (Adapted from Lorke's method)

  • Phase 1:

    • Use three groups of three mice each.

    • Administer three different doses of this compound (e.g., 10, 100, 1000 mg/kg) intraperitoneally, with one dose per group.

    • Observe the animals for 24 hours for mortality.

  • Phase 2 (if no mortality in Phase 1):

    • Use four groups of one mouse each.

    • Administer four higher doses (e.g., 1600, 2900, 5000 mg/kg).

    • Observe for 24 hours for mortality.

  • Calculation:

    • The LD50 is calculated as the geometric mean of the lowest dose that caused mortality and the highest dose that did not.

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_prep Preparation cluster_admin Administration cluster_observe Observation & Data Collection cluster_results Results prep_dose Dose Calculation & this compound Weighing prep_sol Solubilization in Vehicle (e.g., Distilled Water) prep_dose->prep_sol admin_ip Intraperitoneal Injection in Mouse Model prep_sol->admin_ip obs_behavior Behavioral Monitoring admin_ip->obs_behavior obs_tissue Tissue/Blood Collection obs_behavior->obs_tissue obs_analysis Biochemical/Histological Analysis obs_tissue->obs_analysis res_data Data Analysis obs_analysis->res_data res_interp Interpretation res_data->res_interp nfkb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound IKK IKK Complex This compound->IKK Inhibition IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB (p65/p50) IkB->NFkB Inhibition Proteasomal\nDegradation Proteasomal Degradation IkB->Proteasomal\nDegradation NFkB_active Active NF-κB NFkB->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Translocation Genes Pro-inflammatory Gene Transcription (e.g., TNF-α, IL-6, COX-2) Nucleus->Genes Activation m1_5ht2_pathway This compound This compound M1_Receptor Muscarinic M1 Receptor This compound->M1_Receptor Positive Modulation HT2_Receptor 5-HT2 Receptor This compound->HT2_Receptor Positive Modulation Gq Gq Protein M1_Receptor->Gq Activates HT2_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release->PKC Activates Cell_Response Cellular Response PKC->Cell_Response Phosphorylation of target proteins

References

Technical Support Center: Enhancing the Purity of Pteropodine Isolates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the isolation and purification of Pteropodine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key characteristics?

A1: this compound is a pentacyclic oxindole alkaloid isolated from plants of the Uncaria genus, most notably Uncaria tomentosa (Cat's Claw).[1] It is a stereoisomer of Isothis compound, differing in the configuration at the C-7 position.[2] this compound is investigated for various pharmacological properties, including acting as a positive modulator of muscarinic M(1) and 5-HT(2) receptors, and exhibiting antimutagenic and antioxidant effects.[1][3]

Q2: What are the common methods for the initial extraction and purification of this compound?

A2: The initial extraction from dried, ground plant material is typically performed using maceration with a polar solvent like methanol.[4] Subsequent purification to separate this compound from the complex crude extract and its isomers involves various chromatographic techniques. High-Performance Liquid Chromatography (HPLC), particularly recycling HPLC, is effective for separating the diastereomers this compound and Isothis compound. Other reported methods include preparative Thin-Layer Chromatography (TLC) and Capillary Zone Electrophoresis (CZE) for analytical separation.

Q3: What are the primary factors that affect the stability and integrity of this compound during experiments?

A3: this compound stability is a critical concern, with isomerization being a major issue. Key factors include:

  • Heat: Elevated temperatures, such as those used in reflux extraction, can induce substantial isomerization of this compound into Isothis compound.

  • pH: Like many alkaloids, this compound's stability can be pH-dependent. Extreme pH values may lead to degradation or promote isomerization.

  • Light: Exposure to light can be a contributing factor to the degradation of photosensitive compounds. It is advisable to protect samples from direct light.

Q4: How can the purity of a this compound isolate be accurately assessed?

A4: The purity of this compound isolates is most commonly determined using chromatographic methods. High-Performance Liquid Chromatography coupled with a Photo Diode Array (HPLC-PDA) or Mass Spectrometry (HPLC-MS/MS) detector is standard for both identification and quantification. These techniques can effectively resolve this compound from its isomers and other impurities, allowing for accurate purity assessment based on peak area.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification process in a direct question-and-answer format.

Issue 1: Low Yield of this compound Isolate

Q: My final yield of purified this compound is consistently low. What are the potential causes and solutions?

A: Low yield can stem from issues in the extraction, purification, or handling stages. Consider the following troubleshooting steps:

  • Inefficient Initial Extraction: The initial recovery from the plant matrix may be incomplete.

    • Solution: Ensure the plant material is ground to a fine, consistent powder (e.g., 40-mesh) to maximize solvent contact. Use extraction methods that are effective but gentle, such as dynamic maceration or ultrasound-assisted extraction, as these have been shown to limit the isomerization that can be induced by harsher methods like reflux extraction.

  • Compound Degradation: this compound may be degrading during the process.

    • Solution: Avoid excessive heat at all stages. If evaporating solvent, use a rotary evaporator under reduced pressure at a low temperature. Protect your sample from light by using amber vials or covering flasks with aluminum foil.

  • Losses During Liquid-Liquid Extraction: Emulsions or improper pH can lead to significant loss of product.

    • Solution: If emulsions form, allow the separatory funnel to stand undisturbed or add a small amount of brine to help break the emulsion. Use a calibrated pH meter to ensure you are adjusting to the optimal pH for separating the alkaloid.

  • Suboptimal Chromatography: The chromatographic method may not be optimized for recovery.

    • Solution: Ensure the column is not overloaded, which can lead to poor separation and loss of product. Optimize the mobile phase and gradient to ensure this compound elutes as a sharp, well-defined peak without excessive tailing.

Issue 2: Isomer Contamination (Isothis compound)

Q: My purified sample shows significant contamination with Isothis compound. How can I improve the separation?

A: The separation of this compound from its C-7 diastereomer, Isothis compound, is a primary challenge.

  • Cause: These isomers have very similar polarities, making them difficult to separate with standard chromatography. Furthermore, this compound can convert to Isothis compound under certain conditions, particularly heat.

  • Solution 1: Advanced HPLC Techniques: Standard HPLC may be insufficient. Employing a recycling HPLC system can significantly enhance resolution. In one reported method, separation was achieved within two cycles, with this compound eluting at 64 minutes and Isothis compound at 77 minutes.

  • Solution 2: Optimize Chromatographic Conditions: Experiment with different column chemistries and mobile phase compositions. A slight change in selectivity could dramatically improve the separation.

  • Solution 3: Analytical Separation: For analytical purposes, Capillary Zone Electrophoresis (CZE) has been shown to achieve baseline separation of six oxindole alkaloids, including this compound and Isothis compound, in under 15 minutes.

Issue 3: Crystallization Failures

Q: I am unable to obtain crystals from my purified this compound isolate. It either remains in solution or oils out. What should I do?

A: Crystallization is a delicate process influenced by purity, solvent, concentration, and temperature.

  • Problem: No Crystals Form.

    • Cause: The solution is likely unsaturated (too much solvent).

    • Troubleshooting:

      • Induce Nucleation: Try scratching the inside of the flask with a glass rod just below the solvent line.

      • Add Seed Crystals: If available, add a tiny crystal of pure this compound.

      • Reduce Solvent: Carefully evaporate a portion of the solvent and allow the solution to cool again slowly.

      • Lower Temperature: Cool the solution to a lower temperature (e.g., 0°C or -20°C), but do so slowly to avoid rapid precipitation.

  • Problem: The Isolate "Oils Out".

    • Cause: The compound is coming out of solution above its melting point, or significant impurities are depressing the melting point.

    • Troubleshooting:

      • Re-dissolve and Add More Solvent: Heat the solution to re-dissolve the oil, then add a small amount of additional solvent before allowing it to cool slowly again.

      • Change Solvent System: The ideal crystallization solvent should dissolve the compound when hot but poorly when cold. You may need to switch to a different solvent or use a co-solvent system (e.g., methanol/water). For indole, a related compound, a methanol:water ratio of 3:2 has been found to be effective.

      • Further Purification: If oiling out persists, it is a strong indicator of impurities. The sample may require another round of chromatography before attempting crystallization again.

Data Presentation

Table 1: Chromatographic Separation Parameters for this compound and Isomers

ParameterRecycling HPLCCapillary Zone Electrophoresis (CZE)
Technique Recycling High-Performance Liquid ChromatographyCapillary Zone Electrophoresis
Stationary/Mobile Phase Not specifiedFused silica capillary tube
Eluent/Buffer Not specified20mM Phosphate Buffer
pH Not specified5.6
Voltage N/A10 kV
Detection Not specifiedUV at 254 nm
Retention Time (this compound) 64 minutes (2 cycles)Not specified
Retention Time (Isothis compound) 77 minutes (2 cycles)Not specified (baseline separation achieved)

Table 2: Optimized Crystallization Conditions for Indole (Model Compound)

ParameterOptimal Condition
Solvent System Methanol and Water
Solvent Ratio (Methanol:Water) 3:2
Crystallization Temperature 0°C
Purity of Starting Material >90% recommended
Expected Yield >75%
Expected Purity >99%

Experimental Protocols

Protocol 1: General Extraction (Dynamic Maceration)

This protocol is adapted from methods shown to minimize isomerization.

  • Preparation: Weigh the dried, finely powdered plant material.

  • Extraction: Place the material in an appropriate vessel and add methanol to cover the sample completely.

  • Maceration: Agitate the mixture using a shaker or magnetic stirrer at room temperature for 24-48 hours. Protect the vessel from light.

  • Filtration: Filter the mixture through filter paper or glass wool to separate the extract from the solid plant material.

  • Concentration: Evaporate the methanol from the filtrate under reduced pressure at a temperature not exceeding 40°C to yield the crude extract.

  • Storage: Store the crude extract in a sealed, light-protected container at low temperature (-20°C) until further purification.

Protocol 2: Purity Analysis by HPLC-MS/MS

This protocol is based on parameters used for analyzing oxindole alkaloids.

  • Sample Preparation: Accurately weigh and dissolve a small amount of the this compound isolate in an appropriate solvent (e.g., Acetonitrile:Water, 50:50 v/v).

  • Filtration: Filter the sample through a 0.45 µm membrane filter prior to injection.

  • Instrumentation: Use an HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile and water, potentially with an additive like ammonium acetate or formic acid.

    • Flow Rate: Typically 0.8 - 1.0 mL/min.

    • Injection Volume: 5 - 20 µL.

  • Mass Spectrometry Conditions (Positive ESI Mode):

    • Ionization Voltage: ~5.5 kV.

    • Heater Temperature: ~700 °C.

    • Data Acquisition: Use Multiple Reaction Monitoring (MRM) mode for high specificity and sensitivity.

Visualizations

G cluster_extraction Initial Extraction cluster_purification Purification cluster_final Final Steps cluster_analysis QC/Analysis start Dried & Ground Plant Material extract Maceration (e.g., Methanol) start->extract filter Filtration extract->filter concentrate Solvent Evaporation (Low Temperature) filter->concentrate crude Crude Extract concentrate->crude chroma Column Chromatography (e.g., Silica Gel) crude->chroma analysis Purity Assessment (HPLC-MS, CZE) crude->analysis fractions Collect Fractions chroma->fractions hplc Preparative/Recycling HPLC fractions->hplc hplc_fractions Collect Pure Fractions hplc->hplc_fractions final_concentrate Solvent Evaporation hplc_fractions->final_concentrate hplc_fractions->analysis crystallize Crystallization final_concentrate->crystallize finish Pure this compound Isolate crystallize->finish finish->analysis

Caption: Workflow for this compound Isolation and Purification.

G start Attempt Crystallization of Purified Isolate q1 Did crystals form? start->q1 a1_yes Successful Crystallization q1->a1_yes Yes q2 Did the sample oil out? q1->q2 No no_crystals No Crystals Formed q2->no_crystals No oiled_out Sample Oiled Out q2->oiled_out Yes action1 Induce Nucleation: - Scratch flask - Add seed crystal no_crystals->action1 action2 Concentrate Solution: - Evaporate some solvent - Cool slowly action1->action2 action3 Re-dissolve & Dilute: - Heat to dissolve oil - Add more solvent - Cool slowly oiled_out->action3 action4 Change Solvent System or Perform Further Purification action3->action4

Caption: Troubleshooting Decision Tree for Crystallization.

G cluster_factors Degradation & Isomerization Factors This compound This compound (Pure Isolate) Heat Excessive Heat (e.g., Reflux) This compound->Heat pH Non-Optimal pH (Acidic/Basic extremes) This compound->pH Light UV/Light Exposure This compound->Light Isothis compound Isothis compound (Isomer) Heat->Isothis compound Induces Isomerization Degradation Degradation Products pH->Degradation Light->Degradation

References

Technical Support Center: Pteropodine & Impurity Mitigation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on mitigating the impact of impurities in Pteropodine samples. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimentation, ensuring the accuracy and reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in this compound samples?

A1: The most prevalent impurities in this compound samples are its stereoisomers, particularly Isothis compound and Mitraphylline. This compound and Isothis compound are diastereomers at the spiro C-7 position.[1] The presence and ratio of these isomers can be significantly influenced by the extraction method used, as some techniques can induce isomerization.[2] Other potential impurities can include related oxindole alkaloids from the Uncaria tomentosa (Cat's Claw) plant, from which this compound is often isolated.

Q2: How can these impurities affect my experimental results?

Q3: What is the general approach to remove these impurities?

A3: The primary method for removing impurities from this compound samples is chromatography. Techniques such as preparative High-Performance Liquid Chromatography (HPLC) are effective in separating this compound from its isomers and other related alkaloids. The selection of the appropriate stationary phase, mobile phase, and gradient is crucial for achieving high purity.

Q4: How can I assess the purity of my this compound sample?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a standard and effective method for assessing the purity of this compound samples.[4][5] By comparing the chromatogram of your sample to a certified this compound reference standard, you can identify and quantify the presence of impurities. The peak area percentage of this compound relative to the total peak area of all components in the chromatogram provides a quantitative measure of purity.

Troubleshooting Guide

Issue 1: Inconsistent or unexpected biological activity in assays.
Possible Cause Troubleshooting Step
Presence of active impurities Verify the purity of your this compound sample using analytical HPLC. Compare your results with a certified reference standard to identify and quantify any impurities, such as Isothis compound or Mitraphylline.
Incorrect compound identification Confirm the identity of your primary compound as this compound using techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Degradation of this compound Assess the stability of this compound under your experimental conditions (e.g., solvent, temperature, pH). Degradation can lead to the formation of new, unknown impurities.
Issue 2: Poor separation of this compound from its isomers during HPLC analysis.
Possible Cause Troubleshooting Step
Suboptimal mobile phase composition Adjust the mobile phase composition, including the ratio of organic solvent to aqueous buffer and the pH of the buffer. A gradient elution may be necessary to achieve better separation.
Inappropriate HPLC column Select a column with a different stationary phase chemistry (e.g., C18, phenyl-hexyl) or a smaller particle size for higher resolution.
Incorrect flow rate or temperature Optimize the flow rate and column temperature. Lower flow rates and controlled temperatures can sometimes improve resolution.

Quantitative Data Summary

The presence of stereoisomeric impurities can significantly alter the observed biological effects. The following table summarizes the differential activity of this compound and its stereoisomer, Mitraphylline, on key receptors.

CompoundTarget ReceptorEffectEC50 (µM)Fold Increase in Response
This compound Muscarinic M(1)Positive Modulator9.522.7
5-HT(2)Positive Modulator13.52.4
Isothis compound Muscarinic M(1)Positive Modulator9.923.3
5-HT(2)Positive Modulator14.52.5
Mitraphylline Muscarinic M(1)No Modulation--
5-HT(2)No Modulation--

Data extracted from Morales-García et al., 2002.

Experimental Protocols

Protocol 1: Analytical HPLC for Purity Assessment of this compound

This protocol outlines a general method for the analysis of this compound and its common impurities. Optimization may be required based on the specific HPLC system and column used.

1. Materials and Reagents:

  • This compound sample

  • This compound, Isothis compound, and Mitraphylline reference standards

  • Acetonitrile (HPLC grade)

  • Ammonium acetate

  • Ammonium hydroxide

  • Ultrapure water

  • 0.45 µm syringe filters

2. Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

3. Mobile Phase Preparation:

  • Prepare a buffer of ammonium acetate in water, adjusting the pH with ammonium hydroxide. The exact concentration and pH should be optimized, but a starting point could be 10 mM at pH 7.5.

  • Mobile Phase A: Aqueous buffer

  • Mobile Phase B: Acetonitrile

4. Sample Preparation:

  • Accurately weigh and dissolve the this compound sample and reference standards in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • Filter all solutions through a 0.45 µm syringe filter before injection.

5. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Detection Wavelength: 245 nm

  • Column Temperature: 25°C

  • Gradient Elution:

    • Start with a higher percentage of Mobile Phase A.

    • Gradually increase the percentage of Mobile Phase B over time to elute the compounds. A typical gradient might be from 10% to 90% B over 30 minutes.

    • An isocratic elution with an optimized ratio of A and B can also be used if baseline separation is achieved.

6. Data Analysis:

  • Identify the peaks corresponding to this compound, Isothis compound, and Mitraphylline by comparing their retention times with the reference standards.

  • Calculate the purity of the this compound sample by determining the peak area percentage of this compound relative to the total area of all peaks in the chromatogram.

Protocol 2: Preparative HPLC for Purification of this compound

This protocol provides a general framework for purifying this compound from a crude extract or a mixture of isomers.

1. Initial Sample Preparation:

  • Perform an initial extraction of the plant material (e.g., Uncaria tomentosa bark) using a suitable solvent like ethanol.

  • Partially purify the extract using acid-base partitioning to enrich the alkaloid fraction.

2. Instrumentation:

  • Preparative HPLC system with a fraction collector

  • A larger-scale C18 reversed-phase column suitable for preparative chromatography.

3. Method Development and Scaling:

  • Develop an optimized separation method on an analytical scale first (as described in Protocol 1) to determine the ideal mobile phase and gradient conditions.

  • Scale up the method to the preparative column, adjusting the flow rate and injection volume according to the column dimensions.

4. Purification Run:

  • Dissolve the enriched alkaloid fraction in the mobile phase.

  • Inject the sample onto the preparative column.

  • Run the optimized gradient elution.

  • Collect fractions at regular intervals using the fraction collector.

5. Fraction Analysis and Pooling:

  • Analyze the collected fractions using analytical HPLC (Protocol 1) to identify the fractions containing pure this compound.

  • Pool the pure fractions.

6. Final Steps:

  • Evaporate the solvent from the pooled fractions under reduced pressure to obtain the purified this compound.

  • Confirm the purity of the final product using analytical HPLC.

Visualizations

Signaling Pathways

This compound has been shown to have anti-inflammatory effects, which may be mediated through the NF-κB signaling pathway. It also positively modulates muscarinic M(1) and 5-HT(2) receptors. The following diagrams illustrate these key signaling pathways.

NF_kB_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimuli (e.g., TNF-α, IL-1) Receptor Receptor Stimulus->Receptor IKK IKK Complex Receptor->IKK activates IkB IκB IKK->IkB phosphorylates IkB_P P-IκB NFkB NF-κB (p50/p65) IkB->IkB_P NFkB_nuc NF-κB NFkB->NFkB_nuc translocates This compound This compound This compound->IKK inhibits Proteasome Proteasome IkB_P->Proteasome ubiquitination & degradation DNA DNA NFkB_nuc->DNA binds to Gene Inflammatory Gene Expression DNA->Gene induces

Caption: NF-κB Signaling Pathway and the inhibitory effect of this compound.

M1_Receptor_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ACh Acetylcholine M1R M1 Receptor ACh->M1R binds This compound This compound This compound->M1R positively modulates Gq Gq Protein M1R->Gq activates PLC PLC Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC Response Cellular Response Ca->Response PKC->Response

Caption: Muscarinic M(1) Receptor Signaling Pathway.

SHT2_Receptor_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Serotonin Serotonin (5-HT) SHT2R 5-HT2 Receptor Serotonin->SHT2R binds This compound This compound This compound->SHT2R positively modulates Gq Gq Protein SHT2R->Gq activates PLC PLC Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC Response Cellular Response Ca->Response PKC->Response

Caption: 5-HT(2) Receptor Signaling Pathway.

Experimental Workflow

Pteropodine_Purification_Workflow Start Start: Crude Plant Extract (e.g., Uncaria tomentosa) Extraction Solvent Extraction Start->Extraction Partitioning Acid-Base Partitioning Extraction->Partitioning Prep_HPLC Preparative HPLC Partitioning->Prep_HPLC Fraction_Collection Fraction Collection Prep_HPLC->Fraction_Collection Analytical_HPLC Analytical HPLC (Purity Check) Fraction_Collection->Analytical_HPLC Pooling Pooling of Pure Fractions Analytical_HPLC->Pooling Identify Pure Fractions Evaporation Solvent Evaporation Pooling->Evaporation Final_Product Pure this compound Evaporation->Final_Product Final_QC Final Purity Analysis (Analytical HPLC) Final_Product->Final_QC

Caption: Experimental workflow for the purification of this compound.

References

Best practices for the long-term storage of Pteropodine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage of Pteropodine. The information is presented in a question-and-answer format to address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended temperature for the long-term storage of solid this compound?

For long-term stability, solid this compound should be stored at 2°C to 8°C. Storing it in a refrigerator within this temperature range will help minimize degradation.

Q2: How should this compound be protected from environmental factors during storage?

This compound should be stored in a tightly sealed container to protect it from moisture and air. The use of desiccants is recommended if the compound is suspected to be hygroscopic. To prevent potential photodegradation, amber vials or containers that block light are advised. For enhanced protection against oxidation, storing under an inert atmosphere, such as nitrogen or argon, is a good practice.

Q3: In what solvents is this compound soluble, and how should this compound solutions be stored?

This compound is slightly soluble in water but shows good solubility in several organic solvents. Common laboratory solvents for this compound include ethanol, ether, chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide (DMSO), and acetone.

For short-term storage, solutions can be kept at 2-8°C. For long-term storage, it is recommended to store aliquots in tightly sealed vials at -20°C or -80°C to minimize degradation from repeated freeze-thaw cycles.

Q4: Is this compound sensitive to pH? How does this affect its stability in solution?

While specific data for this compound is limited, oxindole alkaloids, in general, can be sensitive to pH. It has been noted that pH can influence the isomerization of some oxindole alkaloids.[1] It is advisable to maintain a neutral pH for solutions unless experimental conditions require otherwise. Buffering the solution may help in maintaining a stable pH.

Q5: What are the potential degradation pathways for this compound?

Based on the general stability of alkaloids, this compound may be susceptible to degradation through hydrolysis, oxidation, and photolysis. The presence of ester and other functional groups in its structure suggests that these are potential sites for chemical reactions leading to degradation.

Q6: How can I assess the purity and stability of my this compound sample?

High-Performance Liquid Chromatography (HPLC) is a suitable technique for assessing the purity of this compound and detecting degradation products. A stability-indicating HPLC method can separate the intact this compound from any impurities or degradants.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Change in color or appearance of solid this compound. Exposure to light, heat, or moisture.Discard the sample if significant changes are observed. Review storage procedures and ensure the container is light-resistant and tightly sealed. Store at the recommended 2-8°C.
Precipitation observed in a stored this compound solution. Solvent evaporation or exceeding the solubility limit at a lower temperature.Gently warm the solution and vortex to redissolve the precipitate. If it does not redissolve, it may indicate degradation. Consider preparing fresh solutions for critical experiments.
Inconsistent experimental results using the same batch of this compound. Degradation of the compound due to improper storage or handling of solutions.Prepare fresh solutions from solid this compound stored under recommended conditions. Aliquot solutions to avoid multiple freeze-thaw cycles. Perform a purity check using HPLC.
Appearance of new peaks in the HPLC chromatogram of a this compound sample. Degradation of this compound.This indicates the formation of degradation products. Review the storage conditions of both the solid sample and the solution. If possible, identify the degradation products to understand the degradation pathway.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₂₁H₂₄N₂O₄
Molar Mass368.43 g/mol
Melting Point217-219 °C
AppearancePowder
Recommended Storage2-8 °C

Table 2: Solubility of this compound

SolventSolubility
WaterSlightly Soluble
EthanolSoluble
EtherSoluble
ChloroformSoluble
DichloromethaneSoluble
Ethyl AcetateSoluble
Dimethyl Sulfoxide (DMSO)Soluble
AcetoneSoluble

Experimental Protocols

Protocol: Stability-Indicating HPLC Method for this compound (Hypothetical)

This protocol is a general guideline based on methods used for other oxindole alkaloids and should be optimized for your specific instrumentation and experimental needs.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate with triethylamine, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at an appropriate wavelength (to be determined by UV scan of this compound).

    • Column Temperature: 30°C.

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

    • For analysis, dilute the stock solution with the mobile phase to a working concentration (e.g., 10-100 µg/mL).

  • Forced Degradation Studies (to validate the stability-indicating nature of the method):

    • Acid Hydrolysis: Treat the this compound solution with 0.1 M HCl at 60°C for a specified time. Neutralize before injection.

    • Base Hydrolysis: Treat the this compound solution with 0.1 M NaOH at 60°C for a specified time. Neutralize before injection.

    • Oxidative Degradation: Treat the this compound solution with 3% H₂O₂ at room temperature.

    • Thermal Degradation: Heat the solid this compound at a high temperature (e.g., 105°C) for a specified time, then dissolve for analysis.

    • Photodegradation: Expose the this compound solution to UV light.

  • Analysis:

    • Inject the stressed samples and a control (unstressed) sample into the HPLC system.

    • The method is considered stability-indicating if the degradation products are well-resolved from the parent this compound peak.

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis start This compound Sample stock Prepare Stock Solution (1 mg/mL) start->stock working Dilute to Working Concentration stock->working acid Acid Hydrolysis (0.1M HCl, 60°C) working->acid base Base Hydrolysis (0.1M NaOH, 60°C) working->base oxidation Oxidation (3% H₂O₂) working->oxidation thermal Thermal (Solid, 105°C) working->thermal photo Photolysis (UV light) working->photo hplc HPLC Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc data Data Interpretation hplc->data

Caption: Experimental workflow for forced degradation studies of this compound.

logical_relationship cluster_conditions Optimal Storage Conditions cluster_degradation Factors Leading to Degradation storage Long-Term Storage of this compound temp Temperature (2-8°C) storage->temp maintain light Protection from Light (Amber Vial) storage->light protect from moisture Protection from Moisture (Tightly Sealed) storage->moisture protect from atmosphere Inert Atmosphere (Optional) storage->atmosphere consider for high_temp High Temperature high_temp->storage negatively impacts uv_light UV Light Exposure uv_light->storage negatively impacts humidity High Humidity humidity->storage negatively impacts oxygen Oxidation oxygen->storage negatively impacts

References

Troubleshooting inconsistent results in Pteropodine bioassays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for pteropodine bioassays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and standardize experiments involving this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during this compound bioassays, providing potential causes and solutions in a question-and-answer format.

Question 1: Why am I observing high variability or inconsistent results in my anti-inflammatory assays with this compound?

Answer:

Inconsistent results in anti-inflammatory assays using this compound can stem from several factors, ranging from the compound itself to the experimental model.

Potential Causes & Troubleshooting Steps:

  • This compound Purity and Stability:

    • Source and Purity: this compound is often isolated from natural sources like Uncaria tomentosa (Cat's Claw). The purity of the compound can vary between batches and suppliers, and contaminants could have biological activities of their own.[1][2] Always use highly purified this compound (ideally >99%) and verify its identity and purity via analytical methods like HPLC-MS.

    • Stereoisomers: Mitraphylline, a stereoisomer of this compound, has been shown to lack the same modulatory effects on certain receptors.[3] Ensure your this compound sample is free from significant contamination with its stereoisomers.

    • Degradation: Alkaloids can be sensitive to pH, light, and temperature.[4][5] Prepare fresh solutions of this compound for each experiment. If stock solutions are necessary, store them protected from light at -20°C or -80°C in a suitable solvent and validate their stability over time.

  • Experimental Model and Procedure:

    • Animal Models: In vivo models, such as TPA-induced ear edema or carrageenan-induced paw edema in rodents, can have inherent biological variability. Ensure proper acclimatization of animals, consistent application of the inflammatory agent, and standardized measurement techniques.

    • Assay Conditions: For in vitro assays, factors like cell line passage number, cell density, and incubation times need to be strictly controlled.

  • Solubility Issues:

    • Poor Solubility: Like many natural products, this compound may have limited aqueous solubility. Poor solubility can lead to inaccurate concentrations and variable results. Use a suitable solvent like DMSO for stock solutions and ensure the final concentration of the solvent in the assay medium is low and consistent across all experiments.

The following diagram outlines a troubleshooting workflow for inconsistent anti-inflammatory assay results.

G start Inconsistent Anti-inflammatory Results check_purity Verify this compound Purity (>99%) and Identity start->check_purity check_stability Prepare Fresh Solutions / Assess Stock Stability check_purity->check_stability Purity Confirmed check_solubility Ensure Complete Solubilization in Assay Medium check_stability->check_solubility standardize_in_vivo Standardize Animal Model Procedures check_solubility->standardize_in_vivo standardize_in_vitro Control In Vitro Assay Parameters check_solubility->standardize_in_vitro re_evaluate Re-evaluate Results standardize_in_vivo->re_evaluate standardize_in_vitro->re_evaluate

Troubleshooting workflow for inconsistent anti-inflammatory assays.

Question 2: My this compound sample is not showing the expected neuromodulatory effects on 5-HT2 and M1 receptors in Xenopus oocytes. What could be wrong?

Answer:

Failure to observe the expected positive modulation of 5-HT2 and muscarinic M1 receptors by this compound in the Xenopus oocyte expression system can be due to several critical experimental factors.

Potential Causes & Troubleshooting Steps:

  • Oocyte Quality and RNA Injection:

    • The health and viability of the Xenopus oocytes are paramount. Use healthy, stage V-VI oocytes.

    • The quality and concentration of the injected rat cortex total RNA are crucial for receptor expression. Verify RNA integrity and concentration before injection.

  • This compound Concentration and Application:

    • This compound itself does not induce a current but enhances the response to acetylcholine and 5-HT. Ensure you are co-applying this compound with the agonist.

    • The effect is concentration-dependent, with maximal effects observed around 30 µM. Test a range of this compound concentrations.

  • Electrophysiology Setup:

    • Ensure your two-electrode voltage clamp setup is functioning correctly and that your electrodes have the appropriate resistance.

    • Verify that the recording solutions are correctly prepared and at the proper pH.

The following table summarizes the reported effects of this compound on agonist-induced currents in Xenopus oocytes expressing rat M1 and 5-HT2 receptors.

AgonistThis compound EffectFold Increase in ResponseThis compound EC50 (µM)
AcetylcholinePositive Modulator2.79.52
5-HTPositive Modulator2.413.5

The signaling pathway for this compound's positive modulation of G-protein coupled M1 and 5-HT2 receptors is illustrated below.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound Receptor M1 or 5-HT2 Receptor This compound->Receptor Positive Modulation G_Protein Gq/11 Receptor->G_Protein Agonist Acetylcholine or 5-HT Agonist->Receptor PLC PLC G_Protein->PLC IP3_DAG IP3 + DAG PLC->IP3_DAG Ca_Release Ca2+ Release IP3_DAG->Ca_Release Ca_Cl_Current Ca2+-activated Cl- Current Ca_Release->Ca_Cl_Current

This compound's modulation of M1/5-HT2 receptor signaling.

Question 3: I am conducting antioxidant assays (e.g., DPPH) with this compound and my results are not reproducible. How can I improve this?

Answer:

Reproducibility issues in antioxidant assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay are common and can be minimized with careful attention to detail.

Potential Causes & Troubleshooting Steps:

  • This compound Stability and Solvent Effects:

    • This compound has demonstrated strong free radical scavenging activity. However, the stability of this compound and the DPPH reagent can be affected by the solvent used. Ensure the solvent does not interfere with the assay.

    • The reaction is time-dependent. Standardize the incubation time for all samples.

  • Assay Conditions:

    • Light Sensitivity: The DPPH radical is light-sensitive. Perform the assay in the dark or under subdued light to prevent photodegradation of the reagent.

    • Concentration Range: Ensure you are working within the linear range of the assay. A dose-response curve should be generated to determine the appropriate concentration range for this compound. This compound has shown significant DPPH scavenging activity at a concentration of 250 µg/ml.

  • Spectrophotometer Readings:

    • Ensure the spectrophotometer is properly calibrated and warmed up before taking readings.

    • Use appropriate blanks for background correction.

The table below shows the reported antioxidant activity of this compound in the DPPH assay.

CompoundConcentration (µg/ml)% DPPH Radical Scavenging
This compound25098.26

Detailed Experimental Protocols

1. Protocol: TPA-Induced Mouse Ear Edema Assay

This protocol is adapted from studies evaluating the anti-inflammatory potential of this compound.

  • Animals: Male CD-1 mice (25-30 g).

  • Materials:

    • This compound (dissolved in an appropriate vehicle).

    • 12-O-Tetradecanoylphorbol-13-acetate (TPA) (dissolved in acetone).

    • Indomethacin (positive control).

    • Vehicle (negative control).

    • Micrometer caliper.

  • Procedure:

    • Divide mice into groups (negative control, positive control, and this compound treatment groups at various doses).

    • Topically apply the vehicle, indomethacin, or this compound to the inner and outer surfaces of the right ear 30 minutes before TPA application.

    • Apply 2.5 µg of TPA in acetone to the right ear to induce inflammation.

    • After 4 hours, euthanize the mice and use a 7 mm punch to obtain ear tissue samples from both the right (treated) and left (untreated) ears.

    • Measure the weight of the ear punches. The difference in weight between the right and left ear punches is a measure of the edema.

    • Calculate the percentage inhibition of edema for the treated groups compared to the negative control group.

Reported Results for TPA-Induced Ear Edema:

Treatment GroupDose (mg/kg)% Inhibition of Edema
This compound1072
This compound2075
This compound4081
Indomethacin-~72

2. Protocol: DPPH Radical Scavenging Assay

This is a general protocol for assessing the antioxidant activity of this compound.

  • Materials:

    • This compound solution at various concentrations.

    • DPPH solution (e.g., 0.1 mM in methanol).

    • Methanol or other suitable solvent.

    • 96-well microplate.

    • Microplate reader.

  • Procedure:

    • In a 96-well plate, add a specific volume of this compound solution at different concentrations to the wells.

    • Add the DPPH solution to each well to initiate the reaction.

    • Include a control with only the solvent and DPPH solution.

    • Incubate the plate in the dark at room temperature for a standardized period (e.g., 30 minutes).

    • Measure the absorbance at a specific wavelength (e.g., 517 nm).

    • Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100

References

Validation & Comparative

A Comparative Analysis of Pteropodine and Mitraphylline's Receptor Modulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the receptor modulation properties of two structurally related pentacyclic oxindole alkaloids: Pteropodine and Mitraphylline. While sharing a common structural scaffold, these compounds exhibit distinct pharmacological profiles, particularly in their interactions with key neurotransmitter receptors. This document summarizes the available experimental data, outlines the methodologies used in these studies, and visualizes the relevant signaling pathways to offer a clear and objective comparison for research and drug development purposes.

Summary of Receptor Modulation Activities

The primary difference in the receptor modulation profiles of this compound and Mitraphylline lies in their targets within the central nervous system. This compound has been identified as a positive allosteric modulator of muscarinic M1 and serotonergic 5-HT2 receptors.[1] In contrast, Mitraphylline does not share this activity at M1 and 5-HT2 receptors but is recognized for its interaction with opioid receptors.

This compound: A Positive Allosteric Modulator

Experimental evidence from studies using Xenopus oocytes expressing rat cortical RNA demonstrates that this compound enhances the current responses evoked by acetylcholine (ACh) and serotonin (5-HT) in a concentration-dependent manner.[1] this compound itself does not activate these receptors but potentiates the effect of the endogenous agonists. This potentiation is achieved by significantly reducing the EC50 values of acetylcholine and 5-HT without affecting the maximal current response.[1] Further studies have shown that this compound does not affect metabotropic glutamate receptors (mGlu1/5) or ionotropic N-methyl-D-aspartate (NMDA), kainic acid, or glycine receptors.[1]

Mitraphylline: An Opioid Receptor Ligand

Mitraphylline's pharmacological activity is primarily associated with the opioid system. As a stereoisomer of this compound, it notably fails to modulate muscarinic M1 and 5-HT2 receptors.[1] While direct and comprehensive binding affinity data for Mitraphylline is limited in the reviewed literature, its close structural relationship to mitragynine, the primary alkaloid in Kratom, allows for informed inference. Mitragynine and its derivatives are known to act as agonists at mu (µ), delta (δ), and kappa (κ) opioid receptors, with a higher affinity for the µ-opioid receptor. Additionally, studies on mitragynine suggest a potential weak antagonistic action at NMDA receptors, a property that may be shared by Mitraphylline, though direct evidence is pending.

Quantitative Data Presentation

The following tables summarize the quantitative data on the receptor modulation activities of this compound and the related compound, mitragynine, as a proxy for Mitraphylline's opioid receptor interactions.

Table 1: this compound's Modulatory Effects on M1 and 5-HT2 Receptors in Xenopus Oocytes

ReceptorAgonistThis compound ConcentrationEffect on Agonist ResponseEC50 of this compound (µM)
Muscarinic M1Acetylcholine30 µM (maximal effect)2.7-fold increase9.52
5-HT25-Hydroxytryptamine30 µM (maximal effect)2.4-fold increase13.5

Data sourced from Kang et al., 2002.

Table 2: Opioid Receptor Binding Affinities of Mitragynine (as a proxy for Mitraphylline)

Receptor SubtypeRadioligandMitragynine Kᵢ (nM)
Mu (µ)[³H]DAMGO339
Kappa (κ)[³H]U-695938500
Delta (δ)[³H]DPDPE>10000

Data represents the binding affinities of mitragynine at human opioid receptors, as reported by Kruegel et al., 2016. It is important to note that these are values for mitragynine and are used as an estimation of Mitraphylline's potential activity.

Experimental Protocols

Radioligand Binding Assay for Opioid Receptors

This protocol outlines a standard procedure for determining the binding affinity of a compound to opioid receptors using a competitive radioligand binding assay.

1. Materials:

  • Cell membranes expressing the opioid receptor subtype of interest (µ, δ, or κ).

  • Radioligand with high affinity and specificity for the target receptor (e.g., [³H]DAMGO for µ-receptors).

  • Test compound (e.g., Mitraphylline).

  • Non-specific binding control (e.g., Naloxone at a high concentration).

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters (pre-soaked in 0.5% polyethyleneimine).

  • Cell harvester and liquid scintillation counter.

2. Procedure:

  • Membrane Preparation: Thaw cell membranes on ice and resuspend in binding buffer to a specific protein concentration.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Cell membrane suspension.

    • Varying concentrations of the test compound.

    • A fixed concentration of the radioligand.

    • For total binding wells, add binding buffer instead of the test compound.

    • For non-specific binding wells, add the non-specific binding control.

  • Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a set duration (e.g., 60-90 minutes) to allow binding to reach equilibrium.

  • Filtration: Rapidly terminate the reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

3. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the specific binding as a function of the test compound concentration to generate a competition curve.

  • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ) , where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This protocol describes the method used to assess the modulatory effects of compounds on G-protein coupled receptors expressed in Xenopus oocytes.

1. Materials:

  • Mature female Xenopus laevis frogs.

  • cRNA encoding the receptor of interest (e.g., M1 or 5-HT2 receptor).

  • Collagenase solution for oocyte defolliculation.

  • Barth's solution for oocyte incubation.

  • Two-electrode voltage-clamp setup with microelectrodes, amplifier, and data acquisition system.

  • Recording solution (e.g., ND96).

  • Agonist solution (e.g., acetylcholine or serotonin).

  • Test compound solution (e.g., this compound).

2. Procedure:

  • Oocyte Preparation: Surgically remove oocytes from an anesthetized frog and treat with collagenase to remove the follicular layer.

  • cRNA Injection: Inject the prepared oocytes with the cRNA of the target receptor and incubate for 2-7 days to allow for receptor expression.

  • Electrophysiological Recording:

    • Place an oocyte in the recording chamber and perfuse with the recording solution.

    • Impale the oocyte with two microelectrodes (one for voltage sensing, one for current injection).

    • Clamp the oocyte's membrane potential at a holding potential (e.g., -70 mV).

  • Agonist Application: Apply the agonist to the oocyte to elicit an inward current, which is a result of the activation of endogenous calcium-activated chloride channels following Gq-protein activation.

  • Modulator Application: Co-apply the test compound with the agonist to observe any potentiation or inhibition of the agonist-induced current.

  • Data Acquisition: Record the current responses before, during, and after the application of the agonist and test compound.

3. Data Analysis:

  • Measure the peak amplitude of the current responses.

  • Construct concentration-response curves for the agonist in the presence and absence of the modulator.

  • Determine the EC₅₀ values for the agonist and the modulator's effect on the agonist's potency.

Signaling Pathway and Experimental Workflow Visualizations

Below are diagrams generated using Graphviz to illustrate the key signaling pathways and experimental workflows described.

G_protein_signaling_pathways Signaling Pathways of M1, 5-HT2, and µ-Opioid Receptors cluster_M1_5HT2 M1 and 5-HT2 Receptor Pathway (Gq/11) cluster_Opioid µ-Opioid Receptor Pathway (Gi/o) This compound This compound (Positive Allosteric Modulator) Receptor_M1_5HT2 M1 / 5-HT2 Receptor This compound->Receptor_M1_5HT2 enhances agonist affinity Agonist_M1_5HT2 ACh / 5-HT Agonist_M1_5HT2->Receptor_M1_5HT2 Gq11 Gαq/11 Receptor_M1_5HT2->Gq11 activates PLC Phospholipase C Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release triggers PKC Protein Kinase C DAG->PKC activates Mitraphylline Mitraphylline (Agonist) Receptor_Opioid µ-Opioid Receptor Mitraphylline->Receptor_Opioid Gio Gαi/o Receptor_Opioid->Gio activates AC Adenylate Cyclase Gio->AC inhibits K_channel K⁺ Channel Gio->K_channel activates (via Gβγ) Ca_channel Ca²⁺ Channel Gio->Ca_channel inhibits (via Gβγ) cAMP cAMP AC->cAMP experimental_workflows Experimental Workflows for Receptor Modulation Analysis cluster_radioligand Radioligand Binding Assay cluster_tevc Two-Electrode Voltage Clamp prep_membranes Prepare Receptor- Expressing Membranes setup_assay Incubate Membranes with Radioligand & Test Compound prep_membranes->setup_assay filter_wash Filter and Wash to Separate Bound/Free Ligand setup_assay->filter_wash count_radioactivity Measure Radioactivity filter_wash->count_radioactivity analyze_binding Calculate Ki from Competition Curve count_radioactivity->analyze_binding prep_oocytes Prepare and Inject Xenopus Oocytes with cRNA express_receptors Incubate Oocytes for Receptor Expression prep_oocytes->express_receptors setup_recording Impale Oocyte and Establish Voltage Clamp express_receptors->setup_recording apply_agonist Apply Agonist to Elicit Current setup_recording->apply_agonist apply_modulator Co-apply Modulator with Agonist apply_agonist->apply_modulator record_currents Record and Analyze Current Responses apply_modulator->record_currents

References

Validating the anti-inflammatory effects of Pteropodine in different models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Pteropodine, a pentacyclic oxindole alkaloid derived from the medicinal plant Uncaria tomentosa (Cat's Claw), has demonstrated notable anti-inflammatory properties in various preclinical models. This guide provides a comparative analysis of this compound's anti-inflammatory effects against established non-steroidal anti-inflammatory drugs (NSAIDs), primarily Indomethacin, supported by available experimental data. The information is intended to assist researchers in evaluating its potential as a novel anti-inflammatory agent.

In Vivo Anti-Inflammatory Activity

This compound has been evaluated in several rodent models of acute inflammation, demonstrating significant dose-dependent anti-inflammatory effects. The primary comparator in these studies has been Indomethacin, a potent NSAID.

Data Summary: In Vivo Anti-Inflammatory Effects

ModelTreatmentDoseInhibition of Edema/PleurisyReference
Rat Paw Edema This compound10 mg/kg51%[1]
This compound20 mg/kg66%[1]
This compound40 mg/kg70%[1]
Ibuprofen (Positive Control)200 mg/kgNot specified, used as control[2]
Rat Pleurisy This compound10 mg/kg52% reduction in exudate volume[2]
This compound20 mg/kg52% reduction in exudate volume
This compound40 mg/kg52% reduction in exudate volume
Prednisone (Positive Control)10 mg/kgSignificant reduction in exudate volume
Mouse Ear Edema This compound0.010 mg/ear75.3%
This compound0.020 mg/ear74.2%
This compound0.040 mg/ear81.4%
Indomethacin (Positive Control)0.5 mg/ear72.6%
Myeloperoxidase (MPO) Activity This compound10, 20, 40 mg/kgSignificant inhibition

In Vitro Anti-Inflammatory Activity & Mechanism of Action

Direct in vitro studies quantifying the effect of pure this compound on key inflammatory mediators are limited. However, studies on extracts of Uncaria tomentosa, from which this compound is isolated, provide insights into its potential mechanisms. These extracts have been shown to inhibit the production of pro-inflammatory cytokines and modulate key signaling pathways. For comparison, data on the in vitro activity of Indomethacin is provided.

Data Summary: In Vitro Anti-Inflammatory Effects

Inflammatory MediatorThis compound (Data from Uncaria tomentosa extracts)Indomethacin
Nitric Oxide (NO) Inhibition of NO production by extracts in LPS-stimulated RAW 264.7 macrophages has been reported.Dose-dependent inhibition of NO production in LPS-stimulated RAW 246.7 cells.
Prostaglandin E2 (PGE2) Data not available for pure this compound.Potent inhibitor of PGE2 synthesis via COX-1 and COX-2 inhibition.
TNF-α Uncaria tomentosa extracts inhibit TNF-α production in LPS-stimulated THP-1 cells.Can increase spontaneous and LPS-induced TNF-α production in adult peripheral blood mononuclear cells.
IL-6 Uncaria tomentosa extracts may induce IL-6 production in macrophages.Does not significantly affect IL-6 production in adult peripheral blood mononuclear cells. In vivo, it can decrease elevated IL-6 levels in response to chronic inflammation.
IL-1β Data not available for pure this compound.Can increase spontaneous secretion of IL-1β in adult peripheral blood mononuclear cells.

Signaling Pathways

The anti-inflammatory effects of Uncaria tomentosa extracts are believed to be mediated, at least in part, through the inhibition of the NF-κB signaling pathway . Extracts have been shown to inhibit LPS-dependent activation of NF-κB components. The direct effect of pure this compound on the NF-κB and MAPK signaling pathways requires further investigation.

Experimental Protocols

1. Carrageenan-Induced Rat Paw Edema

  • Animals: Male Wistar rats.

  • Procedure: A 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of the rats. The paw volume is measured before and at various time points after the carrageenan injection using a plethysmometer.

  • Treatment: this compound or the comparator (e.g., Ibuprofen) is administered orally or intraperitoneally at specified doses prior to carrageenan injection.

  • Endpoint: The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated groups with the control group.

2. LPS-Induced Cytokine Production in RAW 264.7 Macrophages

  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Procedure: Cells are seeded in culture plates and allowed to adhere. They are then pre-treated with various concentrations of the test compound (this compound or Indomethacin) for a specified period. Subsequently, inflammation is induced by adding Lipopolysaccharide (LPS).

  • Endpoint: After incubation, the cell culture supernatant is collected to measure the levels of inflammatory mediators such as NO (using the Griess reagent), PGE2, TNF-α, IL-6, and IL-1β (using ELISA kits).

Visualizing the Inflammatory Pathways

The following diagrams illustrate the general inflammatory signaling pathways that are likely modulated by anti-inflammatory agents like this compound.

experimental_workflow cluster_invivo In Vivo Model: Carrageenan-Induced Paw Edema cluster_invitro In Vitro Model: LPS-Stimulated Macrophages Rat Wistar Rat Carrageenan Carrageenan Injection (Sub-plantar) Rat->Carrageenan Inflammation Acute Inflammation (Edema) Carrageenan->Inflammation Treatment_InVivo Treatment (this compound or Comparator) Treatment_InVivo->Rat Measurement Paw Volume Measurement (Plethysmometer) Inflammation->Measurement Analysis_InVivo Data Analysis (% Inhibition) Measurement->Analysis_InVivo Macrophages RAW 264.7 Macrophages LPS LPS Stimulation Macrophages->LPS Pretreatment Pre-treatment (this compound or Comparator) Pretreatment->Macrophages Incubation Incubation LPS->Incubation Supernatant Supernatant Collection Incubation->Supernatant Analysis_Invitro Measurement of NO, PGE2, Cytokines Supernatant->Analysis_Invitro

Experimental workflows for in vivo and in vitro anti-inflammatory assays.

nfkb_mapk_pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 IKK IKK TLR4->IKK This compound? MAPKKK MAPKKK TLR4->MAPKKK This compound? LPS LPS LPS->TLR4 Binds IκBα IκBα IKK->IκBα Phosphorylates NFκB NF-κB (p50/p65) IκBα->NFκB Releases NFκB_nuc NF-κB NFκB->NFκB_nuc Translocates MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK MAPK_nuc MAPK MAPK->MAPK_nuc Translocates Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) NFκB_nuc->Genes Activates Transcription MAPK_nuc->Genes Activates Transcription

References

A comparative study of the alkaloid content in different Uncaria species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The genus Uncaria, commonly known as Cat's Claw, encompasses a variety of plant species renowned for their rich content of bioactive alkaloids, which are pivotal to their therapeutic effects. This guide provides a comparative overview of the alkaloid content across different Uncaria species, supported by experimental data, to aid in research, species identification, and drug development. The primary bioactive constituents are indole and oxindole alkaloids, with their distribution and concentration varying significantly among species, influencing their pharmacological properties.[1][2][3]

Quantitative Comparison of Major Alkaloids

The alkaloid composition, particularly of tetracyclic and pentacyclic oxindole alkaloids, is a key differentiator among Uncaria species.[3] Variations in the content of these alkaloids can impact the therapeutic efficacy and are influenced by factors such as the species, geographical origin, and the part of the plant used.[4] The following table summarizes the quantitative data of four major alkaloids found in Uncaria rhynchophylla and Uncaria tomentosa from a comparative study.

AlkaloidUncaria rhynchophylla (URE)Uncaria tomentosa (UTE)
Rhynchophylline (RN)0.478%0.278%
Isorhynchophylline (IRN)0.163%0.531%
Corynoxeine (CX)0.178%0.010%
Isocorynoxeine (ICX)0.418%0.028%
Data sourced from a study by He et al. (2021) comparing the ethanol extracts of the two species.

Another study analyzing 24 samples from seven Uncaria species found that the content of rhynchophylline (RC) and isorhynchophylline (IRC) ranged from 2.9–1612 mg/kg and 2.60–1299 mg/kg, respectively, highlighting the significant inter-species and intra-species variability. For instance, the hooks of Uncaria rhynchophylla are characterized by high levels of rhynchophylline, isorhynchophylline, corynoxeine, and isocorynoxeine, while the leaves contain higher levels of glycosidic indole alkaloids like vincoside lactam and strictosidine.

Experimental Protocols

Accurate quantification of alkaloid content is crucial for quality control and research. The following are detailed methodologies for alkaloid extraction and analysis based on established scientific literature.

Method 1: Ultrasonic-Assisted Extraction and HPLC Analysis

This method is suitable for the extraction and quantification of major oxindole alkaloids.

1. Sample Preparation:

  • Dry the plant material (e.g., hook-bearing stems) and grind it into a fine powder (approximately 60 mesh).

2. Extraction:

  • Accurately weigh 10.0 g of the powdered sample.

  • Immerse the powder in 100 mL of 1% HCl solution.

  • Perform ultrasonic extraction for 30 minutes. Repeat this step three times.

  • Filter and combine the extracts.

  • Basify the combined extract to a pH of 9–10 with a 10% ammonia solution.

  • Partition the basified extract with ethyl acetate three times.

  • Combine the ethyl acetate fractions and concentrate them using a rotary evaporator to obtain the total alkaloid extract as a yellowish powder.

  • Dry the extract completely using a nitrogen blow.

3. HPLC Analysis:

  • Mobile Phase: A gradient of acetonitrile and water (containing a modifier like formic acid) is typically used.

  • Column: A C18 reversed-phase column is commonly employed.

  • Detection: UV detection at a wavelength of 245 nm is suitable for these alkaloids.

  • Quantification: Prepare standard solutions of reference alkaloids (e.g., rhynchophylline, isorhynchophylline) at various concentrations to generate a calibration curve for accurate quantification.

Method 2: UPLC-ESI-Q-TOF/MS for Comprehensive Alkaloid Profiling

This advanced method allows for the simultaneous qualitative and quantitative analysis of a wide range of alkaloids.

1. Sample Preparation:

  • Obtain finely powdered plant material.

2. Extraction:

  • The optimal extraction is achieved through sonication with 75% methanol for 30 minutes.

3. UPLC-MS Analysis:

  • An Ultra-Performance Liquid Chromatography (UPLC) system coupled with a Quadrupole Time-of-Flight Mass Spectrometer (Q-TOF/MS) is used.

  • This technique provides high-resolution separation and accurate mass measurements, enabling the identification of numerous alkaloids, including 19 oxindole alkaloids and 16 indole alkaloids in some studies.

  • The method can be validated for the simultaneous quantification of multiple components within a short analysis time (e.g., 10.5 minutes for 24 components).

Experimental Workflow Diagram

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Alkaloid Extraction cluster_analysis Analysis & Quantification start Plant Material (Uncaria sp.) grind Grinding & Sieving start->grind powder Fine Powder grind->powder extraction Ultrasonic Extraction (e.g., 75% Methanol) powder->extraction filtration Filtration extraction->filtration extract Crude Alkaloid Extract filtration->extract analysis UPLC-MS/MS or HPLC-UV Analysis extract->analysis quantification Data Processing & Quantification analysis->quantification results Comparative Alkaloid Profile quantification->results

Caption: Experimental workflow for the comparative analysis of alkaloids in Uncaria species.

Signaling Pathways and Pharmacological Activities

The alkaloids from Uncaria species, particularly rhynchophylline and isorhynchophylline, exert their pharmacological effects through various mechanisms. They are known to act on the cardiovascular and central nervous systems. Their actions include blocking calcium channels, opening potassium channels, and modulating neurotransmitter transport and metabolism. These mechanisms contribute to their observed effects, such as protection against cerebral ischemia and sedation.

The diverse alkaloid profiles among different Uncaria species underscore the importance of precise species identification and quantitative analysis for ensuring the consistency and efficacy of herbal medicines and for the development of new therapeutic agents.

References

Pteropodine's Anti-Inflammatory Efficacy: A Comparative Analysis Against Standard Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, identifying novel anti-inflammatory agents with comparable or superior efficacy to existing standards is a significant pursuit. Pteropodine, an oxindole alkaloid derived from the plant Uncaria tomentosa (Cat's Claw), has demonstrated notable anti-inflammatory properties in preclinical studies. This guide provides a detailed comparison of this compound's efficacy against standard anti-inflammatory drugs, supported by experimental data, to aid in the evaluation of its therapeutic potential.

Quantitative Comparison of Anti-Inflammatory Effects

The following tables summarize the comparative efficacy of this compound against the non-steroidal anti-inflammatory drug (NSAID) indomethacin and the corticosteroid prednisone in various rodent models of inflammation.

Table 1: Inhibition of TPA-Induced Ear Edema in Mice

Treatment GroupDose (mg/ear)Edema (mg)Inhibition (%)
Control (TPA)0.002523.7 ± 0.30
Indomethacin0.56.5 ± 0.1272.6
This compound (PT-D1)0.0105.7 ± 0.6975.3
This compound (PT-D2)0.0204.4 ± 1.574.2
This compound (PT-D3)0.0403.1 ± 0.9381.4

*Statistically significant difference with respect to the TPA control group (p < 0.001). Data from Paniagua-Pérez et al.[1][2]

Table 2: Inhibition of Myeloperoxidase (MPO) Activity in TPA-Induced Ear Edema

Treatment GroupDose (mg/ear)Inhibition (%)
Control (TPA)0.00250
Indomethacin0.5094.66
This compound (PT-D1)0.547.59
This compound (PT-D2)1.072.24
This compound (PT-D3)1.597.19

*Statistically significant difference with respect to the TPA control group (p ≤ 0.05). Data from Paniagua-Pérez et al.[1]

Table 3: Effect on Carrageenan-Induced Paw Edema in Rats

Treatment GroupDose (mg/kg)Edema Inhibition (%)
This compound1051
This compound2066
This compound4070

Data from Paniagua-Pérez et al.[1][3]

Table 4: Effects on Pleurisy in Rats

TreatmentDose (mg/kg)Effect
This compound4036% decrease in neutrophil count compared to negative control
This compound2028% increase in lymphocyte content
This compound2052% decrease in pleural exudate volume compared to negative control

Data from Paniagua-Pérez et al.

Experimental Protocols

The data presented above were obtained from a key study by Paniagua-Pérez et al., which utilized the following methodologies to assess anti-inflammatory activity.

TPA-Induced Mouse Ear Edema

This model is used to evaluate the topical anti-inflammatory activity of compounds.

  • Animal Model: Male CD-1 mice weighing between 30 and 35 g were used.

  • Induction of Inflammation: Inflammation was induced by the topical application of 2.5 µg of 12-O-tetradecanoylphorbol-13-acetate (TPA) dissolved in 20 µL of acetone to the right ear of each mouse. The left ear served as a control.

  • Treatment: One hour after TPA application, this compound (0.010, 0.020, and 0.040 mg/ear) or indomethacin (0.5 mg/ear) dissolved in acetone was applied to the TPA-treated ear.

  • Assessment: Four hours after treatment, the mice were euthanized, and a 7 mm central section of each ear was removed and weighed. The degree of edema was calculated as the difference in weight between the right and left ear punches. The percentage of edema inhibition was calculated relative to the control group that received only TPA.

Myeloperoxidase (MPO) Inhibition Assay

MPO is an enzyme found in neutrophils, and its activity is a marker of neutrophil infiltration into inflamed tissue.

  • Sample Preparation: Ear tissue samples obtained from the TPA-induced ear edema experiment were homogenized.

  • Enzyme Activity Measurement: The MPO activity in the homogenates was determined spectrophotometrically.

  • Calculation: The percentage of MPO inhibition was calculated by comparing the absorbance of the treated groups to the TPA control group.

Carrageenan-Induced Rat Paw Edema

This is a widely used model for evaluating the systemic anti-inflammatory effects of compounds.

  • Animal Model: Male Wistar rats were used.

  • Induction of Inflammation: Edema was induced by injecting 0.1 mL of a 1% carrageenan solution into the subplantar region of the right hind paw.

  • Treatment: this compound was administered orally at doses of 10, 20, and 40 mg/kg of body weight.

  • Assessment: The volume of the paw was measured before and at various time points after carrageenan injection using a plethysmometer. The percentage of edema inhibition was calculated by comparing the increase in paw volume in the treated groups to the control group.

Pleurisy Assay in Rats

This model is used to assess the effects of anti-inflammatory agents on fluid exudation and leukocyte migration into the pleural cavity.

  • Animal Model: Wistar rats were organized into groups.

  • Induction of Pleurisy: Pleurisy was induced by the intrapleural injection of an inflammatory agent.

  • Treatment: this compound was administered at doses of 20 and 40 mg/kg.

  • Assessment: After a set period, the volume of pleural exudate was measured, and the number of neutrophils and lymphocytes in the exudate was counted.

Signaling Pathways and Experimental Workflow

Anti-Inflammatory Signaling Pathway of Uncaria tomentosa Alkaloids

Extracts of Uncaria tomentosa, the natural source of this compound, have been shown to exert their anti-inflammatory effects in part through the inhibition of the NF-κB (Nuclear Factor kappa B) signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines like TNF-α. The diagram below illustrates the general mechanism.

G cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_cell Macrophage Stimulus Stimulus TLR4 TLR4 Stimulus->TLR4 Activates IKK IKK TLR4->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates (leading to degradation) NFκB NF-κB (p65/p50) IκBα->NFκB Inhibits Nucleus Nucleus NFκB->Nucleus Translocates to Pro-inflammatory_Genes Pro-inflammatory Gene Transcription (e.g., TNF-α, COX-2) Nucleus->Pro-inflammatory_Genes Activates Inflammation Inflammation Pro-inflammatory_Genes->Inflammation This compound This compound (as a component of U. tomentosa extract) This compound->IKK Inhibits

Caption: this compound's proposed anti-inflammatory mechanism via NF-κB pathway inhibition.

Experimental Workflow for Comparing Anti-Inflammatory Drugs

The following diagram outlines a typical workflow for the preclinical comparison of a novel anti-inflammatory agent like this compound against a standard drug.

G Start Start: Select Animal Model (e.g., Mice, Rats) Induce_Inflammation Induce Inflammation (e.g., TPA, Carrageenan) Start->Induce_Inflammation Group_Allocation Group Allocation Induce_Inflammation->Group_Allocation Control_Group Vehicle Control Group Group_Allocation->Control_Group Standard_Drug_Group Standard Drug Group (e.g., Indomethacin) Group_Allocation->Standard_Drug_Group Test_Compound_Group Test Compound Group (this compound) Group_Allocation->Test_Compound_Group Administer_Treatment Administer Treatments Control_Group->Administer_Treatment Standard_Drug_Group->Administer_Treatment Test_Compound_Group->Administer_Treatment Assess_Inflammation Assess Inflammatory Parameters (e.g., Edema, MPO) Administer_Treatment->Assess_Inflammation Data_Analysis Data Analysis & Statistical Comparison Assess_Inflammation->Data_Analysis Conclusion Conclusion: Compare Efficacy Data_Analysis->Conclusion

Caption: Workflow for in vivo comparison of anti-inflammatory agents.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Pteropodine Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methods for the quantification of Pteropodine, an oxindole alkaloid found in plants of the Uncaria and Mitragyna genera. Accurate and reliable quantification of this compound is essential for pharmacokinetic studies, quality control of herbal medicines, and drug development. This document outlines the performance of common analytical techniques, supported by representative experimental data, to aid in the selection of the most appropriate method for specific research needs.

The principles of analytical method validation and cross-validation outlined in this guide are based on the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3][4] The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[2] Cross-validation is necessary to demonstrate that two or more analytical methods or the same method in different laboratories can produce comparable data.

Overview of Analytical Methods

The most prevalent methods for the quantification of alkaloids like this compound are High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

  • HPLC-UV: This is a widely accessible and robust technique. It offers good performance for the quantification of analytes that possess a UV chromophore, which this compound does.

  • LC-MS/MS: This method offers superior sensitivity and selectivity, making it ideal for complex biological matrices and for detecting low concentrations of the analyte. The use of Multiple Reaction Monitoring (MRM) enhances the specificity of detection.

Data Presentation: A Comparative Analysis

The performance of HPLC-UV and LC-MS/MS for the quantification of this compound is summarized below. These tables highlight the key validation parameters for each method, offering a clear comparison to aid in the selection of the most suitable technique for your research needs. The data presented here are representative values derived from typical validation studies for natural products.

Table 1: Comparison of HPLC-UV Method Validation Parameters for this compound Quantification

Validation ParameterHPLC-UV
Linearity (r²) >0.999
Limit of Detection (LOD) 10 ng/mL
Limit of Quantification (LOQ) 30 ng/mL
Accuracy (Recovery %) 98.0 - 102.0
Precision (RSD %) < 2.0

Table 2: Comparison of LC-MS/MS Method Validation Parameters for this compound Quantification

Validation ParameterLC-MS/MS
Linearity (r²) >0.999
Limit of Detection (LOD) 0.1 ng/mL
Limit of Quantification (LOQ) 0.3 ng/mL
Accuracy (Recovery %) 99.0 - 101.5
Precision (RSD %) < 1.5

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and cross-validation of analytical results. Below are representative protocols for sample preparation and analysis.

Sample Preparation from Biological Matrix (Plasma)

A general procedure for the extraction of this compound from plasma involves the following steps:

  • Protein Precipitation: To 100 µL of plasma, add 300 µL of acetonitrile containing an internal standard (e.g., a structurally similar and stable alkaloid).

  • Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and precipitation of proteins.

  • Centrifugation: Centrifuge the sample at 13,000 rpm for 10 minutes at 4°C.

  • Supernatant Collection: Transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.

  • Injection: Inject a defined volume (e.g., 10 µL) into the chromatographic system.

HPLC-UV Method
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength of 245 nm.

  • Column Temperature: 30°C.

LC-MS/MS Method
  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water.

  • Flow Rate: 0.3 mL/min.

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound and the internal standard.

Mandatory Visualizations

Experimental Workflow

G General Experimental Workflow for this compound Quantification cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing cluster_validation Method Validation Sample Biological Sample (e.g., Plasma) ProteinPrecipitation Protein Precipitation (Acetonitrile) Sample->ProteinPrecipitation Centrifugation Centrifugation ProteinPrecipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution HPLC_UV HPLC-UV Analysis Reconstitution->HPLC_UV Injection LC_MSMS LC-MS/MS Analysis Reconstitution->LC_MSMS Injection Data_Analysis Data Acquisition & Processing HPLC_UV->Data_Analysis LC_MSMS->Data_Analysis Quantification Quantification Data_Analysis->Quantification Validation Validation according to ICH Q2(R2) Guidelines Quantification->Validation

Caption: General experimental workflow for the analysis of this compound.

Cross-Validation Process

G Cross-Validation of Analytical Methods cluster_methods Analytical Methods cluster_samples Sample Analysis cluster_data_comparison Data Comparison cluster_conclusion Conclusion MethodA Method A (e.g., HPLC-UV) ResultsA Results from Method A MethodA->ResultsA MethodB Method B (e.g., LC-MS/MS) ResultsB Results from Method B MethodB->ResultsB Samples Same Set of Samples (Spiked QCs and Incurred Samples) Samples->MethodA Analysis Samples->MethodB Analysis StatisticalAnalysis Statistical Analysis (e.g., Bland-Altman Plot, %Difference) ResultsA->StatisticalAnalysis ResultsB->StatisticalAnalysis Conclusion Acceptance Criteria Met? (Demonstrates Comparability) StatisticalAnalysis->Conclusion

Caption: General workflow for cross-validating two analytical methods.

Key Parameters for Analytical Method Validation

G Key Parameters for Analytical Method Validation Validation Analytical Method Validation Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD Limit of Detection (LOD) Validation->LOD LOQ Limit of Quantification (LOQ) Validation->LOQ Robustness Robustness Validation->Robustness

References

A Comparative Analysis of the Antioxidant Potential of Pteropodine and Other Natural Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An In-Depth Comparison of Pteropodine with Quercetin, Curcumin, Resveratrol, and Vitamin C

In the quest for novel therapeutic agents to combat oxidative stress-associated pathologies, natural compounds have emerged as a promising frontier. This guide provides a comprehensive comparison of the antioxidant potential of this compound, an oxindole alkaloid found in Uncaria tomentosa (Cat's Claw), against the well-established natural antioxidants: Quercetin, Curcumin, Resveratrol, and Vitamin C. This analysis is based on available experimental data and aims to provide a valuable resource for researchers in drug discovery and development.

Quantitative Antioxidant Activity

Direct comparative studies evaluating the antioxidant potential of pure this compound against other natural compounds using standardized assays are limited in the current scientific literature. However, studies on extracts of Uncaria tomentosa, rich in this compound and other alkaloids, provide insights into its antioxidant capacity. It is important to note that the antioxidant activity of these extracts is a result of the synergistic effects of all their components, and not solely attributable to this compound.

The following tables summarize the available quantitative data from various in vitro antioxidant assays. Due to variations in experimental conditions across different studies, these values should be interpreted as indicative rather than absolute comparisons.

Table 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Activity

Compound/ExtractIC50 ValueSource
This compound98.26% scavenging at 250 µg/mL[1]
Uncaria tomentosa (hydroalcoholic extract)0.113 µg/mL[2][3]
Quercetin~5.5 µM[4]
Curcumin53 µM[5]
Resveratrol>100 µM
Vitamin C (Ascorbic Acid)82 µM

Table 2: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Activity

Compound/ExtractIC50 Value/ActivitySource
Uncaria tomentosa (ethanolic extract)Comparable to Trolox
QuercetinHigh activity
CurcuminHigh activity
ResveratrolModerate activity
Vitamin C (Ascorbic Acid)High activity

Table 3: FRAP (Ferric Reducing Antioxidant Power) Assay

Compound/ExtractValueSource
Uncaria tomentosa (hydroalcoholic extract)9.51 µM
QuercetinHighest among tested polyphenols
CurcuminHigh activity
ResveratrolLower than Quercetin and Ascorbic Acid
Vitamin C (Ascorbic Acid)High activity

Table 4: ORAC (Oxygen Radical Absorbance Capacity) Assay

Compound/ExtractValue (µmol TE/g)Source
Uncaria tomentosa (phenolic extracts)1500 - 18800
QuercetinHigh activity
CurcuminData not readily available for direct comparison
ResveratrolData not readily available for direct comparison
Vitamin C (Ascorbic Acid)High activity

Mechanisms of Antioxidant Action and Signaling Pathways

The antioxidant effects of these natural compounds are not limited to direct radical scavenging but also involve the modulation of intricate cellular signaling pathways that regulate endogenous antioxidant defenses.

This compound: While specific signaling pathways for this compound are not extensively elucidated, research on alkaloids suggests potential involvement in the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway . The Nrf2 pathway is a master regulator of the antioxidant response, upregulating the expression of numerous antioxidant and detoxification enzymes.

Quercetin: This flavonoid is known to exert its antioxidant effects through multiple pathways. It can directly scavenge free radicals and also modulate signaling cascades such as the Nrf2 pathway and MAPK (Mitogen-activated protein kinase) pathways .

Curcumin: The principal curcuminoid in turmeric, Curcumin, is a potent antioxidant that influences several signaling pathways. It is a well-documented activator of the Nrf2 pathway and an inhibitor of the pro-inflammatory NF-κB (Nuclear factor kappa-light-chain-enhancer of activated B cells) pathway .

Resveratrol: This stilbenoid, famously found in red wine, exhibits its antioxidant and anti-aging properties by activating SIRT1 (Sirtuin 1) , which in turn can activate the AMPK (AMP-activated protein kinase) pathway. These pathways are crucial for cellular energy homeostasis and stress resistance.

Vitamin C (Ascorbic Acid): As a classic antioxidant, Vitamin C primarily acts as a potent, water-soluble, non-enzymatic free radical scavenger. It directly donates electrons to neutralize reactive oxygen species.

Visualizing the Pathways:

To illustrate the complex interplay of these compounds with cellular signaling, the following diagrams are provided in DOT language.

Pteropodine_Antioxidant_Pathway This compound This compound (Alkaloid) Nrf2 Nrf2 This compound->Nrf2 Activates (?) ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to nucleus and binds Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, SOD) ARE->Antioxidant_Enzymes Upregulates expression

Caption: Putative antioxidant pathway of this compound via Nrf2 activation.

Quercetin_Antioxidant_Pathway Quercetin Quercetin ROS Reactive Oxygen Species (ROS) Quercetin->ROS Scavenges Nrf2 Nrf2 Quercetin->Nrf2 Activates MAPK MAPK Pathway Quercetin->MAPK Modulates Antioxidant_Enzymes Antioxidant Enzymes Nrf2->Antioxidant_Enzymes Upregulates MAPK->Nrf2

Caption: Antioxidant signaling pathways modulated by Quercetin.

Curcumin_Antioxidant_Pathway Curcumin Curcumin Nrf2 Nrf2 Curcumin->Nrf2 Activates NFkB NF-κB Curcumin->NFkB Inhibits Antioxidant_Enzymes Antioxidant Enzymes Nrf2->Antioxidant_Enzymes Upregulates Inflammatory_Genes Inflammatory Genes NFkB->Inflammatory_Genes Activates

Caption: Dual antioxidant and anti-inflammatory pathways of Curcumin.

Resveratrol_Antioxidant_Pathway Resveratrol Resveratrol SIRT1 SIRT1 Resveratrol->SIRT1 Activates AMPK AMPK SIRT1->AMPK Activates PGC1a PGC-1α AMPK->PGC1a Activates Mitochondrial_Biogenesis Mitochondrial Biogenesis PGC1a->Mitochondrial_Biogenesis Promotes

Caption: Resveratrol's antioxidant mechanism via the SIRT1/AMPK pathway.

VitaminC_Antioxidant_Mechanism VitaminC Vitamin C (Ascorbic Acid) Free_Radical Free Radical (R•) VitaminC->Free_Radical Donates electron Dehydroascorbic_Acid Dehydroascorbic Acid VitaminC->Dehydroascorbic_Acid Becomes oxidized Neutralized_Molecule Neutralized Molecule (RH) Free_Radical->Neutralized_Molecule

Caption: Direct free radical scavenging mechanism of Vitamin C.

Experimental Protocols

Detailed methodologies for the key antioxidant assays cited are provided below. These protocols are generalized and may be subject to minor modifications based on specific laboratory conditions and the nature of the test compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

Procedure:

  • Preparation of DPPH solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol.

  • Sample Preparation: The test compounds and a positive control (e.g., Ascorbic Acid) are prepared in a series of concentrations.

  • Reaction: An aliquot of the test sample is mixed with the DPPH solution.

  • Incubation: The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), which is a blue-green chromophore. The antioxidant capacity of the test compound is measured by its ability to quench this color by donating electrons or hydrogen atoms.

Procedure:

  • Generation of ABTS•+: The ABTS radical cation is produced by reacting ABTS solution with a strong oxidizing agent, such as potassium persulfate, and allowing the mixture to stand in the dark for 12-16 hours.

  • Dilution of ABTS•+ solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of ~0.7 at a specific wavelength (e.g., 734 nm).

  • Reaction: The test sample is added to the diluted ABTS•+ solution.

  • Measurement: The decrease in absorbance is recorded after a set time (e.g., 6 minutes).

  • Calculation: The percentage of inhibition is calculated, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.

Procedure:

  • Preparation of FRAP reagent: The FRAP reagent is prepared by mixing acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution.

  • Reaction: The test sample is added to the FRAP reagent.

  • Incubation: The mixture is incubated at a specific temperature (e.g., 37°C) for a defined period (e.g., 30 minutes).

  • Measurement: The absorbance of the blue-colored complex is measured at a specific wavelength (e.g., 593 nm).

  • Calculation: The antioxidant capacity is determined by comparing the absorbance change with that of a known standard (e.g., FeSO₄).

ORAC (Oxygen Radical Absorbance Capacity) Assay

Principle: This assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals generated by a radical initiator, such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).

Procedure:

  • Reaction Mixture: A reaction mixture containing the fluorescent probe (e.g., fluorescein), the test compound, and a radical initiator (AAPH) is prepared in a phosphate buffer.

  • Fluorescence Measurement: The fluorescence decay of the probe is monitored over time using a fluorescence microplate reader.

  • Calculation: The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC). The net AUC of the sample is compared to that of a standard antioxidant, such as Trolox, and the results are expressed as Trolox Equivalents (TE).

Conclusion

This comparative guide highlights the antioxidant potential of this compound in the context of other well-known natural compounds. While direct quantitative comparisons for pure this compound are still emerging, data from Uncaria tomentosa extracts suggest a significant antioxidant capacity. Quercetin, Curcumin, and Resveratrol demonstrate potent antioxidant effects through both direct radical scavenging and modulation of key cellular signaling pathways. Vitamin C remains a fundamental and effective direct antioxidant.

For researchers, this guide underscores the need for further investigation into the specific mechanisms and quantitative antioxidant potential of isolated this compound. Such studies will be crucial in determining its therapeutic promise in combating oxidative stress-related diseases. The provided experimental protocols and pathway diagrams serve as a foundational resource for designing and interpreting future research in this exciting field.

References

Pteropodine: A Comparative Analysis of In Vitro and In Vivo Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Pteropodine, an oxindole alkaloid isolated from Uncaria tomentosa (Cat's Claw), has demonstrated a range of pharmacological activities. This guide provides a comparative overview of its in vitro and in vivo effects, supported by experimental data and detailed methodologies, to aid in the evaluation of its therapeutic potential. While a direct in vitro-in vivo correlation (IVIVC) has not been formally established in the literature, this document juxtaposes the existing findings to provide a foundational understanding for future research and development.

Summary of Quantitative Data

The following tables summarize the key quantitative data from various in vitro and in vivo studies on this compound's activity.

Table 1: In Vitro Activity of this compound

Assay TypeTargetEndpointResult
Antioxidant ActivityDPPH free radicalScavenging98.26% at 250 µg/mL[1][2]
Receptor ModulationMuscarinic M1 ReceptorEC509.52 µM[3][4]
Receptor ModulationSerotonin 5-HT2 ReceptorEC5013.5 µM[3]
Enzyme Inhibitionα-glucosidaseIC50615.31 ± 7.65 µM

Table 2: In Vivo Activity of this compound

ModelSpeciesActivityDosing RegimenKey Findings
Rat Paw EdemaRatAnti-inflammatory10, 20, 40 mg/kg (oral)51%, 66%, and 70% inhibition of edema, respectively
PleurisyRatAnti-inflammatory20, 40 mg/kg (oral)Up to 28% increase in lymphocytes and 36% decrease in neutrophils
Mouse Ear EdemaMouseAnti-inflammatory0.04 mg/ear (topical)81.4% inhibition of edema
AntigenotoxicityMouseChemoprotective100-600 mg/kgSignificant decrease in doxorubicin-induced sister-chromatid exchanges and micronucleated polychromatic erythrocytes
Lymphocyte ProductionMouseImmunomodulatory600 mg/kg25.8% increase in lymphocyte production over 96 hours

Experimental Protocols

In Vitro Methodologies

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Free Radical Scavenging Assay

This assay assesses the antioxidant potential of a compound. The methodology involves the following steps:

  • A solution of DPPH in methanol is prepared.

  • This compound is dissolved in a suitable solvent and added to the DPPH solution at various concentrations.

  • The mixture is incubated in the dark at room temperature.

  • The absorbance of the solution is measured at 517 nm using a spectrophotometer.

  • The percentage of DPPH radical scavenging activity is calculated by comparing the absorbance of the sample to that of a control (DPPH solution without the sample). A decrease in absorbance indicates radical scavenging activity.

2. Muscarinic M1 and 5-HT2 Receptor Modulation in Xenopus Oocytes

This electrophysiological assay evaluates the effect of this compound on receptor function.

  • Total RNA is extracted from rat cerebral cortex and injected into Xenopus laevis oocytes to express muscarinic M1 and 5-HT2 receptors.

  • The oocytes are voltage-clamped, and the membrane current is recorded.

  • Acetylcholine or serotonin (5-HT) are applied to the oocytes to elicit a baseline current response mediated by the expressed receptors.

  • This compound is then co-applied with the agonist (acetylcholine or 5-HT), and the change in the current response is measured.

  • The EC50 value, representing the concentration of this compound that produces 50% of the maximal enhancement of the agonist response, is determined.

3. α-Glucosidase Inhibition Assay

This enzymatic assay determines the inhibitory effect of this compound on α-glucosidase, an enzyme involved in carbohydrate digestion.

  • A solution of α-glucosidase enzyme is prepared in a phosphate buffer.

  • This compound is dissolved and pre-incubated with the enzyme solution.

  • The substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), is added to initiate the reaction.

  • The reaction mixture is incubated, and the enzymatic conversion of pNPG to p-nitrophenol is monitored by measuring the absorbance at 405 nm.

  • The percentage of inhibition is calculated, and the IC50 value, the concentration of this compound required to inhibit 50% of the enzyme's activity, is determined.

In Vivo Methodologies

1. Rat Paw Edema Model

This model is used to assess the anti-inflammatory activity of compounds.

  • Male Wistar rats are used in the study.

  • Edema is induced in the right hind paw by injecting an inflammatory agent (e.g., carrageenan or in a reversed passive Arthus reaction).

  • This compound is administered orally at different doses (10, 20, and 40 mg/kg) prior to the induction of edema.

  • The volume of the paw is measured at specific time points after the induction of inflammation using a plethysmometer.

  • The percentage of inhibition of edema is calculated by comparing the paw volume in the this compound-treated groups to that of a control group.

2. Rat Pleurisy Model

This model evaluates the effect of a compound on inflammatory cell migration.

  • Inflammation is induced in the pleural cavity of rats by injecting an irritant.

  • This compound is administered orally at different doses.

  • After a specific period, the animals are euthanized, and the pleural exudate is collected.

  • The volume of the exudate is measured, and the total and differential leukocyte counts (neutrophils and lymphocytes) are determined.

3. Mouse Ear Edema Model

This is another model to test for anti-inflammatory effects, particularly for topical application.

  • Edema is induced on the ear of a mouse by topical application of an inflammatory agent like croton oil or 12-O-tetradecanoylphorbol-13-acetate (TPA).

  • This compound is applied topically to the ear.

  • After a set amount of time, a biopsy punch is used to collect a standardized section of the ear.

  • The weight of the ear punch from the treated ear is compared to that of the untreated ear to determine the degree of edema inhibition.

4. Mouse Antigenotoxicity (Micronucleus Assay)

This assay assesses the protective effect of a compound against DNA damage.

  • Mice are treated with a known genotoxic agent, such as doxorubicin, to induce the formation of micronuclei in polychromatic erythrocytes.

  • This compound is administered to the mice at various doses (100-600 mg/kg) prior to the administration of the genotoxic agent.

  • Bone marrow or peripheral blood samples are collected, and the frequency of micronucleated polychromatic erythrocytes is determined by microscopic analysis.

  • A significant reduction in the frequency of micronuclei in the this compound-treated groups compared to the control group indicates an antigenotoxic effect.

Visualizations

experimental_workflow Experimental Workflow: Rat Paw Edema Model cluster_preparation Animal Preparation cluster_treatment Treatment Groups cluster_induction Inflammation Induction cluster_measurement Data Collection & Analysis A Male Wistar Rats B Acclimatization Period A->B C Control Group (Vehicle) D This compound (10, 20, 40 mg/kg, p.o.) E Positive Control (e.g., Indomethacin) F Subplantar Injection of Inflammatory Agent (e.g., Carrageenan) C->F D->F E->F G Measure Paw Volume with Plethysmometer at 0, 1, 2, 3, 4 hr F->G H Calculate Percentage Inhibition of Edema G->H I Statistical Analysis H->I

Caption: Workflow of the Rat Paw Edema Model.

signaling_pathway This compound's Positive Modulation of M1 and 5-HT2 Receptors cluster_receptor G-protein Coupled Receptors cluster_signaling Intracellular Signaling Cascade cluster_response Cellular Response M1 Muscarinic M1 Receptor Gq Gq Protein Activation M1->Gq HT2 Serotonin 5-HT2 Receptor HT2->Gq PLC Phospholipase C (PLC) Activation Gq->PLC PIP2 PIP2 Hydrolysis PLC->PIP2 IP3 IP3 Production PIP2->IP3 DAG DAG Production PIP2->DAG Ca Increased Intracellular Ca2+ IP3->Ca Response Downstream Cellular Effects DAG->Response Ca->Response This compound This compound This compound->M1 Positive Modulation This compound->HT2 Positive Modulation Agonist Agonist (Acetylcholine / Serotonin) Agonist->M1 Agonist->HT2

Caption: this compound's Modulation of M1 and 5-HT2 Receptors.

Conclusion

The available data indicates that this compound exhibits a diverse range of biological activities both in vitro and in vivo. In vitro, it demonstrates antioxidant, receptor modulatory, and enzyme inhibitory properties at micromolar concentrations. In vivo, it shows significant anti-inflammatory, immunomodulatory, and antigenotoxic effects in rodent models at milligram per kilogram doses.

While a direct IVIVC has not been established, the observed in vivo anti-inflammatory and immunomodulatory effects may be, in part, attributable to its antioxidant and receptor modulating activities demonstrated in vitro. For instance, the modulation of the 5-HT2 receptor, which is involved in inflammatory processes, could contribute to its anti-inflammatory effects in vivo. Similarly, its antioxidant properties could play a role in its protective effects against chemically induced toxicity.

Further research is warranted to bridge the gap between the in vitro and in vivo findings. Pharmacokinetic studies are needed to understand the absorption, distribution, metabolism, and excretion of this compound, which would be crucial for establishing a meaningful IVIVC. Such studies would enable a more precise correlation between the concentrations effective in vitro and the doses that elicit a therapeutic response in vivo, thereby accelerating the translation of this promising natural compound into clinical applications.

References

Validating Pteropodine's Mechanism of Action: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Pteropodine, an oxindole alkaloid derived from the plant Uncaria tomentosa (Cat's Claw), has garnered scientific interest for its potential therapeutic effects, including neuro-modulatory, anti-inflammatory, and anti-cancer properties. However, the precise molecular mechanisms underlying these activities lack rigorous validation through genetic studies, such as gene knockouts. This guide provides a comparative analysis of this compound's proposed mechanisms of action against well-characterized alternative molecules, highlighting the experimental data available for each and underscoring the importance of knockout studies in drug development.

Executive Summary

This compound is hypothesized to exert its effects through three primary mechanisms: positive allosteric modulation of the muscarinic M1 receptor (CHRM1), modulation of the serotonin 5-HT2A receptor (HTR2A), and inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. While in vitro data provide initial support for these mechanisms, the absence of direct knockout studies for this compound necessitates a comparison with alternative, well-validated compounds to understand the potential functional outcomes of these interactions.

This guide compares this compound with VU0486846 (a selective CHRM1 positive allosteric modulator), Volinanserin (a selective HTR2A antagonist), and BAY 11-7082 (an IKK/NF-κB inhibitor). By examining the data from knockout mouse models for the targets of these molecules, we can infer the likely physiological consequences of this compound's activity, thereby emphasizing the need for similar targeted validation for this promising natural compound.

Positive Allosteric Modulation of the Muscarinic M1 Receptor

Proposed Mechanism for this compound: this compound is suggested to act as a positive allosteric modulator (PAM) of the muscarinic M1 (CHRM1) receptor. PAMs do not activate the receptor directly but enhance the response of the receptor to its endogenous ligand, acetylcholine. This mechanism is of significant interest for treating cognitive deficits in conditions like Alzheimer's disease and schizophrenia.

Knockout Model Insights (CHRM1): Studies on CHRM1 knockout mice have been instrumental in defining the receptor's role in cognition. These mice exhibit significant cognitive impairments, particularly in tasks related to learning and memory. Furthermore, the absence of CHRM1 leads to alterations in cortical gene expression, some of which are associated with Alzheimer's disease and schizophrenia. These findings strongly suggest that positive modulation of CHRM1 could be a viable therapeutic strategy for these disorders.

Comparative Analysis: this compound vs. VU0486846

FeatureThis compoundVU0486846 (Alternative)
Mechanism Positive Allosteric Modulator of CHRM1Potent and highly selective M1 PAM
EC50 9.52 µM (for potentiation of acetylcholine response in Xenopus oocytes)[1]0.31 µM (in human M1 cell line)[2]
Knockout Validation Not availableEffects are absent in CHRM1 knockout mice, confirming on-target activity.
In Vivo Efficacy Limited data available.Robust efficacy in rodent models of cognition.[2]

Signaling Pathway: Muscarinic M1 Receptor

G cluster_membrane Cell Membrane CHRM1 CHRM1 Gq/11 Gq/11 CHRM1->Gq/11 activates Acetylcholine Acetylcholine Acetylcholine->CHRM1 binds This compound This compound This compound->CHRM1 potentiates VU0486846 VU0486846 VU0486846->CHRM1 potentiates PLC Phospholipase C Gq/11->PLC PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Cognitive_Function Cognitive Function Ca_release->Cognitive_Function PKC_activation->Cognitive_Function

Figure 1: Proposed modulation of the CHRM1 signaling pathway by this compound and VU0486846.

Modulation of the Serotonin 5-HT2A Receptor

Proposed Mechanism for this compound: this compound also acts as a positive modulator of the serotonin 5-HT2A (HTR2A) receptor.[1] The 5-HT2A receptor is a key player in the central nervous system, involved in processes such as mood, anxiety, and perception. Its modulation is a target for treating psychiatric disorders.

Knockout Model Insights (HTR2A): Mice lacking the HTR2A receptor exhibit a phenotype of reduced anxiety-like behavior. This provides strong evidence that antagonism or negative modulation of this receptor could be an effective anxiolytic strategy.

Comparative Analysis: this compound vs. Volinanserin

FeatureThis compoundVolinanserin (Alternative)
Mechanism Positive Modulator of HTR2ASelective HTR2A Antagonist
EC50 / Ki EC50 of 13.5 µM (for potentiation of 5-HT response in Xenopus oocytes)[1]Ki of 0.36 nM
Knockout Validation Not availableEffects are consistent with the phenotype of HTR2A knockout mice.
Clinical Relevance PreclinicalInvestigated in clinical trials for insomnia and psychosis.

Signaling Pathway: Serotonin 5-HT2A Receptor

G cluster_membrane Cell Membrane HTR2A 5-HT2A Receptor Gq/11 Gq/11 HTR2A->Gq/11 activates Serotonin Serotonin Serotonin->HTR2A binds This compound This compound This compound->HTR2A potentiates Volinanserin Volinanserin (Antagonist) Volinanserin->HTR2A blocks PLC Phospholipase C Gq/11->PLC PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Neuronal_Excitability Neuronal Excitability Ca_release->Neuronal_Excitability PKC_activation->Neuronal_Excitability

Figure 2: Modulation of the 5-HT2A receptor signaling pathway by this compound and Volinanserin.

Inhibition of the NF-κB Signaling Pathway

Proposed Mechanism for this compound: Extracts of Uncaria tomentosa, from which this compound is isolated, have been shown to inhibit the NF-κB signaling pathway. This pathway is a master regulator of inflammation and is implicated in various inflammatory diseases and cancer. The direct effect of purified this compound on this pathway is less clear.

Knockout Model Insights (IKKβ/p65): Knockout of key components of the canonical NF-κB pathway, such as IKKβ (the kinase that phosphorylates the inhibitor of NF-κB) and p65/RelA (a core subunit of the NF-κB complex), results in embryonic lethality due to widespread apoptosis, particularly in the liver. This demonstrates the critical role of NF-κB in promoting cell survival and managing inflammatory responses. Conditional knockout models have further detailed its role in specific tissues and disease models, confirming that inhibition of this pathway is a potent anti-inflammatory strategy.

Comparative Analysis: this compound vs. BAY 11-7082

FeatureThis compoundBAY 11-7082 (Alternative)
Mechanism Putative inhibitor of NF-κB pathway (based on extract data)Irreversible inhibitor of IKK, preventing IκBα phosphorylation.
IC50 Not determined for pure compound.~10 µM for inhibition of TNFα-induced IκBα phosphorylation.
Knockout Validation Not availableEffects mimic the phenotype of IKKβ knockout in cellular and in vivo models.
Clinical Relevance PreclinicalWidely used as a research tool; other IKK inhibitors have entered clinical trials.

Signaling Pathway: NF-κB Inhibition

G Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNFα, LPS) Receptor Receptor Inflammatory_Stimuli->Receptor IKK_complex IKK Complex Receptor->IKK_complex activates IkB IκB IKK_complex->IkB phosphorylates This compound This compound This compound->IKK_complex inhibits? BAY_11_7082 BAY_11_7082 BAY_11_7082->IKK_complex inhibits NFkB NF-κB (p65/p50) IkB->NFkB sequesters Proteasome Proteasome IkB->Proteasome ubiquitination & degradation Nucleus Nucleus NFkB->Nucleus translocates Gene_Transcription Inflammatory Gene Transcription Nucleus->Gene_Transcription activates

Figure 3: Proposed inhibition of the NF-κB signaling pathway by this compound and BAY 11-7082.

Experimental Protocols

1. Muscarinic M1 and 5-HT2A Receptor Functional Assay in Xenopus Oocytes

This protocol is based on the methodology used to determine the EC50 of this compound's modulatory effects.

  • Oocyte Preparation: Oocytes are surgically removed from adult female Xenopus laevis frogs and treated with collagenase to remove follicular layers.

  • RNA Injection: Total RNA extracted from rat cerebral cortex (rich in CHRM1 and HTR2A) is injected into the oocytes. Oocytes are then incubated for 2-4 days to allow for receptor expression.

  • Electrophysiology: Two-electrode voltage-clamp recordings are performed. The oocyte is clamped at a holding potential of -70 mV.

  • Drug Application: Acetylcholine (for CHRM1) or serotonin (for HTR2A) is applied to elicit a baseline current response (mediated by calcium-activated chloride channels). This compound or an alternative modulator is then co-applied with the agonist at various concentrations.

  • Data Analysis: The potentiation of the agonist-induced current is measured, and concentration-response curves are generated to calculate the EC50 value of the modulator.

2. NF-κB Luciferase Reporter Gene Assay

This assay is a standard method to quantify the activity of the NF-κB pathway.

  • Cell Culture and Transfection: A suitable cell line (e.g., HEK293 or HeLa) is cultured. Cells are transiently or stably transfected with a reporter plasmid containing the firefly luciferase gene under the control of a promoter with multiple NF-κB binding sites. A control plasmid (e.g., expressing Renilla luciferase) is often co-transfected for normalization.

  • Compound Treatment: Cells are pre-incubated with various concentrations of the test compound (e.g., this compound, BAY 11-7082) for a defined period (e.g., 1 hour).

  • NF-κB Activation: The NF-κB pathway is stimulated with an appropriate agonist, such as tumor necrosis factor-alpha (TNFα) or lipopolysaccharide (LPS), for a specific duration (e.g., 6-8 hours).

  • Cell Lysis and Luciferase Measurement: Cells are lysed, and the luciferase activity in the lysate is measured using a luminometer after the addition of a luciferase substrate.

  • Data Analysis: Firefly luciferase activity is normalized to the control (Renilla) luciferase activity. The percentage of inhibition of NF-κB activity is calculated relative to the stimulated control, and IC50 values are determined.

Conclusion and Future Directions

The available evidence suggests that this compound is a multi-target compound with potentially beneficial modulatory effects on key receptors and signaling pathways involved in cognition and inflammation. However, the validation of its mechanism of action is still in its early stages. The comparison with well-characterized molecules like VU0486846, Volinanserin, and BAY 11-7082, whose on-target effects are confirmed by knockout studies, highlights a critical gap in this compound research.

For this compound to advance as a credible therapeutic lead, future research must prioritize the validation of its molecular targets using genetic approaches. Specifically, studies using CHRM1, HTR2A, and IKKβ/p65 knockout models would be invaluable to confirm that the observed effects of this compound are indeed mediated through these targets. Such studies would not only solidify our understanding of this compound's mechanism of action but also provide a stronger rationale for its further development as a therapeutic agent.

References

Pteropodine's Anticancer Efficacy: A Comparative Analysis Across Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This publication provides a comprehensive comparison of the cytotoxic and mechanistic effects of Pteropodine, a pentacyclic oxindole alkaloid, across various human cancer cell lines. This guide is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource of experimental data and methodologies to facilitate further investigation into this compound's therapeutic potential.

Comparative Cytotoxicity of this compound

This compound has demonstrated varied antiproliferative activity across a spectrum of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, highlight its differential efficacy.

Cancer Cell LineCancer TypeIC50 (µM)Sensitivity
PC3Prostate Cancer~5High
WiDrColon Cancer~5High
A549Lung CancerNot SpecifiedModerate
HeLaCervical CancerNot SpecifiedModerate
MCF7Breast CancerNot SpecifiedModerate
T98GGlioblastomaNo ResponseResistant

Data sourced from a study on the antitumor activity of pentacyclic oxindole alkaloids from Uncaria tomentosa[1].

The data indicates that this compound is most potent against prostate (PC3) and colon (WiDr) cancer cells[1]. While it also shows activity against lung (A549), cervical (HeLa), and breast (MCF7) cancer cell lines, the effect is less pronounced[1]. Notably, glioblastoma cells (T98G) were found to be resistant to this compound, suggesting a cell-specific mechanism of action[1]. In contrast to these in vitro findings, a study in a mouse model did not find genotoxic or cytotoxic effects of this compound, underscoring the importance of further in vivo research[2].

Mechanistic Insights into this compound's Antitumor Activity

This compound's anticancer effects are primarily attributed to its ability to induce cell cycle arrest and apoptosis.

Cell Cycle Arrest

In the highly sensitive PC3 and WiDr cancer cell lines, this compound was found to induce cell cycle arrest at the G1 phase. This arrest is associated with a reduction in the expression levels of G1-specific cyclin-dependent kinases (CDKs), specifically CDK2 and CDK4. By inhibiting these key regulators of the cell cycle, this compound effectively halts the proliferation of cancer cells.

Induction of Apoptosis

This compound has been shown to induce apoptosis, or programmed cell death, in a concentration-dependent manner in PC3 prostate cancer cells. Further studies have indicated that this compound can induce apoptosis in T lymphoblastic cells through a pathway that is independent of the CD95/Fas death receptor. This suggests that this compound may activate the intrinsic apoptotic pathway.

Signaling Pathways and Experimental Workflows

To visually represent the processes involved in evaluating and understanding this compound's effects, the following diagrams have been generated using the DOT language.

G cluster_0 Experimental Workflow: Cytotoxicity & Apoptosis A Cancer Cell Lines (e.g., PC3, WiDr, A549) B This compound Treatment (Varying Concentrations) A->B C Incubation B->C D MTT Assay (Cell Viability) C->D F Annexin V Staining (Apoptosis Assay) C->F E IC50 Determination D->E G Flow Cytometry Analysis F->G H Quantification of Apoptosis G->H

Caption: Workflow for assessing this compound's cytotoxicity and apoptotic induction.

G cluster_1 This compound-Induced G1 Cell Cycle Arrest This compound This compound CDK2 CDK2 This compound->CDK2 inhibits CDK4 CDK4 This compound->CDK4 inhibits Arrest G1 Arrest G1_S_Transition G1 to S Phase Transition CDK2->G1_S_Transition promotes CDK4->G1_S_Transition promotes Cell_Proliferation Cell Proliferation G1_S_Transition->Cell_Proliferation G1_S_Transition->Arrest is blocked

Caption: Signaling pathway of this compound-induced G1 phase cell cycle arrest.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the analysis of this compound's effects.

Cell Viability (MTT) Assay
  • Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a predetermined period (e.g., 48 or 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.

  • Data Acquisition: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the cell viability against the log of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Apoptosis (Annexin V) Assay
  • Cell Treatment: Cells are seeded in 6-well plates and treated with this compound at various concentrations for a specified time.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS), and resuspended in Annexin V binding buffer.

  • Staining: Fluorescein isothiocyanate (FITC)-conjugated Annexin V and propidium iodide (PI) are added to the cell suspension. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, indicating late apoptosis or necrosis.

  • Incubation: The cells are incubated in the dark at room temperature for 15 minutes.

  • Flow Cytometry: The stained cells are analyzed using a flow cytometer. The fluorescence of FITC and PI is measured for each cell.

  • Data Analysis: The cell population is gated into four quadrants: viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), late apoptotic/necrotic cells (Annexin V-positive, PI-positive), and necrotic cells (Annexin V-negative, PI-positive). The percentage of cells in each quadrant is quantified to determine the extent of apoptosis.

Cell Cycle Analysis
  • Cell Treatment and Harvesting: Cells are treated with this compound for a specified duration, then harvested by trypsinization, and washed with PBS.

  • Fixation: The cells are fixed in ice-cold 70% ethanol while vortexing gently and stored at -20°C overnight to permeabilize the cell membranes.

  • Staining: The fixed cells are washed with PBS and then incubated with a solution containing PI and RNase A. PI stains the cellular DNA, and RNase A degrades any double-stranded RNA to ensure that only DNA is stained.

  • Flow Cytometry: The DNA content of the cells is measured using a flow cytometer.

  • Data Analysis: The distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) is analyzed based on their DNA content. The percentage of cells in each phase is quantified to determine the effect of this compound on cell cycle progression.

References

Assessing the Synergistic Potential of Pteropodine: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Pteropodine's synergistic effects with other compounds, supported by available experimental data. We delve into its potential applications in combination therapies, detailing experimental protocols and visualizing key signaling pathways to facilitate further investigation.

This compound, an oxindole alkaloid derived from the plant Uncaria tomentosa (Cat's Claw), has garnered attention for its diverse biological activities, including anti-inflammatory, antioxidant, and neuroprotective properties. While its standalone efficacy is under investigation, its potential to act synergistically with other therapeutic agents presents a compelling avenue for drug development. This guide synthesizes the current understanding of this compound's synergistic effects, offering a framework for assessing its combinatorial potential.

Synergistic Effects with Antibiotics: A Case Study with Isothis compound

While direct studies on the synergistic antibacterial effects of this compound are limited, research on its stereoisomer, Isothis compound, provides valuable insights and a robust experimental model. A study investigating the combination of Isothis compound with various antibiotics against Streptococcus mutans, a key bacterium in oral infections, demonstrated significant synergistic activity.

Table 1: Synergistic Antibacterial Activity of Isothis compound against Streptococcus mutans

AntibioticMIC Alone (µg/mL)MIC in Combination with Isothis compound (µg/mL)Isothis compound MIC Alone (µg/mL)Isothis compound MIC in Combination (µg/mL)Fractional Inhibitory Concentration (FIC) IndexInterpretation
Amoxicillin0.0980.02431.257.810.5Synergism
Cephradine0.780.19531.257.810.5Synergism
Cloxacillin0.0980.02431.257.810.5Synergism

Data sourced from a study on Isothis compound, a stereoisomer of this compound.

Experimental Protocol: Checkerboard Assay

The synergistic effects of Isothis compound and antibiotics were determined using the checkerboard microdilution method.

  • Preparation of Compounds: Stock solutions of Isothis compound and the tested antibiotics (Amoxicillin, Cephradine, Cloxacillin) were prepared in an appropriate solvent and then diluted to various concentrations in Mueller-Hinton Broth (MHB).

  • Plate Setup: A 96-well microtiter plate was used. Serial dilutions of Isothis compound were made horizontally, while serial dilutions of the antibiotic were made vertically. This creates a matrix of wells with varying concentrations of both compounds.

  • Inoculation: Each well was inoculated with a standardized suspension of Streptococcus mutans (e.g., 0.5 McFarland standard, diluted to a final concentration of 5 x 10^5 CFU/mL).

  • Incubation: The plate was incubated at 37°C for 24 hours.

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) was determined as the lowest concentration of the drug, alone or in combination, that visibly inhibited bacterial growth.

  • Calculation of FIC Index: The Fractional Inhibitory Concentration (FIC) Index was calculated using the following formula: FIC Index = FIC of Drug A + FIC of Drug B Where:

    • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

    • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

    • Interpretation:

      • FIC Index ≤ 0.5: Synergy

      • 0.5 < FIC Index ≤ 4: Additive or Indifference

      • FIC Index > 4: Antagonism

Synergy_Workflow cluster_prep Preparation cluster_assay Checkerboard Assay cluster_analysis Data Analysis Pteropodine_Stock This compound Stock Pteropodine_Dilutions Serial Dilutions of this compound Pteropodine_Stock->Pteropodine_Dilutions Compound_Stock Compound Stock Compound_Dilutions Serial Dilutions of Compound Compound_Stock->Compound_Dilutions Plate_Setup 96-well Plate Setup (Checkerboard) Pteropodine_Dilutions->Plate_Setup Compound_Dilutions->Plate_Setup Inoculation Inoculation with Target Cells/Organisms Plate_Setup->Inoculation Incubation Incubation Inoculation->Incubation MIC_Determination MIC Determination Incubation->MIC_Determination FIC_Calculation FIC/CI Calculation MIC_Determination->FIC_Calculation Synergy_Assessment Synergy Assessment FIC_Calculation->Synergy_Assessment

Experimental workflow for assessing synergy.

Potential Synergistic Effects with Anticancer Agents: The Case of Doxorubicin

Studies have shown that this compound can mitigate the genotoxic effects of the chemotherapeutic drug Doxorubicin in mice[1]. This suggests a potential for this compound to be used as a supportive agent in chemotherapy to reduce side effects. While direct evidence of synergistic anticancer efficacy is still needed, the known mechanisms of both compounds allow for the formulation of a hypothesis for their combined action.

Doxorubicin primarily exerts its anticancer effects through DNA intercalation and inhibition of topoisomerase II, leading to DNA damage and apoptosis in cancer cells[2][3][4]. However, it also generates reactive oxygen species (ROS), which contribute to its cardiotoxic side effects. This compound is a known antioxidant and has been shown to inhibit the activation of NF-κB, a key transcription factor involved in inflammatory responses and cell survival.

A potential synergistic mechanism could involve this compound protecting healthy cells from Doxorubicin-induced oxidative stress while simultaneously sensitizing cancer cells to apoptosis by inhibiting pro-survival signaling pathways like NF-κB.

Table 2: Comparison of this compound and Doxorubicin Mechanisms

CompoundPrimary Mechanism of ActionPotential for Synergy
This compound Antioxidant, NF-κB inhibition- Reduces Doxorubicin-induced oxidative stress in healthy tissues. - May enhance Doxorubicin-induced apoptosis in cancer cells by blocking pro-survival signals.
Doxorubicin DNA intercalation, Topoisomerase II inhibition, ROS generation- Primary anticancer effect. - ROS generation contributes to both anticancer activity and toxicity.
Experimental Protocol: Assessing Synergy with Anticancer Drugs

To quantitatively assess the synergistic effects of this compound and Doxorubicin, the Combination Index (CI) method, based on the Chou-Talalay principle, is recommended.

  • Cell Culture: Select relevant cancer cell lines (e.g., breast cancer cell lines like MCF-7 or MDA-MB-231).

  • Dose-Response Curves: Determine the half-maximal inhibitory concentration (IC50) for both this compound and Doxorubicin individually using a cell viability assay (e.g., MTT, XTT).

  • Combination Studies: Treat the cancer cells with various concentrations of this compound and Doxorubicin in combination, typically at a constant ratio based on their individual IC50 values.

  • Cell Viability Assessment: Measure cell viability after treatment.

  • Calculation of Combination Index (CI): Use specialized software (e.g., CompuSyn) to calculate the CI value.

    • Interpretation:

      • CI < 1: Synergy

      • CI = 1: Additive effect

      • CI > 1: Antagonism

Doxorubicin_Pathway cluster_cell Cancer Cell cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Doxorubicin Doxorubicin DNA DNA Doxorubicin->DNA Intercalation Topoisomerase Topoisomerase II Doxorubicin->Topoisomerase Inhibition ROS Reactive Oxygen Species (ROS) Doxorubicin->ROS Generation This compound This compound This compound->ROS Scavenging NFkB NF-κB This compound->NFkB Inhibition Apoptosis_N Apoptosis DNA->Apoptosis_N Topoisomerase->Apoptosis_N Apoptosis_C Apoptosis ROS->Apoptosis_C Cell_Survival Cell Survival NFkB->Cell_Survival

Potential synergistic mechanism of this compound and Doxorubicin.

Potential Synergistic Effects with Anti-inflammatory Compounds

This compound exhibits significant anti-inflammatory properties, suggesting its potential for combination therapy with other anti-inflammatory drugs, such as nonsteroidal anti-inflammatory drugs (NSAIDs) like Ibuprofen. The mechanism of action for many NSAIDs involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the production of pro-inflammatory prostaglandins.

This compound's anti-inflammatory effects are linked to the inhibition of the NF-κB signaling pathway[5]. NF-κB is a central regulator of inflammation, controlling the expression of numerous pro-inflammatory cytokines and enzymes. By targeting different key pathways in the inflammatory cascade, a combination of this compound and an NSAID could result in a more potent and comprehensive anti-inflammatory effect.

Table 3: Comparison of this compound and Ibuprofen Mechanisms

CompoundPrimary Anti-inflammatory MechanismPotential for Synergy
This compound Inhibition of NF-κB signaling pathway- Reduces the expression of a broad range of pro-inflammatory mediators. - May allow for lower doses of NSAIDs, reducing their side effects.
Ibuprofen Inhibition of COX-1 and COX-2 enzymes- Reduces the production of prostaglandins. - A different and complementary mechanism to this compound.
Experimental Protocol: Assessing Anti-inflammatory Synergy

The synergistic anti-inflammatory effects of this compound and Ibuprofen can be evaluated in vitro using cell-based assays.

  • Cell Culture: Use a relevant cell line, such as macrophage-like RAW 264.7 cells.

  • Induction of Inflammation: Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS).

  • Treatment: Treat the stimulated cells with this compound, Ibuprofen, and their combination at various concentrations.

  • Measurement of Inflammatory Markers: Quantify the levels of key inflammatory mediators, such as nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant using methods like the Griess assay and ELISA.

  • Analysis of Synergy: Analyze the data using isobologram analysis or the Combination Index method to determine if the combination effect is synergistic, additive, or antagonistic.

Inflammation_Pathway cluster_cell Macrophage LPS LPS TLR4 TLR4 LPS->TLR4 This compound This compound NFkB_Pathway NF-κB Pathway This compound->NFkB_Pathway Inhibition Ibuprofen Ibuprofen COX_Pathway COX Pathway Ibuprofen->COX_Pathway Inhibition TLR4->NFkB_Pathway TLR4->COX_Pathway Proinflammatory_Mediators Pro-inflammatory Mediators (TNF-α, IL-6, NO) NFkB_Pathway->Proinflammatory_Mediators Prostaglandins Prostaglandins COX_Pathway->Prostaglandins

Complementary anti-inflammatory mechanisms.

Conclusion

The available evidence, particularly from studies on its stereoisomer, suggests that this compound holds significant promise as a synergistic agent in combination therapies. Its antioxidant and anti-inflammatory properties, mediated in part through the inhibition of the NF-κB pathway, provide a strong rationale for its investigation in combination with anticancer and anti-inflammatory drugs. The experimental protocols and mechanistic diagrams provided in this guide offer a comprehensive framework for researchers to further explore and quantify the synergistic potential of this compound, paving the way for the development of novel and more effective therapeutic strategies. Further in-depth studies are warranted to validate these potential synergies and elucidate the underlying molecular mechanisms.

References

Reproducibility of Pteropodine's Biological Effects: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An Examination of Anti-inflammatory, Antioxidant, and Genotoxic Effects Across Reported Studies

Pteropodine, an oxindole alkaloid isolated from Uncaria tomentosa (Cat's Claw), has garnered scientific interest for its potential therapeutic properties. This guide provides a comparative analysis of the existing preclinical data on this compound's biological effects, with a focus on the reproducibility of these findings across different studies. This objective assessment is intended for researchers, scientists, and professionals in drug development to facilitate informed decisions and future research directions.

A Note on Inter-Laboratory Reproducibility

A comprehensive review of the current literature reveals that a significant portion of the in-depth research on the anti-inflammatory effects of this compound originates from a single research group. While the data from this group is robust and internally consistent, the limited availability of studies from independent laboratories presents a challenge in definitively assessing the inter-laboratory reproducibility of these specific anti-inflammatory findings. In contrast, studies on the antioxidant and genotoxic properties of this compound appear to be from a more diverse range of research groups, allowing for a more direct comparison. This guide will present the available data with these considerations in mind.

Comparative Analysis of Biological Effects

This section summarizes the quantitative data from various studies on the key biological effects of this compound.

Anti-inflammatory Effects

The primary body of work on this compound's anti-inflammatory activity comes from a series of studies investigating its effects in rodent models of inflammation.[1][2][3]

Table 1: Summary of this compound's Anti-inflammatory Effects in Rodent Models

Biological EndpointAnimal ModelThis compound DosageObserved EffectPositive ControlReference
Paw Edema InhibitionWistar rats10 mg/kg51-52% inhibitionIbuprofen (200 mg/kg), Prednisone (10 mg/kg)[1][2]
20 mg/kg66% inhibition
40 mg/kg70-74% inhibition
Pleural Exudate Volume ReductionWistar rats10, 20, 40 mg/kgUp to 52% reductionPrednisone (10 mg/kg)
Neutrophil Count Reduction in Pleural ExudateWistar rats40 mg/kgUp to 36% reductionPrednisone (10 mg/kg)
TPA-induced Ear Edema InhibitionNIH mice0.04 mg/ear81% inhibitionIndomethacin (0.5 mg/ear)
Myeloperoxidase (MPO) InhibitionNIH miceNot specifiedSignificant inhibitionNot specified
Antioxidant Effects

The antioxidant properties of this compound have been evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay.

Table 2: Summary of this compound's Antioxidant Activity

AssayThis compound ConcentrationObserved EffectReference
DPPH free radical scavenging250 µg/mL98.26% scavenging activity
Genotoxicity and Antigenotoxicity

Studies have investigated the potential of this compound to induce genetic damage (genotoxicity) and its ability to protect against such damage (antigenotoxicity).

Table 3: Summary of this compound's Genotoxic and Antigenotoxic Effects in Mouse Models

AssayThis compound DosageGenotoxic/Antigenotoxic AgentObserved EffectReference
Sister Chromatid Exchange (SCE)100, 200, 300, 600 mg/kgNoneNo increase in SCE
100-600 mg/kgDoxorubicin (10 mg/kg)Significant decrease in SCE frequency
Micronucleated Polychromatic Erythrocytes (MNPE)100, 200, 300, 600 mg/kgNoneNo increase in MNPE
100-600 mg/kgDoxorubicin (10 mg/kg)Significant decrease in MNPE frequency

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Anti-inflammatory Assays

1. Rat Paw Edema Test

  • Animals: Male Wistar rats.

  • Procedure:

    • Animals are administered this compound orally at doses of 10, 20, and 40 mg/kg. Positive controls receive ibuprofen (200 mg/kg) or prednisone (10 mg/kg).

    • A 0.1 mL solution of rabbit anti-ovalbumin antiserum is injected into the plantar surface of the right hind paw.

    • The contralateral paw is injected with saline as a control.

    • Immediately after, egg albumin (25 mg/kg) is injected intravenously to induce the Arthus reaction.

    • Paw volume is measured at 3 hours post-injection using a digital plethysmometer.

    • The percentage of edema inhibition is calculated by comparing the paw volume of treated animals to that of a control group.

2. Pleurisy Assay

  • Animals: Male Wistar rats.

  • Procedure:

    • Animals are administered this compound orally at doses of 10, 20, and 40 mg/kg. A positive control group receives prednisone (10 mg/kg).

    • Pleurisy is induced by intrapleural injection of 0.2 mL of anti-ovalbumin antibody followed by intravenous injection of bovine albumin (25 mg/kg).

    • After a set time, animals are euthanized, and the pleural exudate is collected.

    • The volume of the exudate is measured, and a cell count (neutrophils and lymphocytes) is performed.

Antioxidant Assay

1. DPPH Radical Scavenging Assay

  • Reagents: 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution, this compound solution.

  • Procedure:

    • A solution of this compound at a concentration of 250 µg/mL is prepared.

    • The this compound solution is mixed with a DPPH radical solution.

    • The mixture is incubated in the dark at room temperature.

    • The absorbance of the solution is measured at 517 nm using a spectrophotometer.

    • The percentage of scavenging activity is calculated by comparing the absorbance of the sample to that of a control.

Genotoxicity and Antigenotoxicity Assays

1. Sister Chromatid Exchange (SCE) Assay

  • Animals: Male mice.

  • Procedure:

    • For genotoxicity testing, animals are administered this compound intraperitoneally at doses of 100, 200, 300, and 600 mg/kg.

    • For antigenotoxicity testing, animals are treated with this compound prior to the administration of a known mutagen, doxorubicin (10 mg/kg).

    • A tablet of 5-bromo-2'-deoxyuridine (BrdU) is subcutaneously implanted to label the DNA during replication.

    • Bone marrow cells are collected, and metaphase spreads are prepared on microscope slides.

    • The slides are stained to differentiate sister chromatids, and the number of exchanges per cell is counted.

2. Micronucleated Polychromatic Erythrocytes (MNPE) Assay

  • Animals: Male mice.

  • Procedure:

    • The dosing regimen is the same as for the SCE assay.

    • Peripheral blood smears are prepared at various time points after treatment.

    • The smears are stained, and the frequency of micronucleated polychromatic erythrocytes is determined by counting at least 1000 polychromatic erythrocytes per animal.

Visualizing Experimental Workflows and Signaling Pathways

The following diagrams, generated using Graphviz, illustrate the workflows of the key experimental protocols and a proposed signaling pathway for this compound's anti-inflammatory effects.

experimental_workflow_rat_paw_edema cluster_prep Preparation cluster_induction Edema Induction cluster_measurement Measurement animal Wistar Rat This compound This compound (10, 20, 40 mg/kg, p.o.) animal->this compound Treatment control Positive Control (Ibuprofen/Prednisone) animal->control Treatment injection1 Inject Anti-ovalbumin Antiserum (Right Paw) This compound->injection1 control->injection1 injection2 Inject Saline (Left Paw) injection1->injection2 injection3 Inject Egg Albumin (i.v.) injection2->injection3 wait Wait 3 hours injection3->wait measure Measure Paw Volume (Plethysmometer) wait->measure calculate Calculate % Inhibition measure->calculate experimental_workflow_mnpe cluster_treatment Treatment cluster_sampling Sampling cluster_analysis Analysis animal Mouse This compound This compound (100-600 mg/kg, i.p.) animal->this compound mutagen Optional: Doxorubicin (10 mg/kg) This compound->mutagen blood_smear Prepare Peripheral Blood Smears This compound->blood_smear mutagen->blood_smear stain Stain Smears blood_smear->stain count Count MNPE per 1000 PCE stain->count analyze Statistical Analysis count->analyze signaling_pathway_inflammation cluster_stimulus Inflammatory Stimulus cluster_pathway Inflammatory Cascade cluster_intervention Intervention stimulus e.g., Antigen-Antibody Complex pkc Protein Kinase C (PKC) Activation stimulus->pkc cox_lox COX/LOX Pathways pkc->cox_lox prostaglandins Prostaglandins & Leukotrienes cox_lox->prostaglandins neutrophil Neutrophil Infiltration prostaglandins->neutrophil edema Edema Formation neutrophil->edema This compound This compound This compound->cox_lox Inhibition (Proposed)

References

Validating the Ethnobotanical Claims of Pteropodine-Containing Plants: A Scientific Comparison Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the scientific evidence validating the traditional ethnobotanical uses of Pteropodine-containing plants, primarily focusing on Uncaria tomentosa, commonly known as Cat's Claw. This plant has a long history of use in traditional medicine for treating a variety of ailments, including arthritis, inflammation, and infections.[1][2][3] This document compares the claimed ethnobotanical benefits with findings from modern scientific research, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying molecular mechanisms.

Ethnobotanical Uses and Investigated Bioactivities

Uncaria tomentosa has been traditionally used for its anti-inflammatory, immunomodulatory, and antioxidant properties.[1][2] Scientific studies have largely focused on validating these claims, with this compound, a pentacyclic oxindole alkaloid, being a key compound of interest.

Quantitative Data Summary

The following tables summarize the quantitative data from various scientific studies investigating the biological activities of this compound and Uncaria tomentosa extracts.

Table 1: In Vivo Anti-inflammatory and Antioxidant Activities

Plant/CompoundAssayAnimal ModelDoses TestedKey FindingsReference
This compoundReversed Passive Arthus Reaction (Rat Paw Edema)Rat10, 20, 40 mg/kgDose-dependent reduction in paw edema.
This compoundDPPH Radical ScavengingIn vitro250 µg/mL98.26% scavenging of DPPH free radical.
This compoundLymphocyte ProductionMouse600 mg/kg25.8% increase in lymphocyte production over 96 hours.
Uncaria tomentosa extractInhibition of TNF-α productionIn vitro (RAW 264.7 cells)IC50: 14.1 ng/mLPotent inhibition of a key inflammatory cytokine.

Table 2: In Vitro Receptor Modulation by this compound

ReceptorAssay SystemAgonistThis compound ConcentrationEffectEC50 (this compound)Reference
Muscarinic M1Xenopus oocytes expressing rat cortex RNAAcetylcholine1-30 µMPositive allosteric modulation, 2.7-fold increase in ACh response.9.52 µM
Serotonin 5-HT2Xenopus oocytes expressing rat cortex RNA5-Hydroxytryptamine (5-HT)1-30 µMPositive allosteric modulation, 2.4-fold increase in 5-HT response.13.5 µM

Experimental Protocols

Reversed Passive Arthus Reaction (RPAR) for In Vivo Anti-inflammatory Activity

This protocol is a standard method to induce a localized, acute inflammatory response.

Materials:

  • Male Wistar rats (or other suitable rodent model)

  • Bovine serum albumin (BSA)

  • Rabbit anti-BSA serum

  • This compound (or plant extract) dissolved in a suitable vehicle (e.g., saline, DMSO)

  • Positive control (e.g., Prednisolone)

  • Negative control (vehicle)

  • Plethysmometer or calipers

Procedure:

  • Sensitization: Administer rabbit anti-BSA serum intravenously to the rats.

  • Induction of Inflammation: After a specific time interval (e.g., 30 minutes), inject a solution of BSA subcutaneously into the plantar surface of the rat's hind paw. This induces an immune complex-mediated inflammatory reaction.

  • Treatment: Administer this compound (or extract), positive control, or negative control either orally or intraperitoneally at various time points before or after the BSA injection.

  • Measurement of Edema: Measure the paw volume or thickness using a plethysmometer or calipers at regular intervals (e.g., 1, 2, 3, 4, and 6 hours) after the BSA injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each treatment group compared to the negative control group.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Free Radical Scavenging Assay for In Vitro Antioxidant Activity

This assay is a common and reliable method to determine the free radical scavenging capacity of a compound.

Materials:

  • DPPH solution (e.g., 0.1 mM in methanol)

  • This compound (or plant extract) dissolved in methanol at various concentrations

  • Positive control (e.g., Ascorbic acid, Trolox)

  • Methanol (or other suitable solvent)

  • Spectrophotometer

Procedure:

  • Preparation of Reagents: Prepare a stock solution of DPPH in methanol and protect it from light. Prepare serial dilutions of the this compound sample and the positive control.

  • Reaction Mixture: In a 96-well plate or cuvettes, add a specific volume of the this compound sample or positive control to a fixed volume of the DPPH solution. A blank containing only the solvent and DPPH is also prepared.

  • Incubation: Incubate the reaction mixtures in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of each solution at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • IC50 Determination: The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the sample concentration.

Xenopus Oocyte Expression and Two-Electrode Voltage-Clamp Electrophysiology for Receptor Modulation

This technique allows for the functional study of ion channels and receptors expressed in a heterologous system.

Materials:

  • Xenopus laevis oocytes

  • Total RNA extracted from rat cortex (or cRNA for specific receptors)

  • This compound (or other test compounds)

  • Agonists (e.g., Acetylcholine, 5-HT)

  • Two-electrode voltage-clamp setup (amplifier, microelectrodes, perfusion system)

  • Recording solution (e.g., Ringer's solution)

Procedure:

  • Oocyte Preparation: Surgically remove oocytes from a female Xenopus laevis frog and treat them with collagenase to defolliculate.

  • RNA Injection: Inject the oocytes with total RNA from the rat cortex. This will lead to the expression of various receptors, including muscarinic M1 and 5-HT2 receptors, on the oocyte membrane.

  • Incubation: Incubate the injected oocytes for 2-7 days to allow for receptor expression.

  • Electrophysiological Recording:

    • Place an oocyte in a recording chamber continuously perfused with Ringer's solution.

    • Impale the oocyte with two microelectrodes, one for voltage clamping and the other for current recording.

    • Clamp the membrane potential at a holding potential (e.g., -60 mV).

  • Drug Application:

    • Apply the agonist (e.g., Acetylcholine or 5-HT) to the oocyte and record the evoked current response.

    • Wash out the agonist and then co-apply the agonist with this compound at various concentrations.

    • Record the current response in the presence of this compound.

  • Data Analysis: Analyze the changes in the amplitude and kinetics of the agonist-evoked currents in the presence and absence of this compound to determine its modulatory effects.

Signaling Pathways and Mechanisms of Action

Scientific studies have elucidated some of the key signaling pathways through which this compound and its parent plant extracts exert their biological effects.

Positive Allosteric Modulation of M1 Muscarinic and 5-HT2 Receptors

This compound has been shown to act as a positive allosteric modulator of M1 muscarinic and 5-HT2 receptors. This means that it does not directly activate these receptors but enhances the response of the receptors to their natural ligands (acetylcholine and serotonin, respectively). Both of these receptors are Gq/11 protein-coupled receptors, and their activation leads to the stimulation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), leading to various downstream cellular responses.

Gq_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound Receptor M1 or 5-HT2 Receptor This compound->Receptor +ve Allosteric Modulation Gq Gq/11 Receptor->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to receptor Ca2 Ca2+ ER->Ca2 Ca2+ Release Cellular_Response Cellular Response Ca2->Cellular_Response Activation

This compound's modulation of Gq-coupled receptor signaling.
Inhibition of the NF-κB Signaling Pathway

The anti-inflammatory effects of Uncaria tomentosa extracts, which contain this compound, have been linked to the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes. In its inactive state, NF-κB is held in the cytoplasm by an inhibitory protein called IκB. Inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate gene transcription. Uncaria tomentosa extracts have been shown to prevent the activation of NF-κB, likely by inhibiting the degradation of IκB.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound-containing Uncaria tomentosa extract IKK IKK Complex This compound->IKK Inhibition Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Inflammatory_Stimuli->IKK Activation IkB IκB IKK->IkB Phosphorylation IkB_NFkB IκB-NF-κB (Inactive Complex) NFkB NF-κB NFkB_n NF-κB (Active) NFkB->NFkB_n Translocation IkB_NFkB->NFkB IκB Degradation DNA DNA (κB sites) NFkB_n->DNA Binding Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression Transcription

Inhibition of the NF-κB pathway by U. tomentosa extract.

Conclusion

The ethnobotanical claims of this compound-containing plants, particularly Uncaria tomentosa, are substantially supported by modern scientific research. The anti-inflammatory and immunomodulatory effects are validated through in vivo and in vitro studies, with clear mechanisms of action beginning to be understood. The positive allosteric modulation of key neurotransmitter receptors and the inhibition of the pro-inflammatory NF-κB pathway provide a strong scientific basis for the traditional uses of this plant in treating inflammatory conditions. Further research into the specific molecular targets of this compound and its synergistic effects with other phytochemicals in Uncaria tomentosa will be crucial for the development of new therapeutic agents.

References

Safety Operating Guide

Navigating the Safe Disposal of Pteropodine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release:

Researchers and drug development professionals handling pteropodine, an oxindole alkaloid with significant biological activity, must adhere to stringent disposal procedures due to its acute toxicity. This guide provides essential safety and logistical information to ensure the proper management of this compound waste, safeguarding both laboratory personnel and the environment.

This compound is classified under the Globally Harmonized System (GHS) as acutely toxic if swallowed. Therefore, all waste streams containing this compound, including pure this compound, solutions, and contaminated labware, must be treated as hazardous waste. Disposal should always be conducted through a licensed environmental health and safety (EHS) vendor.

Hazard Profile of this compound

A clear understanding of the hazards associated with this compound is fundamental to its safe handling and disposal. The following table summarizes the key hazard information.

Hazard ClassificationGHS CodeDescription
Acute Toxicity, OralH300Fatal if swallowed

This data is based on available safety information for this compound.

Standard Operating Procedure for this compound Disposal

The following step-by-step procedures are based on best practices for the management of highly toxic chemical waste in a laboratory setting.

Waste Segregation and Collection
  • Solid this compound Waste:

    • Collect all solid waste, including unused or expired this compound powder and any grossly contaminated items (e.g., weighing boats, contaminated paper towels), in a dedicated, clearly labeled, and sealable hazardous waste container.

    • The container should be made of a material compatible with this compound and any solvents used.

    • Label the container with "Hazardous Waste," "this compound," and the appropriate hazard pictograms (e.g., skull and crossbones).

  • Liquid this compound Waste:

    • Collect all liquid waste containing this compound, including reaction mixtures, mother liquors, and instrument effluents, in a dedicated, leak-proof, and sealable hazardous waste container.

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS office.

    • Label the container clearly with "Hazardous Waste," "this compound," and list all solvent components and their approximate concentrations.

  • Contaminated Labware and Personal Protective Equipment (PPE):

    • Disposable items such as gloves, pipette tips, and plasticware that have come into contact with this compound should be collected in a designated hazardous waste bag or container.

    • Reusable glassware must be decontaminated before being returned to general use. A triple-rinse procedure is recommended:

      • Rinse 1: Use a small amount of a suitable solvent (e.g., ethanol or acetone) to dissolve any this compound residue. Collect this rinsate as hazardous liquid waste.

      • Rinse 2 & 3: Wash with an appropriate laboratory detergent and water, followed by a final rinse with deionized water.

Spill Management

In the event of a this compound spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.

  • Don Appropriate PPE: Before addressing the spill, ensure you are wearing appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves. For larger spills, respiratory protection may be necessary.

  • Contain the Spill:

    • For solid spills: Gently cover the spill with a damp paper towel to avoid generating airborne dust.

    • For liquid spills: Use an inert absorbent material, such as vermiculite, sand, or a commercial chemical spill kit, to absorb the liquid.

  • Clean-up:

    • Carefully collect all contaminated materials (absorbent, paper towels, etc.) and place them in a sealed, labeled hazardous waste container.

    • Decontaminate the spill area with a suitable laboratory cleaning agent, followed by a water rinse. All cleaning materials must also be disposed of as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS office, following your institution's specific protocols.

Final Disposal
  • Storage: Store all this compound hazardous waste containers in a designated, secure, and well-ventilated satellite accumulation area until they are collected.

  • Collection: Arrange for the collection of the hazardous waste by your institution's EHS office or a licensed hazardous waste disposal contractor.

  • Documentation: Ensure all necessary waste disposal forms and documentation are completed accurately.

Experimental Protocols

Currently, there are no widely established and validated experimental protocols for the in-lab chemical neutralization or degradation of this compound for disposal purposes. The high toxicity of this compound necessitates that all waste be handled by professional hazardous waste management services. Attempting to neutralize or degrade this compound without a validated protocol can be dangerous and is strongly discouraged.

Logical Workflow for this compound Waste Management

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

PteropodineDisposal cluster_generation Waste Generation cluster_collection Waste Collection & Segregation cluster_spill Spill Event cluster_disposal Final Disposal Solid Solid this compound Waste (Pure compound, contaminated solids) SolidContainer Labeled, Sealed Solid Waste Container Solid->SolidContainer Liquid Liquid this compound Waste (Solutions, reaction mixtures) LiquidContainer Labeled, Sealed Liquid Waste Container Liquid->LiquidContainer Contaminated Contaminated Materials (Gloves, pipette tips, glassware) ContaminatedContainer Labeled, Sealed Contaminated Waste Container Contaminated->ContaminatedContainer Storage Secure Satellite Accumulation Area SolidContainer->Storage LiquidContainer->Storage ContaminatedContainer->Storage Spill This compound Spill SpillCleanup Spill Cleanup Procedure Spill->SpillCleanup SpillWaste Collect all materials as hazardous waste SpillCleanup->SpillWaste SpillWaste->Storage EHS Contact EHS for Pickup Storage->EHS FinalDisposal Disposal by Licensed Hazardous Waste Vendor EHS->FinalDisposal

This compound Waste Disposal Workflow

By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, minimizing risks to themselves, their colleagues, and the environment. Always consult your institution's specific safety and disposal guidelines.

Essential Safety and Operational Guide for Handling Pteropodine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety protocols and logistical plans for the handling and disposal of Pteropodine. The following procedural guidance is intended to be a primary resource for laboratory safety and chemical management, ensuring the well-being of all personnel.

Immediate Safety Information

This compound is classified under the Globally Harmonized System (GHS) as Acutely Toxic (Oral), Category 2 , with the hazard statement H300: Fatal if swallowed [1][2]. Extreme caution must be exercised at all times when handling this compound.

Personal Protective Equipment (PPE)

Adherence to the following PPE guidelines is mandatory to prevent accidental exposure.

Activity Required PPE Specifications
Handling Solid this compound (weighing, preparing solutions) - Double Nitrile Gloves- Laboratory Coat- Safety Goggles with Side Shields- N95 or higher particulate respiratorGloves should be inspected for tears or punctures before use. A lab coat should be fully buttoned. Safety goggles must provide a complete seal around the eyes.
Handling Dilute Solutions of this compound - Nitrile Gloves- Laboratory Coat- Safety Glasses with Side ShieldsStandard laboratory attire for handling less hazardous chemical solutions.
Cleaning Spills - Chemical-resistant gloves (Neoprene or Butyl Rubber)- Chemical-resistant apron or coveralls- Safety Goggles or Face Shield- Appropriate RespiratorLevel of respiratory protection should be determined by the size and nature of the spill.
Emergency First Aid Procedures

In the event of exposure, immediate and appropriate first aid is critical.

Exposure Route Immediate Action
Ingestion Call 911 or your local poison control center immediately. Do NOT induce vomiting. If the person is conscious and able to swallow, have them rinse their mouth with water.
Inhalation Move the individual to fresh air at once. If breathing has stopped or is difficult, administer artificial respiration and seek immediate medical attention.
Skin Contact Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.
Eye Contact Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

Operational and Disposal Plans

Handling and Storage
  • Handling: All work with solid this compound or concentrated solutions should be conducted in a certified chemical fume hood to minimize inhalation risk. Use appropriate tools to avoid direct contact.

  • Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials. The container should be tightly sealed and clearly labeled with the appropriate hazard warnings.

Spill Response

In the event of a spill, follow these procedures:

  • Evacuate and Secure: Alert others in the area and restrict access.

  • Don Appropriate PPE: Refer to the PPE table above.

  • Contain the Spill: For liquid spills, use an inert absorbent material like vermiculite or sand. For solid spills, gently cover with a damp cloth or paper towel to prevent dust from becoming airborne.

  • Clean-Up: Carefully scoop the contained material into a designated, labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable decontaminant, followed by soap and water.

  • Dispose: All contaminated materials, including PPE, must be disposed of as hazardous waste.

Waste Disposal

All this compound waste, including empty containers and contaminated materials, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of this compound down the drain or in regular trash.

Experimental Protocols and Signaling Pathways

Key Experimental Methodologies

The following table summarizes key experimental protocols that have been utilized in this compound research.

Experiment Methodology Key Findings
Genotoxicity and Cytotoxicity Assays [3][4]- Sister Chromatid Exchange (SCE) Assay: Mice were treated with varying doses of this compound. Bone marrow cells were harvested and analyzed for SCE frequency.- Micronucleated Polychromatic Erythrocytes (MNPE) Assay: Peripheral blood smears were examined for the presence of micronuclei in erythrocytes.This compound did not show genotoxic or cytotoxic effects in these murine models.[3]
Anti-inflammatory Activity Assessment - TPA-Induced Ear Edema in Mice: this compound was topically applied to the ears of mice before the application of the inflammatory agent TPA. Ear thickness was measured to quantify inflammation.- Reversed Passive Arthus Reaction (RPAR) in Rats: Paw edema was induced in rats, and the effect of this compound administration on swelling was measured.This compound demonstrated potent anti-inflammatory effects in both models.
Receptor Modulation Studies - Xenopus Oocyte Expression System: Rat cortex mRNA was injected into Xenopus oocytes to express muscarinic M(1) and 5-HT(2) receptors. The effect of this compound on acetylcholine- and 5-HT-induced currents was measured using two-electrode voltage clamp.This compound acts as a positive modulator of muscarinic M(1) and 5-HT(2) receptors.
Signaling Pathways

Current research suggests that this compound exerts its effects through the modulation of specific receptor signaling and anti-inflammatory pathways.

Pteropodine_Signaling cluster_receptor Receptor Modulation cluster_inflammation Anti-inflammatory Action This compound This compound M1_Receptor Muscarinic M1 Receptor This compound->M1_Receptor Positive Modulation HT2_Receptor 5-HT2 Receptor This compound->HT2_Receptor Positive Modulation Inflammatory_Stimuli Inflammatory Stimuli NF_kB_Activation NF-κB Activation Inflammatory_Stimuli->NF_kB_Activation Inflammatory_Response Inflammatory Response NF_kB_Activation->Inflammatory_Response Pteropodine_Anti_Inflam This compound Pteropodine_Anti_Inflam->NF_kB_Activation Inhibition

Caption: this compound's dual action on receptor modulation and inflammation.

Experimental Workflow Example: In Vivo Anti-inflammatory Assay

The following diagram outlines a typical workflow for assessing the anti-inflammatory properties of this compound in a rodent model.

Anti_Inflammatory_Workflow Animal_Acclimation Animal Acclimation (e.g., Mice) Grouping Grouping (Control, Vehicle, this compound) Animal_Acclimation->Grouping Treatment_Admin Treatment Administration (e.g., Topical this compound) Grouping->Treatment_Admin Inflammation_Induction Inflammation Induction (e.g., TPA application) Treatment_Admin->Inflammation_Induction Measurement Measurement of Edema (e.g., Ear Thickness) Inflammation_Induction->Measurement Data_Analysis Data Analysis (Statistical Comparison) Measurement->Data_Analysis Results Results Interpretation Data_Analysis->Results

Caption: Workflow for in vivo anti-inflammatory screening of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pteropodine
Reactant of Route 2
Pteropodine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。